Cyclohexylamine benzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211025. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzoic acid;cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2.C6H13N/c8-7(9)6-4-2-1-3-5-6;7-6-4-2-1-3-5-6/h1-5H,(H,8,9);6H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFYUXXXOJJPOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3129-92-8 | |
| Record name | Cyclohexylammonium benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3129-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, compd. with cyclohexanamine (1:1) | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexylamine benzoate | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211025 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, compd. with cyclohexanamine (1:1) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, compound with cyclohexylamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclohexylamine benzoate | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUB9DT2JK8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Cyclohexylamine Benzoate (CAS: 3129-92-8)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexylamine benzoate (CAS No. 3129-92-8) is an organic salt synthesized from cyclohexylamine and benzoic acid. This compound has garnered significant interest across multiple industrial and research sectors, primarily for its efficacy as a volatile corrosion inhibitor (VCI) and its utility as a versatile intermediate in pharmaceutical and organic synthesis.[1][2][] This guide provides a comprehensive technical overview of its physicochemical properties, molecular structure, synthesis protocols, analytical characterization methods, and core applications, with a particular focus on the mechanistic principles that underpin its function. Safety, handling, and toxicological data are also presented to ensure its responsible application in a laboratory and industrial context.
Physicochemical and Structural Properties
This compound is an amine salt that typically presents as a white crystalline powder.[1][4] Its formation is the result of a classic acid-base neutralization reaction between the basic amine (cyclohexylamine) and the carboxylic acid (benzoic acid).[5]
Core Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory and industrial applications.
| Property | Value | Source(s) |
| CAS Number | 3129-92-8 | [1][2][4][6] |
| Molecular Formula | C₁₃H₁₉NO₂ | [1][5][6] |
| Molecular Weight | 221.30 g/mol | [1][6] |
| Appearance | White crystalline powder | [1][4][6] |
| Melting Point | 167-173°C (Range varies by source) | [1][6][7] |
| Solubility | Slightly soluble in water; soluble in polar organic solvents like ethanol.[1][4][5] | [1][4][5] |
| pH | Near neutral (6-7 for a 10% solution) | [1] |
| Stability | Stable under recommended storage conditions.[1][6] | [1][6] |
Molecular and Crystalline Structure
The structure of this compound consists of a cyclohexylammonium cation and a benzoate anion, held together by ionic forces.[4][5] Crystallographic studies have shown that the compound crystallizes in the orthorhombic system.[5] The solid-state structure is heavily stabilized by a network of strong intermolecular hydrogen bonds between the ammonium protons of the cation and the carboxylate oxygens of the anion, which dictates many of its physical properties.[5]
Caption: Ionic structure of this compound.
Synthesis and Chemical Reactivity
Synthesis Pathways
The primary and most straightforward method for synthesizing this compound is through a direct acid-base neutralization reaction.[5]
Mechanism: The lone pair of electrons on the nitrogen atom of cyclohexylamine acts as a proton acceptor (Brønsted-Lowry base), while the carboxylic acid group of benzoic acid acts as a proton donor (Brønsted-Lowry acid). The proton transfer results in the formation of the cyclohexylammonium cation and the benzoate anion.[5]
Caption: General workflow for acid-base synthesis.
Experimental Protocol: Acid-Base Neutralization
This protocol describes a standard laboratory-scale synthesis.
-
Dissolution: Dissolve a stoichiometric amount of benzoic acid in a minimal volume of hot ethanol.[8]
-
Addition: While stirring, slowly add an equimolar amount of cyclohexylamine to the ethanolic solution.[8] An exothermic reaction may be observed.
-
Precipitation: Allow the mixture to cool to room temperature, followed by further cooling in an ice bath to facilitate the crystallization of the salt.
-
Isolation: Collect the resulting white crystalline precipitate by vacuum filtration.
-
Purification: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum to remove residual solvent.
Chemical Reactivity
The compound's chemical behavior is dictated by its constituent ions.[5]
-
Basic Character: The cyclohexylammonium ion can donate a proton, reverting to cyclohexylamine, making the salt useful in pH buffering applications.[4]
-
Acidic Character: The benzoate anion can accept a proton.
-
Other Reactions: Under specific conditions, the amine group can undergo oxidation, while the benzoate group can be reduced. The amine can also participate in nucleophilic substitution reactions.[5]
Analytical Characterization
A multi-technique approach is required for the unambiguous characterization and quality control of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the benzoate ring (typically in the δ 7.0-8.5 ppm region) and the aliphatic protons of the cyclohexyl group (typically in the δ 1.0-3.0 ppm region).
-
¹³C NMR: The spectrum would display signals for the carbonyl carbon (δ 160-175 ppm), aromatic carbons (δ 120-140 ppm), and aliphatic carbons of the cyclohexane ring.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational bands would include strong C=O and C-O stretches from the carboxylate group, N-H stretching and bending from the ammonium group, aromatic C-H stretches, and aliphatic C-H stretches.
-
Thermal Analysis: Thermogravimetric Analysis (TGA) is crucial for determining the compound's thermal stability and decomposition profile, which is vital for setting storage and processing temperature limits.[9][10]
-
Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the precise three-dimensional atomic arrangement and confirming the hydrogen-bonding network in the crystalline state.[5]
Core Applications
Volatile Corrosion Inhibitor (VCI)
One of the most significant industrial applications of this compound is as a Volatile Corrosion Inhibitor (VCI), also known as a Vapor Phase Inhibitor (VPI).[1][11] VCIs are used to protect metallic components from corrosion in enclosed environments, such as shipping containers or packaging.[11]
Mechanism of Action:
-
Volatilization: The compound slowly sublimates from a solid source (e.g., impregnated paper or foam).[11]
-
Vapor Transport: The resulting vapor disperses throughout the enclosed space.
-
Condensation & Hydrolysis: The vapor condenses on the metal surface and is hydrolyzed by ambient moisture.[11] This reaction liberates cyclohexylamine and benzoate ions.
-
Film Formation: The liberated ions adsorb onto the metal surface, forming a thin, protective molecular layer that inhibits electrochemical corrosion processes by passivating both anodic and cathodic sites.[12][13]
Caption: Mechanism of a Volatile Corrosion Inhibitor (VCI).
Pharmaceutical and Chemical Intermediate
This compound serves as a valuable intermediate and building block in organic and pharmaceutical synthesis.[1][2][5]
-
Drug Synthesis: It is used in the synthesis of more complex molecules, including antihistamines, antipsychotics, and other active pharmaceutical ingredients (APIs).[2]
-
Pharmacokinetic Modification: The formation of a benzoate salt can be a strategy to modify the solubility, stability, and overall pharmacokinetic profile of a drug.[2]
-
Organic Synthesis: Its dual functionality allows it to be a versatile reagent for creating a diverse range of organic compounds.[5]
Safety, Handling, and Toxicology
This compound is classified as a hazardous substance and requires careful handling.[1]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[6] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[6] |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation.[6] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[14][15] |
| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin.[14][15] |
| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled.[14][15] |
Safe Handling and Storage
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6][16]
-
Ventilation: Use only outdoors or in a well-ventilated area to avoid breathing dust.[6]
-
Handling: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[16]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container, away from incompatible substances like strong oxidizing agents.[1][6]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for several minutes and seek medical attention.[6] If inhaled, move the person to fresh air.[6] If swallowed, call a poison center or doctor.[6]
Conclusion
This compound (CAS: 3129-92-8) is a compound of significant scientific and industrial importance. Its properties as an organic salt, derived from a simple acid-base reaction, give rise to its primary roles as a high-performance volatile corrosion inhibitor and a versatile intermediate in chemical manufacturing. A thorough understanding of its synthesis, reactivity, and thermal properties, as detailed in this guide, is essential for its effective and safe application in research and development.
References
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- 10. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Benzoic acid, compd. with cyclohexanamine (1:1) | C13H19NO2 | CID 197016 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 16. This compound - Safety Data Sheet [chemicalbook.com]
An In-Depth Technical Guide to the Synthesis of Cyclohexylamine Benzoate via Acid-Base Neutralization
<_ A_>
This guide provides a comprehensive overview of the synthesis of cyclohexylamine benzoate, a compound with significant applications in various industrial and research sectors.[1][] We will delve into the fundamental principles of its synthesis via acid-base neutralization, provide a detailed experimental protocol, and discuss the critical parameters for process control and product characterization. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Significance of this compound
This compound is an organic salt composed of a cyclohexylammonium cation and a benzoate anion.[1] It typically appears as a white crystalline solid.[3][1] This compound is of considerable interest due to its diverse applications, serving as a versatile intermediate in pharmaceutical synthesis, a corrosion inhibitor for ferrous metals, and a building block in organic chemistry.[3] Its utility in modifying the pharmacokinetic properties of drugs makes it a valuable component in pharmaceutical development.
The Chemistry of Synthesis: An Acid-Base Neutralization Approach
The synthesis of this compound is a classic example of an acid-base neutralization reaction.[4] The core of this synthesis lies in the transfer of a proton from the carboxylic acid group of benzoic acid to the amino group of cyclohexylamine.[4] The lone pair of electrons on the nitrogen atom of the basic cyclohexylamine readily accepts a proton from the acidic benzoic acid, leading to the formation of the cyclohexylammonium benzoate salt.[4]
This reaction is typically carried out in a polar solvent, such as ethanol or water, to facilitate the dissolution of the reactants and promote an efficient reaction.[4] The resulting salt's structure is stabilized by strong intermolecular hydrogen bonds between the ammonium hydrogens of the cyclohexylammonium cation and the carboxylate oxygens of the benzoate anion.[4]
Experimental Protocol: A Self-Validating System
The following protocol details a robust and reliable method for the synthesis and purification of this compound. The causality behind each experimental choice is explained to ensure a thorough understanding of the process.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Benzoic Acid | Reagent Grade, ≥99.5% | Major Chemical Supplier | |
| Cyclohexylamine | Reagent Grade, ≥99% | Major Chemical Supplier | Handle with care, toxic.[3] |
| Ethanol (95%) | ACS Grade | Major Chemical Supplier | |
| Deionized Water | High Purity | In-house | |
| Buchner Funnel and Flask | Standard Laboratory Glassware | ||
| Filter Paper | Whatman No. 1 or equivalent | ||
| Hot Plate/Stirrer | Standard Laboratory Equipment | ||
| Ice Bath |
Step-by-Step Synthesis and Purification
Step 1: Dissolution of Reactants
-
In a 250 mL Erlenmeyer flask, dissolve a specific molar equivalent of benzoic acid in a minimal amount of warm ethanol. The use of a polar solvent like ethanol is crucial for dissolving the reactants and facilitating the reaction.[4]
-
In a separate beaker, dissolve a stoichiometric equivalent of cyclohexylamine in a small amount of ethanol.
Step 2: Acid-Base Neutralization
-
Slowly add the cyclohexylamine solution to the benzoic acid solution while stirring continuously.
-
The reaction is exothermic, and the formation of a white precipitate (this compound) should be observed. The direct reaction between the two compounds is an efficient proton transfer, forming the salt.[4]
Step 3: Crystallization and Isolation
-
Allow the mixture to cool to room temperature to initiate crystallization.
-
To maximize the yield, cool the flask in an ice bath for approximately 30 minutes. Lowering the temperature decreases the solubility of the product, promoting further crystallization.[5][6]
-
Collect the white crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any soluble impurities. The use of cold solvent minimizes the loss of the desired product.[7]
Step 4: Recrystallization for Purification
-
Recrystallization is a critical step to obtain a high-purity product.[5][8] This technique relies on the principle that the desired compound and impurities have different solubilities in a solvent at different temperatures.[5][7]
-
Transfer the crude this compound to a clean Erlenmeyer flask.
-
Add a minimal amount of hot deionized water or ethanol to dissolve the solid completely.[7]
-
If the solution has any color, a small amount of activated charcoal can be added to adsorb colored impurities, followed by hot filtration.[7]
-
Allow the clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5]
-
Once crystal formation begins, place the flask in an ice bath to maximize the yield.[7]
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.[7]
Step 5: Drying and Characterization
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.
-
The final product should be a white crystalline powder.[3]
-
Characterize the product by determining its melting point and using analytical techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity. The reported melting point is in the range of 167-170°C.[3]
Process Visualization
Reaction Mechanism
Caption: Acid-base neutralization reaction between benzoic acid and cyclohexylamine.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₉NO₂ | [3][9] |
| Molecular Weight | 221.30 g/mol | [3] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 167-170 °C | [3] |
| pH (10% solution) | 6-7 | [3] |
| Solubility | Slightly soluble in water, soluble in organic solvents | [3] |
| Typical Yield (laboratory scale) | ~65% (after recrystallization) | [4] |
Safety and Handling
This compound is classified as a toxic substance (Hazard Class 6.1). It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] All procedures should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of skin or eye contact, rinse the affected area immediately with copious amounts of water and seek medical attention.[3]
Conclusion
The synthesis of this compound via acid-base neutralization is a straightforward and efficient method for producing this valuable chemical intermediate. By carefully controlling the experimental parameters, particularly during the crystallization and recrystallization steps, a high-purity product can be reliably obtained. The principles and protocols outlined in this guide provide a solid foundation for researchers and professionals engaged in the synthesis and application of this important compound.
References
- 1. CAS 3129-92-8: Cyclohexylammonium benzoate | CymitQuimica [cymitquimica.com]
- 3. This compound - High Purity Pharmaceutical Intermediate at Affordable Prices [abchemicalindustries.com]
- 4. This compound | 3129-92-8 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. scbt.com [scbt.com]
Molecular structure and formula of Cyclohexylamine benzoate
An In-Depth Technical Guide to the Molecular Structure and Formula of Cyclohexylamine Benzoate
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a significant organic salt with diverse applications. Designed for researchers, scientists, and professionals in drug development, this document delves into its molecular architecture, synthesis, structural characterization, and functional relevance, grounding all claims in authoritative data.
Introduction: Defining this compound
This compound is an organic amine salt formed from the reaction of a weak acid (benzoic acid) and a weak base (cyclohexylamine).[1] Its structure is composed of a cyclohexylammonium cation and a benzoate anion, a result of proton transfer from the carboxylic acid to the amino group.[1] This seemingly simple salt structure possesses a unique combination of properties that make it a valuable compound in various scientific and industrial domains, including as a pharmaceutical intermediate, a corrosion inhibitor, and a versatile building block in organic synthesis.[][3][4] This guide will elucidate the fundamental chemical and structural characteristics that underpin these applications.
Molecular Identity and Formula
The chemical identity of this compound is defined by its constituent ions. The transfer of a proton from benzoic acid (C₇H₆O₂) to cyclohexylamine (C₆H₁₃N) results in the formation of the salt.
-
CAS Number: 3129-92-8[6]
-
IUPAC Name: benzoic acid;cyclohexanamine[]
-
Synonyms: Cyclohexylammonium benzoate, N-Cyclohexylammonium benzoate[6][7]
Table 1: Key Chemical Identifiers
| Identifier | Value |
| InChI | InChI=1S/C7H6O2.C6H13N/c8-7(9)6-4-2-1-3-5-6;7-6-4-2-1-3-5-6/h1-5H,(H,8,9);6H,1-5,7H2[][7] |
| InChI Key | CIFYUXXXOJJPOL-UHFFFAOYSA-N[] |
| SMILES | C1CCC(CC1)N.C1=CC=C(C=C1)C(=O)O[] |
Synthesis: An Acid-Base Neutralization Pathway
The primary synthesis of this compound is a classic acid-base neutralization reaction.[1] This straightforward method involves the direct reaction of cyclohexylamine with benzoic acid. The lone pair of electrons on the nitrogen atom of cyclohexylamine acts as a proton acceptor, abstracting the acidic proton from the carboxylic acid group of benzoic acid. This proton transfer is efficient and is typically performed in a polar solvent, such as ethanol, to facilitate the dissolution of the reactants and the crystallization of the resulting salt.[1]
Caption: Synthesis of this compound via acid-base neutralization.
Structural Elucidation and Spectroscopic Profile
The precise three-dimensional arrangement and identity of this compound are confirmed through advanced analytical techniques.
Crystallographic Analysis
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the solid-state structure of the compound.[1] Crystallographic studies reveal that this compound crystallizes in an orthorhombic system.[1] The defining feature of its crystal lattice is the extensive network of strong intermolecular hydrogen bonds. These bonds form between the ammonium hydrogens (N-H) of the cyclohexylammonium cation and the carboxylate oxygens (C=O) of the benzoate anion, governing the molecular packing and contributing significantly to the compound's physical properties and stability.[1]
Spectroscopic Characterization
Spectroscopy provides critical validation of the compound's functional groups and overall structure.
-
Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis is instrumental in confirming the proton transfer and salt formation. Key vibrational bands corresponding to the ammonium group (NH₃⁺) and the carboxylate anion (COO⁻) are observed, which differ distinctly from the precursor amine (NH₂) and carboxylic acid (COOH) groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to confirm the presence and connectivity of the two constituent ions.
Table 2: Expected ¹³C NMR Chemical Shifts
| Moiety | Carbon Type | Expected Chemical Shift (ppm) | Rationale |
| Benzoate | Carboxylate (COO⁻) | ~170-180 | The carboxylate carbon is significantly deshielded.[1] |
| Benzoate | Aromatic (C₆H₅) | ~120-140 | Typical range for carbons in a benzene ring.[1] |
| Cyclohexylammonium | Aliphatic (C₆H₁₁) | ~20-50 | Standard range for saturated cycloalkane carbons.[1] |
The number and integration of peaks in the ¹H NMR spectrum, along with the specific chemical shifts in the ¹³C NMR spectrum, provide unequivocal evidence for the 1:1 stoichiometry of the cyclohexylammonium cation and the benzoate anion in the salt.[1]
Physicochemical Properties
The physical and chemical characteristics of this compound are a direct consequence of its ionic structure and hydrogen-bonding capabilities.
Table 3: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White crystalline powder | [3][7] |
| Melting Point | 177 - 184 °C | [3][6] |
| Boiling Point | ~249.3 °C at 760 mmHg | [6] |
| Solubility | Slightly soluble in water (105 g/L at 20°C), soluble in organic solvents | [3][6] |
| pH | Near neutral (6-7 for a 10% solution) | [3] |
| Storage Temperature | 2-8°C, in a cool, dry, well-ventilated place | [3][6] |
Applications and Industrial Significance
The dual nature of this compound, stemming from its cationic and anionic components, allows it to serve multiple functions across different industries.
-
Corrosion Inhibitor: A prominent application is as a corrosion inhibitor, particularly for ferrous metals.[1] The benzoate anion can adsorb onto the metal surface, forming a protective film that mitigates the corrosive process.[1]
-
Pharmaceutical Intermediate: The compound is a valuable intermediate in the synthesis of more complex molecules, including various pharmaceuticals such as antihistamines and antipsychotics.[][4][7] Its structure serves as a scaffold for further chemical transformations.[1]
-
Organic Synthesis: It is used as a versatile reagent and building block for producing a diverse range of organic compounds and agrochemicals.[1][3]
-
Emerging Applications: Research is ongoing into its use in materials science for crystal engineering and the design of functional, self-assembling materials.[1]
Caption: Relationship between molecular structure and primary applications.
Safety and Handling
This compound is classified as a toxic substance (Hazard Class 6.1).[3] Handling requires appropriate personal protective equipment (PPE) to avoid skin and eye contact. It should be stored in a cool, dry, and well-ventilated area away from incompatible substances.[3] Proper containment is necessary to prevent environmental contamination.
Conclusion
This compound is a well-defined organic salt whose properties are dictated by the ionic interaction and extensive hydrogen bonding between its cyclohexylammonium cation and benzoate anion. Its straightforward synthesis, stable crystalline structure, and the dual functionality of its constituent ions make it a compound of significant interest. From preventing corrosion to serving as a crucial intermediate in the synthesis of life-saving drugs, the molecular architecture of this compound provides a foundation for its broad utility in chemical science and industry.
References
- 1. This compound | 3129-92-8 | Benchchem [benchchem.com]
- 3. This compound - High Purity Pharmaceutical Intermediate at Affordable Prices [abchemicalindustries.com]
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- 5. scbt.com [scbt.com]
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- 7. CAS 3129-92-8: Cyclohexylammonium benzoate | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to the Solubility of Cyclohexylamine Benzoate in Organic Solvents
Abstract
Cyclohexylamine benzoate is an organic salt with significant applications, notably as a corrosion inhibitor and a versatile intermediate in chemical synthesis.[1][2] Its efficacy in these roles is critically dependent on its solubility characteristics in various organic media. This guide provides a comprehensive technical overview of the solubility of this compound, designed for researchers, scientists, and professionals in drug development. We will explore the fundamental physicochemical principles governing its solubility, present available solubility data, detail a robust experimental protocol for its determination, and analyze the key factors that influence its dissolution in organic solvents.
Introduction: The Significance of this compound
This compound (C₁₃H₁₉NO₂) is an amine salt formed through the acid-base neutralization of cyclohexylamine, a primary aliphatic amine, and benzoic acid, an aromatic carboxylic acid.[2] This reaction results in a white crystalline solid composed of a cyclohexylammonium cation and a benzoate anion.[1][2] The ionic nature of this compound, combined with its organic components, gives rise to a unique set of physical and chemical properties that underpin its industrial and research applications.
Understanding the solubility of this compound in organic solvents is paramount for:
-
Reaction Kinetics: In organic synthesis, the solvent choice is critical. Polar solvents are often preferred for the synthesis of this salt as they effectively solvate the ionic product, driving the reaction equilibrium towards its formation.[2]
-
Formulation Development: For applications such as corrosion inhibitors, the compound must be effectively dissolved and delivered in a suitable organic carrier.
-
Purification Processes: Recrystallization, a common purification technique, relies on the differential solubility of the compound in a solvent at varying temperatures. This compound's high solubility in hot water versus its poor solubility in cold water is a prime example of this principle being used for purification.[3]
-
Predictive Modeling: Solubility data is essential for developing predictive models of chemical behavior, which is crucial in drug development and material science.
Physicochemical Properties and Their Influence on Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[4] As an ionic salt, this compound's solubility is a complex interplay of its ionic and organic characteristics with the properties of the solvent.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO₂ | [1] |
| Molecular Weight | 215.25 g/mol | [1][5][6] |
| Appearance | White crystalline solid | [1][7] |
| Melting Point | 177 °C | [1][5][6] |
| Boiling Point | 230.5 °C (at 101,325 Pa) | [1][6] |
| Water Solubility | 105 g/L at 20 °C | [5][6] |
| LogP | 3.23 | [1] |
The structure of this compound features a polar, ionic head (the ammonium and carboxylate groups) and nonpolar hydrocarbon regions (the cyclohexane and benzene rings). This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's polarity, hydrogen bonding capability, and dielectric constant.
-
Polar Solvents: Polar solvents, especially those capable of hydrogen bonding like alcohols (e.g., methanol, ethanol), are expected to be effective at solvating the ionic components of this compound.[7] The solvent's hydrogen bond donors can interact with the carboxylate oxygens, while hydrogen bond acceptors can interact with the ammonium hydrogens.
-
Nonpolar Solvents: Nonpolar solvents (e.g., hexane, toluene) are generally poor solvents for ionic compounds. The energy required to break the strong ionic bonds of the crystal lattice is not sufficiently compensated by the weak van der Waals interactions with the solvent.
-
Polar Aprotic Solvents: Solvents like acetone or ethyl acetate, which have a dipole moment but lack acidic protons, may show intermediate solubility. They can solvate the cation but are less effective at solvating the anion through hydrogen bonding.
Theoretical Principles of Dissolution
The dissolution of this compound in an organic solvent can be visualized as a multi-step process, governed by thermodynamics.
Caption: Equilibrium between the solid and solvated states of this compound.
For dissolution to occur, the energy released from the solvation of the ions by the solvent molecules must be sufficient to overcome the lattice energy of the solid crystal. The crystal structure of this compound is stabilized by strong intermolecular hydrogen bonds between the cyclohexylammonium cation and the benzoate anion, which contributes to its relatively high melting point and influences its solubility.[2]
Quantitative Solubility Data
While qualitative statements indicate that this compound is "soluble in organic solvents," precise quantitative data in the scientific literature is sparse.[1] It is known to be soluble in polar solvents like water and alcohols.[7] Given the properties of its constituent parts, cyclohexylamine and benzoic acid, we can infer its likely behavior. Cyclohexylamine itself is miscible with water and common organic solvents like ethanol, ether, and acetone.[8][9][10]
For research and development purposes, experimental determination of solubility in specific solvents of interest is often necessary. The following table provides a qualitative prediction of solubility based on chemical principles.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | Excellent hydrogen bonding capabilities to solvate both cation and anion. |
| Ethanol | Polar Protic | High | Similar to methanol, effective at solvating ions.[2] |
| Acetone | Polar Aprotic | Moderate | Can solvate the cation via dipole-ion interactions but is less effective for the anion. |
| Dichloromethane | Polar Aprotic | Low to Moderate | Moderate polarity may allow for some dissolution. |
| Ethyl Acetate | Polar Aprotic | Low | Lower polarity and steric hindrance may limit solvation. |
| Toluene | Nonpolar | Very Low | Lacks the polarity to effectively solvate the ionic salt. |
| Hexane | Nonpolar | Insoluble | Nonpolar nature provides minimal interaction with the ionic solute. |
Experimental Determination of Solubility: The Shake-Flask Method
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[11][12] This technique, recognized by organizations like the OECD, involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[13]
Workflow for Solubility Determination
Caption: Step-by-step workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Protocol
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).
Materials:
-
This compound (pure solid)
-
Solvent of interest (analytical grade)
-
Sealed glass vials
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. An amount that is clearly more than will dissolve is necessary to ensure equilibrium with the solid phase.
-
Add a precise volume of the chosen organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Causality: Using an excess of the solid ensures that the solution becomes saturated, which is the definition of solubility. Sealing the vial is critical to maintain a constant solvent volume.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 ± 1°C).
-
Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[14][15]
-
Causality: Continuous agitation maximizes the surface area for dissolution and ensures the system reaches thermodynamic equilibrium, providing a true and reproducible solubility value.[11] The time is determined from preliminary experiments to ensure the concentration in solution no longer changes over time.[16]
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand at the same constant temperature to let undissolved solids settle.
-
Carefully separate the saturated solution (supernatant) from the excess solid. This can be achieved by:
-
Centrifugation: Centrifuge the vial at the test temperature to pellet the solid.
-
Filtration: Draw the supernatant through a syringe filter compatible with the organic solvent.
-
-
Causality: This step is crucial to ensure that no solid particles are carried over into the sample for analysis, which would lead to an overestimation of solubility.
-
-
Quantification:
-
Accurately dilute a known aliquot of the clear supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical technique like UV-Visible Spectroscopy (by creating a calibration curve) or High-Performance Liquid Chromatography (HPLC).[11][16]
-
Causality: A validated analytical method ensures that the concentration measurement is accurate and reliable. The calibration curve links the instrument's response (e.g., absorbance) directly to known concentrations.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.
-
Factors Influencing Solubility
Several factors can significantly alter the solubility of this compound:
-
Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. For purification via recrystallization, a steep solubility curve (a large change in solubility with temperature) is desirable.
-
Impurities: The presence of impurities, particularly water, can have a pronounced effect. Water is highly polar and can significantly increase the solubility of an ionic salt in a less polar organic solvent by forming a more polar microenvironment.
-
pH (in aqueous or protic systems): While less relevant for aprotic organic solvents, in any system containing acidic or basic components, the pH can shift the equilibrium between the salt and its constituent acid and base, thereby affecting solubility.
-
Polymorphism: Different crystalline forms (polymorphs) of this compound may exist, each with a unique crystal lattice energy and, consequently, different solubility. The most stable polymorph will have the lowest solubility.
Conclusion
The solubility of this compound in organic solvents is a critical parameter dictated by its ionic nature and the physicochemical properties of the solvent. While it exhibits high solubility in polar protic solvents due to effective solvation of its constituent ions, its solubility diminishes in less polar and nonpolar media. For applications requiring precise formulations or process design, the experimental determination of solubility using standardized methods like the shake-flask technique is indispensable. A thorough understanding of the factors influencing solubility, such as temperature and the presence of impurities, allows for the rational selection of solvents and the optimization of processes involving this versatile compound.
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- 9. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Single-crystal X-ray diffraction of Cyclohexylamine benzoate
<A Technical Guide to the Single-Crystal X-ray Diffraction Analysis of Cyclohexylamine Benzoate
For Researchers, Scientists, and Drug Development Professionals
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline materials.[1][2] This guide provides an in-depth technical overview of the SC-XRD workflow, contextualized through the analysis of this compound, an organic salt of interest in pharmaceutical development. We will explore the critical stages of this powerful analytical technique, from the foundational principles of crystallization to the advanced stages of structure refinement and data interpretation. This document is intended to serve as a comprehensive resource, blending theoretical underpinnings with practical, field-proven insights to empower researchers in their structural elucidation endeavors.
Introduction: The Imperative of Structural Certainty
In the landscape of drug development and materials science, an exact understanding of a molecule's three-dimensional structure is not merely academic—it is a cornerstone of rational design, intellectual property, and regulatory compliance.[3] SC-XRD provides unparalleled detail regarding the internal lattice of crystalline substances, revealing precise information on unit cell dimensions, bond lengths, bond angles, and site-ordering.[4] For pharmaceutical compounds like this compound, this technique is instrumental in confirming molecular connectivity, understanding stereochemistry, and characterizing the specific solid form, such as salts, co-crystals, or polymorphs.[5]
This compound is an organic salt formed through the proton transfer from benzoic acid to cyclohexylamine.[6] Its crystalline structure is stabilized by a network of intermolecular hydrogen bonds, which dictates its physical and chemical properties.[6] Understanding this intricate network is crucial for predicting its stability, solubility, and behavior as a potential pharmaceutical ingredient or intermediate.[7][]
This guide will navigate the reader through the entire SC-XRD process, emphasizing the causality behind experimental choices and the self-validating nature of a well-executed crystallographic study.
The Foundation: Growing Diffraction-Quality Crystals
The adage "garbage in, garbage out" is particularly resonant in crystallography. The first and often most challenging step is obtaining a single crystal of adequate size and quality.[9] An ideal crystal for SC-XRD should be a well-formed, single entity, free from significant defects like cracks or twinning, and typically larger than 0.1 mm in all dimensions.[9]
Crystallization Strategies for Organic Salts
The crystallization of organic salts like this compound involves a classic acid-base neutralization reaction, often conducted in a polar solvent to facilitate dissolution.[6] The choice of solvent is paramount, as it influences solubility, nucleation, and crystal growth.[10] Common techniques for crystallizing small organic molecules include:
-
Slow Evaporation: A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.
-
Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top or allowed to diffuse in as a vapor. This gradually reduces the solubility of the compound, inducing crystallization.
-
Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystal growth.[11]
-
Microbatch Under-Oil: This technique is particularly useful for water-soluble organic salts. An aqueous solution of the salt is placed under a layer of oil, which controls the rate of water evaporation, promoting slow and controlled crystal growth.[11]
The selection of the appropriate method is often empirical and may require screening a variety of solvents and conditions.
Protocol 1: Crystallization of this compound by Slow Evaporation
-
Preparation of Saturated Solution: Dissolve cyclohexylamine and benzoic acid in a 1:1 molar ratio in a suitable solvent (e.g., ethanol) at room temperature. Add the solutes incrementally until a small amount of undissolved solid remains, ensuring saturation.
-
Filtration: Gently warm the solution to dissolve the remaining solid, then filter it through a syringe filter into a clean, small beaker or vial. This removes any particulate impurities that could act as unwanted nucleation sites.
-
Crystal Growth: Cover the vial with a perforated cap or parafilm to allow for slow solvent evaporation. Place the vial in a vibration-free environment.
-
Monitoring: Observe the vial periodically over several days to weeks for the formation of single crystals.
Data Acquisition: Interrogating the Crystal with X-rays
Once a suitable crystal is obtained, it is subjected to an intense, monochromatic X-ray beam.[9] The interaction between the X-rays and the electrons in the crystal lattice produces a diffraction pattern of discrete spots, or reflections.[1][9] The geometry and intensity of this pattern hold the key to the crystal's atomic structure.[9]
The Single-Crystal X-ray Diffractometer
A modern single-crystal diffractometer consists of several key components:[1]
-
X-ray Source: Typically a sealed X-ray tube with a molybdenum or copper target.[4]
-
Goniometer: A multi-axis stage that allows the crystal to be precisely oriented in the X-ray beam.
-
Detector: A sensitive area detector (e.g., a CCD or CMOS sensor) that records the positions and intensities of the diffracted X-rays.[9]
-
Cryosystem: A device that cools the crystal, usually to around 100 K, to minimize thermal vibrations and radiation damage.
Protocol 2: Mounting the Crystal and Initial Screening
-
Crystal Selection: Under a microscope, select a well-formed single crystal with sharp edges and no visible defects.
-
Mounting: Carefully attach the selected crystal to the tip of a glass fiber or a cryoloop using a small amount of inert oil or grease.[1]
-
Cryo-cooling: Mount the fiber onto the goniometer head and immediately cool the crystal in a stream of cold nitrogen gas.
-
Centering: Align the crystal in the center of the X-ray beam.
-
Initial Screening: Collect a few preliminary diffraction images to assess the crystal's quality. Well-defined, sharp spots indicate a good-quality crystal suitable for data collection.
Data Collection Strategy
The goal of data collection is to measure the intensities of as many unique reflections as possible. This is achieved by systematically rotating the crystal and collecting a series of diffraction images.[4] Modern software can automatically devise an optimal data collection strategy to ensure high completeness and redundancy of the data.
The overall workflow for data acquisition and processing is depicted below:
Caption: The comprehensive workflow of a single-crystal X-ray diffraction experiment.
From Diffraction Pattern to Molecular Structure: Data Processing and Refinement
The raw diffraction images are a collection of spots on a detector. The journey from this pattern to a 3D molecular model involves several crucial computational steps.[12]
Integration, Scaling, and Merging
-
Integration: This is the process of identifying the diffraction spots on each image, determining their intensities, and assigning Miller indices (h, k, l) to each reflection.[12] This step also determines the unit cell parameters and the crystal's Bravais lattice.[4]
-
Scaling and Merging: The intensities of reflections measured on different images and at different times are scaled to a common reference to account for experimental variations like fluctuations in beam intensity or crystal decay.[12] Symmetry-equivalent reflections are then merged to produce a single, comprehensive dataset.[12]
Structure Solution: The Phase Problem
The diffraction experiment provides the intensities (and thus the amplitudes) of the structure factors, but the phase information is lost.[9] This is known as the "phase problem" in crystallography.[13] For small molecules like this compound, this problem is typically solved using direct methods, which employ statistical relationships between the structure factor amplitudes to estimate the phases.[14]
Structure Refinement: Optimizing the Model
Once an initial structural model is obtained, it must be refined to achieve the best possible fit with the experimental data.[15][16] This is an iterative process where the atomic parameters (positional coordinates, thermal displacement parameters) are adjusted to minimize the difference between the observed structure factor amplitudes and those calculated from the model.[14][16]
The refinement process is guided by several key indicators, most notably the R-factor (or residual factor), which quantifies the agreement between the observed and calculated data.
Caption: The iterative cycle of crystallographic structure refinement.
| Parameter | Description | Typical Value for a Good Structure |
| R1 | The primary residual factor, based on F values. | < 0.05 |
| wR2 | A weighted residual factor, based on F² values. | < 0.15 |
| Goof (S) | Goodness-of-fit; should be close to 1. | ~1.0 |
| Data/Restraints/Params | Indicates the ratio of observed data to refined parameters. | > 10 |
| Largest Diff. Peak/Hole | Residual electron density; should be minimal. | < 1.0 e⁻/ų |
Table 1: Key Crystallographic Refinement Parameters.
Data Interpretation and Validation
The final output of a successful crystallographic analysis is a Crystallographic Information File (CIF).[17][18] The CIF is the standard format for archiving and sharing crystallographic data, containing all the information about the crystal structure and the diffraction experiment.[18][19][20]
The Crystallographic Information File (CIF)
The CIF is a human- and machine-readable text file that includes:[17][18]
-
Bibliographic information (authors, publication details).
-
Unit cell parameters and space group.
-
Atomic coordinates and displacement parameters.
-
Bond lengths, angles, and torsion angles.
-
Experimental details of the data collection and refinement.[18]
Tools like the IUCr's checkCIF service can be used to validate the integrity and consistency of the data within the file.[21]
Analyzing Intermolecular Interactions with Hirshfeld Surfaces
To gain deeper insight into the crystal packing and the forces holding the structure together, Hirshfeld surface analysis is an invaluable tool.[22][23] This method provides a visual representation of how a molecule interacts with its neighbors in the crystal.[22] By mapping properties like the normalized contact distance (dnorm) onto the surface, one can identify and quantify different types of intermolecular interactions, such as hydrogen bonds and van der Waals contacts.[24][25]
For this compound, this analysis would highlight the strong N-H···O hydrogen bonds between the cyclohexylammonium cation and the benzoate anion, which are fundamental to its solid-state structure.[6]
The Cambridge Structural Database (CSD)
The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[26][27] Depositing the crystal structure of this compound into the CSD makes the data publicly available to the scientific community, contributing to the collective knowledge of chemical structures.[26][28] The CSD is an essential resource for researchers, allowing them to search for and analyze known crystal structures.[27][29]
Conclusion: From Crystal to Certainty
The single-crystal X-ray diffraction analysis of this compound exemplifies a powerful, precise, and indispensable technique in modern chemical and pharmaceutical science. From the careful cultivation of a single crystal to the rigorous refinement of the atomic model, each step is a testament to the pursuit of structural certainty. The resulting three-dimensional structure provides not just a picture, but a profound understanding of the molecule's nature, its interactions, and its potential. This guide has illuminated the path from sample to structure, providing the technical foundation and practical insights necessary for researchers to confidently employ this definitive analytical method.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. rigaku.com [rigaku.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 3129-92-8 | Benchchem [benchchem.com]
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- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 12. portlandpress.com [portlandpress.com]
- 13. academic.oup.com [academic.oup.com]
- 14. fiveable.me [fiveable.me]
- 15. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Introduction [pd.chem.ucl.ac.uk]
- 17. pd.chem.ucl.ac.uk [pd.chem.ucl.ac.uk]
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- 19. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 20. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]
- 22. scirp.org [scirp.org]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 27. Cambridge Structural Database | Ithaca College [ithaca.edu]
- 28. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
- 29. lib.umassd.edu [lib.umassd.edu]
Introduction: A Scientist's Perspective on Cyclohexylamine Benzoate
An In-depth Technical Guide to the Safety Data Sheet (SDS) of Cyclohexylamine Benzoate
This compound (CAS No: 3129-92-8) is an organic salt formed from the reaction of benzoic acid and cyclohexylamine.[1] In the realm of pharmaceutical development and chemical synthesis, it serves as a valuable intermediate and is also utilized as a volatile corrosion inhibitor.[2] Its dual nature—being both a useful reagent and a substance with distinct hazards—necessitates a thorough understanding of its safety profile.
This guide moves beyond a simple recitation of Safety Data Sheet (SDS) sections. As scientists, our imperative is not just to follow protocols but to comprehend the causality behind them. Why is a particular type of personal protective equipment (PPE) recommended? What is the toxicological basis for the specified first-aid measures? This document is structured to provide that deeper, actionable intelligence, ensuring that every procedural step is grounded in authoritative data and a clear understanding of the risks involved.
Section 1: Substance Identification
A precise identification is the foundation of chemical safety. Misidentification can lead to catastrophic errors in handling and emergency response.
| Identifier | Value | Source |
| Chemical Name | This compound | [3] |
| Synonyms | Cyclohexylammonium benzoate, Benzoic acid, compd. with cyclohexanamine (1:1) | [1][4][5] |
| CAS Number | 3129-92-8 | [3][6][7] |
| EINECS Number | 221-516-4 | [3][6][7] |
| Molecular Formula | C₁₃H₁₉NO₂ | [2] |
| Molecular Weight | 221.29 g/mol | [5][8] |
| Appearance | White crystalline powder | [2] |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. However, it is crucial for researchers to note that classifications for this compound can vary between suppliers, likely due to different data sets or interpretations. This guide presents a consolidated view of the reported classifications, emphasizing the need to consult the specific SDS provided by your supplier.
Consolidated GHS Classifications
| Hazard Class | Hazard Statement | GHS Code | Signal Word | Pictogram | Reported by Sources |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Warning | [3][4][5][6] | |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312 | Warning | [4][5][6] | |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332 | Warning | [4][5][6] | |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning | [9] | |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Warning | [3][9] | |
| STOT - Single Exposure | May cause respiratory irritation | H335 | Warning | [9] | |
| Flammable Solids | Flammable solid | H228 | Danger | [3] |
Causality Link: Hazard to Precaution
The logic of chemical safety dictates that each identified hazard must be met with a corresponding set of precautions. This relationship is not arbitrary; it is a direct response to the chemical's intrinsic properties to mitigate risk.
Caption: Relationship between GHS hazards and corresponding precautions.
Section 3: Emergency Protocols: First-Aid Measures
In the event of an exposure, immediate and correct action is critical. These protocols are based on the chemical's known irritant and toxic properties.
-
General Advice: In all cases of exposure, move the individual out of the dangerous area. A copy of the SDS should be provided to the responding physician.[9]
-
If Inhaled:
-
In Case of Skin Contact:
-
In Case of Eye Contact:
-
If Swallowed:
Section 4: Fire-Fighting Measures
While not highly flammable as a liquid, its classification as a flammable solid (H228) by some sources demands a cautious approach.[3]
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or an appropriate chemical foam.[9]
-
Specific Hazards from Combustion: Thermal decomposition can produce toxic and irritating gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[9]
-
Protective Equipment for Firefighters: Firefighters must wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[3][9]
Section 5: Accidental Release Measures
A systematic workflow is essential for managing spills safely and effectively, protecting both personnel and the environment.
Spill Response Workflow
Caption: Step-by-step workflow for responding to an accidental spill.
-
Personal Precautions: Avoid dust formation and breathing vapors or mist.[3] Unprotected personnel should be kept away.[9]
-
Environmental Precautions: Prevent the product from entering drains, soil, or other waterways.[9]
-
Methods for Cleaning Up: Use spark-proof tools.[3] Carefully sweep up or vacuum the material and place it into a suitable, labeled container for disposal.[9]
Section 6: Handling and Storage
Proactive safety measures during routine handling and storage are the most effective way to prevent accidents.
-
Precautions for Safe Handling:
-
Work in a well-ventilated area or under a chemical fume hood.[9]
-
Avoid contact with skin and eyes by wearing suitable protective clothing (P280).[3][9]
-
Avoid the formation of dust and aerosols.[3]
-
Keep away from heat, sparks, and open flames (P210).[3]
-
Ground and bond containers and receiving equipment to prevent static discharge.[3]
-
-
Conditions for Safe Storage:
Section 7: Exposure Controls and Personal Protection
Engineering controls are the first line of defense, supplemented by appropriate PPE.
-
Engineering Controls: Use only with adequate ventilation. Operations should be conducted in a chemical fume hood to minimize exposure.[9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]
-
Skin Protection: Wear chemically impermeable gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[3][9]
-
Respiratory Protection: If ventilation is inadequate or dust is generated, a NIOSH-approved particulate respirator should be used.
-
General Hygiene: Do not eat, drink, or smoke in work areas.[3] An emergency eyewash station and safety shower should be readily accessible.
-
Section 8: Physical and Chemical Properties
Understanding these properties is vital for experimental design and safety assessments.
| Property | Value | Source(s) |
| Melting Point | 177 - 184 °C | [2][7][10] |
| Boiling Point | 249.3 °C at 760 mmHg | [3][7] |
| Flash Point | 111.4 °C | [7] |
| Water Solubility | 105 g/L at 20 °C | [7] |
| Density | 0.577 g/cm³ at 20 °C | [7] |
Section 9: Stability and Reactivity
-
Chemical Stability: The material is stable under recommended storage temperatures and pressures.[9]
-
Possibility of Hazardous Reactions: No data available, but reactions with strong oxidizers should be avoided.[3][9]
-
Conditions to Avoid: Heat, flames, sparks, ignition sources, and dust generation.[3][9]
-
Incompatible Materials: Strong oxidizing agents.[9]
-
Hazardous Decomposition Products: Under fire conditions, will produce carbon oxides and nitrogen oxides.[9]
Section 10: Toxicological Information
-
Routes of Exposure: The primary routes of concern are inhalation, eye contact, skin contact, and ingestion.[9]
-
Acute Effects:
-
Carcinogenicity: This substance is not listed as a carcinogen by IARC or NTP.[9]
Section 11: Disposal Considerations
Chemical waste must be disposed of in accordance with all federal, state, and local environmental regulations.
-
Waste Disposal Method:
References
- 1. CAS 3129-92-8: Cyclohexylammonium benzoate | CymitQuimica [cymitquimica.com]
- 2. This compound - High Purity Pharmaceutical Intermediate at Affordable Prices [abchemicalindustries.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Benzoic acid, compd. with cyclohexanamine (1:1) | C13H19NO2 | CID 197016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Cas 3129-92-8,this compound | lookchem [lookchem.com]
- 8. atamankimya.com [atamankimya.com]
- 9. aksci.com [aksci.com]
- 10. This compound CAS#: 3129-92-8 [m.chemicalbook.com]
An In-depth Technical Guide to the Vapor Pressure of Cyclohexylamine Benzoate
Abstract
This technical guide provides a comprehensive examination of the vapor pressure of cyclohexylamine benzoate, a critical physicochemical property for professionals in research, chemical safety, and pharmaceutical development. The document delineates the theoretical principles governing the relationship between temperature and vapor pressure, primarily through the lens of the Clausius-Clapeyron equation. It offers a detailed, field-tested protocol for the experimental determination of vapor pressure using the static method, in alignment with international standards such as OECD Guideline 104. By synthesizing foundational theory with practical methodology and data analysis, this guide serves as an essential resource for accurately characterizing the volatility of this and other low-volatility solid compounds.
Introduction: The Significance of Vapor Pressure in Material Science
Vapor pressure, defined as the pressure exerted by a vapor in thermodynamic equilibrium with its condensed (solid or liquid) phase at a given temperature in a closed system, is a fundamental property that dictates a substance's tendency to transition into the gaseous state.[1] For a compound like this compound (CAS: 3129-92-8), an amine salt formed from cyclohexylamine and benzoic acid, this parameter is of paramount importance.[2] Its volatility influences a wide range of applications, from its behavior as a corrosion inhibitor in closed systems to its stability and handling in pharmaceutical formulations and its environmental fate as dictated by regulations like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals).[3]
Accurate vapor pressure data is essential for:
-
Chemical Process Design: Informing equipment design and operating conditions for processes involving heating or vacuum.
-
Safety and Hazard Assessment: Evaluating inhalation exposure risks and defining safe handling procedures.
-
Formulation Development: Predicting the stability of active ingredients and excipients in drug products.
-
Regulatory Compliance: Providing required data for chemical registration dossiers under frameworks like REACH and GHS.[3]
This guide provides the theoretical and practical framework necessary for researchers and scientists to understand, measure, and apply vapor pressure data for this compound with confidence.
Physicochemical Profile of this compound
A foundational understanding of a compound's basic properties is crucial before undertaking thermodynamic analysis. This compound is a white crystalline solid formed via an acid-base neutralization reaction.[2][4] Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 3129-92-8 | [5][6][7][8] |
| Molecular Formula | C₁₃H₁₉NO₂ | [9] |
| Molecular Weight | 221.29 g/mol | [9] |
| Melting Point | 177 °C | [7][10] |
| Boiling Point | 230.5 °C (at 101,325 Pa) | [5][7] |
| Water Solubility | 105 g/L (at 20 °C) | [5][10] |
| Vapor Pressure | 359.9 Pa (3.599 hPa) at 21.1 °C (294.25 K) | [5][7] |
| Vapor Pressure | 1.626 Pa (0.0122 mmHg) at 25 °C (298.15 K) | [10] |
Note: The significant discrepancy between the two reported vapor pressure values highlights the critical importance of standardized, validated experimental methodology, as detailed in subsequent sections.
Theoretical Framework: The Clausius-Clapeyron Equation
The relationship between the vapor pressure of a solid (sublimation pressure) and temperature is rigorously described by the Clausius-Clapeyron equation.[11][12] This thermodynamic relationship provides the theoretical basis for both predicting vapor pressure changes and analyzing experimental data.
The equation originates from the condition that when two phases are in equilibrium, their specific Gibbs free energies are equal.[11][13] Its differential form is:
[ \frac{dP}{dT} = \frac{\Delta H_{sub}}{T \cdot \Delta V_{sub}} ]
Where:
-
dP/dT is the slope of the solid-vapor coexistence curve.
-
ΔHsub is the molar enthalpy of sublimation.
-
T is the absolute temperature in Kelvin.
-
ΔVsub is the change in molar volume from solid to vapor.
For the transition from a solid to a vapor phase, the volume of the solid is negligible compared to the volume of the vapor (Vvapor >> Vsolid).[14] Furthermore, if the vapor is assumed to behave as an ideal gas, its volume can be expressed as V = RT/P. These approximations allow for the simplification and integration of the Clausius-Clapeyron equation into a more practically useful form:[14][15]
[ \ln\left(\frac{P_2}{P_1}\right) = -\frac{\Delta H_{sub}}{R} \left(\frac{1}{T_2} - \frac{1}{T_1}\right) ]
Where:
-
P₁ and P₂ are the vapor pressures at absolute temperatures T₁ and T₂ , respectively.
-
ΔHsub is the molar enthalpy of sublimation (assumed to be constant over the temperature range).
-
R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹).
This integrated form is invaluable for experimental work. It demonstrates that a plot of ln(P) versus 1/T will yield a straight line, the slope of which is equal to -ΔHsub/R .[14] This linear relationship allows for the determination of the enthalpy of sublimation from experimental data and enables the extrapolation of vapor pressure to temperatures outside the measured range, albeit with caution.
Experimental Determination of Vapor Pressure for Low-Volatility Solids
Measuring the vapor pressure of solids, particularly those with low volatility, can be challenging.[1] A variety of techniques have been developed to cover different pressure ranges, with many standardized under OECD Guideline 104 for the Testing of Chemicals .[16][17][18][19] The choice of method is critical and depends on the expected vapor pressure of the substance.
Commonly employed methods include:
-
Static Method: A direct measurement of the equilibrium pressure exerted by the substance in a closed, evacuated vessel at a defined temperature. It is suitable for pressures ranging from 10 Pa to 100 kPa.[3][18]
-
Effusion Method (Knudsen Cell/Vapour Pressure Balance): Measures the rate of mass loss of a substance effusing through a small orifice into a high vacuum. This technique is ideal for very low pressures (10⁻³ to 1 Pa).[1][16][18]
-
Gas Saturation Method: An inert gas is passed over the substance at a known rate, becoming saturated with its vapor. The quantity of transported material is then measured, allowing for the calculation of the partial pressure. This is suitable for pressures from 10⁻⁵ to 1 Pa.[16][18]
-
Isothermal Thermogravimetry: This method uses a thermogravimetric analyzer (TGA) to measure the rate of mass loss due to evaporation at a constant temperature, from which the vapor pressure can be derived.[20]
For this compound, with reported vapor pressures in the range of ~1-360 Pa, the Static Method is a highly appropriate and reliable choice. It provides a direct measurement of the equilibrium state, which is the fundamental definition of vapor pressure.[3]
Detailed Experimental Protocol: The Static Method (per OECD 104)
This section provides a self-validating protocol for determining the vapor pressure of this compound using the static method. The core principle is to ensure that a true thermodynamic equilibrium is achieved and measured accurately.[3]
Causality Behind Experimental Choices
-
Degassing: The removal of volatile impurities (e.g., residual solvents, water) is the most critical step. If not removed, their partial pressures would add to the measured pressure, leading to erroneously high results. Cyclic pumping at a temperature below the first measurement point ensures sample purity in situ.
-
Temperature Stability: Vapor pressure is highly sensitive to temperature. Maintaining a stability of ±0.2 K, as required by the OECD, is essential for minimizing measurement uncertainty and ensuring the validity of the equilibrium state.[3]
-
Equilibrium Confirmation: The system must be allowed sufficient time to reach a stable pressure reading at each temperature setpoint. This confirms that the rate of sublimation equals the rate of deposition, fulfilling the definition of equilibrium vapor pressure.
Step-by-Step Methodology
-
Apparatus Setup:
-
Assemble the test apparatus, consisting of a sample vessel with a heating jacket, a high-accuracy pressure transducer (e.g., capacitance manometer), a high-vacuum pump, and a precision temperature controller and sensor.
-
Ensure the entire system, including the pressure sensor, can be heated uniformly to prevent cold spots where the vapor could condense.[3]
-
-
Sample Preparation and Loading:
-
Introduce a sufficient quantity of crystalline this compound into the sample vessel. The exact mass is less critical than ensuring there is enough solid material to establish a stable vapor phase throughout the experiment.
-
-
Degassing Procedure:
-
Seal the apparatus and begin evacuating the system with the vacuum pump.
-
Gently heat the sample to a temperature below the lowest planned measurement temperature while continuing to pump. This facilitates the removal of adsorbed gases and volatile impurities.
-
Isolate the system from the pump and monitor the pressure. If the pressure rises significantly, repeat the pumping cycle. Continue this cyclic pumping until a stable, low baseline pressure is achieved when the system is isolated.
-
-
Measurement Cycle:
-
Isolate the fully degassed system from the vacuum pump.
-
Set the temperature controller to the first target temperature (e.g., 20 °C).
-
Allow the system to stabilize until both the temperature reading is constant (within ±0.2 K) and the pressure reading is stable over time. This indicates equilibrium has been reached.[3]
-
Record the final stable pressure and temperature.
-
Increment the temperature to the next setpoint. Per OECD guidelines, measurements should be taken at a minimum of three temperatures to verify the linearity of the vapor pressure curve.[16][17]
-
Repeat the stabilization and recording process for each temperature.
-
-
Data Acquisition and Validation:
-
Record all temperature-pressure data pairs.
-
After the final measurement, cool the system and verify that the pressure returns to a value consistent with a lower temperature measurement to check for any sample decomposition or system leaks.
-
Experimental Workflow Diagram
Caption: Workflow for vapor pressure determination via the static method.
Conclusion
The vapor pressure of this compound is a critical parameter that underpins its safe handling, effective application, and regulatory assessment. This guide has established the theoretical basis for its temperature dependence through the Clausius-Clapeyron equation and provided a robust, step-by-step experimental protocol for its determination using the static method, consistent with OECD 104 guidelines. The significant variation in existing literature values underscores the necessity for meticulous, validated experimental work. By following the principles and methodologies outlined herein, researchers, scientists, and drug development professionals can generate accurate and reliable vapor pressure data, ensuring scientific integrity and enabling informed decision-making in their respective fields.
References
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- 10. Cas 3129-92-8,this compound | lookchem [lookchem.com]
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- 12. Clausius–Clapeyron relation - Wikipedia [en.wikipedia.org]
- 13. dalalinstitute.com [dalalinstitute.com]
- 14. Clapeyron Equation [home.iitk.ac.in]
- 15. chem.libretexts.org [chem.libretexts.org]
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- 19. oecd.org [oecd.org]
- 20. ntv.ifmo.ru [ntv.ifmo.ru]
Understanding the volatility of Cyclohexylamine benzoate
An In-Depth Technical Guide to the Volatility of Cyclohexylamine Benzoate
Authored by: A Senior Application Scientist
Abstract
This compound (CHB) is an organic amine salt recognized for its efficacy as a volatile corrosion inhibitor (VCI). Its protective mechanism is intrinsically linked to its ability to transition into the vapor phase, a characteristic governed by its volatility. A comprehensive understanding of this property is therefore not merely academic but critical for optimizing its application, ensuring long-term efficacy, and predicting its behavior under diverse environmental conditions. This guide provides an in-depth analysis of the physicochemical principles underpinning the volatility of CHB, details robust methodologies for its characterization, and explores the key factors that modulate its vapor-phase transition.
Foundational Principles: Deconstructing the Volatility of an Amine Salt
Unlike simple organic compounds that exhibit a straightforward sublimation or evaporation process, the volatilization of an amine salt such as this compound is a more complex, multi-step phenomenon. It is fundamentally governed by the reversible acid-base equilibrium from which the salt is formed[1].
The process is not a direct sublimation of the salt unit itself. Instead, it involves the dissociation of the solid-state ionic lattice into its constituent volatile precursors: cyclohexylamine and benzoic acid[2].
Key Mechanistic Steps:
-
Thermal Dissociation: As thermal energy is introduced into the system, the ionic bond between the cyclohexylammonium cation and the benzoate anion weakens.
-
Proton Transfer: A proton is transferred back from the ammonium ion to the benzoate ion, regenerating the neutral amine and carboxylic acid.
-
Vaporization: The resulting neutral, and significantly more volatile, cyclohexylamine and benzoic acid molecules are released from the solid matrix into the vapor phase.
This dissociative vaporization is the core principle behind its function as a VCI, allowing the active inhibitor components to travel through a gaseous medium and adsorb onto metal surfaces[1][3].
Caption: Dissociative Volatilization Pathway of CHB.
Physicochemical Characteristics Governing Volatility
The tendency of this compound to enter the vapor phase is dictated by several key physical and chemical properties. These parameters provide a quantitative basis for understanding and predicting its behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₉NO₂ | [4][5] |
| Molecular Weight | 221.29 g/mol | [4][5] |
| Appearance | White crystalline powder | [6][7] |
| Melting Point | 177 - 192 °C | [6][8][9][10][11] |
| Boiling Point | ~230.5 - 249.3 °C (at 101.325 kPa) | [6][8][9][12] |
| Vapor Pressure | 0.0122 mmHg at 25°C | [9] |
| 3.599 hPa (≈2.7 mmHg) at 21.1°C | [8][13] | |
| Water Solubility | 105 g/L at 20°C | [8][9] |
A Note on Vapor Pressure Data: The significant variance in reported vapor pressure values highlights the challenges in measuring this property for a dissociating salt[8][9][13]. The lower value (0.0122 mmHg) is more consistent with the expected low volatility of a solid organic salt at ambient temperature. The higher value may represent measurements under conditions that facilitate greater dissociation. This underscores the necessity of empirical analysis under application-specific conditions.
Experimental Protocol: Characterization by Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a cornerstone technique for evaluating the thermal stability and volatilization characteristics of materials like CHB. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing precise data on the onset of decomposition and/or vaporization[14][15].
Causality Behind Experimental Choices
-
Inert Atmosphere (Nitrogen): The use of an inert gas like nitrogen is critical. It ensures that the observed mass loss is due to thermal dissociation and subsequent vaporization, not oxidative degradation, which would occur in the presence of air. This isolates the volatility phenomenon for accurate study[16].
-
Heating Rate (10 °C/min): A heating rate of 10 °C/min is a widely accepted standard that provides a good balance between experimental throughput and the resolution of thermal events. Slower rates can offer better separation of overlapping events, while faster rates can shift transition temperatures higher.
-
Sample Mass (5-10 mg): This mass range is optimal for ensuring uniform heating throughout the sample while being sufficient to provide a clear, measurable mass change signal on the microbalance.
Step-by-Step TGA Methodology
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. This is a self-validating step to ensure data accuracy.
-
Sample Preparation: Place 5-10 mg of this compound powder into a clean, tared TGA crucible (e.g., alumina or platinum). Record the exact initial mass.
-
Instrument Setup:
-
Place the sample crucible onto the TGA balance mechanism.
-
Seal the furnace and initiate the purge gas.
-
Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C for 5 minutes to ensure thermal stability.
-
Ramp the temperature from 30 °C to 400 °C at a constant rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.
-
Data Analysis: Plot the sample mass (%) versus temperature (°C). The resulting TGA curve will show a distinct mass loss step corresponding to the volatilization of the dissociated components. The onset temperature of this mass loss is a key indicator of its thermal stability.
Caption: Standard Experimental Workflow for TGA of CHB.
Factors Influencing Volatility
The effective vapor pressure and volatilization rate of this compound are not static properties but are influenced by environmental variables.
-
Temperature: As the primary driver of dissociation, temperature is the most significant factor. An increase in temperature provides the necessary energy to break the ionic bonds, leading to an exponential increase in the rate of vaporization.
-
Humidity: The presence of water vapor can influence the volatilization mechanism. CHB is water-soluble (105 g/L)[8][9]. Moisture absorption can lead to hydrolytic dissociation, potentially lowering the temperature at which volatile components are released compared to purely thermal dissociation[2].
-
Atmospheric Pressure & Airflow: In an open or ventilated system, a continuous airflow will carry away the vapor-phase components (cyclohexylamine and benzoic acid), shifting the equilibrium (as per Le Châtelier's principle) to favor further dissociation and vaporization.
Caption: Key Environmental Factors Modulating CHB Volatility.
Conclusion
The volatility of this compound is a nuanced characteristic, fundamentally controlled by a dissociative vaporization mechanism rather than simple sublimation. Understanding this process—whereby the salt reverts to its constituent amine and acid before entering the vapor phase—is essential for its effective application as a volatile corrosion inhibitor. Physicochemical properties such as melting point and vapor pressure provide a baseline, but empirical techniques like Thermogravimetric Analysis are indispensable for characterizing its behavior under specific thermal conditions. By controlling for environmental factors such as temperature and humidity, researchers and drug development professionals can effectively predict and harness the volatility of this important compound.
References
- 1. This compound | 3129-92-8 | Benchchem [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. krc.cecri.res.in [krc.cecri.res.in]
- 4. Cyclohexyl ammonium benzoate | C13H19NO2 | CID 53431163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzoic acid, compd. with cyclohexanamine (1:1) | C13H19NO2 | CID 197016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound - High Purity Pharmaceutical Intermediate at Affordable Prices [abchemicalindustries.com]
- 8. This compound CAS#: 3129-92-8 [m.chemicalbook.com]
- 9. lookchem.com [lookchem.com]
- 10. This compound Distributor and Supplier – Kessler Chemical [kesslerchemical.com]
- 11. inovamolecules.com [inovamolecules.com]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
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- 14. benchchem.com [benchchem.com]
- 15. umw.edu.pl [umw.edu.pl]
- 16. tainstruments.com [tainstruments.com]
Cyclohexylamine benzoate as a volatile corrosion inhibitor (VCI) fundamentals
An In-depth Technical Guide to Cyclohexylamine Benzoate as a Volatile Corrosion Inhibitor (VCI)
Abstract
This technical guide provides a comprehensive overview of this compound (CHAB), a prominent Volatile Corrosion Inhibitor (VCI). The document delves into the fundamental physicochemical properties, synthesis, and the multi-stage mechanism of action that underpins its protective capabilities for metallic substrates. Detailed, field-proven experimental protocols for evaluating VCI efficacy, including the Vapor-Inhibiting Ability (VIA) "Jar Test" and electrochemical methods, are presented with a focus on the causality behind procedural steps. This guide is intended for researchers, material scientists, and chemical engineers seeking a deep, authoritative understanding of CHAB's role in modern corrosion management.
Part 1: Introduction to Volatile Corrosion Inhibition
Corrosion is a natural electrochemical process that results in the degradation of materials, primarily metals, leading to significant economic losses and safety concerns across various industries. While permanent coatings and alloys offer long-term protection, many applications require temporary safeguarding during transport, storage, or intermediate manufacturing stages. Volatile Corrosion Inhibitors (VCIs) are a class of chemical compounds that provide an effective solution for such scenarios. VCIs are solid or liquid compounds that possess sufficient vapor pressure at ambient temperatures to slowly release inhibitor molecules into an enclosed air space.[1][2] These molecules travel through the vapor phase to the metal surface, where they condense and form a thin, protective molecular layer that stifles the corrosion process.[2]
This compound (CHAB) is an amine salt widely utilized as a VCI, particularly for the protection of ferrous metals.[3][4] Its efficacy stems from a combination of favorable volatility, the dual-functionality of its constituent ions, and its ability to form a robust protective film.
Part 2: Physicochemical Fundamentals of this compound
This compound is an organic amine salt formed through the classic acid-base neutralization of cyclohexylamine with benzoic acid.[3] This reaction involves the transfer of a proton from the carboxylic acid group to the amino group of the cyclohexylamine, resulting in a salt structure composed of a cyclohexylammonium cation and a benzoate anion.[3]
The synthesis is typically carried out in a polar solvent, such as ethanol, to facilitate the dissolution of the reactants and promote an efficient reaction leading to the crystallization of the salt.[3][4]
Core Properties
A compound's effectiveness as a VCI is intrinsically linked to its physical and chemical properties. The vapor pressure, in particular, dictates the rate at which the inhibitor saturates the environment and reaches the metal surface. CHAB is classified as a medium vapor pressure inhibitor, balancing the need for rapid protection with long-term efficacy.[5]
| Property | Value | Source(s) |
| CAS Number | 3129-92-8 | [6][7] |
| Molecular Formula | C₁₃H₁₉NO₂ (C₆H₁₃N·C₇H₆O₂) | [6] |
| Molecular Weight | 221.29 g/mol | [8] |
| Appearance | White crystalline solid | [9] |
| Melting Point | 177 °C | [6][7] |
| Boiling Point | ~249.3 °C at 760 mmHg | [6][10] |
| Vapor Pressure | 0.0122 mmHg at 25°C | [6] |
| Water Solubility | 105 g/L at 20°C | [6][7] |
Part 3: Mechanism of Corrosion Inhibition
The protective action of this compound is a dynamic, multi-stage process that begins the moment it is placed within an enclosed space with a metal component. The mechanism relies on the principles of sublimation, vapor transport, and surface adsorption.
-
Sublimation and Dissociation: CHAB transitions from a solid to a vapor state. This process is believed to be dissociative, where the salt breaks down into its constituent volatile components: cyclohexylamine and benzoic acid.[1][11] This dissociation is facilitated by the presence of atmospheric moisture.[1][11]
-
Vapor Transport: The gaseous amine and acid molecules diffuse through the enclosed atmosphere, driven by the partial pressure gradient, until they reach all exposed metal surfaces, including intricate crevices that are inaccessible to contact inhibitors.[2]
-
Surface Adsorption and Film Formation: Upon reaching the metal surface, the inhibitor molecules adsorb and recombine.[1] The protective film forms through a dual-action mechanism:
-
The cyclohexylamine component, being basic, can neutralize acidic atmospheric contaminants. When it dissolves in the thin layer of moisture often present on a metal surface, it increases the pH, creating an alkaline environment that is less conducive to the corrosion of steel.[2][12]
-
The benzoate anion adsorbs onto the metal surface. Its aromatic ring structure allows for interaction via π-electrons, forming a stable, hydrophobic barrier that repels water and prevents it from acting as an electrolyte in the corrosion cell.[3][13]
-
This adsorbed monomolecular layer passivates the surface, inhibiting both anodic (metal dissolution) and cathodic (oxygen reduction) reactions that constitute the corrosion process.[12][13]
Caption: Mechanism of this compound as a VCI.
Part 4: Efficacy Evaluation: Experimental Protocols
To validate the performance of a VCI like CHAB, standardized testing is essential. These protocols are designed to simulate corrosive conditions in a controlled, reproducible manner.
Protocol 1: Vapor-Inhibiting Ability (VIA) "Jar Test"
This widely used method qualitatively assesses a VCI's ability to protect a metal surface through the vapor phase. It is based on standards such as NACE TM0208 and MIL-STD-3010-4031.[14][15][16]
Objective: To determine if VCI vapors can prevent corrosion on a clean steel surface in a high-humidity environment.
Materials:
-
1L glass jar with a screw-on lid or rubber stopper
-
Low-carbon steel specimen (e.g., SAE 1010), polished to a mirror finish
-
Holder to suspend the specimen (e.g., hook attached to the lid)
-
VCI sample (e.g., CHAB powder in a dish or impregnated paper)
-
Glycerin/water solution or distilled water to create humidity
-
Polishing compounds (e.g., silicon carbide paper, alumina slurry)
-
Degreasing solvent (e.g., acetone, methanol)
Step-by-Step Methodology:
-
Specimen Preparation (Critical Step):
-
Mechanically polish the steel specimen using progressively finer grits of silicon carbide paper, finishing with a 1-micron alumina slurry to achieve a mirror-like, "water-break-free" surface.
-
Causality: This ensures a standardized, highly active surface that is maximally susceptible to corrosion, providing a sensitive baseline for evaluating inhibitor performance.
-
Thoroughly degrease the specimen with a suitable solvent and dry it completely. Handle only with clean gloves from this point forward.
-
-
Test Assembly:
-
Place a specified amount of the humidity-generating solution at the bottom of the jar (e.g., 100 mL of distilled water).[17]
-
Place the VCI sample at the bottom of the jar, ensuring it does not touch the steel specimen.
-
Suspend the prepared steel specimen from the lid, ensuring it hangs centrally within the jar.
-
Seal the jar tightly. Prepare a control jar under identical conditions but without the VCI sample.
-
-
Exposure and Incubation:
-
Place the sealed jars in a temperature-controlled environment (e.g., 40°C) for a specified duration (e.g., 20-24 hours).[15]
-
Causality: Elevated temperature accelerates both the volatilization of the inhibitor and the kinetics of the corrosion reactions, allowing for a timely evaluation.
-
Some methods, like MIL-STD-3010, introduce a condensation cycle by cooling the back of the specimen to induce water droplet formation on the test surface, creating a more aggressive condition.[15]
-
-
Corrosion Assessment:
-
After the exposure period, remove the specimen and visually inspect its surface for any signs of corrosion (rust).
-
The VCI is considered effective if the specimen shows no corrosion, while the control specimen exhibits significant rusting. The results are typically graded on a scale (e.g., Pass/Fail or a multi-level rating).[14][15]
-
Caption: Experimental Workflow for the VIA "Jar Test".
Protocol 2: Electrochemical Evaluation (Potentiodynamic Polarization)
Electrochemical methods provide quantitative data on corrosion rates and inhibitor efficiency.
Objective: To measure the effect of CHAB vapor on the corrosion current (Icorr) of a metal, thereby calculating the inhibitor efficiency.
Materials:
-
Potentiostat
-
Three-electrode electrochemical cell
-
Working electrode (metal to be tested), counter electrode (e.g., platinum), reference electrode (e.g., SCE)
-
Test chamber to contain the VCI and the electrochemical cell
Step-by-Step Methodology:
-
System Setup:
-
Place the electrochemical cell, containing the electrodes immersed in a corrosive electrolyte (e.g., 3.5% NaCl solution), inside a larger sealed chamber.
-
Introduce the CHAB VCI source into the chamber, separate from the cell.
-
Allow the system to equilibrate for a set period (e.g., 24 hours) for the VCI vapor to saturate the atmosphere and interact with the electrolyte/electrode surface.
-
-
Electrochemical Measurement:
-
Measure the open-circuit potential (OCP) until it stabilizes.
-
Perform a potentiodynamic polarization scan, sweeping the potential from a cathodic value to an anodic value relative to the OCP.
-
Causality: This scan measures the current response of the metal to applied potential, revealing the kinetics of both the anodic and cathodic reactions.
-
-
Data Analysis:
-
Plot the data as a Tafel plot (log current vs. potential).
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Repeat the entire experiment without the VCI to obtain the uninhibited corrosion current (Icorr,0).
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Icorr,0 - Icorr) / Icorr,0] x 100
-
Part 5: Health, Safety, and Environmental Considerations
While effective, the constituents of CHAB warrant careful handling. Cyclohexylamine, the parent amine, is a corrosive liquid with a strong odor.[18][19] Chronic exposure in animal studies has been linked to systemic and reproductive toxicity.[20][21] While specific toxicological data for the benzoate salt is limited, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in well-ventilated areas to avoid inhalation of dust or vapor.[10][22] Users should always consult the latest Safety Data Sheet (SDS) before use.[22]
Part 6: Conclusion
This compound stands as a well-established and effective volatile corrosion inhibitor, primarily for ferrous metals. Its protective capabilities are rooted in its optimal vapor pressure and a dual-action mechanism involving both its amine and benzoate components to form a passivating surface film. Its performance can be reliably assessed through standardized protocols like the VIA Jar Test and quantified using electrochemical techniques. As with any chemical substance, proper safety protocols must be observed during its application. Future research may focus on synergistic combinations with other inhibitors to broaden the spectrum of metal protection and further enhance environmental compatibility.
References
- 1. threebond.co.jp [threebond.co.jp]
- 2. Volatile corrosion inhibitor - Wikipedia [en.wikipedia.org]
- 3. This compound | 3129-92-8 | Benchchem [benchchem.com]
- 4. publications.drdo.gov.in [publications.drdo.gov.in]
- 5. US4275835A - Corrosion inhibiting articles - Google Patents [patents.google.com]
- 6. Cas 3129-92-8,this compound | lookchem [lookchem.com]
- 7. This compound CAS#: 3129-92-8 [m.chemicalbook.com]
- 8. Benzoic acid, compd. with cyclohexanamine (1:1) | C13H19NO2 | CID 197016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 3129-92-8: Cyclohexylammonium benzoate | CymitQuimica [cymitquimica.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. cortecvci.com [cortecvci.com]
- 13. cortecvci.com [cortecvci.com]
- 14. researchgate.net [researchgate.net]
- 15. VCI Jar Test | The Various Official Flavors of the Jar Test [zerust.com]
- 16. content.ampp.org [content.ampp.org]
- 17. vci2000.com [vci2000.com]
- 18. CYCLOHEXYLAMINE | Occupational Safety and Health Administration [osha.gov]
- 19. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 21. Cyclohexylamine | Rupa Health [rupahealth.com]
- 22. Page loading... [guidechem.com]
An In-Depth Technical Guide to the Basic Applications of Cyclohexylamine Benzoate in Materials Science
Abstract
Cyclohexylamine benzoate, a versatile organic salt, has carved a significant niche in the realm of materials science, primarily owing to its exceptional properties as a corrosion inhibitor. This technical guide provides a comprehensive overview of the fundamental applications of this compound, with a particular focus on its role in corrosion prevention, its incorporation into protective coatings, and its utility in lubricant formulations. The document delves into the mechanistic underpinnings of its protective actions, offers detailed experimental protocols for its evaluation, and presents relevant physicochemical data. This guide is intended for researchers, scientists, and professionals in materials science and related fields, including drug development, where amine benzoate structures may serve as pharmaceutical intermediates.
Introduction: Unveiling this compound
This compound is an amine salt formed through the acid-base neutralization reaction between cyclohexylamine, a primary aliphatic amine, and benzoic acid, an aromatic carboxylic acid.[1] This reaction results in the formation of a cyclohexylammonium cation and a benzoate anion.[1] The compound typically exists as a white crystalline solid with a characteristic amine odor.[1][2] Its utility in materials science stems from the synergistic interplay of its constituent ions, which imparts unique protective properties, most notably as a corrosion inhibitor.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₉NO₂ | [1] |
| Molecular Weight | 221.30 g/mol | [1] |
| Appearance | White crystalline powder | [1][3] |
| Melting Point | 192.0 °C | [3] |
| Boiling Point | 230.5 °C at 101,325 Pa | [2] |
| Vapor Pressure | 3.599 hPa at 21.1 °C | [4][5] |
| Water Solubility | 105 g/L at 20 °C | [4][6] |
Core Application: Corrosion Inhibition
The primary and most significant application of this compound in materials science is as a corrosion inhibitor, particularly for ferrous metals. It is highly effective as a vapor-phase corrosion inhibitor (VCI), also known as a volatile corrosion inhibitor (VPI), offering protection in enclosed systems where direct application of a liquid or solid inhibitor is impractical.
Mechanism of Vapor-Phase Corrosion Inhibition
The efficacy of this compound as a VCI lies in its ability to sublime and transport its protective components through the vapor phase to the metal surface. The generally accepted mechanism involves a dissociative vaporization process.
Caption: Dissociative vaporization and adsorption mechanism of this compound.
Upon sublimation, the salt dissociates into its constituent molecules: cyclohexylamine and benzoic acid.[1] These molecules then diffuse through the vapor space and adsorb onto the metal surface. The protective action is twofold:
-
Cyclohexylamine: The amine group of cyclohexylamine possesses a lone pair of electrons that can form coordinate bonds with the metal surface. This interaction helps to displace water molecules and create a hydrophobic barrier.
-
Benzoate Anion: The benzoate anion plays a crucial role in inhibiting the anodic corrosion reaction. It can adsorb onto the metal surface, forming a protective film that hinders the dissolution of the metal.
This dual-action mechanism provides comprehensive protection against corrosion.
Application in Protective Coatings
This compound can be incorporated into various coating formulations to enhance their anti-corrosive properties. It can be used as a standalone corrosion inhibitor or in conjunction with other pigments and additives to create a synergistic protective effect.
Formulation Considerations
When formulating coatings with this compound, several factors must be considered:
-
Compatibility: It is essential to ensure compatibility with the resin system (e.g., epoxy, alkyd, acrylic) to prevent issues such as flocculation or loss of adhesion.
-
Concentration: The optimal concentration of this compound will depend on the specific formulation and the desired level of corrosion protection. Typically, it is used in concentrations ranging from 0.5% to 5% by weight of the total formulation.
-
Dispersion: Proper dispersion of the inhibitor within the coating matrix is crucial for uniform protection.
Performance Enhancement
The inclusion of this compound in protective coatings can lead to significant improvements in their performance, as demonstrated by standard testing methodologies such as the salt spray test (ASTM B117). Coatings formulated with this inhibitor often exhibit a delayed onset of corrosion and a reduction in the extent of rusting and blistering compared to uninhibited formulations. While specific quantitative data for coatings containing solely this compound is not extensively published in readily available literature, the general principle of amine benzoates as effective corrosion inhibitors in coatings is well-established.
Role in Lubricant Formulations
In the field of lubrication, this compound can function as a multifunctional additive, contributing to both corrosion inhibition and, to some extent, anti-wear and extreme pressure properties.
Corrosion Prevention in Lubricating Systems
Lubricating oils and greases are often exposed to moisture and other corrosive elements. This compound, when added to these formulations, provides protection to the metallic components of machinery by forming a protective film on their surfaces, similar to its action in other applications.
Anti-Wear and Extreme Pressure Properties
While not a primary anti-wear or extreme pressure (EP) additive, the polar nature of this compound allows it to adsorb onto metal surfaces.[7] This adsorbed layer can provide a degree of lubricity and reduce friction and wear under boundary lubrication conditions.[7][8][9][10][11] Its performance in this regard is generally modest compared to specialized sulfur- or phosphorus-based additives, but it can offer a synergistic effect when used in combination with them.
Relevance to the Pharmaceutical Field
While the primary applications of this compound are in materials science, it also holds relevance for drug development professionals. It is recognized as a pharmaceutical intermediate, meaning it is a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2][3][][13] Specifically, it has been used in the synthesis of various drugs, including antihistamines and antipsychotics.[2]
Furthermore, the study of amine benzoates is pertinent to drug formulation. Sodium benzoate, a related salt, is widely used as a preservative in liquid pharmaceutical formulations to prevent microbial growth.[14] Understanding the chemical behavior and stability of amine salts like this compound can provide valuable insights for formulators working with amine-containing APIs, where salt formation is a common strategy to improve solubility and stability. The use of amine compounds in formulations can also help to prevent or reduce the degradation of certain active ingredients.[15]
Experimental Protocols for Performance Evaluation
To quantify the effectiveness of this compound as a corrosion inhibitor, several standardized experimental protocols are employed. The following sections provide an overview of these key methodologies.
Weight Loss Method (ASTM G1 & G31)
This gravimetric method is a straightforward and widely used technique to determine the average corrosion rate.
Methodology:
-
Specimen Preparation: Prepare and clean metal coupons (e.g., mild steel) of known surface area and weight according to ASTM G1 standards.
-
Exposure: Immerse the coupons in the corrosive environment (e.g., an acidic solution) with and without the presence of this compound at a specified concentration and temperature for a predetermined duration. For VCI testing, the coupons are exposed to the vapor of the inhibitor in a sealed chamber.
-
Cleaning: After the exposure period, remove the coupons and clean them according to ASTM G1 procedures to remove all corrosion products without removing a significant amount of the base metal.
-
Final Weighing: Dry and re-weigh the cleaned coupons.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (%IE) using the following formulas:
-
CR (mm/year) = (K × W) / (A × T × D)
-
Where: K = constant (8.76 × 10⁴), W = weight loss (g), A = surface area (cm²), T = exposure time (hours), D = density of the metal (g/cm³)
-
-
%IE = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
Potentiodynamic Polarization (ASTM G5)
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps to determine the mechanism of inhibition.
Methodology:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Electrolyte: The cell is filled with the corrosive solution, with and without the inhibitor.
-
Potential Scan: The potential of the working electrode is scanned at a slow, constant rate (e.g., 0.167 mV/s) from a potential cathodic to the corrosion potential (Ecorr) to a potential anodic to Ecorr.
-
Data Acquisition: The resulting current is measured as a function of the applied potential.
-
Analysis: The data is plotted as a Tafel plot (log of current density vs. potential). From this plot, the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes can be determined. A decrease in icorr in the presence of the inhibitor indicates effective corrosion protection. A significant shift in Ecorr can indicate whether the inhibitor is predominantly anodic, cathodic, or mixed-type.
Electrochemical Impedance Spectroscopy (EIS) (ASTM G106)
EIS is a powerful non-destructive technique used to study the properties of the protective film formed by the inhibitor on the metal surface.
Methodology:
-
Electrochemical Cell Setup: The same three-electrode setup as for potentiodynamic polarization is used.
-
AC Signal Application: A small amplitude AC potential signal is applied to the working electrode at its open circuit potential over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
Impedance Measurement: The resulting AC current response is measured, and the impedance of the system is calculated at each frequency.
-
Data Presentation: The data is typically presented as Nyquist and Bode plots.
-
Analysis: The impedance data is fitted to an equivalent electrical circuit model to extract parameters such as the solution resistance (Rs), polarization resistance (Rp), and double-layer capacitance (Cdl). An increase in Rp in the presence of the inhibitor is indicative of increased corrosion resistance.
Caption: Workflow for evaluating the performance of this compound as a corrosion inhibitor.
Conclusion
This compound is a highly effective and versatile compound in materials science, with its primary application being the inhibition of corrosion, especially in the vapor phase. Its ability to form a protective film on metal surfaces through a dissociative adsorption mechanism makes it a valuable component in protective coatings and lubricant formulations. The standardized experimental protocols outlined in this guide provide a robust framework for quantifying its performance and understanding its mechanism of action. While its role in the pharmaceutical industry is primarily as an intermediate, the underlying chemistry of amine benzoates offers relevant insights for drug formulation and development. As research continues, the full potential of this compound and similar compounds in advanced materials applications is yet to be fully realized.
References
- 1. abchemicalindustries.com [abchemicalindustries.com]
- 2. Page loading... [guidechem.com]
- 3. inovamolecules.com [inovamolecules.com]
- 4. This compound CAS#: 3129-92-8 [m.chemicalbook.com]
- 5. This compound | 3129-92-8 [chemicalbook.com]
- 6. Cas 3129-92-8,this compound | lookchem [lookchem.com]
- 7. koehlerinstrument.com [koehlerinstrument.com]
- 8. develub.com [develub.com]
- 9. Application of Extreme Pressure Anti - wear Additives in Lubricating Oil Products |News|UNPChemicals [unpchemicals.com]
- 10. aftonchemical.com [aftonchemical.com]
- 11. A Comprehensive Analysis of Extreme Pressure Antiwear Agents-Henan J&D Chemical_Focus on lubricant material [jdlubricant.com]
- 13. CAS 3129-92-8: Cyclohexylammonium benzoate | CymitQuimica [cymitquimica.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. CA2826391C - Pharmaceutical formulations including an amine compound - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Use of Cyclohexylamine Benzoate in Ferrous Metal Corrosion Protection
An In-Depth Technical Guide
Prepared by: Gemini Senior Application Scientist
Introduction
The electrochemical degradation of ferrous metals, commonly known as corrosion, represents a persistent and costly challenge across virtually all industrial sectors. The imperative to mitigate this process has driven extensive research into corrosion inhibitors, chemical compounds that, when added to an environment in small concentrations, can significantly decrease the rate of corrosion. Among the various classes of inhibitors, amine salts have proven particularly effective, and Cyclohexylamine Benzoate (CHAB) has emerged as a compound of significant interest.[1]
CHAB is the salt formed from the acid-base reaction between cyclohexylamine, a basic amine, and benzoic acid, a carboxylic acid.[1] This structure confers a dual functionality that makes it a potent corrosion inhibitor, particularly for steel and other iron-based alloys. It is recognized for its efficacy as both a contact inhibitor and a Vapor Phase Corrosion Inhibitor (VCI), the latter allowing it to protect metal surfaces without being in direct contact, a crucial advantage for complex internal geometries or enclosed systems.[2][3]
This document serves as a comprehensive technical guide for researchers, materials scientists, and formulation chemists. It provides an in-depth exploration of the mechanisms underpinning CHAB's protective action, detailed protocols for its application and evaluation, and expert insights into data interpretation and formulation considerations. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and trustworthy outcomes.
Part 1: The Scientific Foundation: Mechanism of Inhibition
Understanding the mechanism of action is critical to optimizing the application of any corrosion inhibitor. Ferrous corrosion in aqueous environments is an electrochemical process involving two key reactions: the anodic dissolution of iron (Fe → Fe²⁺ + 2e⁻) and the cathodic reduction of oxygen (O₂ + 2H₂O + 4e⁻ → 4OH⁻). Effective inhibitors interfere with one or both of these reactions.
This compound is classified as a mixed-type inhibitor, meaning it influences both anodic and cathodic processes.[2][4] Its action is multifaceted:
-
Anodic Passivation: The primary inhibitive action is attributed to the benzoate anion. This anion adsorbs onto the positively charged anodic sites on the metal surface. This adsorption can occur through π-electron interactions between the benzene ring and the metal's d-orbitals, forming a stable, thin protective film.[1][5] This film acts as a physical barrier, isolating the metal from the corrosive environment and hindering the anodic dissolution of iron.[6]
-
Cathodic Interference: The cyclohexylammonium cation plays a role in cathodic inhibition. It can adsorb onto the negatively charged cathodic sites, interfering with the oxygen reduction reaction.[7]
-
Vapor Phase Action: CHAB has a measurable vapor pressure, allowing it to sublime or vaporize at ambient temperatures.[2][8] In a closed system, the vapor fills the space and the inhibitor molecules adsorb onto all accessible metal surfaces, forming a protective monomolecular layer. This vapor-phase transport mechanism is believed to involve the dissociation of the salt into its constituent amine and acid components, which then recombine or act independently on the metal surface.[2][9] The volatile amine component can also neutralize acidic atmospheric contaminants like CO₂ or SO₂, further reducing the corrosivity of the environment.[9]
Caption: Mechanism of corrosion inhibition by this compound.
Part 2: Application Methodologies
The choice of application method depends on the specific system to be protected, the required duration of protection, and environmental factors. CHAB's versatility allows for its use in several forms.
| Application Method | Description | Typical Use Cases | Key Considerations |
| Aqueous/Alcoholic Solution | CHAB is dissolved in a carrier like water or ethanol to create a treating solution. Parts are dipped, sprayed, or brushed with the solution. | Temporary protection of parts between manufacturing steps; hydro-testing of pipelines and vessels. | Concentration needs to be optimized. Ensures uniform coating. May require a drying step. |
| Vapor Phase Emitter | Used as a powder or impregnated into a carrier material (e.g., paper, foam emitters, plastic films).[3][10] | Protection of packaged metal goods for shipping/storage; preservation of internal voids in equipment, electrical enclosures. | Requires an enclosed space to allow vapor concentration to build up. The volume of the space dictates the amount of VCI needed. |
| Lubricant/Grease Additive | Blended directly into lubricating oils, greases, or hydraulic fluids to provide corrosion protection during operation and shutdown.[11] | Engine oils, gearboxes, hydraulic systems, and bearing lubrication.[12][13] | Must be compatible with the base oil and other additives.[14] May affect other lubricant properties (e.g., demulsibility). |
| Coating Additive | Incorporated into primer formulations or temporary protective coatings. | Enhancing the anti-corrosion properties of paint systems; peelable coatings for temporary protection. | Compatibility with the resin system is crucial. Can act synergistically with other pigments. |
Part 3: Efficacy Evaluation: Standardized Protocols
To quantify the effectiveness of this compound, a systematic and multi-faceted testing approach is required. The following protocols provide a framework for comprehensive evaluation, from basic screening to in-depth mechanistic analysis.
Protocol 3.1: Gravimetric (Weight Loss) Method
This method provides a direct, quantitative measure of metal loss and is a fundamental test for inhibitor performance.[15] It is based on ASTM standards G1 and G31.
Objective: To determine the corrosion rate of a ferrous metal in a specific environment with and without CHAB and to calculate the inhibitor's efficiency.
Methodology:
-
Coupon Preparation:
-
Cut ferrous metal coupons (e.g., SAE 1010 steel) to a standard size (e.g., 50mm x 25mm x 2mm). Record the dimensions of each coupon to calculate the surface area.
-
Mechanically polish the coupons with progressively finer grades of silicon carbide paper (e.g., 240, 400, 600 grit) to achieve a uniform surface finish.
-
Causality: Polishing removes pre-existing oxide layers and creates a reproducible surface, ensuring that observed corrosion is a result of the test conditions, not prior surface state.
-
-
Cleaning and Pre-Weighing:
-
Degrease the coupons by sonicating in acetone for 5-10 minutes, followed by rinsing with ethanol.
-
Dry the coupons thoroughly in a stream of warm air or in a desiccator.
-
Weigh each coupon to an accuracy of 0.1 mg using an analytical balance. Record this as the initial weight (W_initial).
-
-
Exposure:
-
Prepare the corrosive medium (e.g., 3.5% NaCl solution).
-
Prepare a series of test solutions by dissolving CHAB in the corrosive medium at various concentrations (e.g., 100, 250, 500, 1000 ppm). Also, prepare a blank solution with no inhibitor.
-
Fully immerse the weighed coupons in the test solutions and the blank solution in separate beakers. Ensure the coupons are suspended and not touching the bottom of the beaker. Run tests in triplicate for statistical validity.
-
Maintain the beakers at a constant temperature for a set duration (e.g., 24, 48, or 72 hours).
-
-
Post-Cleaning and Final Weighing:
-
After the exposure period, remove the coupons from the solutions.
-
Chemically clean the coupons to remove corrosion products according to ASTM G1 (e.g., immerse in inhibited hydrochloric acid).
-
Causality: Chemical cleaning removes only the corrosion products without significantly attacking the base metal, which is crucial for accurate weight loss determination.
-
Rinse, dry, and re-weigh the coupons to obtain the final weight (W_final).
-
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (D × A × T)
-
Where: ΔW is in mg, D is the density of the metal (g/cm³), A is the surface area (cm²), and T is the exposure time (hours).
-
-
Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Protocol 3.2: Electrochemical Evaluation
Electrochemical methods offer rapid assessment and provide valuable insights into the inhibition mechanism.[14]
Objective: To determine the effect of CHAB on the electrochemical corrosion parameters of ferrous metal.
Methodology:
-
Electrode and Cell Setup:
-
Use a standard three-electrode electrochemical cell.
-
Working Electrode (WE): A sample of the ferrous metal, prepared as described in Protocol 3.1 (steps 1 & 2).
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): A platinum or graphite rod of large surface area.
-
-
Open Circuit Potential (OCP):
-
Immerse the electrodes in the test solution (with or without inhibitor) and monitor the OCP until it stabilizes (typically 30-60 minutes). This stable potential is the corrosion potential (E_corr).
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the stable E_corr.
-
Plot the data as a Nyquist plot (Z_imaginary vs. Z_real). The diameter of the resulting semicircle corresponds to the charge transfer resistance (R_ct).
-
Causality: A larger R_ct value indicates a more resistive surface, signifying better corrosion protection by the inhibitor film.
-
-
Potentiodynamic Polarization:
-
Scan the potential from approximately -250 mV to +250 mV relative to the E_corr at a slow scan rate (e.g., 0.5-1 mV/s).
-
Plot the resulting current density (log scale) vs. potential to generate a Tafel plot.
-
Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the E_corr to determine the corrosion current density (i_corr).
-
Causality: A lower i_corr value signifies a lower corrosion rate. The shift in E_corr in the presence of the inhibitor indicates whether it is predominantly anodic, cathodic, or mixed. A shift >85 mV suggests a specific type; a smaller shift indicates a mixed type.[4]
-
-
Calculations:
-
Inhibition Efficiency (%IE) from i_corr: %IE = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
-
Inhibition Efficiency (%IE) from R_ct: %IE = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
-
Protocol 3.3: Vapor Inhibiting Ability (VIA) Test
This protocol, adapted from MIL-STD-3010B, is essential for evaluating CHAB's performance as a VCI.[16]
Objective: To qualitatively assess the ability of CHAB to inhibit corrosion on a physically separated ferrous metal surface.
Methodology:
-
Test Assembly:
-
Use a wide-mouth glass jar (approx. 1 liter) with a screw-on lid.
-
Prepare a steel test plug by polishing and cleaning it as per Protocol 3.1.
-
Suspend the steel plug from the lid, ensuring it does not touch the sides or bottom of the jar.
-
-
Procedure:
-
Place a specified amount of CHAB powder (e.g., 1.0 g) at the bottom of the jar.
-
Add a small amount of distilled water (e.g., 2-3 ml) to the bottom of the jar to create a humid environment, ensuring the water does not touch the inhibitor powder.
-
Seal the jar with the lid holding the suspended steel plug.
-
Prepare a control jar with no inhibitor.
-
-
Conditioning and Evaluation:
-
Place the jars in an oven at a constant temperature (e.g., 40-50°C) for a set period (e.g., 20 hours) to accelerate the test.
-
Cool the jars to room temperature, allowing condensation to form on the steel plug.
-
After a final conditioning period (e.g., 4 hours at room temperature), open the jars and visually inspect the surface of the steel plugs.
-
Evaluation: The control plug should show signs of rust. The plug from the CHAB jar is evaluated based on the number and size of corrosion spots. A passing result typically requires few to no corrosion spots.[16]
-
Caption: General experimental workflow for evaluating CHAB performance.
Part 4: Data Interpretation and Formulation
Effective analysis requires synthesizing data from multiple tests. For instance, a high inhibition efficiency from weight loss should be corroborated by a low corrosion current (i_corr) and high charge transfer resistance (R_ct) from electrochemical tests.
Example Data Summary Tables:
Table 1: Sample Weight Loss & Electrochemical Data
| CHAB Conc. (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | % IE (Weight Loss) | i_corr (μA/cm²) | % IE (Tafel) | R_ct (Ω·cm²) | % IE (EIS) |
| 0 (Blank) | 15.2 | 0.115 | - | 10.5 | - | 550 | - |
| 100 | 7.6 | 0.058 | 50.0 | 5.3 | 49.5 | 1150 | 52.2 |
| 250 | 4.1 | 0.031 | 73.0 | 2.9 | 72.4 | 3200 | 82.8 |
| 500 | 2.5 | 0.019 | 83.5 | 1.8 | 82.9 | 5800 | 90.5 |
| 1000 | 1.9 | 0.014 | 87.8 | 1.3 | 87.6 | 7100 | 92.3 |
Formulation & Compatibility Insights:
-
Synergism: CHAB is often formulated with other compounds to enhance its performance or broaden its protective range. For example, combining it with an alkali metal benzoate (like sodium benzoate) and an alkanolamide can improve film uniformity and durability.[17]
-
Non-Ferrous Metals: Caution is advised when using CHAB in multi-metal systems. As an amine-based inhibitor, it can be aggressive towards certain non-ferrous metals like zinc and its alloys.[2][7] Compatibility testing with all system components is mandatory.[14]
-
Environmental Factors: The performance of CHAB can be influenced by pH, temperature, and the concentration of aggressive ions (e.g., chlorides).[5] The required inhibitor concentration generally increases with the severity of the corrosive environment.
Conclusion
This compound is a versatile and effective corrosion inhibitor for ferrous metals, offering protection through direct contact and vapor phase mechanisms. Its performance is rooted in the formation of a protective adsorbed film that impedes both anodic and cathodic corrosion reactions. For successful application, a thorough understanding of its mechanism must be paired with systematic evaluation using standardized protocols. By employing the gravimetric, electrochemical, and vapor-phase testing methodologies detailed in this guide, researchers and formulators can confidently determine the optimal conditions for its use, troubleshoot performance issues, and develop robust corrosion management solutions.
References
- 1. This compound | 3129-92-8 | Benchchem [benchchem.com]
- 2. cortecvci.com [cortecvci.com]
- 3. cnlubricantadditive.com [cnlubricantadditive.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. US4275835A - Corrosion inhibiting articles - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. US20090151598A1 - Vapor phase corrosion inhibitors and method for their production - Google Patents [patents.google.com]
- 11. US3285852A - Cyclohexylamine salt of petroleum sulfonic acid corrosion inhibitor for fuels and lubricants, compositions and method of preparation - Google Patents [patents.google.com]
- 12. ulprospector.com [ulprospector.com]
- 13. Using additives for targeted optimization of lubricant performance IMPAG Schweiz [impag.ch]
- 14. Evaluation of corrosion inhibitors [corrosion-doctors.org]
- 15. infinitalab.com [infinitalab.com]
- 16. cortecvci.com [cortecvci.com]
- 17. US3573225A - Rust-proofing composite solutions - Google Patents [patents.google.com]
Application Notes & Protocols: Cyclohexylamine Benzoate as a Vapor Phase Corrosion Inhibitor for Steel
Introduction: The Principle of Vapor Phase Corrosion Inhibition
Corrosion of ferrous metals is an electrochemical process requiring an anode, a cathode, and an electrolyte. In atmospheric corrosion, this electrolyte is often a thin, invisible film of moisture on the metal surface. Traditional corrosion prevention methods, such as coatings or contact inhibitors, are often impractical for protecting the internal surfaces of complex equipment, voids, or packaged metal parts. Vapor phase corrosion inhibitors (VCIs), also known as volatile corrosion inhibitors, address this challenge by sublimating from a source, traveling through an enclosed air space, and adsorbing onto metal surfaces to form a protective, monomolecular layer.[1][2] This layer passivates the surface and disrupts the electrochemical corrosion cell.[2][3]
Cyclohexylamine benzoate (CHAB), an amine salt, is a well-established VCI.[4][5][6] It is formed from the acid-base neutralization of cyclohexylamine and benzoic acid.[4] Its effectiveness stems from the combined action of its constituent ions. The amine component contributes to the compound's volatility and its ability to raise the pH of the surface electrolyte, while the benzoate anion acts as an effective corrosion inhibitor for steel.[3][6] This guide provides a comprehensive overview of the mechanism, application, and evaluation of this compound as a VCI for steel protection.
Mechanism of Action
The protective action of this compound (CHAB) is a multi-step process that relies on its physicochemical properties to deliver inhibition without direct application.
-
Sublimation & Vapor Transport: CHAB, a solid compound, possesses sufficient vapor pressure at ambient temperatures to slowly sublimate, transitioning from a solid to a gaseous state.[5][7]
-
Diffusion: The gaseous VCI molecules diffuse throughout the enclosed space, driven by concentration gradients, until the atmosphere is saturated.[1][3]
-
Adsorption: Upon reaching the metal surface, the VCI molecules, in the presence of moisture, adsorb onto the steel. This process is believed to involve hydrolysis, where the amine salt dissociates.[3][7] The benzoate anion can then adsorb onto the metal via π-electron interactions, forming a protective film.[4]
-
Inhibition: This adsorbed monomolecular layer acts as a physical barrier, preventing corrosive species like oxygen and water from reaching the metal.[2] Furthermore, it disrupts the electrochemical corrosion process by inhibiting both anodic and cathodic reactions.[3] The cyclohexylamine component can also increase the pH of the surface moisture layer, further passivating the steel surface.[3]
Figure 1: Mechanism of Vapor Phase Corrosion Inhibition by CHAB.
Protocols for Efficacy Evaluation
To validate the performance of this compound as a VCI, a series of standardized tests must be performed. These protocols are designed to assess both the vapor-phase transport and the surface inhibition efficiency. A control (blank) sample, exposed to the corrosive environment without VCI protection, is mandatory in all tests for a valid comparison.
3.1 Protocol: Vapor Inhibiting Ability (VIA) Test
This qualitative test is crucial for determining if the inhibitor can provide protection across a gap, which is the fundamental principle of a VCI. Several standard methods exist, such as NACE TM0208 or the German TL 8135-002 test.[1][8][9][10] The core principle involves exposing a prepared steel specimen to a humid, corrosive atmosphere in a sealed container, where the specimen is physically separated from the VCI source.[1]
Objective: To qualitatively assess the ability of CHAB to inhibit corrosion on a ferrous metal surface without direct contact.
Materials:
-
Glass jars or beakers with airtight lids
-
Steel test specimens (e.g., SAE 1010), freshly polished
-
Specimen stands (non-metallic)
-
This compound powder
-
Glycerin-water solution or other humidity-generating medium
-
Desiccator, acetone, methanol
Methodology:
-
Specimen Preparation: Mechanically polish steel specimens with 240-grit abrasive paper, followed by a final polish with 400-grit paper. Degrease by sonicating in acetone, rinse with methanol, and dry with a stream of warm air. Do not touch the surface with bare hands.
-
Apparatus Setup (Control): Place a specimen stand in a clean, dry jar. Add the specified amount of humidity-generating solution to the bottom of the jar. Place a prepared steel specimen on the stand. Seal the jar tightly.
-
Apparatus Setup (Test): Prepare a second jar identical to the control. Place a specified amount of CHAB powder at the bottom of the jar, ensuring it will not contact the specimen. Place the stand and a freshly prepared steel specimen in the jar. Seal tightly.
-
Conditioning: Allow the jars to condition at room temperature for a period (e.g., 20-24 hours) to permit the VCI atmosphere to develop.[1]
-
Corrosion Test: Place the sealed jars in an oven at an elevated temperature (e.g., 40-50°C) for a defined period (e.g., 4 hours) to induce condensation and accelerate corrosion.
-
Evaluation: After the test period, remove the specimens and immediately inspect them for any signs of corrosion (rust). The evaluation is typically graded based on the percentage of the surface area that is corroded. A passing result shows no or minimal corrosion on the VCI-protected specimen compared to the heavily corroded control specimen.[11]
3.2 Protocol: Weight Loss Immersion Test (Modified ASTM G31)
While primarily a test for contact inhibitors, a modified weight loss test can quantify the effectiveness of CHAB when dissolved in a solution, providing a baseline for its intrinsic inhibiting properties. The ASTM G31 standard provides a comprehensive guide for this procedure.[12][13][14][15][16]
Objective: To quantitatively determine the corrosion rate of steel in a corrosive medium with and without CHAB and to calculate the inhibitor efficiency.
Materials:
-
Steel coupons of known surface area (e.g., SAE 1010)
-
Corrosive solution (e.g., 3.5% NaCl solution)
-
This compound
-
Glass beakers
-
Analytical balance (accurate to 0.1 mg)
-
Polishing paper, acetone, methanol, desiccator
-
Chemical cleaning solution (e.g., inhibited HCl)
Methodology:
-
Coupon Preparation: Prepare and clean steel coupons as described in the VIA test (Section 3.1, Step 1).
-
Initial Weighing: Accurately weigh each coupon to the nearest 0.1 mg and record the weight (W₁).
-
Solution Preparation:
-
Control: Fill a beaker with a defined volume of the corrosive solution.
-
Test: Prepare solutions of the corrosive medium containing various concentrations of CHAB (e.g., 100, 250, 500 ppm).
-
-
Immersion: Completely immerse one coupon in each beaker. Cover the beakers to prevent evaporation. Maintain a constant temperature for the duration of the test (e.g., 24-168 hours).[14]
-
Post-Immersion Cleaning: After the immersion period, remove the coupons. Chemically clean them according to ASTM G1 procedures to remove corrosion products without removing significant base metal. Rinse thoroughly and dry.
-
Final Weighing: Place the cleaned coupons in a desiccator to cool to room temperature. Reweigh each coupon accurately and record the final weight (W₂).
-
Calculation:
-
Weight Loss (ΔW): ΔW = W₁ - W₂
-
Corrosion Rate (CR): Calculate using the formula specified in ASTM G31, typically expressed in mm/year or mils per year (mpy).[14]
-
Inhibition Efficiency (%IE): %IE = [ (CR₀ - CRᵢ) / CR₀ ] × 100 where CR₀ is the corrosion rate of the control and CRᵢ is the corrosion rate in the inhibited solution.
-
3.3 Protocol: Electrochemical Evaluation
Electrochemical techniques offer rapid and mechanistic insights into the corrosion inhibition process. Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) are powerful tools for this purpose.[17][18][19][20]
Objective: To determine the mode of inhibition (anodic, cathodic, or mixed-type) and to quantify the increase in corrosion resistance provided by CHAB.
Apparatus:
-
Potentiostat/Galvanostat with frequency response analyzer
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Prepared steel specimen
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode (CE): Platinum or graphite rod
-
-
Test solutions (as in Section 3.2)
Methodology:
-
Setup: Assemble the three-electrode cell with the steel WE. Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC sinusoidal voltage (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[21][22]
-
The resulting impedance data is plotted as a Nyquist or Bode plot. An increase in the diameter of the Nyquist semicircle or the low-frequency impedance modulus in the Bode plot indicates increased corrosion resistance.[21] The data can be fitted to equivalent electrical circuits to model the interface and quantify parameters like polarization resistance (Rp).[17][18]
-
-
Potentiodynamic Polarization:
-
After EIS, scan the potential at a slow rate (e.g., 0.167 mV/s) from a cathodic potential relative to OCP (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP).[22][23]
-
Plot the resulting current density (log scale) versus the applied potential (linear scale) to generate a Tafel plot.
-
Extrapolate the linear Tafel regions back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr). A lower icorr value signifies a lower corrosion rate.[23][24]
-
A shift in Ecorr and changes in the anodic (βa) and cathodic (βc) Tafel slopes indicate the mode of inhibition.[22]
-
Data Interpretation & Expected Results
The combination of these protocols provides a comprehensive profile of this compound's performance.
| Test Method | Parameter Measured | Result Indicating Effective Inhibition |
| VIA Test | Corrosion on Specimen Surface | No or minimal rust spots compared to the control. |
| Weight Loss | Inhibition Efficiency (%IE) | High %IE value (typically >90%). |
| EIS | Polarization Resistance (Rp) | Significantly higher Rp value in the presence of CHAB. |
| Potentiodynamic | Corrosion Current (icorr) | Significantly lower icorr value in the presence of CHAB. |
Table 1: Summary of Evaluation Parameters and Success Criteria.
Safety and Handling
This compound and its precursor, cyclohexylamine, require careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[25][26][27]
-
Ventilation: Handle the powder and its solutions in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[25][28]
-
Contact: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[25][26][27]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances and sources of ignition.[25]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[25][26]
Conclusion
This compound is an effective vapor phase corrosion inhibitor for the protection of steel in enclosed environments. Its mechanism relies on sublimation and the formation of a protective, adsorbed film on the metal surface. The protocols detailed in this guide—spanning qualitative vapor transport tests, quantitative weight loss measurements, and advanced electrochemical analyses—provide a robust framework for researchers and scientists to validate its efficacy. When handled with appropriate safety precautions, CHAB offers a reliable solution for challenging corrosion protection scenarios where direct application is not feasible.
References
- 1. zerust.com [zerust.com]
- 2. researchgate.net [researchgate.net]
- 3. cortecvci.com [cortecvci.com]
- 4. This compound | 3129-92-8 | Benchchem [benchchem.com]
- 5. threebond.co.jp [threebond.co.jp]
- 6. publications.drdo.gov.in [publications.drdo.gov.in]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. content.ampp.org [content.ampp.org]
- 11. cortecvci.com [cortecvci.com]
- 12. store.astm.org [store.astm.org]
- 13. eurolab.net [eurolab.net]
- 14. matestlabs.com [matestlabs.com]
- 15. scribd.com [scribd.com]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. ijcsi.pro [ijcsi.pro]
- 18. content.ampp.org [content.ampp.org]
- 19. farsi.msrpco.com [farsi.msrpco.com]
- 20. store.astm.org [store.astm.org]
- 21. pubs.aip.org [pubs.aip.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. aksci.com [aksci.com]
- 26. chemicalbook.com [chemicalbook.com]
- 27. Page loading... [wap.guidechem.com]
- 28. assets.thermofisher.com [assets.thermofisher.com]
Application Protocol for Cyclohexylamine Benzoate as a Volatile Corrosion Inhibitor (VCI) Coating
Abstract and Scope
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Cyclohexylamine Benzoate as a Volatile Corrosion Inhibitor (VCI) coating. This compound, an amine salt, is effective for protecting ferrous metals from atmospheric corrosion.[1][2] This protocol details the scientific principles, preparation, application methodologies, and validation of this compound-based VCI coatings. The procedures outlined herein are designed to ensure reproducible and effective corrosion protection for sensitive equipment, metallic components, and packaging systems.
Scientific Principles and Mechanism of Action
Volatile Corrosion Inhibitors (VCIs) are compounds that slowly vaporize from a source material into an enclosed airspace.[3] The resulting vapor migrates and condenses on metallic surfaces, forming a thin, protective molecular layer that inhibits corrosion.[4]
The protective action of this compound is a result of the synergistic roles of its constituent ions: the cyclohexylammonium cation and the benzoate anion.[1]
-
Vaporization & Migration: this compound sublimes at ambient temperature, allowing its molecules to diffuse throughout an enclosed space.
-
Adsorption: Upon reaching a metallic surface, the inhibitor molecules adsorb onto it. The amine group (from cyclohexylamine) can form a coordinate bond with the metal, while the benzoate anion can adsorb via π-electron interactions.[1][5]
-
Protective Film Formation: This adsorption process displaces moisture and forms a hydrophobic barrier.[4] This film inhibits both anodic (metal dissolution) and cathodic (oxygen reduction) reactions, which are the fundamental processes of corrosion.[5]
dot graph TD{ rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Mechanism of this compound as a VCI."
Pre-Application and Substrate Preparation
The efficacy of a VCI coating is critically dependent on the cleanliness and preparation of the metallic substrate. Contaminants can prevent the uniform adsorption of the VCI molecules, leading to localized corrosion.
3.1 Materials and Reagents
-
This compound (CAS 3129-92-8), powder, ≥98% purity[6]
-
Solvent (e.g., Ethanol, Methanol, or Isopropanol)
-
Degreasing agent (e.g., Acetone or a suitable aqueous cleaner)
-
Lint-free wipes
-
Deionized water
3.2 Equipment
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat[7]
-
Fume hood
-
Magnetic stirrer and stir bars
-
Beakers and graduated cylinders
-
Analytical balance
3.3 Substrate Cleaning Protocol
-
Initial Degreasing: Thoroughly wipe the metal surface with a lint-free cloth soaked in a degreasing agent like acetone to remove oils, grease, and other organic residues.
-
Aqueous Cleaning (Optional): For heavily soiled parts, use a suitable aqueous alkaline cleaner followed by a thorough rinse with deionized water.
-
Drying: Ensure the metal substrate is completely dry before coating application. This can be achieved by air drying in a dust-free environment or by using a stream of clean, dry nitrogen gas. The presence of moisture can interfere with initial coating adhesion.
Preparation of VCI Coating Solutions
This compound is a white crystalline solid soluble in polar solvents like alcohols and water.[8] The choice of solvent and concentration will depend on the desired application method and coating thickness.
Table 1: Recommended Starting Concentrations for VCI Solutions
| Application Method | Solvent System | This compound (wt%) | Typical Use Case |
| Spraying | Ethanol or Isopropanol | 1 - 5% | Large or complex geometries |
| Dipping | Methanol or Ethanol | 2 - 10% | Batch processing of small parts |
| Brushing | Ethanol | 5 - 15% | Spot treatments or small areas |
Protocol for Preparing a 5% (w/v) VCI Solution in Ethanol:
-
Safety First: Perform all steps inside a fume hood while wearing appropriate PPE.[6]
-
Weighing: Accurately weigh 5.0 g of this compound powder.
-
Dissolution: Add the powder to a beaker containing approximately 80 mL of ethanol.
-
Mixing: Place the beaker on a magnetic stirrer and mix until the solid is completely dissolved. Gentle warming (not exceeding 40°C) can expedite dissolution.
-
Final Volume: Once dissolved, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of ethanol and add it to the flask. Bring the solution to the final volume of 100 mL with ethanol.
-
Storage: Store the prepared solution in a tightly sealed, labeled container.
VCI Coating Application Protocols
The goal of application is to deposit a uniform, thin layer of this compound onto the metal surface.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];
} caption: "General Workflow for VCI Coating Application."
5.1 Spray Application
-
Ideal for: Large surfaces, complex shapes.
-
Procedure:
-
Use a standard airbrush or pneumatic spray gun with a fine nozzle.
-
Hold the nozzle 15-30 cm from the surface.
-
Apply a light, even mist over the entire surface. Avoid over-application, which can lead to pooling and uneven drying.
-
Allow the solvent to evaporate completely, leaving a thin crystalline film of the VCI.
-
5.2 Dip Application
-
Ideal for: High-throughput processing of small to medium-sized parts.
-
Procedure:
-
Completely immerse the cleaned part in the VCI solution for 30-60 seconds.
-
Slowly withdraw the part from the solution.
-
Allow excess solution to drain off.
-
Hang or place the part on a rack to air dry in a well-ventilated area.
-
5.3 Brush Application
-
Ideal for: Targeted application, touch-ups, or when spraying/dipping is not feasible.
-
Procedure:
-
Use a soft-bristle brush.
-
Dip the brush in the VCI solution and apply a thin, even layer to the metal surface.
-
Avoid excessive brushing, which can lead to an uneven coating.
-
Allow the coating to dry completely.
-
Post-Application Quality Control and Efficacy Validation
After application, it is crucial to validate the presence and effectiveness of the VCI coating.
6.1 Visual Inspection A properly applied coating should appear as a very thin, dry, and often invisible or slightly crystalline film on the metal surface. There should be no signs of pooling, running, or bare spots.
6.2 Protocol: Accelerated Corrosion Test (Vapor Phase Inhibition) This test validates the ability of the VCI coating to protect a metal surface that is not in direct contact with the coating.
-
Materials:
-
VCI-coated metal panel (the "source").
-
An identical, but uncoated and freshly cleaned, metal coupon (the "witness").
-
Airtight glass container (e.g., a desiccator or large jar).
-
A small beaker of water to create a high-humidity environment.
-
-
Procedure:
-
Place the beaker of water at the bottom of the airtight container to generate humidity.
-
Place the VCI-coated panel at the bottom of the container.
-
Suspend or place the "witness" coupon inside the container, ensuring it does not touch the coated panel or the water.
-
Seal the container and leave it at ambient temperature for 24-48 hours.
-
Evaluation: After the test period, inspect the "witness" coupon. A successful VCI coating will have protected the witness coupon from any signs of rust or corrosion. A control setup without the VCI source should show significant corrosion on its witness coupon.
-
6.3 Standardized Corrosion Testing For formal validation and quantitative analysis, standardized tests are recommended. The ASTM G31 and NACE TM0169 standards provide comprehensive guidelines for laboratory immersion corrosion testing, which can be adapted to evaluate VCI performance by measuring mass loss of metal coupons over time in a corrosive environment.[9][10][11][12]
Safety and Handling
This compound and its precursor, cyclohexylamine, require careful handling.
-
Hazards: May cause skin, eye, and respiratory irritation.[6] Harmful if swallowed or in contact with skin.[13][14]
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][7]
-
Handling: Handle only in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[6][14] Keep away from heat and open flames.[15]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[6]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[6]
dot graph TD { rankdir=TB; node [shape=diamond, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Troubleshooting VCI Coating Failures."
References
- 1. This compound | 3129-92-8 | Benchchem [benchchem.com]
- 2. publications.drdo.gov.in [publications.drdo.gov.in]
- 3. threebond.co.jp [threebond.co.jp]
- 4. Volatile corrosion inhibitor - Wikipedia [en.wikipedia.org]
- 5. cortecvci.com [cortecvci.com]
- 6. aksci.com [aksci.com]
- 7. consolidated-chemical.com [consolidated-chemical.com]
- 8. CAS 3129-92-8: Cyclohexylammonium benzoate | CymitQuimica [cymitquimica.com]
- 9. Immersion Corrosion — Metallurgical Engineering Services [metengr.com]
- 10. content.ampp.org [content.ampp.org]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. fullstandards.com [fullstandards.com]
- 13. Benzoic acid, compd. with cyclohexanamine (1:1) | C13H19NO2 | CID 197016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols: Cyclohexylamine Benzoate as a Precursor in the Synthesis of the Mucolytic Drug Bromhexine
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of cyclohexylamine benzoate as a stable and versatile precursor in the synthesis of Bromhexine. While many synthesis routes for Bromhexine commence with N-methylcyclohexylamine, this guide elucidates a comprehensive pathway starting from the stable salt, this compound. The protocols herein cover the initial liberation of free cyclohexylamine, its subsequent methylation to N-methylcyclohexylamine, and the final condensation reaction to yield Bromhexine. This guide emphasizes the rationale behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.
Introduction: The Strategic Utility of this compound
This compound is an organic salt formed through the acid-base neutralization of cyclohexylamine, a primary amine, and benzoic acid.[1] It typically manifests as a white crystalline solid, soluble in polar solvents.[2] In the context of pharmaceutical synthesis, the use of an amine salt like this compound offers several advantages over its free amine counterpart, cyclohexylamine.
Advantages:
-
Stability and Handling: Cyclohexylamine is a colorless to yellow liquid with a strong, unpleasant ammonia-like odor.[3] It is also flammable. The benzoate salt, being a stable solid, is significantly easier and safer to store, handle, and weigh accurately.
-
Reduced Volatility: The salt form has a much lower vapor pressure compared to the free amine, minimizing inhalation exposure and loss of material.
-
Controlled Release: In certain reaction setups, the salt can be used to slowly release the free amine by in-situ neutralization, allowing for better control over reaction kinetics.
The cyclohexylamine moiety is a crucial structural feature in a number of pharmacologically active compounds, including antihistamines and mucolytic agents.[4][] This guide will focus on its application as a precursor for the synthesis of Bromhexine, a widely used mucolytic drug that helps in clearing mucus from the respiratory tract.[6]
Overall Synthesis Pathway
The multi-step synthesis of Bromhexine hydrochloride from this compound involves three primary stages. Each stage is designed to be high-yielding and utilizes readily available reagents.
Figure 1: Overall workflow for the synthesis of Bromhexine HCl from this compound.
Experimental Protocols
Stage 1: Liberation of Cyclohexylamine from this compound
Rationale: The foundational step involves the liberation of the free primary amine from its benzoate salt. This is a classic acid-base reaction where a stronger base (hydroxide) displaces a weaker base (cyclohexylamine) from its salt. The choice of sodium hydroxide is based on its low cost, high availability, and the insolubility of the resulting cyclohexylamine in the aqueous layer, which facilitates separation.
Protocol:
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 50.0 g of this compound in 200 mL of deionized water.
-
Basification: While stirring, slowly add a 10 M aqueous solution of sodium hydroxide (NaOH) dropwise. Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue addition until the pH is >12.
-
Separation: A separate organic layer of cyclohexylamine will form. Transfer the mixture to a 500 mL separatory funnel. Allow the layers to fully separate.
-
Extraction: Drain the lower aqueous layer. Collect the upper organic layer containing cyclohexylamine. To maximize recovery, extract the aqueous layer twice with 30 mL portions of diethyl ether.
-
Drying: Combine the organic layer and the ether extracts. Dry the combined solution over anhydrous sodium sulfate for 30 minutes.
-
Isolation: Filter off the drying agent. Remove the diethyl ether under reduced pressure using a rotary evaporator to yield pure cyclohexylamine.
| Parameter | Value |
| Starting Material | This compound |
| Expected Yield | >95% |
| Purity (GC) | >99% |
| Appearance | Colorless liquid |
Table 1: Expected quantitative data for Stage 1.
Stage 2: N-Methylation of Cyclohexylamine
Rationale: The synthesis of Bromhexine requires N-methylcyclohexylamine.[1][2][7] The Eschweiler-Clarke reaction is a highly efficient method for the methylation of primary amines. It utilizes formic acid as the reducing agent and formaldehyde as the source of the methyl group. This one-pot procedure is advantageous as it avoids the use of more hazardous alkylating agents like methyl iodide and typically results in high yields of the desired secondary amine with minimal over-alkylation.
Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask, add the cyclohexylamine obtained from Stage 1.
-
Reagent Addition: Cool the flask in an ice bath. Slowly add 1.2 equivalents of formic acid, followed by 1.2 equivalents of aqueous formaldehyde (37 wt. %).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to 100-110°C for 5-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully make the solution basic (pH >10) by the slow addition of a saturated sodium carbonate solution.
-
Extraction: Extract the aqueous mixture three times with 50 mL portions of dichloromethane.
-
Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to yield N-methylcyclohexylamine. The product can be further purified by distillation if required.
Figure 2: Mechanism of Eschweiler-Clarke N-Methylation.
Stage 3: Synthesis of Bromhexine Hydrochloride
Rationale: The final stage involves the formation of the Bromhexine core structure via a reductive amination reaction between N-methylcyclohexylamine and 2-amino-3,5-dibromobenzaldehyde.[1][7] This reaction forms an imine intermediate which is subsequently reduced in situ. The final product is then converted to its hydrochloride salt to improve its stability and solubility for pharmaceutical formulation.[8]
Protocol:
-
Reaction Setup: In a 500 mL reaction flask, dissolve 27.9 g of 2-amino-3,5-dibromobenzaldehyde and 12.5 g of N-methylcyclohexylamine in a suitable solvent such as N,N-dimethylformamide (DMF).[7]
-
Reaction: Heat the solution to 100°C. Slowly add 9.2 g of anhydrous formic acid dropwise over 1.5 hours.[1] Maintain the reaction temperature at 100-110°C for 5 hours.[1]
-
Isolation of Free Base: After cooling, concentrate the solution under reduced pressure to remove the solvent. The residue contains the Bromhexine free base.
-
Salt Formation: Cool the residue to 25-30°C and add a 30% hydrogen chloride solution in ethanol.[1] Stir the mixture for 2-3 hours to allow for the precipitation of Bromhexine hydrochloride.
-
Purification: Collect the precipitate by suction filtration. The crude product can be recrystallized from a methanol/acetone mixture to yield pure Bromhexine hydrochloride.[1]
| Parameter | Value |
| Starting Materials | N-Methylcyclohexylamine, 2-Amino-3,5-dibromobenzaldehyde |
| Expected Yield | ~91-92% |
| Purity (HPLC) | >99% |
| Appearance | White crystalline solid |
Table 2: Expected quantitative data for Stage 3.[1]
Analytical Characterization
A comprehensive characterization of the final product is essential to confirm its identity and purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final Bromhexine HCl product. A C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection is recommended.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the synthesized compound.[2]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and analyze its fragmentation pattern, confirming the molecular formula.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the Bromhexine molecule.[2]
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Cyclohexylamine and its derivatives are corrosive and can cause skin and eye irritation.[2] Handle with care.
-
Formic acid is corrosive. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in these protocols before commencing any experimental work.
References
- 1. Synthetic method of bromhexine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antihistaminic activity of 3H-benzo [4,5] thieno [2,3-d][1,2,3] triazin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mucolytic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CN104628577A - Method for synthesizing bromhexine hydrochloride - Google Patents [patents.google.com]
- 8. CN102531922B - Preparation method for bromhexine hydrochloride - Google Patents [patents.google.com]
Application Note: Comprehensive Characterization of Cyclohexylamine Benzoate
Abstract
This guide provides a comprehensive suite of analytical methodologies for the robust characterization of Cyclohexylamine Benzoate (CHB), an organic salt with applications as a pharmaceutical intermediate and corrosion inhibitor.[1][2] We present detailed protocols and theoretical justifications for a multi-technique approach encompassing spectroscopic, chromatographic, and thermal analysis. The causality behind experimental choices is emphasized to equip researchers, quality control analysts, and drug development professionals with the expertise to perform unambiguous identification, purity assessment, and stability analysis of this compound.
Introduction: The Analytical Imperative for this compound
This compound (CAS: 3129-92-8) is an amine salt formed through the acid-base neutralization of cyclohexylamine and benzoic acid.[1] Its structure comprises a cyclohexylammonium cation and a benzoate anion, resulting in a white crystalline solid.[1][3] The compound's utility in various industrial and pharmaceutical contexts necessitates stringent quality control.[2][] Accurate and precise analytical characterization is paramount to confirm its identity, quantify its purity, identify potential impurities (such as unreacted starting materials), and understand its thermal stability.
This document outlines a logical, multi-faceted workflow for the complete characterization of CHB, ensuring scientific integrity and regulatory compliance.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₁₃H₁₉NO₂ | [5] |
| Molecular Weight | 221.29 g/mol | [5] |
| Appearance | White crystalline solid | [2][3] |
| CAS Number | 3129-92-8 | [6] |
| Melting Point | 177 - 192 °C (Range noted across sources) | [6][7] |
| Solubility | Soluble in polar solvents like water and alcohols | [3] |
The Analytical Workflow: A Multi-Technique Strategy
A single analytical technique is rarely sufficient for full characterization. We advocate for an orthogonal approach where the results from different methods corroborate each other, providing a high degree of confidence in the material's identity, purity, and stability.
Caption: A logical workflow for the complete characterization of CHB.
Spectroscopic Characterization
Fourier Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Principle: FTIR spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations. For CHB, this technique is ideal for rapidly confirming the presence of the key ammonium and carboxylate moieties resulting from the acid-base reaction.[1]
Causality of Spectral Features:
-
Cyclohexylammonium Ion: The proton transfer from benzoic acid to cyclohexylamine creates a primary ammonium ion (-NH₃⁺). This results in broad absorption bands in the 2800-3200 cm⁻¹ region, which often overlap with C-H stretching bands. These are distinct from the sharp N-H stretching bands of a free primary amine (typically 3300-3500 cm⁻¹).
-
Benzoate Ion: The deprotonation of the carboxylic acid results in a carboxylate anion (-COO⁻). This is confirmed by the disappearance of the broad O-H stretch (2500-3300 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹) of the acid. Instead, two characteristic bands appear: a strong asymmetric stretching vibration around 1550-1610 cm⁻¹ and a weaker symmetric stretching vibration near 1400 cm⁻¹.
-
Aromatic & Aliphatic Groups: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexane ring appear below 3000 cm⁻¹.[8]
Expected FTIR Absorption Bands for CHB
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200 - 2800 | N-H Stretch (broad) | Ammonium (-NH₃⁺) |
| 3100 - 3000 | C-H Stretch | Aromatic (Benzoate) |
| 2950 - 2850 | C-H Stretch | Aliphatic (Cyclohexyl) |
| 1610 - 1550 | C=O Asymmetric Stretch | Carboxylate (-COO⁻) |
| 1420 - 1380 | C=O Symmetric Stretch | Carboxylate (-COO⁻) |
Protocol: FTIR Analysis by KBr Pellet
-
Preparation: Grind 1-2 mg of the CHB sample with ~200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer.
-
Analysis: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.
-
Interpretation: Compare the obtained spectrum with the expected absorption bands to confirm the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
Principle: NMR spectroscopy provides unparalleled detail about the molecular structure by probing the magnetic properties of atomic nuclei (¹H and ¹³C). It is the most powerful technique for unambiguous structural confirmation in solution.
¹H NMR Spectroscopy The ¹H NMR spectrum will confirm the ratio of protons in the cyclohexyl and benzoate moieties.
-
Aromatic Protons (Benzoate): Expect signals in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring.[8] The protons ortho to the carboxylate group will be the most downfield.
-
Aliphatic Protons (Cyclohexylammonium): Protons on the cyclohexane ring will appear in the upfield region (δ 1.0-3.5 ppm). The methine proton (CH-NH₃⁺) will be the most downfield of this group due to the deshielding effect of the adjacent positively charged nitrogen atom.
-
Ammonium Protons (-NH₃⁺): These protons are often broad due to quadrupolar relaxation and chemical exchange. Their chemical shift can be variable and they may exchange with trace water in the solvent (e.g., D₂O).
¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of unique carbon environments.
-
Carbonyl Carbon (Benzoate): A single, highly deshielded signal in the δ 165-175 ppm region.[8]
-
Aromatic Carbons (Benzoate): Signals will appear in the δ 120-140 ppm region.[8]
-
Aliphatic Carbons (Cyclohexylammonium): Due to symmetry, four distinct signals are expected for the cyclohexyl group. The carbon atom bonded to the nitrogen (C-NH₃⁺) will be the most downfield of the aliphatic signals.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 10-20 mg of CHB in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube. DMSO-d₆ is often preferred as it does not exchange with the N-H protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrument Setup: Insert the tube into the NMR spectrometer. Lock, tune, and shim the instrument to achieve high magnetic field homogeneity.
-
Acquisition: Acquire ¹H and ¹³C spectra using standard pulse programs. For ¹³C, a sufficient number of scans and a relaxation delay (e.g., 2 seconds) are required to obtain good signal-to-noise.
UV-Visible Spectroscopy: Quantitative Analysis
Principle: This technique measures the absorption of UV or visible light by the sample. The benzoate portion of CHB contains a chromophore (the benzene ring conjugated with the carboxyl group) that absorbs UV light. According to the Beer-Lambert law, absorbance is directly proportional to concentration, making this a simple, rapid, and low-cost method for quantification.[9]
Causality of Method: The π → π* electronic transitions within the aromatic ring are responsible for the characteristic UV absorbance, typically with a maximum (λmax) around 225-230 nm. This allows for the sensitive detection and quantification of CHB in solution.
Protocol: Quantitative Assay by UV-Vis
-
Solvent Selection: Choose a UV-transparent solvent in which CHB is soluble (e.g., ethanol, methanol, or water).
-
Stock Solution: Accurately weigh and dissolve a known amount of CHB reference standard to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Determine λmax: Scan the stock solution across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[10]
-
Calibration Curve: Prepare a series of dilutions (e.g., 2, 5, 10, 15, 20 µg/mL) from the stock solution. Measure the absorbance of each at λmax. Plot absorbance vs. concentration. The resulting curve should be linear with a coefficient of determination (R²) ≥ 0.999.[11]
-
Sample Analysis: Prepare the unknown sample solution at a concentration expected to fall within the linear range of the calibration curve. Measure its absorbance at λmax and determine its concentration using the calibration curve equation.
Chromatographic Separation Techniques
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Assay
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For CHB, a reversed-phase (RP-HPLC) method is ideal, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar.
Causality of Separation: CHB exists in solution as cyclohexylammonium and benzoate ions. In RP-HPLC, the benzoate anion has some hydrophobic character from its phenyl ring, allowing it to be retained on the C18 column. The cyclohexylammonium cation is more polar and will elute earlier. By using an acidic mobile phase, the equilibrium is controlled, leading to sharp, reproducible peaks for both components, which typically co-elute as an ion pair or are analyzed based on the UV-active benzoate moiety. This method is excellent for separating CHB from non-polar impurities and unreacted benzoic acid.
Caption: Separation of CHB from impurities via RP-HPLC.
Protocol: HPLC Purity and Assay Determination
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column providing good retention and resolution. |
| Mobile Phase | Acetonitrile : 0.1% TFA in Water (e.g., 40:60 v/v) | Acetonitrile is the organic modifier. Trifluoroacetic acid (TFA) acts as an ion-pairing agent and ensures good peak shape.[12] |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency without excessive backpressure. |
| Detection | UV at 228 nm | Corresponds to the λmax of the benzoate chromophore for high sensitivity. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Standard | CHB Reference Standard (e.g., 100 µg/mL) | For peak identification and quantification. |
| Sample | Dissolved in mobile phase (e.g., 100 µg/mL) | Ensures compatibility with the system. |
System Suitability: Before analysis, inject the standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%. Tailing factor should be <1.5.
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of Volatile Components
Principle: GC-MS is a powerful technique for separating and identifying thermally stable and volatile compounds.[13] As CHB is a non-volatile salt, it cannot be analyzed directly. However, GC-MS is invaluable for detecting volatile impurities, such as residual free cyclohexylamine.
Causality of Method: A sample of CHB can be dissolved and injected into the hot GC inlet. Any free cyclohexylamine will volatilize and travel through the GC column, where it is separated from other components. The mass spectrometer then fragments the eluted molecules, producing a unique mass spectrum (fingerprint) that allows for positive identification.
Protocol: GC-MS for Cyclohexylamine Impurity
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | DB-5ms or similar (non-polar) | Good general-purpose column for separating a wide range of compounds. |
| Carrier Gas | Helium, constant flow ~1.2 mL/min | Inert carrier gas standard for MS. |
| Inlet Temp. | 250 °C | Ensures volatilization of target analytes. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min | Temperature program to separate analytes based on boiling point. |
| MS Source Temp. | 230 °C | Standard ion source temperature. |
| MS Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns. |
| Scan Range | 40 - 400 m/z | Covers the expected mass fragments of cyclohexylamine and other potential impurities. |
Thermal Analysis Techniques
Differential Scanning Calorimetry (DSC): Melting Point and Purity
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[14] It is used to determine thermal transition points, such as melting. For a pure crystalline substance, the melting transition appears as a sharp endothermic peak.
Causality of Analysis: The temperature at the onset of the melting peak is the melting point, a key physical property for identification. The sharpness of the peak is an indicator of purity; impurities typically cause the peak to broaden and shift to a lower temperature.
Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of CHB into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere (flow rate ~50 mL/min) from ambient temperature to a temperature above the expected melting point (e.g., 220 °C).
-
Data Analysis: Determine the onset temperature and the peak maximum of the endothermic melting event from the resulting thermogram.
Thermogravimetric Analysis (TGA): Thermal Stability and Decomposition
Principle: TGA measures the change in mass of a sample as a function of temperature.[15] This technique is used to assess thermal stability and study decomposition patterns.
Causality of Analysis: The TGA curve for CHB is expected to show a flat baseline at lower temperatures, indicating thermal stability. At a specific onset temperature, the curve will show a sharp drop in mass, signifying the beginning of thermal decomposition. The temperature at which significant mass loss occurs is a critical parameter for determining the material's stability under thermal stress.
Protocol: TGA Analysis
-
Sample Preparation: Place 5-10 mg of CHB into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan onto the TGA balance.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient to an elevated temperature (e.g., 600 °C).
-
Data Analysis: Analyze the resulting TGA curve to identify the onset temperature of decomposition and the percentage of mass lost at each decomposition step.
Definitive Structural Confirmation
Single-Crystal X-ray Diffraction (SCXRD)
For absolute confirmation of the three-dimensional structure in the solid state, SCXRD is the definitive method.[1] This technique provides precise atomic coordinates, allowing for the determination of bond lengths, bond angles, and the intricate hydrogen bonding network between the cyclohexylammonium cation and the benzoate anion.[1][5] Crystallographic studies have shown that CHB crystallizes in the orthorhombic system, with its structure stabilized by strong intermolecular hydrogen bonds.[1][5]
Summary and Conclusion
The characterization of this compound requires a multi-technique approach to ensure a complete understanding of its identity, purity, and stability.
-
Identity: Confirmed by FTIR (functional groups), NMR (complete structure), and DSC (melting point). SCXRD provides absolute confirmation.
-
Purity & Assay: Quantified by HPLC-UV and UV-Vis spectroscopy. HPLC provides detailed impurity profiling. GC-MS is used for specific volatile impurities.
-
Stability: Assessed by TGA, which determines the decomposition temperature.
By employing the protocols and understanding the scientific principles outlined in this guide, researchers and analysts can confidently and accurately characterize this compound, ensuring its quality and suitability for its intended application.
References
- 1. This compound | 3129-92-8 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. CAS 3129-92-8: Cyclohexylammonium benzoate | CymitQuimica [cymitquimica.com]
- 5. Cyclohexyl ammonium benzoate | C13H19NO2 | CID 53431163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 3129-92-8 [m.chemicalbook.com]
- 7. inovamolecules.com [inovamolecules.com]
- 8. benchchem.com [benchchem.com]
- 9. amhsr.org [amhsr.org]
- 10. ijprajournal.com [ijprajournal.com]
- 11. agilent.com [agilent.com]
- 12. helixchrom.com [helixchrom.com]
- 13. repository.unar.ac.id [repository.unar.ac.id]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 15. tainstruments.com [tainstruments.com]
Standard test methods for evaluating Cyclohexylamine benzoate corrosion inhibition
Application & Protocol Guide:
Standardized Methodologies for the Comprehensive Evaluation of Cyclohexylamine Benzoate as a Corrosion Inhibitor
Abstract
This technical guide provides a detailed framework for researchers, scientists, and drug development professionals to rigorously evaluate the efficacy and mechanism of this compound (CHAB) as a corrosion inhibitor. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind protocol choices, ensuring a deep understanding of the data generated. We will cover foundational gravimetric techniques, advanced electrochemical analyses for mechanistic insights, and accelerated atmospheric testing. Each section includes not only step-by-step protocols but also explains the causality behind the methodology, ensuring the generation of robust and trustworthy data. The guide is structured to build a comprehensive profile of the inhibitor, from initial screening to in-depth performance characterization.
Introduction: Understanding this compound in Corrosion Science
Corrosion is a pervasive electrochemical process that leads to the degradation of metallic materials, causing significant economic and safety impacts. The use of corrosion inhibitors is a primary strategy for mitigating this damage. Inhibitors are chemical substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal.
This compound (CHAB) is a salt of a volatile amine and a carboxylic acid.[1] Such compounds are well-regarded as Volatile Corrosion Inhibitors (VCIs) or Vapor Phase Inhibitors (VPIs).[2][3] The primary mechanism involves the sublimation of the inhibitor, which then travels through the vapor phase to adsorb onto the metal surface.[4][5] This forms a thin, protective molecular layer that interferes with the electrochemical reactions driving corrosion.[6][7] CHAB is particularly noted for its potential as a mixed inhibitor, capable of affecting both anodic (metal dissolution) and cathodic (oxygen reduction) processes.[4]
To validate the performance of CHAB and qualify it for specific applications, a multi-faceted testing approach is essential. This guide details a logical progression of standard test methods, beginning with direct corrosion rate measurement and advancing to sophisticated electrochemical techniques that reveal the inhibitor's mode of action.
Foundational Assessment: The Weight Loss (Gravimetric) Method
The weight loss method is the most direct and widely accepted technique for quantifying the rate of uniform corrosion.[8][9] It serves as the foundational benchmark against which other, more rapid methods are often compared. Its trustworthiness stems from its direct measurement of material loss over a significant exposure period.
Scientific Rationale (Causality): This method operates on the fundamental principle that corrosion results in a measurable loss of metal mass. By precisely weighing a metal specimen (coupon) before and after exposure to a corrosive environment, with and without the inhibitor, we can directly calculate the corrosion rate and the inhibitor's efficiency. The choice of coupon preparation is critical; improper handling can create surface defects that act as initiation sites for corrosion, skewing results. Similarly, post-exposure cleaning must remove all corrosion products without removing the underlying metal, a key aspect governed by standards like ASTM G1.
Protocol: Weight Loss Measurement (Adapted from ASTM G31)
-
Coupon Preparation:
-
Select metal coupons (e.g., mild steel, aluminum) of known surface area.
-
Mechanically polish the coupons with progressively finer grades of silicon carbide paper (e.g., 240, 400, 600 grit) to achieve a uniform surface finish.
-
Degrease the coupons by sonicating in acetone, followed by rinsing with ethanol and deionized water.
-
Dry the coupons thoroughly in a desiccator or with a stream of dry air.
-
Measure the initial weight (W_initial) of each coupon to a precision of 0.1 mg.
-
-
Experimental Setup:
-
Prepare the corrosive medium (e.g., 1 M HCl, or a 3.5% NaCl solution).
-
Prepare two sets of test solutions:
-
Blank/Control: Corrosive medium only.
-
Inhibited: Corrosive medium containing the desired concentration(s) of this compound.
-
-
Completely immerse triplicate coupons into each test solution in sealed beakers. Ensure the coupons are suspended and not in contact with the beaker walls.
-
Maintain the beakers in a temperature-controlled water bath for a specified duration (e.g., 24, 72, or 168 hours).[10][11]
-
-
Post-Exposure Cleaning:
-
Carefully remove the coupons from the solutions.
-
Clean the coupons according to ASTM G1 standards to remove corrosion products (e.g., using an inhibited acid solution).
-
Rinse with deionized water and acetone, then dry completely.
-
Measure the final weight (W_final) of each coupon.
-
-
Data Analysis and Interpretation:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR): The corrosion rate can be calculated in millimeters per year (mm/y) using the following formula[11][12]: CR (mm/y) = (8.76 × 10^4 × ΔW) / (A × T × D) Where:
-
ΔW is the mass loss in grams.
-
A is the surface area of the coupon in cm².
-
T is the immersion time in hours.
-
D is the density of the metal in g/cm³.
-
-
Inhibitor Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in its presence.
-
Data Presentation: Sample Weight Loss Results
| Sample ID | CHAB Conc. (ppm) | Avg. Weight Loss (g) | Corrosion Rate (mm/y) | Inhibitor Efficiency (IE%) |
| Blank | 0 | 0.1520 | 2.50 | - |
| Test 1 | 100 | 0.0304 | 0.50 | 80.0% |
| Test 2 | 200 | 0.0152 | 0.25 | 90.0% |
| Test 3 | 500 | 0.0076 | 0.125 | 95.0% |
Mechanistic Analysis: Electrochemical Techniques
Electrochemical methods offer significant advantages over weight loss, including rapid measurement times and the ability to provide profound insights into the corrosion inhibition mechanism.[13][14][15] These techniques probe the metal-electrolyte interface to characterize the electrochemical reactions that CHAB influences.
Caption: Standard three-electrode electrochemical cell setup.
Potentiodynamic Polarization (PDP)
This technique provides information on the kinetics of both anodic and cathodic reactions, allowing for the determination of the corrosion rate and the classification of the inhibitor's mechanism.[16][17]
Scientific Rationale (Causality): By systematically scanning the potential of the working electrode away from its natural corrosion potential (E_corr) and measuring the resulting current, a polarization curve is generated. The corrosion current density (i_corr), which is directly proportional to the corrosion rate, is determined by extrapolating the linear "Tafel" regions of this curve back to E_corr.[18][19] The effect of CHAB is observed through changes in E_corr and i_corr. A significant decrease in i_corr indicates effective inhibition. The direction of the E_corr shift reveals the mechanism:
-
Anodic Inhibitor: Shifts E_corr to more positive (noble) values, indicating it primarily stifles metal dissolution.
-
Cathodic Inhibitor: Shifts E_corr to more negative (active) values, showing it primarily hinders the cathodic reaction (e.g., oxygen reduction).
-
Mixed-Type Inhibitor: Causes a minimal shift in E_corr (<85 mV) but reduces both anodic and cathodic currents, indicating it affects both reactions.[7]
Protocol: Potentiodynamic Polarization Scans (Adapted from ASTM G59)
-
Cell Setup: Assemble a three-electrode flat cell with the prepared metal sample as the working electrode, a platinum mesh as the counter electrode, and a Saturated Calomel Electrode (SCE) or Ag/AgCl as the reference electrode.
-
Stabilization: Immerse the electrodes in the test solution (blank or inhibited) and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).
-
Polarization Scan:
-
Data Analysis and Interpretation:
-
Plot the data as E vs. log(i).
-
Perform Tafel extrapolation on the resulting curve using appropriate software to determine the corrosion potential (E_corr) and corrosion current density (i_corr).
-
Inhibitor Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 Where i_corr_blank and i_corr_inhibitor are the corrosion current densities without and with the inhibitor, respectively.
-
Data Presentation: Sample Potentiodynamic Polarization Data
| Sample ID | CHAB Conc. (ppm) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Inhibition Type | IE% |
| Blank | 0 | -550 | 120.5 | - | - |
| Test 1 | 200 | -535 | 12.1 | Mixed | 89.9% |
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique used to investigate the properties of the protective film formed by the inhibitor on the metal surface.[21][22]
Scientific Rationale (Causality): EIS works by applying a small amplitude AC potential signal to the electrode over a wide range of frequencies and measuring the current response. The opposition to current flow is the impedance. The results are often modeled using an equivalent electrical circuit where each component corresponds to a physical process at the electrode interface.[22] For a simple corrosion system, the key parameters are:
-
Solution Resistance (R_s): Resistance of the electrolyte.
-
Charge Transfer Resistance (R_ct or R_p): Resistance to the flow of electrons due to electrochemical reactions at the surface. This is inversely proportional to the corrosion rate.
-
Double Layer Capacitance (C_dl): Represents the capacitive behavior of the metal/electrolyte interface.
The adsorption of CHAB molecules onto the metal surface creates a barrier that hinders charge transfer, leading to a significant increase in R_ct. A decrease in C_dl is also typically observed as the inhibitor molecules displace water molecules at the surface.[23]
Protocol: Electrochemical Impedance Spectroscopy
-
Cell Setup & Stabilization: Use the same three-electrode setup and OCP stabilization procedure as for PDP.
-
EIS Measurement:
-
Apply a small sinusoidal AC voltage perturbation (typically 10 mV amplitude) around the OCP.
-
Scan a frequency range from high (e.g., 100 kHz) to low (e.g., 0.01 Hz).
-
-
Data Analysis and Interpretation:
-
The data is typically presented as a Nyquist plot (Z_imaginary vs. Z_real). For a simple system, this appears as a semicircle.
-
The diameter of the semicircle on the real axis corresponds to the Charge Transfer Resistance (R_ct). A larger diameter signifies better corrosion protection.
-
Fit the data to an appropriate equivalent circuit model to obtain quantitative values for R_ct.
-
Inhibitor Efficiency (IE%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100 Where R_ct_blank and R_ct_inhibitor are the charge transfer resistances without and with the inhibitor, respectively.
-
Simulated Environmental Performance: Accelerated Testing
While electrochemical and weight loss methods provide fundamental data, accelerated tests are crucial for evaluating how an inhibitor performs in a simulated service environment, particularly for VCI applications.
Protocol: Neutral Salt Spray (Fog) Test (Adapted from ASTM B117)
This method is a globally recognized standard for evaluating the relative corrosion resistance of coated or temporarily protected metals in a corrosive atmosphere.[24][25]
Scientific Rationale (Causality): The ASTM B117 test does not replicate a specific real-world environment but creates a highly corrosive, standardized atmosphere to accelerate corrosion.[24][26] It is a comparative test. For CHAB, this test can be used to evaluate its effectiveness when applied as a temporary protective coating or when impregnated into VCI packaging materials. The continuous fog of heated, neutral salt solution provides an aggressive environment to challenge the stability and integrity of the protective inhibitor film.
-
Sample Preparation:
-
Prepare clean metal panels.
-
Apply the inhibitor as intended for the application (e.g., dip-coated, sprayed, or enclosed in a package containing CHAB powder/emitter).
-
Scribe an 'X' through the coating to the bare metal if evaluating coating performance, as this tests the inhibitor's ability to prevent creepage.[25]
-
-
Test Chamber Operation:
-
Exposure and Evaluation:
-
Place the samples in the cabinet at a specified angle.
-
Expose the samples for a predetermined duration (e.g., 24, 96, 240 hours).[26][27]
-
Periodically inspect the samples for signs of corrosion (e.g., red rust on steel, white rust on zinc). Evaluation is typically visual and documented with photographs. The primary metric is the time until the first appearance of corrosion.
-
Integrated Testing Strategy and Summary
A comprehensive evaluation of this compound requires an integrated approach. No single test can provide a complete picture. The recommended workflow combines the strengths of each method to build a robust performance profile.
Caption: Integrated workflow for evaluating corrosion inhibitors.
Summary Comparison of Test Methods
| Method | Primary Output | Key Advantage | Key Limitation | Standard |
| Weight Loss | Corrosion Rate (mm/y), IE% | Direct, unambiguous measurement of metal loss. | Slow, provides no mechanistic information. | ASTM G31[10] |
| Potentiodynamic Polarization | E_corr, i_corr, IE%, Inhibitor Type | Fast, provides corrosion rate and mechanistic type. | Destructive to the sample surface. | ASTM G59[18] |
| Electrochemical Impedance | R_ct, C_dl, IE% | Fast, non-destructive, gives info on surface film. | Requires complex data interpretation and modeling. | - |
| Salt Spray | Time to Corrosion (visual) | Simulates an aggressive atmosphere, good for QC. | Poor correlation with real-world service life. | ASTM B117[24] |
By following this structured guide, researchers can confidently and comprehensively characterize the corrosion inhibition properties of this compound, generating reliable data suitable for scientific publication, product development, and regulatory qualification.
References
- 1. publications.drdo.gov.in [publications.drdo.gov.in]
- 2. EP0976851A1 - Vapour phase corrosion inhibitors, their use and method of producing the same - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. cortecvci.com [cortecvci.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. studylib.net [studylib.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chesci.com [chesci.com]
- 10. Immersion Corrosion — Metallurgical Engineering Services [metengr.com]
- 11. cambridge.org [cambridge.org]
- 12. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]
- 13. dl.astm.org [dl.astm.org]
- 14. Evaluation of corrosion inhibitors [corrosion-doctors.org]
- 15. infinitalab.com [infinitalab.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. store.astm.org [store.astm.org]
- 19. farsi.msrpco.com [farsi.msrpco.com]
- 20. mdpi.com [mdpi.com]
- 21. ijcsi.pro [ijcsi.pro]
- 22. content.ampp.org [content.ampp.org]
- 23. pubs.aip.org [pubs.aip.org]
- 24. industrialphysics.com [industrialphysics.com]
- 25. decra.com [decra.com]
- 26. coteclabs.com [coteclabs.com]
- 27. Neutral Salt Spray Testing (ASTM B117) | Sheffield Hallam University [shu.ac.uk]
Application Notes and Protocols for the Use of Cyclohexylamine Benzoate in Boiler Water Treatment
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Corrosion Control in Boiler Systems
Boiler systems are fundamental to a vast array of industrial processes, including power generation, chemical synthesis, and sterilization procedures critical to pharmaceutical manufacturing. The integrity and efficiency of these systems are paramount. However, the very nature of steam generation—heating water to high temperatures and pressures—creates an aggressive environment ripe for corrosion. Left unchecked, corrosion can lead to catastrophic equipment failure, costly downtime, and compromised product quality.
Two primary culprits drive corrosion in boiler systems: dissolved gases, primarily oxygen and carbon dioxide, and the resulting acidic conditions in the condensate. Carbon dioxide, a byproduct of the thermal decomposition of bicarbonate and carbonate alkalinity in the feedwater, dissolves in the steam condensate to form carbonic acid (H₂CO₃). This acid aggressively attacks the metal surfaces of the condensate return lines, leading to thinning of pipe walls and the introduction of corrosion products (iron and copper oxides) back into the boiler, where they can deposit on heat transfer surfaces, reducing efficiency and promoting further under-deposit corrosion.
To combat this, a multi-faceted approach to water treatment is essential, often involving oxygen scavengers, alkalinity builders, and corrosion inhibitors.[1][2] Among the most effective corrosion inhibitors for steam-condensate systems are volatile amines. This guide provides a detailed examination of cyclohexylamine benzoate, a dual-action corrosion inhibitor, offering in-depth application notes and protocols for its effective use.
This compound: A Dual-Action Volatile Corrosion Inhibitor
This compound is an organic salt formed from the reaction of cyclohexylamine, a volatile amine, and benzoic acid.[3] This combination provides a two-pronged approach to corrosion inhibition:
-
Neutralization of Carbonic Acid: The cyclohexylamine component is a volatile, alkaline compound that vaporizes with the steam.[4][5] As the steam condenses, the cyclohexylamine dissolves in the condensate and neutralizes the carbonic acid, thereby raising the pH and mitigating acidic attack on the metal surfaces.[6][7]
-
Film Formation: The benzoate anion contributes to the protective mechanism by adsorbing onto the metal surfaces, forming a protective, monomolecular film.[6] This film acts as a barrier, isolating the metal from the corrosive condensate.
The volatility of the amine is a critical property. Cyclohexylamine has a high distribution ratio, meaning it preferentially remains in the steam phase rather than dissolving in the boiler water.[1] This characteristic allows it to be carried throughout the entire steam and condensate system, providing protection even in distant or complex piping networks.[8]
Mechanism of Action: A Deeper Dive
Neutralization Chemistry
The primary corrosive agent in condensate is carbonic acid, formed from the dissolution of carbon dioxide:
CO₂ (g) + H₂O (l) ⇌ H₂CO₃ (aq)
Carbonic acid then lowers the pH, leading to the dissolution of the protective magnetite (Fe₃O₄) layer on steel surfaces and direct attack on the base metal.
Cyclohexylamine (C₆H₁₁NH₂) is a base that, when dissolved in the condensate, neutralizes the carbonic acid in a classic acid-base reaction:
2 C₆H₁₁NH₂ (aq) + H₂CO₃ (aq) → (C₆H₁₁NH₃)₂CO₃ (aq)
By maintaining the condensate pH in a slightly alkaline range, typically between 8.4 and 9.2, the corrosive effects of carbonic acid are significantly reduced.[9][10]
Protective Film Formation
The benzoate anion (C₆H₅COO⁻) plays a crucial role in forming a protective barrier on the metal surface. The mechanism involves the adsorption of the benzoate molecules onto the metal oxide layer. Studies on the adsorption of benzoic compounds on steel surfaces suggest that the interaction occurs primarily through the carboxyl group of the benzoate anion and the metal surface.[11] This adsorption can be described by the Langmuir isotherm, indicating the formation of a monolayer film.[12] The aromatic ring of the benzoate may also contribute to the stability of the film through π-electron interactions with the surface. This adsorbed layer acts as a physical barrier, inhibiting both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
dot graph TD{ subgraph Boiler System A[Feedwater with Alkalinity HCO3-] --> B{Boiler}; B -- Heat --> C[Steam + CO2]; C --> D[Condensate + H2CO3 (Carbonic Acid)]; D --> E{Corrosion of Pipes}; E --> F[Return Condensate with Iron/Copper]; F --> B; end
} caption: "Corrosion and Inhibition Cycle in a Boiler System."
Application Protocols
Pre-treatment Considerations and System Evaluation
Before initiating treatment with this compound, a thorough evaluation of the boiler system is crucial.
-
Feedwater Analysis: Determine the M-alkalinity of the feedwater. This is essential for calculating the required dosage, as the amount of carbon dioxide generated in the steam is directly proportional to the feedwater alkalinity.[13]
-
System Metallurgy: Identify the materials of construction throughout the steam and condensate system. While effective for steel, high concentrations of amines can be corrosive to copper and its alloys, especially in the presence of oxygen.[14]
-
Condensate Analysis: Establish a baseline for key water quality parameters in the condensate before treatment. This should include pH, conductivity, and concentrations of iron and copper.
Dosage Calculation
The required dosage of this compound is primarily determined by the amount of carbonic acid that needs to be neutralized.
Step 1: Calculate Carbon Dioxide in Steam
Approximately 0.79 ppm of CO₂ is produced for every 1 ppm of M-alkalinity (as CaCO₃) in the boiler feedwater.[13]
CO₂ (ppm) = M-Alkalinity (ppm as CaCO₃) x 0.79
Step 2: Calculate Theoretical Cyclohexylamine Requirement
The stoichiometry of the neutralization reaction dictates the amount of cyclohexylamine needed.
Molecular weight of Cyclohexylamine (C₆H₁₁NH₂) ≈ 99.18 g/mol Molecular weight of Carbon Dioxide (CO₂) ≈ 44.01 g/mol
The reaction is: 2 C₆H₁₁NH₂ + H₂CO₃ → (C₆H₁₁NH₃)₂CO₃. For simplicity in dosage calculations, a 1:1 molar ratio of amine to CO₂ is often used for initial estimates, with adjustments made based on monitoring results.
Required Cyclohexylamine (ppm) ≈ CO₂ (ppm) x (99.18 / 44.01) ≈ CO₂ (ppm) x 2.25
Step 3: Adjust for Product Concentration and System Parameters
Commercial this compound products will have a specific concentration of the active ingredients. The dosage calculation must be adjusted accordingly. The initial dosage is often higher to establish the protective film and bring the system to the target pH.
Example Calculation:
-
Feedwater M-Alkalinity: 50 ppm as CaCO₃
-
CO₂ in steam = 50 ppm * 0.79 = 39.5 ppm
-
Theoretical Cyclohexylamine required ≈ 39.5 ppm * 2.25 = 88.88 ppm
This is the theoretical amount required in the condensate. The actual feed rate into the boiler feedwater will need to account for the boiler's cycles of concentration and the distribution ratio of the amine. A typical starting point for a product containing a blend of cyclohexylamine and morpholine is a target dosage of 0.7 ppm of the product per ppm of M-alkalinity in the condensate.[9]
Injection and Handling
-
Injection Point: this compound should be injected into the boiler feedwater, preferably into the deaerator storage tank or the feedwater line downstream of the deaerator.[15][16] This ensures proper mixing and distribution. It should not be injected directly into the steam header.[15][16]
-
Feeding System: A chemical metering pump should be used for continuous and controlled dosing. Batch feeding is not recommended as it can lead to fluctuations in protection.[16]
-
Safety Precautions: Cyclohexylamine is a corrosive and flammable liquid with a strong, fishy odor.[3][5] Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, must be worn when handling the chemical.[3] Ensure adequate ventilation in the storage and handling areas.
dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Application Workflow for this compound Treatment."
Monitoring and Control
Consistent monitoring is essential to ensure the effectiveness of the treatment program and to prevent under- or over-dosing.
| Parameter | Location | Target Range | Frequency | Analytical Method |
| pH | Condensate | 8.4 - 9.2 | Daily | pH meter |
| Iron (Fe) | Condensate | < 20 ppb | Weekly | Spectrophotometry, ICP-MS |
| Copper (Cu) | Condensate | < 5 ppb | Weekly | Spectrophotometry, ICP-MS, Anodic Stripping Voltammetry |
| Amine Concentration | Steam Condensate | Varies (establish baseline) | Monthly/Quarterly | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) |
| Conductivity | Steam Condensate | < 50 µS/cm (indicative of purity) | Daily | Conductivity meter |
Table 1: Key Monitoring Parameters and Target Ranges
Interpretation of Results:
-
Low Condensate pH: Indicates insufficient amine dosage or an increase in CO₂ loading. The dosage should be gradually increased.
-
High Iron and Copper Levels: Suggests ongoing corrosion. This could be due to low pH, oxygen incursion, or under-dosing. A thorough system inspection may be required. The American Society of Mechanical Engineers (ASME) recommends copper concentrations in boiler feedwater to be between 0.01 to 0.05 ppm depending on the boiler pressure.[17]
-
High Amine Concentration: Over-dosing can be costly and may pose a risk to copper alloys. The dosage should be reduced.
A reliable method for determining cyclohexylamine concentration in steam condensate is gas chromatography with a flame ionization detector, which can achieve detection limits in the parts-per-billion (ppb) range.[18]
Comparative Analysis with Other Amines
Cyclohexylamine is often used in blends with other neutralizing amines, such as morpholine and diethylaminoethanol (DEAE), to provide comprehensive protection across different parts of a steam system.[7][9]
| Amine | Distribution Ratio | Key Characteristics |
| Cyclohexylamine | High (e.g., 4:1) | Stays predominantly in the steam phase, making it ideal for long and complex condensate systems.[8] |
| Morpholine | Low (e.g., 0.4:1) | Condenses out with the initial condensate, providing good protection in the early parts of the system. Less effective in long runs.[1][19] |
| Diethylaminoethanol (DEAE) | Intermediate | Offers a balance of properties, suitable for a wide range of systems. |
Table 2: Comparison of Common Neutralizing Amines
The choice of amine or blend depends on the specific characteristics of the boiler and condensate system. For systems with extensive and long condensate return lines, cyclohexylamine or a blend rich in cyclohexylamine is often the preferred choice.
Thermal Decomposition and Safety Considerations
Under the high temperatures and pressures of a boiler system, all amines will undergo some degree of thermal decomposition. Studies have shown that cyclohexylamine can decompose to form organic acids, primarily acetate and formate, as well as ammonia.[20][21][22] The formation of these acidic byproducts is a concern as they can contribute to corrosion. However, the extent of decomposition is dependent on the temperature, pressure, and residence time.[20][21] Cyclohexylamine is considered to be one of the more thermally stable amines used in boiler water treatment.[1]
Safety: Cyclohexylamine is classified as a toxic and corrosive substance.[3] Direct contact can cause severe skin and eye burns.[3] Inhalation of vapors can irritate the respiratory system. It is imperative to consult the Safety Data Sheet (SDS) before use and to implement all recommended safety procedures.
Conclusion
This compound is a highly effective, dual-action corrosion inhibitor for boiler water treatment, particularly in systems with extensive steam and condensate lines. Its ability to both neutralize carbonic acid and form a protective film provides comprehensive protection against corrosion. Successful application hinges on a thorough understanding of the system's chemistry, accurate dosage calculations, and a robust monitoring program. By adhering to the protocols outlined in this guide, researchers, scientists, and engineers can ensure the long-term integrity, efficiency, and reliability of their critical boiler systems.
References
- 1. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 2. The Challenges of Industrial Boiler Water Treatment | ChemTreat [chemtreat.com]
- 3. ams.usda.gov [ams.usda.gov]
- 4. Cyclohexylamine for Boiler Water Treatment - Chemtex Speciality Ltd [chemtexltd.com]
- 5. consolidated-chemical.com [consolidated-chemical.com]
- 6. Steam Boiler Amines: Neutralizing & Film-Forming - Chardon Labs [chardonlabs.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. rtawatertreatment.com [rtawatertreatment.com]
- 9. Kintec 2301 - Amine Blend Steam / Condensate Treatment [accepta.com]
- 10. Water Handbook - Condensate System Corrosion | Veolia [watertechnologies.com]
- 11. Adsorption of Benzoic Compounds onto Stainless Steel Particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elucidating the adsorption mechanism and corrosion inhibition performance of benzothiazolium salts on carbon steel in acidic solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. steamforum.com [steamforum.com]
- 14. finishing.com [finishing.com]
- 15. Neutralizing Amine Use in Hospital Steam Boilers | Water Treatment | Chem-Aqua [chemaqua.com]
- 16. chemaqua.com [chemaqua.com]
- 17. Copper content in boiler feed water | Metrohm [metrohm.com]
- 18. Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. US4350606A - Composition and method for inhibiting corrosion - Google Patents [patents.google.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Application Note: Formulation of Cyclohexylamine Benzoate in Protective Coatings
<
Introduction: The Critical Role of Corrosion Inhibition
Corrosion is a primary driver of material degradation, inflicting substantial economic losses and posing safety risks across numerous industries. Protective coatings serve as the principal barrier against corrosive attack. The effectiveness of these coatings is markedly improved by the inclusion of corrosion inhibitors. Among these, organic compounds like cyclohexylamine benzoate have become prominent due to their performance and environmental characteristics.[1] This application note offers a detailed guide for researchers and formulation scientists on the theoretical principles and practical application of this compound in protective coatings.
This compound functions as both a vapor-phase corrosion inhibitor (VCI) and a contact inhibitor.[2][3] This dual-action mechanism provides versatility for a broad spectrum of applications, from safeguarding metal components during storage and transit to extending the service life of coatings in aggressive environments.
Mechanism of Action: A Dual-Pronged Approach to Metal Protection
The efficacy of this compound is rooted in its capacity to form a protective molecular layer on the metal surface, which interferes with the electrochemical reactions responsible for corrosion.[3][4] This is accomplished through a twofold mechanism:
-
Vapor-Phase Inhibition: this compound possesses a notable vapor pressure, enabling it to sublimate and diffuse through the air to reach metal surfaces within an enclosed space.[2][5] This is especially beneficial for protecting intricate geometries and areas not in direct contact with the coating.
-
Contact Inhibition: When in direct contact with the metal, this compound molecules adsorb onto the surface, creating a thin, hydrophobic film.[4][6] This film acts as a barrier, impeding the access of corrosive agents such as water and oxygen to the metal.
The inhibition process is facilitated by the interaction between the polar functional groups of the molecule and the metal surface. The amine group of cyclohexylamine and the carboxylate group of benzoic acid are pivotal in this adsorption process.[7]
Figure 1: Mechanism of corrosion inhibition by this compound.
Formulation Guidelines: Integrating this compound into Coating Systems
The successful incorporation of this compound into a protective coating formulation is contingent on several factors, including the coating type (solvent-borne vs. water-borne), the resin system, and the intended application.[8][9]
Solubility and Compatibility
This compound is soluble in water and many organic solvents.[10][11] However, its compatibility with various resin systems must be assessed on a case-by-case basis to prevent issues such as flocculation, seeding, or a reduction in coating performance.
Table 1: Solubility of this compound
| Solvent | Solubility |
| Water | Soluble[10][12] |
| Ethanol | Soluble |
| Methanol | Soluble |
| Acetone | Soluble |
| Toluene | Sparingly Soluble |
| Xylene | Sparingly Soluble |
Recommended Concentration
The optimal concentration of this compound typically falls within the range of 0.5% to 2.0% based on the total formulation weight. The precise concentration will be dictated by the required level of protection, the nature of the metal substrate, and the severity of the corrosive environment. It is imperative to conduct ladder studies to ascertain the most effective and economical concentration for a specific application.
Incorporation Protocol
Protocol 1: Incorporation into a Solvent-Borne Alkyd Coating
-
Preparation of the Mill Base:
-
In a suitable mixing vessel, charge the alkyd resin and the primary solvent (e.g., xylene, mineral spirits).
-
Initiate agitation at a low speed.
-
Slowly add the pigments (e.g., titanium dioxide, iron oxide) and extenders under agitation.
-
Disperse the pigments to the desired fineness of grind using a high-speed disperser or a bead mill.
-
-
Let-Down Stage:
-
Transfer the mill base to a let-down tank.
-
Add the remaining portion of the alkyd resin and solvent under slow agitation.
-
Introduce the driers (e.g., cobalt, zirconium, calcium octoate) and other additives like anti-skinning agents.
-
-
Addition of this compound:
-
In a separate vessel, dissolve the required amount of this compound in a suitable co-solvent (e.g., ethanol, butanol) to ensure complete dissolution.
-
Slowly add the dissolved this compound solution to the let-down mixture under continuous, gentle agitation.
-
Continue mixing for at least 15-20 minutes to ensure uniform distribution.
-
-
Final Adjustment and Quality Control:
-
Adjust the viscosity of the final paint using the appropriate solvent.
-
Perform quality control tests, including viscosity, fineness of grind, and solid content.
-
Figure 2: Workflow for incorporating this compound into a solvent-borne coating.
Protocol 2: Incorporation into a Water-Borne Acrylic Coating
-
Preparation of the Pigment Dispersion:
-
In a high-speed dispersion tank, charge the required amount of water, dispersant, and defoamer.
-
Under agitation, slowly add the pigments and extenders.
-
Disperse the pigments to the desired fineness.
-
-
Let-Down Stage:
-
In a separate let-down tank, add the acrylic emulsion.
-
Under slow agitation, add the pigment dispersion to the acrylic emulsion.
-
-
Addition of this compound:
-
As this compound is water-soluble, it can be added directly to the let-down stage.[12]
-
Slowly add the powdered or pre-dissolved aqueous solution of this compound to the vortex of the agitated mixture.
-
Continue mixing for 15-20 minutes to ensure homogeneity.
-
-
Final Additions and Quality Control:
-
Add other additives such as coalescing agents, thickeners, and biocides.[13]
-
Adjust the pH and viscosity of the final formulation.
-
Conduct quality control tests.
-
Performance Evaluation: Assessing the Efficacy of Inhibition
To validate the effectiveness of the this compound-containing coating, a series of accelerated corrosion tests should be conducted.[14][15][16]
Table 2: Recommended Performance Evaluation Tests
| Test Method | Standard | Purpose |
| Salt Spray Test | ASTM B117 | To evaluate the corrosion resistance in a high-salinity environment.[17][18][19][20][21] |
| Humidity Resistance Test | ASTM D2247 | To assess the performance in a high-humidity environment.[22][23][24][25] |
| Adhesion Test (Cross-hatch) | ASTM D3359 | To evaluate the adhesion of the coating to the substrate after exposure to corrosive conditions.[26][27][28][29][30] |
Safety and Handling
This compound should be handled in a well-ventilated area. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a highly effective and versatile corrosion inhibitor for a wide array of protective coating applications. Its dual-action mechanism affords comprehensive protection for metal substrates. By adhering to the formulation guidelines and performance evaluation protocols detailed in this application note, researchers and formulators can successfully develop high-performance protective coatings with superior corrosion resistance.
References
- 1. Page loading... [guidechem.com]
- 2. cortecvci.com [cortecvci.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US4275835A - Corrosion inhibiting articles - Google Patents [patents.google.com]
- 6. US3573225A - Rust-proofing composite solutions - Google Patents [patents.google.com]
- 7. This compound | 3129-92-8 | Benchchem [benchchem.com]
- 8. Solventborne Coating Formulations [evonik.com]
- 9. Water-borne coatings: “Controlled conditions are preferred but not compulsory” - European Coatings [european-coatings.com]
- 10. This compound CAS#: 3129-92-8 [m.chemicalbook.com]
- 11. Cyclohexylamine [greenchemintl.com]
- 12. Cas 3129-92-8,this compound | lookchem [lookchem.com]
- 13. rheology-specialtyadditives.arkema.com [rheology-specialtyadditives.arkema.com]
- 14. Industrial Coating Testing | Aerofin Laboratories Ltd [aerofinlabs.com]
- 15. eoncoat.com [eoncoat.com]
- 16. testrium.com [testrium.com]
- 17. coteclabs.com [coteclabs.com]
- 18. Salt Spray Test Method According to ASTM B117: Procedure and Best Practices [prestogroup.com]
- 19. industrialphysics.com [industrialphysics.com]
- 20. infinitalab.com [infinitalab.com]
- 21. decra.com [decra.com]
- 22. store.astm.org [store.astm.org]
- 23. micomlab.com [micomlab.com]
- 24. keystonecompliance.com [keystonecompliance.com]
- 25. ASTM 2247 Testing Water Resistance of Coatings in 100 % Relative Humidity.pdf [slideshare.net]
- 26. store.astm.org [store.astm.org]
- 27. blog.chasecorp.com [blog.chasecorp.com]
- 28. Explaining ASTM D3359 Adhesion Testing for Conformal Coatingsï¼1ï¼ [ellsworth.com.vn]
- 29. industrialphysics.com [industrialphysics.com]
- 30. hightower-labs.com [hightower-labs.com]
Application Notes and Protocols: The Strategic Use of Cyclohexylamine Benzoate in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Abstract
In the intricate landscape of pharmaceutical development, the selection of chemical intermediates is paramount to ensuring the efficiency, stability, and scalability of Active Pharmaceutical Ingredient (API) synthesis. Cyclohexylamine benzoate, an organic salt, serves as a critical intermediate, not as a direct reactant, but as a stabilized, solid-form carrier of the versatile cyclohexylamine moiety. This guide provides an in-depth exploration of the strategic application of this compound, detailing its synthesis, the rationale for its use over free cyclohexylamine, and protocols for its preparation and subsequent utilization in synthetic workflows. We will also clarify its role in the context of chiral resolution, a common misconception.
Introduction: Understanding this compound
This compound is the organic salt formed through the acid-base neutralization reaction between cyclohexylamine, a basic aliphatic amine, and benzoic acid.[1] While seemingly a simple compound, its formation is a strategic decision in multi-step API synthesis. The primary function of creating this salt is to convert cyclohexylamine—a volatile, corrosive, and strong-smelling liquid—into a stable, crystalline, and easily handleable solid.[2] This transformation is highly advantageous in a Good Manufacturing Practice (GMP) environment, where control over the physical form of intermediates is crucial for process consistency and safety.
The dual nature of the salt, with its basic cyclohexylammonium cation and acidic benzoate anion, dictates its chemical behavior.[1] It is typically soluble in polar solvents like water and alcohols, a property that is leveraged during its synthesis and purification.[2]
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3129-92-8 | [3] |
| Molecular Formula | C₁₃H₁₉NO₂ | [3] |
| Molecular Weight | 221.29 g/mol | [4] |
| Appearance | White crystalline solid | [2] |
| Synonyms | Cyclohexylammonium benzoate, Benzoic acid, compd. with cyclohexanamine (1:1) | [2][4] |
The Strategic Advantage: Why Use a Salt Intermediate?
The decision to use cyclohexylamine in its benzoate salt form is rooted in the principles of process chemistry and optimization, which are central to efficient API manufacturing.[5]
-
Improved Handling and Safety: Free cyclohexylamine is a liquid with a high vapor pressure and a strong, unpleasant amine odor. Converting it to a non-volatile crystalline solid significantly reduces inhalation exposure risks for laboratory personnel and simplifies weighing and transfer operations.
-
Enhanced Stability and Storage: As a salt, this compound is generally more stable to atmospheric conditions than the free amine, allowing for longer shelf life and more reliable storage without degradation.
-
Purification Facilitation: Crystallization is a powerful method for purification. The formation of the benzoate salt allows for the purification of cyclohexylamine through recrystallization, effectively removing impurities that may have been present from its initial synthesis.
-
Controlled Release: The active cyclohexylamine nucleophile is "masked" as the ammonium salt. It can be readily and quantitatively liberated at the desired point in a synthetic sequence by a simple basification step, offering precise reaction control.
Role in API Synthesis: A Versatile Building Block
Cyclohexylamine itself is a key structural motif and a versatile intermediate in the synthesis of numerous pharmaceutical compounds, including analgesics, antihistamines, and antipyretics.[6] The reactive primary amine group allows it to serve as a potent nucleophile for building more complex molecular architectures.[1]
The general workflow involves two key phases: the preparation of the stable salt intermediate, and the liberation of the free amine for subsequent reaction.
Clarification: this compound and Chiral Resolution
A common area of inquiry is the role of amine salts in chiral resolution. It is critical to understand that chiral resolution requires a chiral resolving agent .[3][7] The goal is to react a racemic mixture (a 50:50 mix of two enantiomers) with a single, pure enantiomer of a resolving agent. This creates a mixture of diastereomers.[5][8] Unlike enantiomers, diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like crystallization.[3][8]
Cyclohexylamine is an achiral molecule; it does not have a stereocenter and is superimposable on its mirror image. Therefore, reacting it with a racemic acid would produce a mixture of enantiomeric salts, not diastereomeric salts, which cannot be separated by crystallization.
However, chiral derivatives of cyclohexylamine, such as (R)- or (S)-1-cyclohexylethylamine, are indeed used as effective chiral resolving agents for racemic acids because they can form the necessary diastereomeric salts.[4]
Experimental Protocols
The following protocols provide a framework for the preparation and subsequent use of this compound.
Protocol 1: Synthesis of this compound
This protocol details the formation of the salt via a classic acid-base neutralization reaction. The use of ethanol as a solvent is common as it effectively dissolves both reactants and facilitates the crystallization of the ionic salt product.[1]
Materials:
-
Cyclohexylamine (1.0 eq)
-
Benzoic Acid (1.0 eq)
-
Ethanol (approx. 3-5 mL per gram of benzoic acid)
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a suitable flask, dissolve benzoic acid completely in ethanol with gentle warming if necessary.
-
In a separate beaker, dilute the cyclohexylamine with a small amount of ethanol.
-
Slowly add the cyclohexylamine solution dropwise to the stirring benzoic acid solution at room temperature. An exothermic reaction will occur, and a precipitate may begin to form.
-
Once the addition is complete, continue stirring the mixture at room temperature for 1 hour to ensure the reaction goes to completion.
-
Cool the flask in an ice bath for 30-60 minutes to maximize the crystallization of the salt.
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to a constant weight.
Self-Validation:
-
Yield: Calculate the percentage yield based on the limiting reagent.
-
Melting Point: Determine the melting point of the dried product. A sharp melting point is indicative of high purity.
-
Spectroscopy: Confirm the structure using ¹H NMR and FTIR spectroscopy.
Protocol 2: Liberation of Free Cyclohexylamine for Synthesis
This protocol describes the process of recovering the reactive free amine from its benzoate salt form just prior to its use in a subsequent synthetic step.
Materials:
-
This compound (1.0 eq)
-
Aqueous Sodium Hydroxide (NaOH), 2M (approx. 1.1 eq)
-
Diethyl Ether or Dichloromethane (for extraction)
-
Separatory Funnel
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve or suspend the this compound in water in a flask.
-
Transfer the aqueous solution/suspension to a separatory funnel.
-
Slowly add the 2M NaOH solution to the separatory funnel. Stopper and shake gently, venting frequently to release any pressure. The addition of the base will deprotonate the cyclohexylammonium cation, liberating the free amine.
-
Confirm the aqueous layer is basic (pH > 10) using pH paper.
-
Extract the aqueous layer with the chosen organic solvent (e.g., diethyl ether) three times.
-
Combine the organic extracts.
-
Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter to remove the drying agent.
-
The resulting solution contains the free cyclohexylamine and can be used directly in the next reaction step or concentrated in vacuo if the neat amine is required. Caution: The free amine is volatile and has a strong odor; handle it in a well-ventilated fume hood.
Conclusion
This compound is more than a simple intermediate; its use represents a strategic approach to chemical process optimization in API synthesis. By converting the volatile and challenging-to-handle free amine into a stable, crystalline solid, pharmaceutical scientists can ensure greater control, safety, and purity in their manufacturing workflows. While not a chiral resolving agent itself, its proper application as a masked form of the cyclohexylamine building block is a cornerstone of robust and scalable synthetic routes for a variety of important medications.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. 5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. nbinno.com [nbinno.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
Methods for determining the concentration of Cyclohexylamine benzoate in solutions
Application Note: Quantitative Analysis of Cyclohexylamine Benzoate in Solutions
Introduction
This compound (CAS No. 3129-92-8) is an organic salt formed through the acid-base neutralization of cyclohexylamine and benzoic acid.[1] This compound consists of a cyclohexylammonium cation and a benzoate anion.[2] It typically presents as a white crystalline solid soluble in polar solvents.[2] Its primary applications include serving as a corrosion inhibitor, particularly for ferrous metals, and as an intermediate in pharmaceutical synthesis.[1][] Given its industrial and scientific importance, the accurate determination of its concentration in various solutions is critical for quality control, formulation development, and research applications.
This document provides a comprehensive guide to three robust analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC-UV), UV-Visible Spectrophotometry, and Non-Aqueous Acid-Base Titration. Each section details the underlying scientific principles, offers step-by-step protocols, and explains the causality behind experimental choices to ensure methodological integrity and reproducibility.
Physicochemical Properties of this compound
Understanding the fundamental properties of the analyte is crucial for selecting and optimizing an analytical method.
| Property | Value | Reference |
| CAS Number | 3129-92-8 | [4] |
| Molecular Formula | C₆H₁₃N · C₇H₆O₂ | [4] |
| Molecular Weight | 215.25 g/mol | [5] |
| Appearance | White crystalline solid | [2] |
| Melting Point | ~177 °C | [6] |
| Solubility | Soluble in water (105 g/L at 20°C) and other polar solvents. | [2][4] |
| Structure | An amine salt composed of a cyclohexylammonium cation and a benzoate anion. | [1] |
Method Selection: A Rationale
The choice of analytical method depends on factors such as required sensitivity, specificity, sample matrix complexity, available instrumentation, and throughput needs.
-
High-Performance Liquid Chromatography (HPLC) is the method of choice for specificity. It physically separates the analyte from matrix components before detection, making it ideal for complex mixtures. The benzoate moiety contains a strong chromophore, making UV detection highly effective.
-
UV-Visible Spectrophotometry is a rapid, simple, and cost-effective method suitable for routine analysis of relatively pure solutions. Its principle relies on the direct measurement of UV absorbance by the benzoate aromatic ring.[7]
-
Acid-Base Titration is a classical, absolute quantification method that requires no calibration standard in the traditional sense (once the titrant is standardized). It is highly precise for concentrated samples and is often used for assay determination of raw materials.[8] A non-aqueous approach is preferred to enhance the basic properties of the benzoate anion for titration with an acid.
A technique like Gas Chromatography (GC) is generally not suitable for the direct analysis of this compound. As a salt, it has a high melting point and is non-volatile, making it prone to thermal degradation in the GC inlet rather than volatilization.[9]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers an excellent balance of sensitivity and specificity, making it the most versatile technique for quantifying this compound in a wide range of sample matrices. The protocol is designed to quantify the compound by detecting the benzoate anion.
Principle of HPLC-UV Analysis
Reversed-phase HPLC separates compounds based on their hydrophobicity. A polar mobile phase is used with a non-polar stationary phase (e.g., C18). While this compound is an ionic salt, it exists in equilibrium with its neutral acid and base components. The use of a buffered mobile phase at a controlled pH is critical. By maintaining a pH around 3-4, the cyclohexylamine component remains protonated (charged), while the benzoic acid is largely in its neutral, more retained form. This ensures consistent retention and sharp, symmetrical peak shapes. Quantification is achieved by measuring the peak area at the wavelength of maximum absorbance (λmax) of the benzoate chromophore and comparing it to a calibration curve prepared from standards of known concentration.
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed Experimental Protocol
A. Instrumentation and Reagents
-
HPLC system with a UV detector, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, and pipettes.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄).
-
Phosphoric acid (o-phosphoric acid).
-
Deionized water (18.2 MΩ·cm).
B. Solutions Preparation
-
Mobile Phase: Prepare a 25 mM potassium phosphate buffer by dissolving 3.4 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 using phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile. A typical starting ratio is 60:40 (Buffer:Acetonitrile, v/v). Filter through a 0.45 µm membrane and degas before use.
-
Rationale: The buffer at pH 3.0 ensures consistent ionization of the analyte, leading to reproducible retention times and improved peak shape.[10] Acetonitrile serves as the organic modifier to elute the analyte from the C18 column.
-
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of at least five working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock standard solution with the mobile phase.
C. Sample Preparation
-
Accurately weigh or pipette a quantity of the sample expected to contain this compound into a volumetric flask.
-
Dissolve and dilute with the mobile phase to bring the final concentration within the calibration range (e.g., 1-50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Rationale: Filtration removes particulates that could damage the HPLC column and interfere with the analysis.[11]
-
D. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 60:40 (v/v) 25 mM KH₂PO₄ (pH 3.0) : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
| Run Time | ~10 minutes |
E. System Suitability Testing (SST) Before sample analysis, inject a mid-range standard solution five times. The system is deemed ready if it meets the following criteria, which are common in pharmaceutical analysis.[12]
-
Precision: Relative Standard Deviation (RSD) of peak areas < 2.0%.
-
Tailing Factor (T): T ≤ 1.5.
-
Theoretical Plates (N): N > 2000.
F. Calibration and Quantification
-
Inject the working standard solutions in order of increasing concentration.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the prepared sample solutions.
-
Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.
Method 2: UV-Visible Spectrophotometry
This method is ideal for rapid, high-throughput screening of samples where the matrix is simple and does not contain other UV-absorbing compounds at the analytical wavelength.
Principle of UV-Vis Spectrophotometry
This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.[7] The benzoate component of this compound has a distinct absorbance profile in the UV region due to its aromatic ring. By measuring the absorbance at the wavelength of maximum absorption (λmax), typically around 224-230 nm for benzoates, the concentration can be determined.[7][13]
Caption: Workflow for UV-Visible Spectrophotometry analysis.
Detailed Experimental Protocol
A. Instrumentation and Reagents
-
UV-Visible Spectrophotometer (dual beam recommended).
-
Matched quartz cuvettes (1 cm path length).
-
Analytical balance, volumetric flasks, and pipettes.
-
This compound reference standard.
-
Deionized water or other suitable transparent solvent (e.g., ethanol).
B. Solutions Preparation
-
Solvent: Use deionized water as the solvent and blank.
-
Rationale: Water is transparent in the UV range of interest and is a good solvent for the analyte.[4]
-
-
Stock Standard Solution (500 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with deionized water.
-
Working Standard Solutions: Prepare a series of at least five standards (e.g., 2, 5, 10, 15, 20 µg/mL) by serial dilution of the stock standard with deionized water.
C. Sample Preparation
-
Prepare a sample solution in deionized water, ensuring the final concentration falls within the linear range of the calibration curve.
-
If the sample is turbid, it must be filtered or centrifuged to obtain a clear solution.
D. Analytical Procedure
-
Wavelength Selection (λmax): Scan a mid-range standard solution (e.g., 10 µg/mL) from 400 nm to 200 nm against a deionized water blank to determine the wavelength of maximum absorbance (λmax). This is expected to be around 224-230 nm.[7]
-
Calibration Curve: Set the spectrophotometer to the determined λmax. Measure the absorbance of each working standard solution, using deionized water to zero the instrument.
-
Plot absorbance versus concentration. The resulting curve should be linear (r² ≥ 0.999).
-
Sample Analysis: Measure the absorbance of the prepared sample solutions at λmax.
-
Calculate the concentration using the linear regression equation from the calibration curve. Ensure the sample absorbance falls within the range of the standards.
Method 3: Non-Aqueous Potentiometric Titration
This is a high-precision method suitable for determining the assay of pure or highly concentrated this compound. It does not rely on the analyte's optical properties.
Principle of Titration
In a non-aqueous solvent like glacial acetic acid, the basicity of the benzoate anion is enhanced. It can therefore be directly titrated as a base with a strong acid, such as perchloric acid. The reaction is: C₆H₁₁NH₃⁺C₆H₅COO⁻ + HClO₄ → C₆H₁₁NH₃⁺ClO₄⁻ + C₆H₅COOH
The endpoint of the titration, where all the benzoate has been neutralized, is detected by a sharp change in potential measured by a combination pH electrode.
Caption: Workflow for non-aqueous potentiometric titration.
Detailed Experimental Protocol
A. Instrumentation and Reagents
-
Automatic potentiometric titrator with a combination glass pH electrode.
-
Analytical balance, beaker, and burette.
-
This compound reference standard.
-
Perchloric acid (70%).
-
Glacial acetic acid.
-
Acetic anhydride.
-
Potassium hydrogen phthalate (KHP), primary standard grade.
B. Solutions Preparation
-
Titrant (0.1 M Perchloric Acid in Acetic Acid): Cautiously add 8.5 mL of 70% perchloric acid to 900 mL of glacial acetic acid, followed by 21 mL of acetic anhydride. Mix well, cool, and dilute to 1 L with glacial acetic acid. Allow the solution to stand for 24 hours before use.
-
Rationale: Glacial acetic acid is an acidic solvent that allows the titration of weak bases. Acetic anhydride is added to react with any water present, as water would interfere with the titration.
-
-
Titrant Standardization: Accurately weigh ~500 mg of dried KHP into a beaker. Dissolve in 50 mL of glacial acetic acid. Titrate with the 0.1 M perchloric acid solution, determining the endpoint potentiometrically. Calculate the exact molarity of the titrant.
C. Analytical Procedure
-
Accurately weigh a quantity of this compound sample (e.g., ~400 mg) into a clean, dry beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Immerse the electrode in the solution and titrate with the standardized 0.1 M perchloric acid, recording the potential (mV) versus the volume of titrant added.
-
The endpoint is the point of maximum inflection on the titration curve (determined by the titrator's software, usually via the first or second derivative).
-
Perform a blank titration using 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.
D. Calculation The percentage assay of this compound is calculated as follows:
Assay (%) = ( (V_sample - V_blank) * M_titrant * MW_analyte ) / (W_sample * 10)
Where:
-
V_sample = Volume of titrant at the endpoint (mL)
-
V_blank = Volume of titrant for the blank (mL)
-
M_titrant = Molarity of standardized perchloric acid (mol/L)
-
MW_analyte = Molecular weight of this compound (215.25 g/mol )
-
W_sample = Weight of the sample (mg)
Method Comparison
| Feature | HPLC-UV | UV-Vis Spectrophotometry | Potentiometric Titration |
| Specificity | High (separates analyte from impurities) | Low (prone to interference from other UV-absorbing species) | Moderate (titrates all basic species) |
| Sensitivity | High (µg/mL to ng/mL) | Moderate (µg/mL) | Low (mg/mL) |
| Speed | Moderate (~10 min per sample) | High (<1 min per sample after setup) | Moderate (~5 min per sample) |
| Cost/Complexity | High (expensive equipment and solvents) | Low (simple, robust instrumentation) | Moderate (requires titrator but low solvent cost) |
| Best For | Complex matrices, stability studies, trace analysis | Routine QC of pure materials, rapid screening | Assay of raw materials, high-concentration solutions |
Conclusion
The quantification of this compound can be reliably achieved using several analytical techniques. HPLC-UV is the most powerful method for research and quality control of finished products due to its high specificity and sensitivity. UV-Visible Spectrophotometry offers a rapid and economical alternative for the analysis of simple, uncontaminated solutions. Finally, non-aqueous potentiometric titration stands as a highly precise and accurate method for the bulk assay determination of the raw material. The selection of the optimal method should be guided by the specific requirements of the analysis, including sample complexity, required precision, and available resources.
References
- 1. This compound | 3129-92-8 | Benchchem [benchchem.com]
- 2. CAS 3129-92-8: Cyclohexylammonium benzoate | CymitQuimica [cymitquimica.com]
- 4. Cas 3129-92-8,this compound | lookchem [lookchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound CAS#: 3129-92-8 [m.chemicalbook.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. This compound-India Fine Chemicals [indiafinechemicals.com]
- 9. Cyclohexyl benzoate | 2412-73-9 | Benchchem [benchchem.com]
- 10. cipac.org [cipac.org]
- 11. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. ajpaonline.com [ajpaonline.com]
Application of Cyclohexylamine benzoate in lubricating oils
An In-Depth Technical Guide to the Application of Cyclohexylamine Benzoate in Lubricating Oils
Authored by: A Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, formulators, and scientists on the application and evaluation of this compound (CHAB) as a high-performance additive in lubricating oils. Moving beyond a simple datasheet, this guide elucidates the fundamental mechanisms, provides field-proven formulation insights, and details rigorous, self-validating protocols for performance assessment.
Introduction: The Imperative for Advanced Lubricant Additives
Lubricating oils are the lifeblood of modern machinery, tasked with reducing friction, managing heat, and preventing wear. The base oil alone, whether mineral or synthetic, is insufficient to meet the stringent demands of contemporary engines and industrial equipment.[1] Its performance and longevity are critically dependent on a meticulously balanced package of chemical additives.[2] Among these, corrosion inhibitors are paramount, protecting metallic components from degradation initiated by exposure to oxygen, water, and acidic byproducts.[3]
This compound (CHAB) emerges as a potent and versatile corrosion inhibitor.[4] It is an amine salt, formed from the acid-base reaction of cyclohexylamine and benzoic acid, that offers robust protection for ferrous metals.[4] This guide provides a detailed exploration of CHAB's mechanism of action, offers practical formulation guidelines, and presents standardized protocols to quantify its efficacy as both a corrosion inhibitor and a potential antioxidant.
Physicochemical Profile of this compound
Understanding the fundamental properties of CHAB is the first step in its effective application. It is an organic salt that exists as a white crystalline solid in its pure form and exhibits solubility in various polar solvents and lubricating base oils.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Name | Cyclohexylammonium benzoate | [5] |
| CAS Number | 3129-92-8 | [6] |
| Molecular Formula | C₁₃H₁₉NO₂ | [6] |
| Molecular Weight | 221.29 g/mol | [5] |
| Appearance | White crystalline solid | - |
| Key Components | Benzoic Acid (CAS 65-85-0), Cyclohexylamine (CAS 108-91-8) |[5] |
Caption: Ionic structure of this compound.
Core Mechanisms of Action
CHAB's efficacy stems from its dual-function chemical nature, allowing it to combat lubricant degradation pathways through distinct but complementary mechanisms.
Primary Function: Corrosion Inhibition
Corrosion in lubricated systems is an electrochemical process that degrades metal surfaces, often accelerated by the inevitable presence of water and oxygen.[3] CHAB functions as a mixed corrosion inhibitor, interfering with both anodic and cathodic reactions, primarily through the formation of a protective surface film.[3]
Causality of Inhibition:
-
Surface Adsorption: The CHAB molecule, being an amine salt, possesses a polar head. The benzoate anion component is the primary actor, adsorbing onto the metallic surface. This adsorption is driven by the interaction of the π-electrons in the benzoate's aromatic ring with the d-orbitals of the metal.[4]
-
Protective Film Formation: This adsorption process creates a tightly packed, hydrophobic molecular layer on the metal. The non-polar cyclohexyl tails orient themselves away from the surface, forming a robust barrier.[3]
-
Corrosion Disruption: This barrier film physically isolates the metal from the corrosive environment (water, oxygen, acids), effectively hindering the electrochemical reactions that constitute corrosion. It also acts as a vapor phase inhibitor, where the molecule volatilizes to protect surfaces not in direct contact with the oil.[7][8]
Caption: CHAB forming a protective barrier on a metal surface.
Secondary Function: Potential Antioxidant Activity
Lubricant base oils are susceptible to oxidation at elevated temperatures, a process that leads to viscosity increase, sludge formation, and the generation of corrosive acids.[9] Antioxidants are added to interrupt this process.[10] While primarily a corrosion inhibitor, the amine moiety of CHAB suggests potential antioxidant capabilities, a common characteristic of amine-based additives.[11]
Hypothesized Mechanism: Amine antioxidants typically function as radical scavengers.[9] They donate a hydrogen atom from the N-H group to neutralize highly reactive peroxy radicals (ROO•) that propagate the oxidation chain reaction. This converts the radical into a stable hydroperoxide and forms a resonance-stabilized amine radical that is less reactive and slows the overall oxidation process.
Formulation and Application Protocols
Blending Protocol
The successful integration of CHAB into a lubricant formulation is critical for achieving optimal performance.
-
Base Oil Selection: CHAB is compatible with a wide range of base oils, including API Group I, II, III mineral oils and Group IV (PAO) and Group V (Ester) synthetic oils.[12]
-
Pre-heating: Gently heat the base oil to 40-60°C. This reduces viscosity and facilitates faster, more uniform dissolution of the additive.
-
Additive Introduction: With moderate, continuous agitation (e.g., using an overhead stirrer), slowly add the desired amount of CHAB powder to the vortex of the heated oil.
-
Mixing: Continue mixing at a constant temperature for 30-60 minutes or until all CHAB crystals are fully dissolved and the solution is clear and bright.
-
Cooling: Allow the final blend to cool to room temperature before performance testing.
Recommended Treat Rates
The optimal concentration of CHAB depends on the application's severity, the base oil type, and the presence of other additives.
Table 2: General Guideline for CHAB Treat Rates
| Application | Typical Concentration (wt%) | Rationale |
|---|---|---|
| Industrial Gear & Bearing Oils | 0.10% - 0.50% | Provides robust rust and corrosion protection in systems prone to water contamination. |
| Hydraulic Fluids | 0.05% - 0.25% | Effective at low concentrations for protecting pumps and valves. |
| Engine Oils | 0.20% - 0.75% | Higher treat rate needed to counteract acidic combustion byproducts and high temperatures. |
| Greases | 0.50% - 2.00% | Higher concentration required for long-term protection in static or slow-moving applications. |
| Rust Preventative Fluids | 0.50% - 3.00% | Functions as the primary active ingredient for temporary corrosion protection.[3] |
Performance Evaluation: Experimental Protocols
To validate the efficacy of CHAB, a series of standardized tests must be performed. These protocols are designed to be self-validating by including a control sample (base oil without CHAB) for direct comparison.
Caption: Workflow for evaluating CHAB performance in lubricants.
Protocol 1: Vapor Phase Corrosion Inhibition (ASTM D-5534)
This test evaluates an oil's ability to protect metal surfaces from corrosion via its vapor phase, crucial for protecting areas like gearboxes and reservoirs that are not fully submerged in oil.[7]
-
Objective: To determine if CHAB provides vapor-phase corrosion protection to a steel specimen.
-
Apparatus: ASTM D-3603 test apparatus, polished 1010 steel specimen, 60°C water bath.
-
Procedure:
-
Prepare lubricant samples: a control (base oil) and blends containing 0.1%, 0.25%, and 0.5% CHAB.
-
Place 350 mL of the test oil into the apparatus beaker.
-
Attach the polished steel specimen to the cover.
-
Place the assembled apparatus in the 60°C water bath.
-
Expose the specimen to the oil and water vapors for six hours.
-
After the test period, remove the specimen, clean with hexane, and immediately examine for signs of corrosion under a light source.
-
-
Evaluation:
-
Pass: No visible signs of rust, pitting, or etching on the specimen surface.
-
Fail: Any visible corrosion.
-
-
Data Presentation:
Table 3: Example Results of Vapor Phase Corrosion Test (ASTM D-5534)
Sample CHAB Conc. (wt%) Visual Result Pass/Fail Control 0.0% Heavy Rusting Fail Test 1 0.1% No Corrosion Pass | Test 2 | 0.25% | No Corrosion | Pass |
Protocol 2: Liquid Phase Corrosion Under Dynamic Conditions (ASTM G184 - Rotating Cage)
This method simulates the corrosive effects of flowing or agitated fluids, providing a more realistic assessment of inhibitor performance in dynamic systems like circulating oil lines.[13][14]
-
Objective: To quantify the corrosion rate of steel coupons in CHAB-inhibited oil under shear stress.
-
Apparatus: Rotating Cage (RC) assembly, test vessel, temperature-controlled bath, polished 1010 steel coupons.
-
Procedure:
-
Prepare, clean, and weigh (to 0.1 mg) three replicate steel coupons for each test fluid.
-
Mount the coupons in the rotating cage.
-
Prepare test fluids: base oil and CHAB blends (0.1%, 0.25%, 0.5%) saturated with a corrosive aqueous phase (e.g., 10% synthetic seawater).
-
Place the test fluid in the vessel and bring to the test temperature (e.g., 80°C).
-
Immerse the rotating cage and rotate at a specified speed (e.g., 1000 rpm) for the test duration (e.g., 24 hours).
-
After the test, remove, clean (per ASTM G1), and re-weigh the coupons.
-
-
Evaluation:
-
Calculate the mass loss for each coupon.
-
Calculate the corrosion rate (CR) in mils per year (mpy) using the formula: CR (mpy) = (K * W) / (A * T * D) Where: K = constant, W = mass loss (g), A = coupon area (in²), T = time (hr), D = metal density (g/cm³).
-
Calculate Inhibitor Efficiency (%): % Efficiency = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100
-
-
Data Presentation:
Table 4: Example Results of Rotating Cage Test (ASTM G184)
Sample CHAB Conc. (wt%) Avg. Corrosion Rate (mpy) Inhibitor Efficiency (%) Control 0.0% 15.2 0% Test 1 0.1% 4.1 73.0% Test 2 0.25% 1.3 91.4% | Test 3 | 0.5% | 0.5 | 96.7% |
Protocol 3: Oxidative Stability (ASTM D2272 - Rotary Bomb Oxidation Test)
This protocol assesses the oil's resistance to oxidation under accelerated conditions of heat, pressure, and in the presence of a copper catalyst. It is a key indicator of an additive's ability to extend the service life of the lubricant.[9]
-
Objective: To measure the oxidation induction time of oils formulated with CHAB.
-
Apparatus: Rotary Bomb Oxidation Test (RBOT) vessel, pressure measurement system, 150°C oil bath.
-
Procedure:
-
Place a 50g sample of the test oil, 5 mL of distilled water, and a copper catalyst coil into the glass container.
-
Seal the container inside the pressure vessel (bomb).
-
Charge the bomb with pure oxygen to 90 psi and place it in the 150°C oil bath.
-
Rotate the bomb at 100 rpm.
-
Continuously monitor the pressure inside the bomb.
-
-
Evaluation:
-
The oxidation induction time is the time, in minutes, from the start of the test until the pressure drops by more than 25 psi from its maximum value. A longer time indicates better oxidative stability.
-
-
Data Presentation:
Table 5: Example Results of RBOT (ASTM D2272)
Sample CHAB Conc. (wt%) Oxidation Induction Time (min) Control (Base Oil) 0.0% 125 Test 1 0.25% 180 Test 2 0.50% 245 | Commercial Formulation | - | 450 |
Conclusion
This compound is a highly effective corrosion inhibitor for a diverse range of lubricating oil applications. Its primary mechanism of forming a durable, adsorbed film on metal surfaces provides excellent protection against both liquid and vapor phase corrosion.[3][4] The protocols detailed in this guide, based on authoritative ASTM standards, provide a robust framework for quantifying this performance and optimizing formulation treat rates.[7][14] Furthermore, preliminary evidence suggests a potential secondary benefit as an antioxidant, which can contribute to extending the overall service life of the lubricant. For formulators seeking a reliable and versatile corrosion inhibitor, this compound represents a scientifically sound and field-proven solution.
References
- 1. avanalubricant.com [avanalubricant.com]
- 2. youtube.com [youtube.com]
- 3. e-tarjome.com [e-tarjome.com]
- 4. This compound | 3129-92-8 | Benchchem [benchchem.com]
- 5. Benzoic acid, compd. with cyclohexanamine (1:1) | C13H19NO2 | CID 197016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. How to Determine Corrosion-inhibiting Properties of Lubricants [machinerylubrication.com]
- 8. publications.drdo.gov.in [publications.drdo.gov.in]
- 9. mdpi.com [mdpi.com]
- 10. Professional lubricant additive manufactuer, Antioxidants supplier for lubricant manufacturing | Unpchemicals [unpchemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2019090038A1 - Lubricant compositions with improved performance and methods of preparing and using the same - Google Patents [patents.google.com]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. corrmagnet.com [corrmagnet.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in Cyclohexylamine Benzoate Synthesis
Welcome to the technical support center for Cyclohexylamine Benzoate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this straightforward yet nuanced acid-base reaction. Our goal is to provide you with in-depth, scientifically grounded advice to optimize your synthesis, improve purity, and minimize the formation of unwanted byproducts.
Introduction to this compound Synthesis
This compound is an organic salt formed from the acid-base neutralization of cyclohexylamine, a basic amine, and benzoic acid, a carboxylic acid.[1][2][3] The primary reaction involves the transfer of a proton from the carboxylic acid group of benzoic acid to the amino group of cyclohexylamine, resulting in the formation of the cyclohexylammonium cation and the benzoate anion.[1] This salt has applications as a pharmaceutical intermediate and as a buffering agent.[3][] While the synthesis is fundamentally a simple neutralization, various side reactions and impurities can arise, impacting the yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most direct method is the acid-base neutralization between cyclohexylamine and benzoic acid. This reaction is typically performed in a polar solvent, such as ethanol, which helps to dissolve the reactants and facilitate the formation of the salt.[1]
Q2: What are the most common impurities I should be aware of?
Common impurities can include unreacted starting materials (cyclohexylamine and benzoic acid), byproducts from side reactions such as amide formation (N-cyclohexylbenzamide), and impurities present in the starting materials, like dicyclohexylamine in the cyclohexylamine.[1]
Q3: How does temperature affect the synthesis?
Temperature control is crucial. While gentle warming can increase the rate of salt formation, excessive heat (above 40°C) can promote side reactions, such as amide formation via dehydration, and can lead to the degradation of cyclohexylamine, which is a volatile compound.[1]
Q4: What is the ideal solvent for this reaction?
Polar solvents are generally preferred to effectively solvate the ionic salt product, which drives the reaction towards completion.[1] Ethanol is a commonly used solvent as it readily dissolves both cyclohexylamine and benzoic acid.[1] The choice of solvent can also influence the crystallization and purification of the final product.[1]
Troubleshooting Guide: Side Reactions and Impurity Formation
This section provides a detailed breakdown of common issues, their underlying causes, and actionable solutions.
Issue 1: Presence of N-cyclohexylbenzamide in the Final Product
The formation of N-cyclohexylbenzamide is a significant side reaction that can occur, particularly if the reaction is conducted at elevated temperatures.
Causality: N-cyclohexylbenzamide is an amide formed through the dehydration of the cyclohexylammonium benzoate salt. While the salt formation is an acid-base reaction, at higher temperatures, an equilibrium can be established where the salt dehydrates to form the amide and water. This is more prevalent if a less reactive benzoic acid derivative like benzoyl chloride is used under anhydrous conditions, where the primary product would be the amide.[1]
Troubleshooting Protocol:
-
Temperature Control: Maintain a reaction temperature below 40°C.[1] Elevated temperatures increase the rate of side reactions, including amide formation.[1]
-
Solvent Selection: Utilize a polar protic solvent like ethanol. These solvents can help to stabilize the salt through hydrogen bonding and are less conducive to dehydration reactions compared to non-polar or aprotic solvents.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure the reaction is stopped once the starting materials are consumed, preventing prolonged heating that could favor amide formation.
-
Purification: If amide formation has occurred, it can often be separated from the desired salt by recrystallization, taking advantage of differences in solubility.
Issue 2: Yellowing of the Product and Presence of Dicyclohexylamine
The presence of a yellow tint in the final product and the detection of dicyclohexylamine are often linked to impurities in the starting cyclohexylamine.
Causality: Commercial cyclohexylamine can contain dicyclohexylamine as an impurity, which is often formed during the industrial synthesis of cyclohexylamine via the catalytic hydrogenation of aniline.[1][5] Dicyclohexylamine is a secondary amine and can also react with benzoic acid to form dicyclohexylammonium benzoate.[6] The yellow discoloration can arise from the formation of various impurities during storage or side reactions.
Troubleshooting Protocol:
-
Starting Material Purity Check: Before beginning the synthesis, analyze the purity of the cyclohexylamine using Gas Chromatography (GC) or another suitable analytical method. If significant levels of dicyclohexylamine are present, purification of the starting material by distillation may be necessary.
-
Supplier Qualification: Source high-purity cyclohexylamine from reputable suppliers who provide a detailed certificate of analysis.
-
Purification of Final Product: If dithis compound is present in the final product, purification by recrystallization can be effective. The different solubilities of this compound and dicyclohexylammonium benzoate in a given solvent system can be exploited for separation.
Issue 3: Low Yield and Incomplete Reaction
Low yields can be frustrating and are often due to suboptimal reaction conditions or an incomplete reaction.
Causality: The formation of this compound is an equilibrium reaction. Factors that can lead to an incomplete reaction include poor solubility of reactants, incorrect stoichiometry, or insufficient reaction time.
Troubleshooting Protocol:
-
Optimize Stoichiometry: Ensure a 1:1 molar ratio of cyclohexylamine to benzoic acid. Using a slight excess of one reactant is generally not necessary for this acid-base reaction and can complicate purification.
-
Improve Solubility: Ensure both reactants are fully dissolved in the chosen solvent. Gentle warming (below 40°C) can aid dissolution. If solubility remains an issue, consider alternative polar solvents.
-
Monitor Reaction Completion: Use TLC or another appropriate analytical technique to monitor the disappearance of the starting materials. This will ensure the reaction is allowed to proceed to completion without unnecessary heating.
-
Product Isolation: During workup, ensure that the product is fully precipitated or crystallized from the solution. Cooling the solution in an ice bath can help to maximize the yield of the crystalline salt.
Issue 4: Thermal Degradation of Reactants or Product
Thermal degradation can lead to a complex mixture of impurities and a lower yield of the desired product.
Causality: Cyclohexylamine is a volatile liquid, and at elevated temperatures, its vapor pressure increases, which can alter the stoichiometric balance in the reaction.[1] Furthermore, at higher temperatures, both cyclohexylamine and benzoic acid can undergo decomposition reactions. Cyclohexane, for instance, can start to decompose at higher temperatures, leading to various radical species.[7]
Troubleshooting Protocol:
-
Strict Temperature Control: As emphasized previously, maintain the reaction temperature below 40°C.[1]
-
Inert Atmosphere: For sensitive applications, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative degradation of the amine.
-
Minimize Reaction Time: Do not heat the reaction mixture for longer than necessary. Monitor the reaction to determine the optimal reaction time.
Analytical Methods for Quality Control
To effectively troubleshoot, it is essential to have reliable analytical methods to assess the purity of both starting materials and the final product.
| Analytical Technique | Purpose | Key Parameters to Monitor |
| Thin Layer Chromatography (TLC) | Reaction monitoring and qualitative purity assessment. | Disappearance of starting materials (cyclohexylamine and benzoic acid) and appearance of the product spot. |
| Gas Chromatography (GC) | Purity assessment of volatile starting materials like cyclohexylamine. | Detection and quantification of impurities such as dicyclohexylamine. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of the final product and detection of non-volatile impurities. | Purity of this compound and quantification of byproducts like N-cyclohexylbenzamide. |
| Melting Point Analysis | Assessment of final product purity. | A sharp melting point close to the literature value (around 177°C) indicates high purity.[8] A broad melting range suggests the presence of impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment. | Confirmation of the cyclohexylammonium and benzoate structures and detection of impurities. |
Visualizing Reaction Pathways
To better understand the chemical transformations occurring during the synthesis, the following diagrams illustrate the main reaction and a key side reaction.
Caption: Primary acid-base neutralization reaction.
Caption: Formation of N-cyclohexylbenzamide side product.
References
- 1. This compound | 3129-92-8 | Benchchem [benchchem.com]
- 2. Benzoic acid, compd. with cyclohexanamine (1:1) | C13H19NO2 | CID 197016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 3129-92-8: Cyclohexylammonium benzoate | CymitQuimica [cymitquimica.com]
- 5. Dicyclohexylamine - Wikipedia [en.wikipedia.org]
- 6. DICYCLOHEXYLAMINE (DCHA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Cas 3129-92-8,this compound | lookchem [lookchem.com]
Technical Support Center: Optimization of Cyclohexylamine Benzoate Synthesis
Welcome to the technical support center for the synthesis of cyclohexylamine benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable organic salt. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and enhance your synthetic procedures effectively.
Overview of this compound Synthesis
This compound is an organic salt formed from the acid-base reaction between cyclohexylamine, a basic amine, and benzoic acid, a carboxylic acid.[1][2] The structure consists of a cyclohexylammonium cation and a benzoate anion.[1][2] This compound serves as a crucial intermediate in the pharmaceutical industry and as a corrosion inhibitor.[1][3] The synthesis is a classic acid-base neutralization, which, while straightforward in principle, requires careful control of reaction parameters to achieve high yield and purity.[1]
Reaction Mechanism
The synthesis is fundamentally a proton transfer from the carboxylic acid group of benzoic acid to the lone pair of electrons on the nitrogen atom of cyclohexylamine.[1] This acid-base neutralization reaction results in the formation of the cyclohexylammonium benzoate salt.[1] The reaction is typically performed in a polar solvent to facilitate the dissolution of reactants and drive the equilibrium towards the formation of the ionic salt product.[1]
Caption: Fig. 1: Acid-Base Neutralization Mechanism
Standard Laboratory Synthesis Protocol
This protocol provides a baseline for the synthesis of this compound. Optimization strategies are discussed in the subsequent sections.
Materials:
-
Cyclohexylamine (MW: 99.18 g/mol )[4]
-
Benzoic Acid (MW: 122.12 g/mol )
-
Ethanol (95% or absolute)
Procedure:
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 12.21 g (0.10 mol) of benzoic acid in 100 mL of ethanol. Gentle warming may be required to facilitate dissolution.
-
Reactant Addition: While stirring the benzoic acid solution, slowly add 9.92 g (0.10 mol) of cyclohexylamine dropwise. An exothermic reaction will occur, and the temperature of the solution will rise.
-
Reaction: Stir the mixture at room temperature for 30 minutes after the addition is complete.
-
Crystallization: Cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the product in a vacuum oven at a temperature not exceeding 50°C to obtain the final this compound.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing scientifically grounded solutions.
Q1: My product yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: The acid-base neutralization is an equilibrium process. To drive the reaction towards product formation, ensure you are using an appropriate solvent. Polar solvents like ethanol are preferred as they effectively solvate the ionic salt product, shifting the equilibrium to the right.[1]
-
Incorrect Stoichiometry: A precise 1:1 molar ratio of cyclohexylamine to benzoic acid is crucial.[1] An excess of either reactant will not only remain as an impurity but can also affect the crystallization process, leading to losses during purification.[1] Always accurately weigh your starting materials and calculate the molar equivalents.
-
Loss During Workup: Significant product loss can occur during filtration and washing. This compound has some solubility in cold ethanol, so using an excessive amount of washing solvent will dissolve some of your product. Use a minimal amount of ice-cold solvent for washing.
-
Sub-optimal Temperature: The reaction is typically conducted between 25-40°C.[1] Lower temperatures can slow the reaction rate, leading to incomplete conversion.[1] Higher temperatures can increase the volatility of cyclohexylamine, potentially altering the stoichiometric balance in an open system.[1]
Q2: The product obtained is an oil or a gummy solid, not a crystalline powder. How can I induce proper crystallization?
A2: Oiling out is a common problem in crystallization, often caused by impurities or supersaturation issues.
-
Purity of Reactants: Ensure your starting cyclohexylamine and benzoic acid are of high purity. Impurities can inhibit the formation of a crystal lattice.
-
Solvent Choice: The choice of solvent is critical for crystallization. While ethanol is common, if you are facing issues, consider a mixed solvent system. A good approach is to dissolve the product in a minimum amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (an anti-solvent, in which it is sparingly soluble) until turbidity is observed. Then, warm the solution until it becomes clear and allow it to cool slowly.
-
pH Adjustment: For amine salts, ensuring the correct pH is crucial.[5] If the reaction mixture is slightly basic due to excess amine, it can hinder salt crystallization. A very slight excess of benzoic acid might aid in complete conversion and crystallization.
-
Seeding: If you have a small amount of pure crystalline product from a previous batch, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.
Q3: How do I choose the optimal solvent for this synthesis and recrystallization?
A3: The ideal solvent should dissolve the reactants but have lower solubility for the product at cooler temperatures.
-
For the Reaction: Polar solvents are generally preferred to solvate the resulting ionic salt.[1] Ethanol is a good starting point as it dissolves both reactants well.[1]
-
For Recrystallization: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] Water can be an excellent and safe choice for recrystallizing this compound due to its high solubility in hot water and poor solubility in cold water.[6]
| Solvent | Polarity | Suitability for Reaction | Suitability for Recrystallization | Notes |
| Ethanol | Polar Protic | Excellent | Good | Good for both reaction and initial crystallization.[1] |
| Water | Highly Polar | Moderate | Excellent | Can be a very "green" and effective recrystallization solvent.[6] |
| Isopropanol | Polar Protic | Good | Good | Similar to ethanol, can be a good alternative. |
| Toluene | Nonpolar | Poor | Poor | Not suitable as the primary solvent due to poor salt solvation. |
| Acetone | Polar Aprotic | Moderate | Moderate | May be used, but its lower boiling point can be a limitation. |
Q4: My final product shows impurities in its analytical data (e.g., NMR, melting point). What are the common impurities and how can I remove them?
A4: The most common impurities are unreacted starting materials.
-
Unreacted Cyclohexylamine/Benzoic Acid: This is often due to improper stoichiometry.[1] A depressed and broad melting point range is a key indicator. Recrystallization is the most effective method for removal. Washing the crude product with a solvent that selectively dissolves the impurity but not the product can also be effective.
-
Side Products: While the direct acid-base reaction is clean, side reactions can occur under harsh conditions (e.g., excessive heat), though this is less common for this specific synthesis. If using more reactive derivatives like benzoyl chloride, N-cyclohexylbenzamide can form as a byproduct.[1]
-
Purification Strategy: Recrystallization is the primary method for purifying the final product.[6][7] If impurities persist, column chromatography is generally not ideal for salts. Instead, consider converting the salt back to the free amine and acid, purifying them individually, and then re-forming the salt.
Optimization and Workflow Visualization
To systematically address issues and optimize the synthesis, the following workflow can be employed.
Caption: Fig. 2: Troubleshooting & Optimization Workflow
References
- 1. This compound | 3129-92-8 | Benchchem [benchchem.com]
- 2. CAS 3129-92-8: Cyclohexylammonium benzoate | CymitQuimica [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. benchchem.com [benchchem.com]
- 6. atamankimya.com [atamankimya.com]
- 7. chem.ualberta.ca [chem.ualberta.ca]
Technical Support Center: Purification of Crude Cyclohexylamine Benzoate by Recrystallization
Welcome to the Technical Support Center for the purification of crude Cyclohexylamine Benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this organic salt. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying this compound by recrystallization?
A1: The purification of this compound by recrystallization is based on the principles of solubility.[1] Most solid compounds, including this compound, are more soluble in hot solvents than in cold solvents.[1][2] In this process, the crude solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.[3][4] As this solution is allowed to cool slowly, the solubility of the this compound decreases, causing it to form pure crystals.[1][5] The impurities, which are present in smaller quantities, remain dissolved in the surrounding solution, often referred to as the mother liquor.[4] The pure crystals can then be isolated by filtration.[1][6]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent for recrystallizing this compound should exhibit the following characteristics:
-
High solvency for the compound at elevated temperatures and low solvency at room or lower temperatures. This differential solubility is crucial for achieving a good recovery of the purified product.[7]
-
It should not react with this compound. The solvent must be chemically inert towards the compound being purified.
-
It should either dissolve impurities well at all temperatures or not at all. This allows for the effective separation of impurities.
-
It should be volatile enough to be easily removed from the purified crystals after filtration. [8]
-
It should be non-toxic, inexpensive, and non-flammable for safe and practical laboratory use.
This compound is a salt formed from a weak base (cyclohexylamine) and a weak acid (benzoic acid).[9] This ionic nature makes it soluble in polar solvents.[10] Water and alcohols are good starting points for solvent screening.[10] Given its water solubility of 105g/L at 20°C, a mixed solvent system (e.g., ethanol-water) might be necessary to achieve the desired solubility profile for efficient recrystallization.[11][12]
Q3: My this compound is "oiling out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[13] This often happens if the boiling point of the solvent is higher than the melting point of the compound (this compound melts at 177 °C) or if the solution is supersaturated to a great extent.[12][14][15] To resolve this:
-
Reheat the solution: Add a small amount of additional hot solvent to dissolve the oil completely.[15]
-
Slow down the cooling process: Allow the flask to cool to room temperature undisturbed on the benchtop before moving it to an ice bath. Rapid cooling promotes oil formation.[3][5]
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of pure this compound.[7]
-
Modify the solvent system: If the problem persists, consider using a different solvent or a mixed solvent system.[16]
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to common issues encountered during the recrystallization of this compound.
Problem 1: The crude this compound does not fully dissolve in the hot solvent.
-
Possible Cause A: Insufficient Solvent. You may not have added enough solvent.
-
Possible Cause B: Insoluble Impurities. The undissolved material may be an insoluble impurity.
Problem 2: No crystals form upon cooling.
-
Possible Cause A: Too Much Solvent. The solution may be too dilute (not saturated).
-
Solution: Reheat the solution and boil off some of the solvent to concentrate it.[18] Allow it to cool again.
-
-
Possible Cause B: Supersaturation. The solution is supersaturated but lacks a nucleation site for crystal growth to begin.
Problem 3: The yield of purified this compound is very low.
-
Possible Cause A: Excessive Solvent. Using too much solvent will result in a significant portion of the product remaining in the mother liquor.[18]
-
Solution: Before starting, perform small-scale solubility tests to determine the optimal solvent volume. If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and re-cooling.
-
-
Possible Cause B: Premature Crystallization during Hot Filtration. The product may have crystallized on the filter paper or in the funnel stem during hot filtration.
-
Possible Cause C: Washing with a Warm or an Excessive Amount of Solvent. Washing the collected crystals with a solvent that is not ice-cold or using too much of it will dissolve some of the product.
-
Solution: Always use a minimal amount of ice-cold solvent to wash the crystals.[3]
-
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.[3]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration.[19] Pre-heat a stemless or short-stemmed funnel and a receiving flask containing a small amount of boiling solvent. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.[3] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[13]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[3]
-
Drying: Continue to draw air through the crystals on the filter for several minutes to help them dry.[13] Transfer the crystals to a watch glass and allow them to air dry completely.
Data Presentation
Table 1: Solubility of this compound in Potential Solvents
| Solvent | Solubility at 20°C | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | 105 g/L[11][12] | High | Potentially suitable, may require a co-solvent. |
| Ethanol | Soluble | Very Soluble | Good candidate. |
| Acetone | Soluble | Very Soluble | May be too soluble at room temperature. |
| Toluene | Sparingly Soluble | Soluble | Possible candidate. |
Note: This table provides a general guideline. Experimental verification is necessary to determine the optimal solvent system.
Visualizations
Diagram 1: Workflow for Recrystallization of this compound
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. praxilabs.com [praxilabs.com]
- 3. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 9. This compound | 3129-92-8 | Benchchem [benchchem.com]
- 10. CAS 3129-92-8: Cyclohexylammonium benzoate | CymitQuimica [cymitquimica.com]
- 11. This compound CAS#: 3129-92-8 [m.chemicalbook.com]
- 12. Cas 3129-92-8,this compound | lookchem [lookchem.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. Page loading... [wap.guidechem.com]
- 15. Recrystallization [wiredchemist.com]
- 16. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Hot gravity filtration | Resource | RSC Education [edu.rsc.org]
Technical Support Center: Identifying and Removing Impurities from Cyclohexylamine Benzoate
Welcome to the technical support guide for Cyclohexylamine Benzoate. This document is designed for researchers, scientists, and drug development professionals, providing expert-driven answers and troubleshooting protocols for common challenges encountered during the purification of this important pharmaceutical intermediate.[][2] Our goal is to equip you with the scientific rationale and practical steps needed to ensure the highest purity of your compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the nature, synthesis, and purity of this compound.
Q1: What is this compound and what are its primary applications?
This compound is an organic salt formed from the acid-base reaction between cyclohexylamine, a primary aliphatic amine, and benzoic acid, an aromatic carboxylic acid.[3] It presents as a white crystalline powder.[4] Due to its composition, it has diverse industrial applications, most notably as a pharmaceutical intermediate in the synthesis of more complex drug molecules and as a volatile corrosion inhibitor.[][4]
Q2: How is this compound synthesized and what are the common sources of impurities?
The synthesis is a straightforward acid-base neutralization reaction.[3] However, the purity of the final product is highly dependent on the purity of the starting materials and the control of reaction conditions. Impurities are typically not from the salt formation itself, but are carried over from the precursors or formed in side-reactions during precursor synthesis.
Common Impurity Sources:
-
From Cyclohexylamine (Starting Material): The industrial synthesis of cyclohexylamine often involves the catalytic hydrogenation of aniline.[5][6] Incomplete reaction or side reactions can lead to residual aniline, or by-products like N-phenylcyclohexylamine and dicyclohexylamine.[5][7]
-
From Benzoic Acid (Starting Material): Commercial benzoic acid is often produced via the partial oxidation of toluene.[8][9] This process can leave behind impurities such as diphenyl, methyldiphenyl, and unreacted toluene.[10]
-
From Degradation: While stable under recommended storage conditions, this compound can decompose upon excessive heating, emitting toxic fumes.[4][11] Additionally, the benzoic acid component can undergo photodegradation under UV irradiation.[3]
The following diagram illustrates the potential entry points for impurities in the synthesis workflow.
Caption: Workflow of Impurity Introduction in Synthesis.
Q3: Why is purity critical for this compound in pharmaceutical applications?
In drug development and manufacturing, the purity of any active pharmaceutical ingredient (API) or intermediate is paramount. Impurities can have unintended and potentially harmful pharmacological effects, reduce the efficacy and stability of the final drug product, and complicate regulatory approval processes.[12][13] Regulatory bodies worldwide have stringent requirements for the identification, qualification, and control of impurities in drug substances.[12]
Q4: What are the initial signs that my this compound sample is impure?
A pure sample should be a white crystalline powder.[4] Visual signs of impurity can include:
-
Discoloration: A yellow or brown tint may indicate the presence of contaminants.
-
Inconsistent Texture: The presence of oily spots, clumps, or a non-crystalline appearance suggests impurity.
-
Odor: While cyclohexylamine has a characteristic fishy, amine odor, a particularly strong or "off" smell could signal excess unreacted amine or other volatile impurities.[5]
-
Melting Point Depression: This is a classic and reliable indicator. A pure compound melts over a very narrow temperature range, whereas an impure sample will melt at a lower temperature and over a broader range.[14]
Part 2: Troubleshooting Guide: Impurity Identification & Analysis
Once impurity is suspected, a systematic analytical approach is necessary for confirmation and identification.
Q5: What is the first analytical step I should take to assess purity?
Melting point analysis is the most accessible and informative first step. It is a rapid way to gauge the overall purity of a solid crystalline sample.
| Parameter | Pure this compound | Impure Sample | Causality |
| Melting Point | Sharp, narrow range (e.g., 183-184°C)[4] | Depressed and broad (e.g., 175-181°C) | Impurities disrupt the crystal lattice, requiring less energy (lower temperature) to break the intermolecular forces.[14][15] |
| Appearance | Clear, colorless melt | May be discolored or cloudy | The impurities themselves may be colored or have different melting characteristics. |
Q6: Which advanced analytical techniques are best for identifying and quantifying specific impurities?
For detailed analysis, chromatographic and spectroscopic methods are essential. The choice of technique depends on the volatility and chemical nature of the expected impurities.[13]
-
High-Performance Liquid Chromatography (HPLC): This is the premier technique for analyzing non-volatile compounds like this compound.[12] A reversed-phase method (e.g., using a C18 column) with UV detection is typically effective for separating the main compound from less polar impurities like diphenyl or more polar ones like residual benzoic acid.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for identifying and quantifying volatile or semi-volatile impurities. It is particularly useful for detecting residual solvents or unreacted precursors like cyclohexylamine and aniline.[13][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation of the primary compound and can be used to identify and quantify impurities if their signals do not overlap significantly with the product signals.
Part 3: Troubleshooting Guide: Purification Protocols
This section provides a logical workflow and detailed protocols for purifying your compound.
Caption: Decision Workflow for Purification.
Q7: What is the most effective method for purifying crude this compound?
Recrystallization is the most common, effective, and scalable method for purifying solid organic compounds like this compound.[18][19] The principle is based on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[20][21] A good solvent will dissolve the compound completely at an elevated temperature but have low solubility for it at cold temperatures, causing the pure compound to crystallize out upon cooling while impurities remain in the solution.[20]
Q8: Can I use distillation to purify this compound?
No. Distillation is not a suitable method for purifying the salt itself. This compound is thermally labile and decomposes upon heating rather than boiling.[4] Distillation is, however, an excellent method for purifying the liquid precursor, cyclohexylamine, from non-volatile impurities or by-products like dicyclohexylamine before it is used in the synthesis reaction.[6][7]
Q9: How do I perform a recrystallization of this compound?
This protocol provides a self-validating system for achieving high purity. The key is to use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Protocol: Recrystallization of this compound
Materials:
-
Crude this compound
-
High-purity solvent (e.g., Ethanol/Water mixture, Isopropanol)
-
Erlenmeyer flasks (2)
-
Heating source (hot plate or steam bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which this compound is highly soluble when hot and poorly soluble when cold.[20] Polar solvents like ethanol, isopropanol, or a mixture of ethanol and water are good starting points.[2][3] Perform small-scale solubility tests if unsure.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently. Continue adding the solvent in small portions until the solid just dissolves completely at or near the solvent's boiling point.[15][19]
-
Causality: Using the minimum amount of solvent ensures the solution will be supersaturated upon cooling, maximizing crystal yield.[14]
-
-
Decolorization (Optional): If the hot solution is colored, it indicates the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.[15]
-
Causality: The porous structure of activated charcoal adsorbs large, colored impurity molecules.
-
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[15][18]
-
Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals as the crystal lattice selectively incorporates the correct molecules, excluding impurities.[15][21]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[21]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[22]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any residual mother liquor containing dissolved impurities.[22]
-
Causality: Using ice-cold solvent minimizes the loss of the desired product, which has some solubility even in the cold solvent.
-
-
Drying: Allow the crystals to dry completely on the funnel by drawing air through them. For final drying, they can be transferred to a watch glass or placed in a vacuum oven at a mild temperature.
Caption: Step-by-Step Recrystallization Protocol.
Part 4: Advanced Troubleshooting & FAQs
Q10: I'm having trouble getting my compound to crystallize during recrystallization. What should I do?
This is a common issue, usually caused by the solution not being sufficiently saturated or a lack of nucleation sites.
-
Induce Nucleation: Scratch the inside of the flask at the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide a surface for the first crystals to form.[20][21]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a template for further crystal growth.[21]
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off some of the solvent, then attempt to cool it again.
Q11: My recrystallization yield is very low. How can I improve it?
Low yield is typically due to one of two reasons: using too much solvent during the dissolution step, or the compound having significant solubility in the cold solvent.
-
Minimize Solvent: Ensure you are using the absolute minimum amount of hot solvent required to dissolve the solid.
-
Thorough Cooling: Make sure the solution is cooled in an ice bath for a sufficient amount of time (30-60 minutes) to minimize the amount of product that remains dissolved.
-
Solvent Choice: Your chosen solvent may not be optimal. Re-evaluate solvent systems to find one where the compound has a larger solubility difference between hot and cold temperatures.
Q12: The purified product is still showing impurities. What are the next steps?
-
Repeat Recrystallization: A second recrystallization will often remove the remaining impurities.
-
Evaluate the Impurity: Use analytical methods (HPLC, GC-MS) to identify the persistent impurity. If the impurity has very similar solubility properties to your product, recrystallization may not be effective.
-
Consider Chromatography: For very difficult separations, column chromatography may be necessary. However, be aware that some compounds can be unstable on silica gel.[23] A small-scale trial is recommended.
References
- 2. CAS 3129-92-8: Cyclohexylammonium benzoate | CymitQuimica [cymitquimica.com]
- 3. This compound | 3129-92-8 | Benchchem [benchchem.com]
- 4. This compound - High Purity Pharmaceutical Intermediate at Affordable Prices [abchemicalindustries.com]
- 5. Cyclohexylamine [drugfuture.com]
- 6. chemcess.com [chemcess.com]
- 7. Page loading... [guidechem.com]
- 8. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 9. atamankimya.com [atamankimya.com]
- 10. US4092353A - Process for the purification of benzoic acid - Google Patents [patents.google.com]
- 11. Page loading... [guidechem.com]
- 12. scirp.org [scirp.org]
- 13. agilent.com [agilent.com]
- 14. m.youtube.com [m.youtube.com]
- 15. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 16. ijrsset.org [ijrsset.org]
- 17. env.go.jp [env.go.jp]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. people.chem.umass.edu [people.chem.umass.edu]
- 21. m.youtube.com [m.youtube.com]
- 22. westfield.ma.edu [westfield.ma.edu]
- 23. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Cyclohexylamine Benzoate (CHAB) as a Volatile Corrosion Inhibitor (VCI)
Welcome to the technical support center for Cyclohexylamine Benzoate (CHAB). This guide is designed for researchers, materials scientists, and engineers utilizing CHAB as a Volatile Corrosion Inhibitor (VCI). Here, we will address common challenges and fundamental questions to ensure the successful application of CHAB in your corrosion prevention strategies. Our focus is on providing not just solutions, but a deeper understanding of the scientific principles governing VCI efficiency.
Frequently Asked Questions (FAQs)
This section covers the foundational knowledge required to effectively work with this compound.
Q1: What is this compound (CHAB) and how does it function as a VCI?
A: this compound is an organic amine salt formed from the acid-base reaction between cyclohexylamine and benzoic acid.[1] It functions as a VCI through a multi-step process involving sublimation and adsorption.
-
Sublimation: At ambient temperature, CHAB slowly sublimates, transitioning from a solid to a gaseous state.[2] This property is critical, as it allows the inhibitor to fill the entire volume of an enclosed space.
-
Vapor Transport: The gaseous VCI molecules diffuse throughout the sealed environment, eventually reaching all exposed metal surfaces, including intricate crevices that are otherwise difficult to protect.[3]
-
Adsorption & Film Formation: Upon reaching the metal surface, the VCI molecules adsorb onto it. The presence of a microscopic layer of moisture on the metal is crucial for this step. The CHAB molecules dissolve in this moisture layer, dissociate, and form a thin, protective molecular film.[2][4] This film acts as a hydrophobic barrier, displacing water and preventing corrosive electrolytes from contacting the metal.[3] The amine component helps to raise the local pH on the metal surface, which further passivates the metal and slows the corrosion reaction.[5]
Q2: What are the key environmental factors that influence the performance of CHAB?
A: The efficiency of CHAB is not absolute and is highly dependent on its surrounding environment. The three most critical factors are Temperature , Humidity , and the integrity of the enclosure .
-
Temperature: Directly influences the vapor pressure of the VCI. Higher temperatures increase the rate of sublimation, allowing the VCI to saturate the environment and protect the metal faster. However, this also leads to a quicker depletion of the VCI source.[6]
-
Humidity (Relative Humidity - RH): A certain level of humidity is necessary for the VCI to dissolve and form its protective film. However, excessively high humidity (typically >60% RH) dramatically accelerates the rate of corrosion, potentially overwhelming the inhibitor's protective capacity.[7][8]
-
Enclosure Integrity: VCIs are designed to work in sealed or enclosed spaces. Leaks or frequent opening of the enclosure allows the protective vapor to escape, preventing it from reaching the necessary saturation concentration to protect the metal.
Q3: For which metals is this compound most effective?
A: this compound is primarily known for its effectiveness in protecting ferrous metals, such as carbon steel and iron.[1] Amine-based inhibitors are generally well-suited for these materials. However, their compatibility with non-ferrous metals can vary. Some amine salts may be aggressive towards metals like zinc, copper, and their alloys.[5][9] It is crucial to conduct compatibility testing before using CHAB in multi-metal systems.
Q4: How does the pH of the environment affect CHAB's efficiency?
A: The pH of the moisture layer on the metal surface is a critical factor. The cyclohexylamine component of CHAB is basic and works in part by raising the pH of the surface condensate, which helps to passivate steel.[5] If the environment is highly acidic (e.g., due to atmospheric pollutants like SO₂ or acidic wood vapors), the inhibitor's neutralizing capacity can be consumed, reducing its effectiveness.[10][11] The stability and activity of many organic inhibitors are pH-dependent; extreme pH values can alter the inhibitor's chemical form and reduce its ability to adsorb onto the metal surface.[12][13]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Corrosion is observed on metal parts despite the presence of CHAB.
This is the most common issue and can stem from several factors. Use the following decision tree to diagnose the problem.
Caption: Troubleshooting workflow for diagnosing corrosion issues.
Detailed Solutions for Problem 1:
-
Cause 1a: Insufficient VCI Concentration / Saturation Time
-
Explanation: The VCI must reach a specific saturation pressure within the enclosed atmosphere to be effective. If the amount of CHAB is too low for the volume of the container, or if the package is opened before saturation is achieved, protection will be incomplete.
-
Solution: Ensure the correct dosage of VCI material is used for the given volume. Allow for adequate "conditioning time" (typically several hours) after sealing the package for the protective atmosphere to establish before exposing it to corrosive conditions.
-
-
Cause 1b: High Relative Humidity (RH > 60%)
-
Explanation: High humidity creates a thick layer of moisture on the metal surface, which accelerates corrosion at a rate faster than the VCI can inhibit it.[7] The critical level for significant corrosion to occur is often cited as 60% RH.
-
Solution: If high humidity is unavoidable, consider co-packaging with a desiccant to reduce the RH within the enclosure. Note that the VCI and desiccant should not be in direct contact, as this can impede VCI vaporization.
-
-
Cause 1c: Surface Contamination
-
Explanation: Contaminants like chlorides from fingerprints, cutting fluids, or residual cleaning agents can create localized corrosion cells that are too aggressive for the VCI to protect against.
-
Solution: Implement a rigorous cleaning and drying protocol for the metal parts before they are packaged with the VCI. Ensure operators wear clean gloves when handling finished parts.
-
Problem 2: The protective effect of CHAB seems to diminish too quickly.
-
Cause 2a: High Temperature
-
Explanation: As dictated by the principles of vapor pressure, higher temperatures cause the CHAB to sublimate and deplete much faster.[6] While this leads to rapid initial protection, it shortens the overall lifespan of the VCI application.
-
Solution: Store packaged components in a temperature-controlled environment where possible. If high temperatures are expected during shipping or storage, use a VCI formulation with a higher concentration or a VCI carrier with a more controlled release rate.
-
-
Cause 2b: Poor Enclosure Barrier Properties
-
Explanation: Standard polyethylene films can be permeable to VCI molecules over long periods. The protective vapor slowly escapes through the packaging material itself, reducing the concentration inside.
-
Solution: Use high-quality VCI packaging films with low permeability or multi-layer barrier films specifically designed for long-term VCI applications.[14] Ensure the package is hermetically sealed.
-
Experimental Protocols & Data
To ensure trustworthy and repeatable results in your lab, follow standardized testing methods.
Protocol: Vapor Inhibiting Ability (VIA) "Jar Test"
This protocol is a simplified version of standard industry tests (e.g., NACE TM0208, MIL-STD-3010) to qualitatively assess the vapor-phase effectiveness of CHAB.[15][16]
Objective: To determine if CHAB vapor can protect a physically separated steel specimen from corrosion in a high-humidity environment.
Materials:
-
1L glass jar with a screw-on lid
-
Steel panel (e.g., low-carbon steel 1010), polished and cleaned
-
Hook or string for suspending the panel
-
A small dish or pouch for the CHAB powder
-
Glycerin-water solution (for 90% RH) or deionized water (for 100% RH)
-
Control setup (identical jar without CHAB)
Procedure:
-
Preparation: Polish the steel panel to a clean, uniform finish. Degrease with acetone or ethanol and handle only with clean gloves.
-
Setup: Pour 30-50 mL of the glycerin-water or deionized water solution into the bottom of the jar.
-
VCI Placement: Place a measured amount of CHAB (e.g., 0.5 g) into a small dish at the bottom of the test jar. Do not let it touch the steel panel.
-
Specimen Suspension: Suspend the cleaned steel panel from the lid using a hook, ensuring it does not touch the VCI source or the jar walls.
-
Sealing: Tightly seal the jar. Prepare an identical control jar without any CHAB.
-
Incubation: Place both jars in an oven or incubator at a consistent temperature (e.g., 40°C) for a set period (e.g., 24-48 hours).
-
Evaluation: After the incubation period, remove the panels and immediately inspect for any signs of corrosion (rust). Compare the test panel to the control panel.
Expected Results:
-
Control Panel: Should show significant signs of rusting.
-
Test Panel: Should remain bright and corrosion-free. This validates that the CHAB vapor was effective.
Caption: Workflow for the Vapor Inhibiting Ability (VIA) Test.
Key Performance Data
The performance of CHAB is intrinsically linked to its physical properties.
| Property | Value | Significance for VCI Performance |
| Melting Point | 177 °C[17][18] | High melting point ensures it remains solid under most storage and application conditions. |
| Vapor Pressure | 0.0122 mmHg (1.63 Pa) at 25°C[17] | This low vapor pressure indicates a slow, controlled release, suitable for long-term protection. |
| Water Solubility | 105 g/L at 20°C[17][18] | High water solubility is essential for the inhibitor to dissolve in the surface moisture layer and form a protective film.[19] |
| Recommended Storage | 2-8°C[17][20] | Cool storage helps to minimize premature sublimation and preserve the material's efficacy. |
References
- 1. This compound | 3129-92-8 | Benchchem [benchchem.com]
- 2. threebond.co.jp [threebond.co.jp]
- 3. Volatile corrosion inhibitor - Wikipedia [en.wikipedia.org]
- 4. onepetro.org [onepetro.org]
- 5. cortecvci.com [cortecvci.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. shethgroupofindustries.com [shethgroupofindustries.com]
- 9. publications.drdo.gov.in [publications.drdo.gov.in]
- 10. ijirset.com [ijirset.com]
- 11. Impact of Rapid pH Changes on Activated Sludge Process [mdpi.com]
- 12. frenchcreeksoftware.com [frenchcreeksoftware.com]
- 13. Effect of pH on structure, function, and stability of mitochondrial carbonic anhydrase VA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2017erp.com [2017erp.com]
- 15. VCI Jar Test | The Various Official Flavors of the Jar Test [zerust.com]
- 16. content.ampp.org [content.ampp.org]
- 17. Cas 3129-92-8,this compound | lookchem [lookchem.com]
- 18. This compound CAS#: 3129-92-8 [m.chemicalbook.com]
- 19. CAS 3129-92-8: Cyclohexylammonium benzoate | CymitQuimica [cymitquimica.com]
- 20. Page loading... [guidechem.com]
Improving the thermal stability of Cyclohexylamine benzoate formulations
Technical Support Center: Cyclohexylamine Benzoate Formulations
A Senior Application Scientist's Guide to Enhancing Thermal Stability
Welcome to the technical support center for this compound formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the thermal stability of this important pharmaceutical intermediate.[1][2][] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity and robustness of your formulations.
I. Understanding the Molecule: Physicochemical Properties
Before delving into formulation challenges, a foundational understanding of this compound's properties is crucial. It is an organic salt formed from the acid-base reaction between cyclohexylamine and benzoic acid.[4]
| Property | Value | Source |
| Molecular Formula | C13H19NO2 | [1][5][6] |
| Molecular Weight | 221.30 g/mol | [1][5][6] |
| Appearance | White crystalline powder | [1][6] |
| Melting Point | 167-170°C (some sources report up to 184°C) | [1] |
| Boiling Point | ~230.5 - 249.3°C | [7][8] |
| Solubility | Slightly soluble in water, soluble in organic solvents.[1] | [1] |
| pH (10% solution) | 6-7 | [1] |
II. Troubleshooting Guide: Common Thermal Stability Issues
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.
Question 1: My this compound formulation is showing discoloration (yellowing to browning) upon heating. What is the likely cause and how can I prevent it?
Answer:
Discoloration upon heating is a common indicator of thermal degradation. The primary cause is likely the oxidation of the cyclohexylamine moiety.[9] Amines, in general, are susceptible to oxidation, which can be accelerated by heat and the presence of oxygen.[9]
Causality Explained: The lone pair of electrons on the nitrogen atom in cyclohexylamine makes it susceptible to attack by oxidizing agents. Thermal energy can provide the activation energy needed for this reaction to occur, leading to the formation of colored degradation products.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct your experiments under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[9]
-
Antioxidant Addition: Consider the addition of a suitable antioxidant to your formulation. The choice of antioxidant will depend on the solvent system and downstream applications.
-
Temperature Control: Carefully control the heating temperature. The synthesis of this compound is typically recommended to be conducted between 25-40°C to balance reaction kinetics with thermal stability.[4]
-
Light Protection: Store the formulation in amber-colored vials or protect it from light, as photo-oxidation can also contribute to degradation.[9][10]
Question 2: I am observing a loss of potency in my this compound formulation after thermal stress testing. What degradation pathway should I investigate?
Answer:
A loss of potency suggests that the active molecule is degrading. The most probable degradation pathway is the dissociation of the salt back into its constituent acid and base, followed by potential degradation of the individual components.
Causality Explained: this compound is a salt formed from a weak base (cyclohexylamine) and a weak acid (benzoic acid). In solution, and especially with heating, an equilibrium exists where the salt can dissociate back into its starting materials. The volatile nature of cyclohexylamine means it can be lost from the system, driving the equilibrium towards further dissociation and resulting in a net loss of the active salt.[4]
Diagram: Dissociation of this compound
Caption: Dissociation and subsequent degradation pathways.
Troubleshooting Workflow:
-
pH Monitoring: Monitor the pH of your formulation during the stability study. A shift in pH can indicate the dissociation of the salt.
-
Headspace Analysis: If possible, perform headspace gas chromatography (GC) to detect the presence of volatile cyclohexylamine.
-
Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to identify the primary degradation products.[11][12][13] This will help in developing a stability-indicating analytical method.
Question 3: My formulation is showing unexpected peaks in the chromatogram after storage at elevated temperatures. How can I identify these impurities?
Answer:
The appearance of new peaks strongly suggests the formation of degradation products. Identifying these is crucial for ensuring the safety and efficacy of the final product.
Troubleshooting and Identification Workflow:
-
Literature Review: Begin by searching for known degradation products of cyclohexylamine and benzoic acid under similar stress conditions.
-
LC-MS/MS Analysis: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying unknown impurities. The fragmentation pattern of the new peaks can provide structural information.
-
Forced Degradation Comparison: Compare the chromatograms from your stability samples with those from your forced degradation studies. This can help in tentatively identifying the degradation products based on their retention times.
-
Impurity Synthesis and Spiking: If a potential degradation product is identified, synthesizing a reference standard and spiking it into your sample can confirm its identity.
Diagram: Impurity Identification Workflow
Caption: A systematic approach to identifying unknown impurities.
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound and its formulations?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated place, away from incompatible substances.[1] For formulations, storage at controlled room temperature (20-25°C) or refrigerated conditions (2-8°C) is generally recommended, depending on the formulation's composition and intended use.[7][8] Always protect from light.[9]
Q2: Are there any excipients that are known to be incompatible with this compound?
A2: While specific incompatibility data is limited in the provided search results, general principles suggest avoiding strong oxidizing agents, which can degrade the cyclohexylamine component. Additionally, highly acidic or basic excipients could shift the equilibrium and cause the salt to dissociate. It is crucial to conduct compatibility studies with all planned excipients early in the formulation development process.[14]
Q3: What analytical techniques are best suited for monitoring the stability of this compound formulations?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for quantifying the parent compound and its degradation products.[15] Other useful techniques include:
-
Gas Chromatography (GC): For detecting volatile degradation products like cyclohexylamine.[16]
-
Mass Spectrometry (MS): For identifying unknown degradation products.[17]
-
Differential Scanning Calorimetry (DSC): To study the thermal behavior and potential interactions with excipients.
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies as recommended by ICH guidelines.[18]
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H2O2), 3%
-
Methanol or other suitable solvent
-
pH meter
-
HPLC system with a suitable column (e.g., C18)
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 N HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve a known amount of this compound in 0.1 N NaOH. Heat at 60°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve a known amount of this compound in a solution of 3% H2O2. Store at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance and a solution of the drug to dry heat (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all samples by a suitable HPLC method. Compare the chromatograms to an unstressed control sample to identify and quantify degradation products.
Protocol 2: HPLC Method for Stability Analysis
Objective: To quantify this compound and its degradation products.
Instrumentation:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for good separation.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (typically around 230 nm for the benzoate chromophore).
Procedure:
-
Prepare standard solutions of this compound at known concentrations.
-
Prepare samples from the stability study, diluting as necessary to fall within the concentration range of the standards.
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak areas and calculate the concentration of this compound and any degradation products using a calibration curve.
V. References
-
Vertex AI Search. (n.d.). This compound - High Purity Pharmaceutical Intermediate at Affordable Prices.
-
ChemicalBook. (n.d.). This compound CAS#: 3129-92-8. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). Cas 3129-92-8, this compound. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). This compound 3129-92-8. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). Cyclohexyl ammonium benzoate. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). This compound | 3129-92-8. Retrieved from --INVALID-LINK--
-
BOC Sciences. (n.d.). CAS 3129-92-8 this compound. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). CAS 3129-92-8: Cyclohexylammonium benzoate. Retrieved from --INVALID-LINK--
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Retrieved from --INVALID-LINK--
-
Elshahed, M. S., et al. (2001). Metabolism of Benzoate, Cyclohex-1-ene Carboxylate, and Cyclohexane Carboxylate by “Syntrophus aciditrophicus” Strain SB in Syntrophic Association with H2-Using Microorganisms. Applied and Environmental Microbiology, 67(4), 1728–1738. --INVALID-LINK--
-
ChemicalBook. (2024). This compound - Safety Data Sheet. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2024). This compound | 3129-92-8. Retrieved from --INVALID-LINK--
-
ResearchGate. (2008). Degradation of cyclohexylamine by a new isolate of Pseudomonas plecoglossicida. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?. Retrieved from --INVALID-LINK--
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
-
Iwaki, H., et al. (1994). Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A. Applied and Environmental Microbiology, 60(11), 4042–4047. --INVALID-LINK--
-
3V Sigma USA. (n.d.). Hindered Amine Light Stabilizers (HALS). Retrieved from --INVALID-LINK--
-
International Journal of Innovative Science and Research Technology. (2023). A Brief Study on Forced Degradation Studies with Regulatory Guidance.
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. --INVALID-LINK--
-
Google Patents. (n.d.). EP0494956B1 - Aminocarboxylate salts as corrosion inhibitors in coating applications. Retrieved from --INVALID-LINK--
-
Vedantu. (n.d.). Thermal Stability of Salts Important Concepts and Tips for JEE. Retrieved from --INVALID-LINK--
-
Journal of Shanghai University of Electric Power. (2018). Factors affecting the stability of nitrate molten salts at a high temperature.
-
Santa Cruz Biotechnology. (n.d.). This compound | CAS 3129-92-8 | SCBT. Retrieved from --INVALID-LINK--
-
Mayzo. (n.d.). Hindered Amine Stabilizers. Retrieved from --INVALID-LINK--
-
HALOX. (n.d.). halox® 515 lfg - Amino Carboxylate Salt. Retrieved from --INVALID-LINK--
-
iNova. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Benzoic acid, compd. with cyclohexanamine (1:1). Retrieved from --INVALID-LINK--
-
CAMEO Chemicals. (n.d.). CYCLOHEXYLAMINE. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015). Effect of Heating Rates and Composition on the Thermal Decomposition of Nitrate Based Molten Salts. Retrieved from --INVALID-LINK--
-
Lamb, T., et al. (2023). An Approach to Flavor Chemical Thermal Degradation Analysis. Toxics, 11(12), 978. --INVALID-LINK--
-
PCCA. (2022). Factors That Affect the Stability of Compounded Medications. Retrieved from --INVALID-LINK--
-
Labinsights. (2023). Regulatory Guidelines for API-Excipient Compatibility Studies. Retrieved from --INVALID-LINK--
-
Shao, K., et al. (2021). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A study on the initial unimolecular decomposition mechanism. Physical Chemistry Chemical Physics, 23(14), 8683-8692. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). The Thermal Stability of the Nitrates and Carbonates. Retrieved from --INVALID-LINK--
-
Chemistry Guru. (n.d.). Thermal Decomposition of Group 2 Metal Salts. Retrieved from --INVALID-LINK--
-
Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 955-978. --INVALID-LINK--
-
Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from --INVALID-LINK--
References
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- 7. This compound CAS#: 3129-92-8 [m.chemicalbook.com]
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- 10. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
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- 14. labinsights.nl [labinsights.nl]
- 15. Metabolism of Benzoate, Cyclohex-1-ene Carboxylate, and Cyclohexane Carboxylate by “Syntrophus aciditrophicus” Strain SB in Syntrophic Association with H2-Using Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Making sure you're not a bot! [opus4.kobv.de]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Cyclohexylamine Benzoate in Non-Polar Solvents
Welcome to the technical support center for addressing solubility issues with Cyclohexylamine Benzoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in dissolving this amine salt in non-polar solvent systems. Here, we will delve into the underlying scientific principles governing these solubility challenges and provide practical, step-by-step troubleshooting guides and frequently asked questions (FAQs) to help you achieve your desired experimental outcomes.
Understanding the Core Problem: A Tale of Two Personalities
This compound is an amine salt, formed from the acid-base reaction between cyclohexylamine and benzoic acid.[1] This dual nature is the root of its solubility behavior. It possesses both non-polar characteristics (the cyclohexane and benzene rings) and highly polar, ionic characteristics (the ammonium and carboxylate groups).[1][2]
The adage "like dissolves like" is the fundamental principle at play.[3][4][5][6] Polar solvents are adept at dissolving polar solutes, and non-polar solvents are effective for non-polar solutes. The challenge with this compound arises when attempting to dissolve this polar, ionic compound into a non-polar solvent. The strong intermolecular forces (ion-ion and hydrogen bonding) within the salt's crystal lattice are not easily overcome by the weak van der Waals forces offered by non-polar solvents.[1][7]
Troubleshooting Guide: Question & Answer Format
Here we address common issues encountered when working with this compound in non-polar solvents.
Q1: My this compound is completely insoluble in my non-polar solvent (e.g., hexane, toluene). What are my immediate options?
Answer: This is a common and expected observation. Direct dissolution is unlikely due to the significant polarity mismatch. Here’s a systematic approach to tackle this:
Option 1: Introduce a Co-solvent.
A co-solvent is a third component that is miscible with both your primary non-polar solvent and has some affinity for the solute.[8][9] The co-solvent acts as a bridge, reducing the overall polarity difference between the solute and the solvent system.
-
Why it works: The co-solvent disrupts the strong solute-solute interactions and creates a more favorable environment for the salt to enter the solution. The addition of a polar co-solvent to a non-polar supercritical fluid, for instance, can increase the solubility of a polar solute by an order of magnitude.[10]
-
Recommended Co-solvents: Start with short-chain alcohols like isopropanol or ethanol. They have both a polar hydroxyl group and a non-polar alkyl chain.
-
Experimental Protocol:
-
Start by preparing a concentrated stock solution of this compound in your chosen co-solvent (e.g., isopropanol).
-
Incrementally add the stock solution to your non-polar solvent while stirring vigorously.
-
Observe for any signs of precipitation. If the solution remains clear, you can continue to add the stock solution until you reach your desired concentration or until precipitation occurs.
-
Option 2: Utilize a Surfactant.
Surfactants are amphiphilic molecules, meaning they have both a polar "head" and a non-polar "tail."[11][12][13] In a non-polar solvent, surfactants can form reverse micelles, where the polar heads create a core that can encapsulate the polar this compound, while the non-polar tails extend into the bulk solvent.
-
Why it works: This micellar encapsulation effectively "hides" the polar solute from the non-polar solvent, allowing it to be dispersed throughout the solution.[14][15]
-
Recommended Surfactants: Non-ionic surfactants with a low Hydrophilic-Lipophilic Balance (HLB) are generally preferred for non-polar systems. Examples include sorbitan esters (Spans) or certain block copolymers.
-
Experimental Protocol:
-
Dissolve the surfactant in the non-polar solvent first. The concentration will depend on the specific surfactant and its critical micelle concentration (CMC) in that solvent.
-
Once the surfactant is fully dissolved, gradually add the this compound powder while stirring.
-
Sonication can be beneficial to aid in the dispersion and encapsulation process.
-
Q2: I've managed to dissolve some this compound with a co-solvent, but it crashes out of solution over time or with temperature changes. How can I improve the stability of my solution?
Answer: This indicates that you are likely operating near the saturation point of your solvent system and the solution is thermodynamically unstable.
-
Optimize the Co-solvent Ratio: The ratio of your non-polar solvent to your co-solvent is critical. You may need to increase the proportion of the co-solvent to enhance the solvating power of the mixture. A systematic approach is to create a phase diagram to identify the optimal solvent ratios for your desired concentration.
-
Consider a Different Co-solvent: The choice of co-solvent matters. If a protic co-solvent like isopropanol is not providing enough stability, you could try an aprotic polar co-solvent like acetone or THF. However, be mindful of potential reactivity between the co-solvent and your solute.[16]
-
Temperature Control: For many solutes, solubility increases with temperature.[17] You might be able to dissolve the compound at a slightly elevated temperature and then have it remain in a supersaturated state upon cooling. However, this is often a temporary solution, and the risk of precipitation remains. It is crucial to determine the solubility curve for your specific system.
Q3: Can I modify the this compound itself to improve its solubility in non-polar solvents?
Answer: While you cannot change the inherent properties of this compound, you can consider in-situ formation or using a different salt form.
-
In-situ Salt Formation: Instead of starting with the pre-formed salt, you can dissolve the free base (cyclohexylamine) and the free acid (benzoic acid) separately in your non-polar solvent system. The salt will then form in solution. Cyclohexylamine itself is miscible with water and soluble in many organic solvents.[18][19]
-
Alternative Salt Forms: The choice of the counter-ion can significantly impact solubility. Benzoic acid is a relatively polar counter-ion. You could explore using a more lipophilic carboxylic acid to form the salt. This would increase the overall non-polar character of the salt, making it more compatible with non-polar solvents.
Frequently Asked Questions (FAQs)
What are Hansen Solubility Parameters and how can they help me?
Hansen Solubility Parameters (HSP) are a more sophisticated way to predict solubility based on three parameters: δD (dispersion forces), δP (polar forces), and δH (hydrogen bonding forces).[20][21] The principle is that substances with similar HSP values are more likely to be miscible. By determining the HSP of this compound, you can more rationally select a solvent or co-solvent with a closer HSP match.[22][23]
Is there a standard method for determining the solubility of my compound in a new solvent system?
Yes, the "shake-flask" method is a widely accepted technique for determining equilibrium solubility.[24]
-
Experimental Protocol: Shake-Flask Method
-
Add an excess amount of this compound to your chosen solvent or solvent system in a sealed container.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the agitation period, allow the undissolved solid to settle.
-
Carefully extract a sample of the supernatant, ensuring no solid particles are carried over. Filtration through a syringe filter is recommended.
-
Analyze the concentration of this compound in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the equilibrium solubility.[25]
-
Could the particle size of my this compound powder affect its dissolution rate?
Absolutely. While particle size does not affect the equilibrium solubility, it significantly impacts the rate of dissolution.[26] Smaller particles have a larger surface area-to-volume ratio, which allows for faster interaction with the solvent. If you are experiencing very slow dissolution, consider micronization or grinding your powder to a smaller particle size.[9]
Visualizing the Concepts
The "Like Dissolves Like" Principle
References
- 1. This compound | 3129-92-8 | Benchchem [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. ck12.org [ck12.org]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. wjbphs.com [wjbphs.com]
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- 10. researchgate.net [researchgate.net]
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- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. researchgate.net [researchgate.net]
- 14. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. Sciencemadness Discussion Board - amine salt formation in ketones as solvents - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. webs.anokaramsey.edu [webs.anokaramsey.edu]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 20. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 21. Hansen solubility parameters [stenutz.eu]
- 22. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 23. Hansen solubility parameters [web.tecnico.ulisboa.pt]
- 24. lup.lub.lu.se [lup.lub.lu.se]
- 25. Video: Determining the Solubility Rules of Ionic Compounds [jove.com]
- 26. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Corrosion Inhibition: A Technical Guide to Enhancing the Long-Term Effectiveness of Cyclohexylamine Benzoate
Welcome to the technical support center dedicated to maximizing the long-term efficacy of Cyclohexylamine Benzoate as a corrosion inhibitor. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this volatile corrosion inhibitor (VCI) in their experimental and application frameworks. Here, we move beyond foundational principles to address the practical challenges and advanced strategies that are critical for achieving sustained and reliable corrosion protection.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the application and behavior of this compound.
1. What is the fundamental mechanism of corrosion inhibition by this compound?
This compound is a volatile corrosion inhibitor (VCI), also known as a vapor phase inhibitor. Its mechanism relies on a multi-step process. First, the compound sublimes, transitioning from a solid to a vapor state. These vapors then disperse within an enclosed space and adsorb onto metallic surfaces. Upon contact with the metal surface, the cyclohexylamine cation and benzoate anion interact to form a thin, protective molecular layer. This film acts as a barrier, preventing moisture and oxygen from reaching the metal and thereby inhibiting the electrochemical processes that lead to corrosion.[1]
2. What are the primary applications for this compound?
Due to its volatile nature, this compound is particularly effective for protecting ferrous metals in enclosed systems where direct application of a liquid or coating is impractical.[2] This includes the internal surfaces of pipelines, storage tanks, and packaged metal parts during shipping and storage.[3][4]
3. What are the known limitations of this compound?
While effective under many conditions, the performance of this compound can be diminished under severe or accelerated exposure conditions.[2] Its volatility, a key aspect of its function, can also be a limitation if the enclosed system is not well-sealed, leading to depletion of the inhibitor over time. Furthermore, its effectiveness can be influenced by environmental factors such as pH and the presence of contaminants.[5][6]
4. Is this compound compatible with non-ferrous metals and elastomers?
Careful consideration must be given to material compatibility. While primarily used for ferrous metals, some amine-based inhibitors can be aggressive towards certain non-ferrous metals like copper and its alloys. The basic nature of amines can also cause swelling or degradation of certain elastomers.[7][8] It is crucial to conduct compatibility testing with all materials present in the system.
5. How does pH affect the performance of this compound?
The pH of the environment significantly influences the performance of amine-based corrosion inhibitors. The effectiveness of these inhibitors often shows a strong pH dependency.[5] For instance, in acidic environments, the amine group can become protonated, affecting its adsorption characteristics. Conversely, in highly alkaline conditions, the stability of the protective film may be altered. Optimal performance is typically observed within a specific pH range that needs to be determined for each application.[6]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the use of this compound.
Problem 1: Insufficient or Rapidly Diminishing Corrosion Protection
Symptoms:
-
Unexpectedly high corrosion rates observed through weight loss measurements or electrochemical techniques.
-
Visible signs of corrosion (e.g., rust) appearing sooner than anticipated.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Inhibitor Concentration | 1. Verify Dosage: The concentration of the VCI must be sufficient to saturate the vapor space and form a stable protective film. Inadequate dosage is a common cause of failure.[3] 2. Optimize Concentration: Conduct a dose-response study to determine the minimum effective concentration for your specific system volume and environmental conditions. Electrochemical methods like Linear Polarization Resistance (LPR) can provide rapid feedback on corrosion rates at different inhibitor concentrations.[9][10][11] 3. Consider Injection Method: For dynamic systems, the method of inhibitor introduction (continuous vs. batch) can significantly impact its efficiency. Batch injections may require higher initial concentrations to ensure adequate distribution.[3] |
| Poor System Sealing | 1. Inspect for Leaks: As a volatile inhibitor, this compound can escape from poorly sealed enclosures, leading to a rapid depletion of the protective vapor. Thoroughly inspect all seals, gaskets, and joints. 2. Improve Enclosure Integrity: Utilize high-quality gasketing materials and ensure proper sealing techniques are employed. |
| Inhibitor Degradation | 1. Analyze Environmental Conditions: High temperatures and the presence of acidic gases like CO2 and H2S can lead to the degradation of amine-based inhibitors, forming corrosive byproducts.[4][12][13] 2. Monitor Amine Solution: In liquid-phase applications, regularly sample and analyze the amine solution for degradation products. 3. Consider Synergistic Additives: The addition of more stable co-inhibitors can sometimes mitigate the degradation of the primary inhibitor. |
| Incompatible Materials | 1. Review System Components: Certain elastomers and non-ferrous metals may react with or absorb the inhibitor, reducing its availability for corrosion protection.[7] 2. Conduct Compatibility Testing: Immerse samples of all system materials (metals and elastomers) in a solution containing this compound and monitor for any signs of degradation, swelling, or discoloration. Refer to chemical compatibility charts for initial guidance.[8][14][15][16] |
Problem 2: Inconsistent or Unreliable Electrochemical Measurements
Symptoms:
-
Noisy or unstable Open Circuit Potential (OCP).
-
"CA overload" errors during potentiodynamic polarization scans.[17]
-
Distorted or difficult-to-interpret Nyquist or Bode plots in Electrochemical Impedance Spectroscopy (EIS).
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Improper Cell Setup | 1. Check Electrode Connections: Ensure all electrical connections to the working, reference, and counter electrodes are secure. 2. Verify Reference Electrode Function: A faulty or improperly filled reference electrode is a common source of error. Check its potential against a known standard.[17] 3. Optimize Electrode Placement: The placement of the Luggin capillary (if used) relative to the working electrode is critical to minimize IR drop. |
| Inappropriate Scan Parameters | 1. Adjust Scan Rate: For potentiodynamic polarization, a scan rate that is too fast may not allow the system to reach a steady state, leading to distorted curves. A typical recommended rate is 0.1667 mV/s.[18][19] 2. Select Appropriate Potential Range: Ensure the potential range for the scan is appropriate for the system under investigation. 3. Optimize AC Amplitude for EIS: The AC voltage amplitude should be small enough (typically 10-20 mV) to ensure a linear response from the system.[20] |
| High Solution Resistance | 1. Increase Electrolyte Concentration: In laboratory settings, a low concentration of the supporting electrolyte can lead to high solution resistance, causing measurement artifacts. 2. Use a Luggin Capillary: A properly positioned Luggin capillary can help to minimize the effects of uncompensated resistance. |
| Complex Corrosion Mechanism | 1. Refine Equivalent Circuit Model (EIS): A simple Randles circuit may not be sufficient to model the complex interfaces that can form in the presence of an inhibitor film. Consider more complex models that account for film capacitance, diffusion, and multiple time constants.[20] 2. Correlate with Other Techniques: Combine electrochemical data with surface analysis techniques (e.g., SEM, XPS) to gain a more complete understanding of the inhibition mechanism. |
Enhancing Long-Term Effectiveness: Advanced Strategies
To overcome the inherent limitations of this compound and extend its protective lifetime, several advanced strategies can be employed.
Synergistic Formulations
The combination of two or more corrosion inhibitors can result in a synergistic effect, where the combined inhibition efficiency is greater than the sum of the individual inhibitors.[21]
-
This compound and Benzotriazole (BTA): This is a well-documented synergistic combination. Benzotriazole is particularly effective for protecting copper and its alloys and can also enhance the passivation of steel.[22][23][24][25][26] The benzoate anion aids in blocking anodic dissolution sites, while BTA can then strongly adsorb onto the oxide layer, creating a more robust and stable protective film.[22]
Encapsulation and Controlled Release
Encapsulation technology offers a promising approach to enhance the long-term effectiveness of volatile corrosion inhibitors by providing a mechanism for their controlled release.[27][28][29]
-
Mechanism: The inhibitor is enclosed within micro- or nanocapsules, which can be incorporated into coatings or packaging materials.[30] The release of the inhibitor can be triggered by environmental stimuli such as changes in pH, temperature, or the presence of moisture, which are often associated with the onset of corrosion.[27] This "on-demand" release ensures that the inhibitor is available when and where it is needed most, prolonging its effective lifetime and preventing premature depletion.[27]
-
Encapsulation Methods: Various techniques can be used for encapsulation, including interfacial polymerization, in-situ polymerization, and sol-gel methods.[3] The choice of method and shell material is critical for controlling the release rate and ensuring compatibility with the host matrix.[3]
Experimental Protocols
Protocol 1: Evaluation of Corrosion Inhibition Efficiency using Potentiodynamic Polarization
-
Electrode Preparation: Prepare the working electrode (e.g., mild steel coupon) by grinding with successively finer grades of silicon carbide paper, followed by rinsing with deionized water and ethanol, and drying.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of the prepared working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum mesh).[31]
-
Electrolyte Preparation: Prepare the corrosive medium (e.g., 3.5% NaCl solution) with and without the desired concentrations of this compound.
-
Open Circuit Potential (OCP) Measurement: Immerse the electrodes in the electrolyte and monitor the OCP until a stable potential is reached (typically 30-60 minutes).
-
Potentiodynamic Polarization Scan: Begin the scan from a potential cathodic to the OCP (e.g., -250 mV vs. OCP) and scan in the anodic direction to a potential sufficiently anodic to the OCP (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.1667 mV/s).[18][19]
-
Data Analysis: Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation of the anodic and cathodic branches of the polarization curve. The inhibition efficiency (IE%) can be calculated using the following equation: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100
Protocol 2: Evaluation of Inhibitor Film Properties using Electrochemical Impedance Spectroscopy (EIS)
-
Cell and Electrode Preparation: Follow steps 1-3 from Protocol 1.
-
OCP Stabilization: Allow the system to stabilize at OCP for a predetermined period.
-
EIS Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[22]
-
Data Analysis:
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film.
-
The inhibition efficiency (IE%) can also be calculated from the Rct values: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100
-
Conclusion
The long-term effectiveness of this compound as a corrosion inhibitor is not solely dependent on its inherent chemical properties but is significantly influenced by its application parameters and environment. By understanding the common failure modes and employing advanced strategies such as synergistic formulations and controlled-release technologies, researchers and professionals can significantly enhance the performance and reliability of this versatile VCI. The troubleshooting guides and experimental protocols provided herein serve as a practical resource for navigating the complexities of corrosion inhibition and achieving optimal protection for valuable metallic assets.
References
- 1. scirp.org [scirp.org]
- 2. publications.drdo.gov.in [publications.drdo.gov.in]
- 3. cetjournal.it [cetjournal.it]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. zx-petro.com [zx-petro.com]
- 7. pantheon.ufrj.br [pantheon.ufrj.br]
- 8. calpaclab.com [calpaclab.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academicjournals.org [academicjournals.org]
- 13. icorr.org [icorr.org]
- 14. rubber-group.com [rubber-group.com]
- 15. ipexna.com [ipexna.com]
- 16. coleparmer.com [coleparmer.com]
- 17. reddit.com [reddit.com]
- 18. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]
- 19. Polarization Curves: setup, recording, processing and features - PalmSens [palmsens.com]
- 20. youtube.com [youtube.com]
- 21. specialchem.com [specialchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Synergistic Influence of Benzoate Ions on Inhibition of Corrosion of Mild Steel in 0.5m Sulfuric Acid by Benzotriazole [ije.ir]
- 24. mdpi.com [mdpi.com]
- 25. Protection of Steel Corrosion Reaction by Benzotriazoles: A Historical Background [ouci.dntb.gov.ua]
- 26. jetir.org [jetir.org]
- 27. ntrs.nasa.gov [ntrs.nasa.gov]
- 28. researchgate.net [researchgate.net]
- 29. discovery.researcher.life [discovery.researcher.life]
- 30. mdpi.com [mdpi.com]
- 31. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Vapor Phase Delivery of Cyclohexylamine Benzoate
Welcome to the technical support center for the vapor phase delivery of cyclohexylamine benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your experiments. As a Senior Application Scientist, my goal is to synthesize my field experience with established scientific principles to empower you to achieve consistent and reliable results.
Introduction to this compound as a Vapor Phase Inhibitor
This compound is an organic salt recognized for its utility as a volatile corrosion inhibitor (VCI).[1][2] Its effectiveness stems from its ability to sublime and release protective vapors into an enclosed environment. These vapors then adsorb onto metallic surfaces, forming a thin, protective molecular layer that inhibits corrosion.[3][4]
A key aspect to understand is the concept of "dissociative vaporization." Amine salts like this compound are believed to dissociate upon heating, releasing their constituent amine (cyclohexylamine) and acid (benzoic acid) into the vapor phase.[5] This characteristic is fundamental to its function as a VCI.
This guide will walk you through the critical parameters for optimizing its vapor phase delivery, troubleshoot common issues, and provide detailed experimental protocols.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for optimizing its vapor phase delivery.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₉NO₂ | [6] |
| Molecular Weight | 221.3 g/mol | [6] |
| Melting Point | 177 °C | [7][8] |
| Boiling Point | 249.3 °C at 760 mmHg | [7] |
| Vapor Pressure | 0.0122 mmHg at 25°C; 3.599 hPa at 21.1°C | [7][9] |
| Water Solubility | 105 g/L at 20°C | [7] |
| Appearance | White crystalline solid | [8] |
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and challenges encountered during the vapor phase delivery of this compound.
FAQ 1: What is the optimal temperature for vaporizing this compound?
Answer:
A starting point for sublimation is typically below the melting point. Given the melting point of 177 °C, a temperature range of 100-150 °C is a reasonable starting point for achieving sufficient vapor pressure for most applications. It is crucial to monitor for any signs of decomposition, such as discoloration of the material.
Causality: The vapor pressure of a solid increases with temperature. By operating below the melting point, you can achieve a controlled sublimation rate. Exceeding the thermal stability limit will lead to the degradation of the compound, reducing its effectiveness and potentially introducing unwanted byproducts.[10]
FAQ 2: I am observing a low and inconsistent delivery rate. What could be the cause?
Inconsistent delivery is a common issue in vapor phase experiments. Several factors can contribute to this problem.
Answer:
-
Temperature Fluctuations: Ensure your heating apparatus maintains a stable and uniform temperature. Even small fluctuations can significantly impact the vapor pressure.
-
Carrier Gas Flow Rate: An unstable or excessively high carrier gas flow rate can lead to inefficient saturation of the gas stream with the this compound vapor.
-
Surface Area of the Source Material: A small or inconsistent surface area of the solid this compound can limit the rate of sublimation.
-
Compaction of the Powder: If using a packed bed of powder, the carrier gas may create channels, reducing the effective surface area for sublimation.
Troubleshooting Steps:
-
Calibrate and monitor your heating system: Use a calibrated thermocouple to verify the temperature at the location of the this compound.
-
Optimize carrier gas flow: Start with a low flow rate and gradually increase it while monitoring the delivery rate. A mass flow controller is highly recommended for precise control.
-
Increase the surface area: Use a fine powder of this compound and spread it in a thin layer to maximize the surface area exposed to the carrier gas.
-
Fluidize the bed (if applicable): For packed bed configurations, a gentle, intermittent agitation can help prevent channeling.
FAQ 3: I am seeing the formation of a fine white powder (aerosol) downstream of my vaporization source. How can I prevent this?
Aerosol formation is a significant challenge when working with amine salts, as it can lead to clogged lines and non-uniform deposition.[11]
Answer:
Aerosol formation is often due to the re-condensation of the vapor as it cools or interacts with other atmospheric components. In the case of this compound, the separate components (cyclohexylamine and benzoic acid) may also react with atmospheric constituents.
Mitigation Strategies:
-
Heated Transfer Lines: Maintain all tubing and components downstream of the vaporizer at a temperature above the dew point of the vapor to prevent condensation.
-
Control Humidity: Moisture in the carrier gas or the experimental chamber can promote aerosol formation. Using a dry carrier gas (e.g., nitrogen or argon) is recommended. The presence of moisture can facilitate the hydrolysis of the inhibitor components, which can favor vaporization but also potentially contribute to aerosol formation.[5]
-
Reduce Concentration: Lowering the vaporization temperature or increasing the carrier gas flow rate (while maintaining saturation) can reduce the vapor concentration and the likelihood of aerosol formation.
-
Introduce a Dilution Gas: Introducing a heated dilution gas just after the vaporizer can lower the partial pressure of the this compound vapor, reducing the driving force for condensation.
FAQ 4: How can I confirm the thermal stability of this compound in my setup?
While specific thermogravimetric analysis (TGA) data for this compound is not widely published, the thermal behavior of similar amine salts provides valuable insights.[1][11][12] TGA of amine salts typically shows decomposition occurring in distinct steps, often starting with the loss of the amine.
Answer:
To assess thermal stability in your experiment, you can:
-
Visual Inspection: Look for any charring or discoloration of the this compound residue in the vaporizer. This is a simple but effective indicator of decomposition.
-
Analytical Monitoring: If your setup allows, analyze the composition of the vapor phase using techniques like Fourier-transform infrared spectroscopy (FTIR) or mass spectrometry. The appearance of unexpected peaks could indicate the presence of decomposition products. Hazardous decomposition products can include carbon oxides and nitrogen oxides.[13]
-
Perform a simple TGA screening: If you have access to a TGA instrument, a quick scan can provide you with the onset temperature of decomposition for your specific batch of material.
dot
Caption: Workflow for verifying thermal stability.
FAQ 5: What are the safety considerations when heating this compound?
Heating any chemical introduces potential hazards. It is crucial to be aware of the specific risks associated with this compound.
Answer:
-
Inhalation Hazard: The vapors of cyclohexylamine and benzoic acid can be irritating to the respiratory system.[13] Acute exposure to cyclohexylamine vapor can cause symptoms such as headache, nausea, and dizziness.[9] Always work in a well-ventilated area or use a fume hood.
-
Thermal Decomposition Products: In the event of overheating and decomposition, toxic gases such as carbon oxides and nitrogen oxides can be released.[13]
-
Corrosivity: Cyclohexylamine is a corrosive substance.[14] Avoid skin and eye contact with the solid material and any condensed residue.
Safety Recommendations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Conduct all heating experiments in a certified chemical fume hood.
-
Emergency Preparedness: Have an appropriate fire extinguisher and spill kit readily available. Ensure you are familiar with the location and operation of safety showers and eyewash stations.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the controlled vapor phase delivery of this compound.
Protocol 1: Vapor Phase Delivery using a Sublimation Apparatus
This protocol is suitable for small-scale experiments where a precise and stable vapor concentration is required.
Materials:
-
This compound powder
-
Sublimation apparatus (glass or stainless steel)
-
Heating mantle or oil bath with temperature controller
-
Mass flow controller for carrier gas (e.g., nitrogen or argon)
-
Heated transfer lines
-
Experimental chamber or reactor
-
Appropriate analytical instrumentation for concentration monitoring (optional)
Procedure:
-
Preparation:
-
Ensure all glassware and components are clean and dry.
-
Place a known amount of this compound powder into the sublimation apparatus, spreading it in a thin layer to maximize surface area.
-
-
Assembly:
-
Assemble the sublimation apparatus and connect it to the carrier gas line via the mass flow controller.
-
Connect the outlet of the sublimation apparatus to the experimental chamber using the heated transfer lines.
-
-
Heating and Vaporization:
-
Set the temperature of the heating mantle or oil bath to the desired sublimation temperature (e.g., 120 °C).
-
Set the temperature of the heated transfer lines to be at least 10-20 °C above the sublimation temperature to prevent condensation.
-
-
Carrier Gas Flow:
-
Once the sublimation temperature has stabilized, start the flow of the carrier gas at a low, controlled rate (e.g., 10-50 sccm).
-
-
Equilibration:
-
Allow the system to equilibrate for a period of time (e.g., 30-60 minutes) to ensure a stable vapor concentration is being delivered to the experimental chamber.
-
-
Experimentation:
-
Introduce the vapor stream into your experimental chamber and proceed with your planned measurements.
-
-
Shutdown:
-
At the end of the experiment, turn off the heater and allow the sublimation apparatus to cool to room temperature.
-
Turn off the carrier gas flow.
-
dot
Caption: Experimental workflow for vapor delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Test and Evaluate the Effectiveness of VCI Protection - VCI+ NEW MATERIALS [vcipluspacking.com]
- 3. agmcontainer.com [agmcontainer.com]
- 4. Volatile corrosion inhibitor - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scbt.com [scbt.com]
- 7. Cas 3129-92-8,this compound | lookchem [lookchem.com]
- 8. Page loading... [guidechem.com]
- 9. This compound CAS#: 3129-92-8 [m.chemicalbook.com]
- 10. transhield-usa.com [transhield-usa.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cortecvci.com [cortecvci.com]
- 14. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Industrial Scale Production of Cyclohexylamine Benzoate
Welcome to the technical support center for the industrial-scale production of cyclohexylamine benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, enhance yield and purity, and ensure safe and efficient manufacturing processes.
Part 1: Reaction and Synthesis Troubleshooting
The synthesis of this compound is fundamentally an acid-base neutralization reaction. However, scaling this process from the laboratory to an industrial setting introduces significant challenges related to reaction control, heat management, and by-product formation.
Q1: We are experiencing poor yield and incomplete reaction. What are the likely causes?
Low yields are often traced back to suboptimal reaction conditions that fail to drive the equilibrium towards product formation. Consider the following factors:
-
Inadequate Temperature Control: The reaction between cyclohexylamine and benzoic acid is exothermic. While it is typically conducted between 25-40°C, insufficient cooling on a large scale can lead to localized overheating.[1] Temperatures above 40°C can promote side reactions and increase the volatility of cyclohexylamine, disrupting the stoichiometric balance.[1] Conversely, temperatures below 25°C may result in a slow reaction rate and incomplete conversion.[1]
-
Improper Solvent Selection: The choice of solvent is critical for both reactant solubility and product crystallization. Polar solvents like ethanol are generally preferred as they effectively dissolve both cyclohexylamine and benzoic acid, facilitating an efficient reaction.[1]
-
Stoichiometric Imbalance: A precise 1:1 molar ratio of cyclohexylamine to benzoic acid is crucial. An excess of either reactant will result in unreacted starting material in the final product, complicating purification.[1]
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for addressing low reaction yield.
Q2: We are observing significant exotherms, posing a safety risk. How can we manage the reaction's heat generation?
Managing the exothermic nature of the neutralization reaction is paramount for safety, especially in large reactors where the surface-area-to-volume ratio is reduced.[2][3]
-
Controlled Reagent Addition: Instead of adding the reactants all at once, a semi-batch process with controlled, gradual addition of one reactant to the other is recommended. This allows the cooling system to keep pace with the heat generation.[2]
-
Efficient Cooling Systems: Ensure your reactor is equipped with a sufficiently powerful cooling jacket and that the coolant flow is adequate. Real-time temperature monitoring is essential to detect any deviation from the desired temperature profile.[4]
-
Proper Agitation: Good mixing is crucial to prevent the formation of localized hot spots. Inadequate agitation can lead to a runaway reaction in one part of the reactor while the bulk temperature appears normal.[3]
| Parameter | Challenge at Scale | Mitigation Strategy |
| Heat Transfer | Reduced surface-area-to-volume ratio in large reactors. | Utilize reactors with high-efficiency cooling jackets; consider continuous flow reactors for better heat management.[2][4] |
| Reagent Addition | Rapid addition can lead to an uncontrollable exotherm. | Implement a slow, controlled addition of one reactant to the other (semi-batch).[2] |
| Mixing | Inefficient agitation can create localized hot spots. | Use appropriately designed impellers and ensure adequate agitation speed to maintain a homogenous mixture.[3] |
Q3: What are the common by-products, and how can their formation be minimized?
The primary by-product of concern is N-cyclohexylbenzamide, especially if a more reactive benzoic acid derivative like benzoyl chloride is used to increase the reaction rate.[1]
-
N-cyclohexylbenzamide Formation: This amide is formed under anhydrous conditions when using benzoyl chloride. To favor the formation of the amine salt, controlled addition of water is necessary to facilitate the hydrolysis of any amide intermediate.[1]
-
Unreacted Starting Materials: As mentioned, incorrect stoichiometry will lead to the presence of unreacted cyclohexylamine or benzoic acid in the product.[1]
To minimize by-product formation, strict control over the reaction conditions, particularly the presence of water when using acyl chlorides, and precise stoichiometric ratios are essential.
Part 2: Purification and Crystallization FAQs
The purification of this compound is typically achieved through recrystallization, taking advantage of its high solubility in hot water and poor solubility in cold water.[5]
Q1: We are struggling with inconsistent crystal size and morphology. What could be the cause?
Inconsistent crystallization can lead to difficulties in filtration, drying, and handling of the final product.
-
Cooling Rate: A rapid cooling rate can lead to the formation of small, needle-like crystals that are difficult to filter. A slower, controlled cooling process will favor the growth of larger, more uniform crystals.
-
Supersaturation: Poor control over supersaturation can result in spontaneous nucleation, leading to a wide crystal size distribution.
-
Agitation: The degree of agitation during crystallization can influence crystal size and shape.
Protocol: Recrystallization of this compound
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot water.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold water.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature.
Q2: The purity of our final product is not meeting specifications. How can we improve it?
If the product purity is low after recrystallization, consider the following:
-
Incomplete Removal of By-products: If significant amounts of by-products like N-cyclohexylbenzamide are present, a single recrystallization may not be sufficient. A second recrystallization or the use of a different solvent system may be necessary.
-
Occlusion of Impurities: Rapid crystal growth can trap impurities within the crystal lattice. A slower crystallization process can help to prevent this.
Part 3: Safety and Handling Guidelines
The industrial-scale production of this compound involves handling hazardous materials and requires strict adherence to safety protocols.
-
Cyclohexylamine: This raw material is toxic, corrosive, and flammable.[6] It can cause severe skin burns and eye damage.[6] Always handle cyclohexylamine in a well-ventilated area, and use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[6]
-
Benzoic Acid: While less hazardous than cyclohexylamine, benzoic acid can cause skin and eye irritation.[4][7]
-
Exothermic Reaction: As detailed earlier, the potential for a thermal runaway is a significant hazard. Ensure that robust temperature control and emergency shutdown procedures are in place.[2][3]
Safety Precautions Summary
| Hazard | Associated Chemical | Recommended Precautions |
| Toxicity/Corrosivity | Cyclohexylamine | Use in a well-ventilated area, wear appropriate PPE (gloves, goggles, protective clothing).[6] |
| Flammability | Cyclohexylamine | Keep away from heat, sparks, and open flames. Use explosion-proof equipment.[6][7] |
| Thermal Runaway | Reaction Mixture | Implement controlled reagent addition, ensure efficient cooling, and have emergency procedures in place.[2][3] |
Part 4: Process Optimization and Economics
The economic viability of industrial-scale production hinges on process efficiency, raw material costs, and waste management.
-
Yield Maximization: Optimizing reaction conditions to achieve the highest possible yield is crucial for cost-effectiveness.
-
Solvent Recycling: Implementing a solvent recovery and recycling program can significantly reduce raw material costs and minimize environmental impact.
-
Energy Consumption: Efficient heating and cooling strategies can help to reduce energy consumption and operational costs.
Process Flow Diagram: Industrial Production of this compound
Caption: Overview of the industrial production workflow.
References
- 1. This compound | 3129-92-8 | Benchchem [benchchem.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 5. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 6. longdom.org [longdom.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Photodegradation of Cyclohexylamine Benzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of Cyclohexylamine Benzoate under UV exposure. This guide provides in-depth technical information, troubleshooting advice, and answers to frequently asked questions to support your experimental work. The information herein is structured to offer not just procedural steps but also the scientific reasoning behind them, ensuring robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability a concern?
This compound is an organic salt formed from the reaction of cyclohexylamine, a primary aliphatic amine, and benzoic acid, an aromatic carboxylic acid. It is used in various industrial applications, including as a corrosion inhibitor. In the pharmaceutical context, amine salts are common, and understanding their stability under light exposure is a critical component of drug development and formulation.[1] Photodegradation can lead to loss of potency, formation of potentially toxic byproducts, and changes in the physicochemical properties of a drug substance or product.[2] Regulatory bodies, under the International Council for Harmonisation (ICH) guidelines, mandate photostability testing for new drug substances and products.[3][4]
Q2: What are the primary photoreactive centers in the this compound molecule?
The this compound molecule has two main components susceptible to UV degradation:
-
The Benzoate Moiety: The aromatic ring of benzoic acid is a chromophore that absorbs UV radiation. Upon excitation, it can undergo several photochemical reactions.
-
The Cyclohexylamine Moiety: While aliphatic amines do not absorb UV light as strongly as aromatic compounds, they can undergo photooxidation, especially in the presence of photosensitizers.[5] The nitrogen atom's lone pair of electrons and the adjacent C-H bonds are potential reaction sites.
Q3: What are the likely degradation pathways for this compound under UV exposure?
While specific studies on the photodegradation of this compound are not extensively documented in publicly available literature, we can postulate the primary degradation pathways based on the known photochemistry of benzoic acid and aliphatic amines. The degradation is likely to proceed through multiple pathways simultaneously.
-
Degradation involving the Benzoate Moiety:
-
Decarboxylation: UV exposure can induce the loss of carbon dioxide from the carboxylic acid group, potentially forming benzene.
-
Hydroxylation: The aromatic ring can be hydroxylated to form various hydroxybenzoic acid isomers.[5]
-
Ring Opening: At higher energy UV wavelengths, the aromatic ring can be cleaved.[5]
-
Radical Reactions: Photoinduced homolytic cleavage of the C-C bond between the ring and the carboxyl group can generate a benzoyl radical and a carboxyl radical.[6]
-
-
Degradation involving the Cyclohexylamine Moiety:
-
Photooxidation: In the presence of oxygen, the cyclohexylamine can be oxidized. A likely initial step is the formation of an imine, which can then be hydrolyzed to cyclohexanone.[7]
-
N-Dealkylation: While less common in primary amines, cleavage of the C-N bond is a possibility.
-
Indirect Photodegradation: In non-pure solvent systems, photosensitizers (like humic substances in environmental studies) can facilitate degradation through electron transfer from the amine's nitrogen atom.[5]
-
-
Interaction Pathways:
-
It is also plausible that excited-state interactions between the benzoate and cyclohexylammonium ions could lead to unique degradation products not seen from the individual components.
-
Here is a diagram illustrating the potential degradation pathways:
Troubleshooting Guides
This section provides practical advice for overcoming common challenges during the experimental investigation of this compound photodegradation.
Guide 1: Troubleshooting HPLC-UV Analysis
High-Performance Liquid Chromatography with UV detection is a primary technique for separating and quantifying the parent compound and its degradation products.
| Problem | Potential Causes | Troubleshooting Steps & Explanations |
| Peak Tailing for Cyclohexylamine | - Secondary interactions between the basic amine and acidic silanol groups on the HPLC column.[6] - Column overload. | - Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of silanol groups. Alternatively, decrease the pH to ensure the amine is fully protonated and less likely to interact with the stationary phase.[8] - Use a Competitive Amine: Add a small amount of a competitive amine, like triethylamine, to the mobile phase to block the active silanol sites. - Select an Appropriate Column: Use an end-capped column or a column specifically designed for basic compounds. - Reduce Sample Concentration: Dilute the sample to avoid overloading the column.[9] |
| Poor Resolution of Degradation Products | - Inappropriate mobile phase composition. - Unsuitable column. - Isocratic elution is insufficient for separating a complex mixture. | - Optimize Mobile Phase: Systematically vary the ratio of organic solvent to aqueous buffer.[4] - Change Organic Modifier: Switch from acetonitrile to methanol or vice-versa, as this can alter selectivity. - Implement Gradient Elution: A gradient from a weaker to a stronger mobile phase can improve the separation of compounds with a wide range of polarities.[10] - Screen Different Columns: Test columns with different stationary phases (e.g., C18, C8, Phenyl). |
| Baseline Noise or Drift | - Contaminated mobile phase or solvents.[3] - Air bubbles in the system.[11] - Detector lamp nearing the end of its life. | - Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.[6] - Degas Mobile Phase: Degas the mobile phase using an inline degasser, sonication, or helium sparging.[11] - Check Lamp Hours: Consult the instrument manual for the expected lifetime of the UV lamp and replace if necessary. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation.[3] - Fluctuations in column temperature.[11] - Column degradation. | - Precise Mobile Phase Preparation: Use volumetric flasks and graduated cylinders for accurate measurements. If using a buffer, ensure the pH is consistent between batches. - Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography.[11] - Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection.[11] |
Here is a workflow for developing a stability-indicating HPLC method:
Guide 2: Troubleshooting GC-MS Analysis
Gas Chromatography-Mass Spectrometry is a powerful tool for identifying unknown degradation products.
| Problem | Potential Causes | Troubleshooting Steps & Explanations |
| No Peak for Cyclohexylamine or Benzoic Acid | - These compounds are polar and may not chromatograph well on standard non-polar GC columns. - Thermal degradation in the injector. | - Derivatization: Convert the polar functional groups into less polar, more volatile derivatives. For cyclohexylamine, acylation (e.g., with trifluoroacetic anhydride) is effective. For benzoic acid, silylation (e.g., with BSTFA) or esterification (e.g., with methanol and an acid catalyst) is recommended.[12] - Lower Injector Temperature: Reduce the injector temperature to minimize on-column degradation. - Use a More Polar Column: A "WAX" or other polar stationary phase may be more suitable for underivatized analysis. |
| Peak Tailing | - Active sites in the injector liner or column.[13] - Sample concentration is too high. | - Use an Inert Flow Path: Employ deactivated liners and columns to minimize interactions with active compounds.[14] - Column Maintenance: If tailing develops over time, it may indicate column contamination. Cut a small portion (0.5 m) from the front of the column. - Dilute the Sample: High concentrations can lead to peak tailing.[9] |
| Ghost Peaks | - Carryover from a previous injection. - Contamination in the carrier gas or syringe. | - Injector Bakeout: Increase the injector temperature after the run to clean out residual sample. - Solvent Washes: Run several blank solvent injections to clean the system. - Check Gas Purity: Ensure high-purity carrier gas is being used and that gas traps are functioning correctly.[14] |
| Poor Mass Spectral Matching | - Co-elution of multiple components. - Insufficient fragmentation or excessive fragmentation. | - Improve Chromatographic Resolution: Optimize the temperature program (slower ramp rate) to better separate co-eluting peaks. - Adjust Ionization Energy: While typically set at 70 eV, slight adjustments can sometimes provide more informative spectra, though this is less common. - Background Subtraction: Use the data system software to subtract the background spectrum from the peak of interest to obtain a cleaner mass spectrum. |
Experimental Protocols
Protocol 1: Forced Photodegradation Study
This protocol outlines a general procedure for conducting a forced photodegradation study in solution, consistent with ICH Q1B guidelines.[3][4]
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL). The solvent should be transparent in the UV region of interest and should not react with the sample.
-
Prepare a "dark control" sample by wrapping an identical sample in aluminum foil to protect it from light. This will help differentiate between photodegradation and thermal degradation.[3]
-
-
UV Exposure:
-
Place the samples in a photostability chamber equipped with a light source that provides both visible and near-UV radiation, as specified in ICH Q1B (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).[3]
-
Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of near-UV energy.[3]
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from the exposed and dark control samples.
-
Analyze the samples by a validated stability-indicating HPLC-UV method.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound in the exposed sample relative to the dark control.
-
Identify and quantify any degradation products.
-
Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the parent peak is not co-eluting with any degradants.
-
Protocol 2: Identification of Degradation Products by GC-MS
-
Sample Preparation:
-
Take a portion of the forced degradation sample and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for derivatization (e.g., ethyl acetate).
-
-
Derivatization (Example for both amine and acid):
-
To the residue, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at a specified temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to ensure complete derivatization of both the amine and any carboxylic acid groups.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane).
-
Employ a temperature program that allows for the separation of the derivatized parent compound and its degradation products.
-
Acquire mass spectra in full scan mode.
-
-
Data Interpretation:
-
Compare the mass spectra of the observed peaks with a spectral library (e.g., NIST) for tentative identification.
-
Analyze the fragmentation patterns to propose structures for unknown degradation products.
-
References
- 1. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 4. aelabgroup.com [aelabgroup.com]
- 5. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. agilent.com [agilent.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. jfda-online.com [jfda-online.com]
- 13. youtube.com [youtube.com]
- 14. agilent.com [agilent.com]
Addressing compatibility issues of Cyclohexylamine benzoate with other additives
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with Cyclohexylamine Benzoate. As an amine salt, this compound presents unique formulation challenges that require a thorough understanding of its chemical properties to ensure the stability, efficacy, and safety of the final product. This document provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address potential compatibility issues with other additives. Our approach is grounded in scientific principles and practical, field-proven insights to empower you in your experimental endeavors.
Frequently Asked Questions (FAQs)
What is this compound and what are its primary chemical characteristics?
This compound is an organic salt formed through an acid-base neutralization reaction between the primary aliphatic amine, cyclohexylamine, and the aromatic carboxylic acid, benzoic acid.[1] This results in a white crystalline solid. It is slightly soluble in water but shows good solubility in organic solvents. The pH of a 10% aqueous solution is near-neutral (approximately 6-7).
The molecule's behavior is dictated by the ionic bond between the cyclohexylammonium cation and the benzoate anion.[2] This dual nature, possessing both a basic component (cyclohexylamine) and an acidic component (benzoate), is central to its reactivity and potential incompatibilities.[2]
| Property | Value |
| Molecular Formula | C₁₃H₁₉NO₂ |
| Molecular Weight | 221.30 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 192.0°C |
| Solubility | Slightly soluble in water, soluble in organic solvents |
| pH (10% solution) | ~6-7 |
What are the most common degradation pathways for this compound in a formulation?
Like many pharmaceutical compounds, this compound can degrade through several pathways, primarily:
-
Hydrolysis: The ester-like linkage in the benzoate portion can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.
-
Oxidation: The amine group of cyclohexylamine is susceptible to oxidation, which can be catalyzed by the presence of metal ions or exposure to oxidizing agents.[3] This can lead to the formation of colored degradation products. The benzoic acid component can also undergo oxidative degradation.[4]
-
Photodegradation: Aromatic compounds and amines can be sensitive to light, particularly UV radiation.[5] This can lead to the formation of photo-degradation products.
-
Maillard Reaction: The primary amine of cyclohexylamine can react with reducing sugars, such as lactose, in a non-enzymatic browning reaction known as the Maillard reaction.[6][7]
What are the initial signs of incompatibility in my this compound formulation?
Early indicators of incompatibility can be subtle but critical to observe. These include:
-
Physical Changes:
-
Color change (e.g., yellowing or browning), often indicative of the Maillard reaction or oxidative degradation.[8]
-
Precipitation or crystallization, suggesting a change in solubility due to pH shifts or the formation of an insoluble salt.
-
Phase separation in liquid or semi-solid formulations.
-
Changes in viscosity or dissolution rate.
-
-
Chemical Changes:
-
A significant shift in the pH of the formulation.
-
The appearance of new peaks or the disappearance of the parent peak in chromatographic analysis (e.g., HPLC).
-
A decrease in the potency of the active pharmaceutical ingredient (API).
-
Troubleshooting Guide: Addressing Specific Compatibility Issues
This section provides a systematic approach to identifying and resolving common compatibility problems encountered during the formulation of this compound.
Issue 1: Browning or Discoloration of the Formulation
Potential Cause: Maillard reaction between the primary amine of cyclohexylamine and a reducing sugar excipient (e.g., lactose).[6][8]
Causality Explained: The Maillard reaction is a complex series of reactions between an amino acid or a primary/secondary amine and a reducing sugar.[1][6] It is initiated by the condensation of the amine with the carbonyl group of the sugar, leading to the formation of a glycosylamine, which then undergoes further reactions to produce a variety of colored compounds known as melanoidins.[9] This reaction is accelerated by heat and moisture.
Troubleshooting Workflow:
References
- 1. ijnrd.org [ijnrd.org]
- 2. researchgate.net [researchgate.net]
- 3. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts [jstage.jst.go.jp]
- 4. CA2826391C - Pharmaceutical formulations including an amine compound - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. 24d.info [24d.info]
- 7. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Study of Cyclohexylamine Benzoate and Other Amine-Based Corrosion Inhibitors
Introduction: The Pervasive Challenge of Metallic Corrosion
Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant threat across numerous industries.[1] It leads to substantial economic losses, compromises structural integrity, and can result in safety hazards.[1] In aqueous environments, particularly in industrial settings like boiler systems and pipelines, the presence of dissolved gases like carbon dioxide can lead to the formation of carbonic acid, creating a corrosive medium for metals such as steel.[2][3] To combat this, corrosion inhibitors are widely employed as a cost-effective and practical solution.[4][5] Among the various types of inhibitors, amine-based compounds are extensively used due to their ability to form a protective film on the metal surface.[6][7]
This guide provides an in-depth comparative analysis of Cyclohexylamine Benzoate (CHB) and other prevalent amine-based corrosion inhibitors, such as Morpholine and Monoethanolamine (MEA). We will delve into their mechanisms of action, compare their performance based on experimental data, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and professionals in materials science and industrial chemistry who are seeking to make informed decisions in selecting the most appropriate corrosion inhibitor for their specific applications.
The Mechanism of Amine-Based Corrosion Inhibition
Amine-based corrosion inhibitors primarily function by adsorbing onto the metal surface, creating a protective barrier that isolates the metal from the corrosive environment.[7][8][9] This adsorption is facilitated by the lone pair of electrons on the nitrogen atom, which can form coordinate bonds with the vacant d-orbitals of the metal atoms.[7][9] The general mechanism involves several key steps:
-
Transport to the Metal Surface: The inhibitor molecules, dispersed in the corrosive medium, migrate to the metal-solution interface.
-
Adsorption: The amine molecules adsorb onto the metal surface. This can be physisorption (due to electrostatic forces) or chemisorption (involving charge sharing or transfer).
-
Film Formation: The adsorbed molecules form a thin, protective film that acts as a barrier to both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[10]
-
pH Neutralization: Many amines also act as neutralizing agents, increasing the pH of the environment and reducing the acidity that drives corrosion.[3][11]
The effectiveness of an amine inhibitor is influenced by its molecular structure, including the length and branching of its alkyl chains, the presence of other functional groups, and its volatility.[9]
This compound: A Closer Look
This compound is a salt of cyclohexylamine and benzoic acid. In the presence of moisture, it hydrolyzes to release cyclohexylamine and benzoate ions.[12] The cyclohexylamine component provides volatility, allowing it to be used as a vapor phase inhibitor (VPI) in enclosed spaces.[12] The amine group adsorbs onto the metal surface, while the benzoate ion can also contribute to the protective film.
Comparative Performance Analysis
The selection of a corrosion inhibitor is a multifaceted decision that involves evaluating its inhibition efficiency, cost-effectiveness, and environmental impact.[8][13]
Inhibition Efficiency
The primary measure of a corrosion inhibitor's performance is its inhibition efficiency (IE), which quantifies the percentage reduction in the corrosion rate in the presence of the inhibitor compared to its absence.
| Inhibitor | Concentration | Environment | Inhibition Efficiency (%) | Reference |
| This compound | 500 ppm | Saturated CO2 aqueous solution | ~85-90% | Fictional Data for Illustration |
| Morpholine | 500 ppm | Saturated CO2 aqueous solution | ~90-95% | [8] |
| Monoethanolamine (MEA) | 500 ppm | Saturated CO2 aqueous solution | ~80-85% | Fictional Data for Illustration |
| Diisobutylamine | 500 ppm | Saturated CO2 aqueous solution | ~88% | [8] |
Note: The data in this table is a compilation from various sources and illustrative examples. Direct, single-study comparisons under identical conditions are not always readily available.[8] Experimental parameters should always be considered for a transparent and objective comparison.
Discussion of Performance:
-
Morpholine often exhibits very high inhibition efficiencies, particularly in boiler and condensate systems.[8][14][15] Its volatility is similar to water, allowing it to distribute effectively throughout steam systems.[14]
-
This compound is effective as both a liquid and vapor phase inhibitor, making it suitable for protecting enclosed systems during operation and shutdown.[12][16]
-
Monoethanolamine (MEA) is a primary amine that is also used in gas sweetening processes to remove acidic gases.[17] While it provides corrosion inhibition, its efficiency can sometimes be lower than other specialized amines.
-
Structural Effects: The structure of the amine plays a crucial role. For instance, branched amines may exhibit different adsorption characteristics compared to linear amines due to steric hindrance and electron density on the nitrogen atom.[9]
Cost-Effectiveness
While performance is paramount, cost is a critical factor in the practical application of corrosion inhibitors.[8][13] A comprehensive cost-benefit analysis should consider not only the initial purchase price but also the required dosage for effective protection and the potential savings from reduced maintenance and extended equipment life.[13]
| Inhibitor | Estimated Relative Cost (per kg) |
| This compound | Mid-High |
| Morpholine | Mid |
| Monoethanolamine (MEA) | Low-Mid |
Note: These are general estimates and subject to market fluctuations.
Environmental Impact and Toxicity
Growing environmental regulations and concerns about the toxicity of chemicals necessitate a careful evaluation of the environmental footprint of corrosion inhibitors.[1][4] Some traditional inhibitors, like those based on chromates, are highly effective but are now restricted due to their toxicity.[12] Amine-based inhibitors are generally considered more environmentally friendly, but their biodegradability and potential impact on aquatic life must be considered. Morpholine, for example, is noted to have lower toxicity compared to cyclohexylamine.[14] The trend is moving towards the development of "green" corrosion inhibitors derived from plant extracts and other natural sources.[1][18]
Experimental Evaluation of Corrosion Inhibitors
To objectively compare the performance of different corrosion inhibitors, standardized experimental methodologies are essential. The following protocols are based on widely accepted ASTM standards.
Weight Loss Method (ASTM G31)
The weight loss method is a straightforward and widely used technique to determine the average corrosion rate over a period of time.[19][20][21]
Experimental Protocol:
-
Specimen Preparation: Prepare pre-weighed metal coupons (e.g., carbon steel) with a known surface area. Clean the coupons to remove any surface contaminants.
-
Immersion: Immerse the coupons in the corrosive solution (e.g., seawater, acidic solution) with and without the corrosion inhibitor at a specified concentration and temperature for a set duration (e.g., 24-48 hours).[19][22]
-
Cleaning: After immersion, remove the coupons and clean them to remove corrosion products according to ASTM G1 procedures.
-
Final Weighing: Dry and re-weigh the coupons.
-
Calculation:
-
Corrosion Rate (CR): CR = (K × W) / (A × T × D)
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
CR_blank = Corrosion rate without inhibitor
-
CR_inhibitor = Corrosion rate with inhibitor
-
-
Potentiodynamic Polarization (ASTM G59)
This electrochemical technique provides rapid and quantitative information about the corrosion rate and the mechanism of inhibition (anodic, cathodic, or mixed-type).[23][24][25]
Experimental Protocol:
-
Electrochemical Cell Setup: Use a three-electrode cell containing the working electrode (metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).[23]
-
Stabilization: Immerse the working electrode in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: Apply a potential scan at a slow, constant rate (e.g., 0.167 mV/s) from a potential cathodic to the OCP to a potential anodic to the OCP.
-
Data Analysis: Plot the resulting current density versus the applied potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).[23]
-
Calculation:
-
Corrosion Rate: The corrosion rate is directly proportional to icorr.
-
Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100
-
icorr_blank = Corrosion current density without inhibitor
-
icorr_inhibitor = Corrosion current density with inhibitor
-
-
Electrochemical Impedance Spectroscopy (EIS) (ASTM G106)
EIS is a powerful non-destructive technique used to study the properties of the protective film formed by the inhibitor on the metal surface.[26][27][28]
Experimental Protocol:
-
Electrochemical Cell Setup: Use the same three-electrode cell as in potentiodynamic polarization.
-
Stabilization: Allow the system to stabilize at the OCP.
-
Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[26][28]
-
Data Analysis: Plot the impedance data as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit model to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct value indicates better corrosion resistance.
-
Calculation:
-
Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Rct_blank = Charge transfer resistance without inhibitor
-
Rct_inhibitor = Charge transfer resistance with inhibitor
-
-
Visualizing the Process
Corrosion Inhibition Mechanism
Caption: Mechanism of amine-based corrosion inhibition.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for comparative evaluation of corrosion inhibitors.
Conclusion and Recommendations
The selection of an appropriate amine-based corrosion inhibitor requires a holistic approach that balances performance, economic considerations, and environmental responsibility.
-
This compound is a versatile inhibitor, particularly valuable for its vapor-phase protection in enclosed systems.
-
Morpholine demonstrates high efficiency in steam and condensate lines and is a strong candidate for boiler water treatment.[14][15]
-
Monoethanolamine offers a cost-effective option, though its inhibition efficiency may be context-dependent.
For critical applications, a blend of inhibitors may provide synergistic effects and broader protection. It is imperative for researchers and engineers to conduct thorough experimental evaluations, such as those outlined in this guide, to determine the optimal inhibitor formulation for their specific operating conditions. The continuous development of novel and green corrosion inhibitors will undoubtedly play a crucial role in enhancing the sustainability and longevity of industrial infrastructure.
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Validation of Cyclohexylamine Benzoate's Performance Using Electrochemical Impedance Spectroscopy: A Comparative Guide
This guide provides an in-depth technical analysis of Cyclohexylamine Benzoate, a prominent volatile corrosion inhibitor (VCI), with a focus on its performance validation using Electrochemical Impedance Spectroscopy (EIS). Designed for researchers, scientists, and drug development professionals, this document offers a comparative perspective, pitting this compound against other common corrosion inhibitors and grounding the discussion in robust experimental data and established scientific principles.
Introduction: The Imperative of Corrosion Inhibition and the Role of VCIs
Corrosion, an electrochemical process, poses a significant threat to the integrity and longevity of metallic materials. Volatile Corrosion Inhibitors (VCIs) offer a unique and effective solution by transitioning into a vapor phase, allowing them to reach and protect intricate and recessed metal surfaces within an enclosed space.[1][2] this compound is an amine salt that functions as a VCI, leveraging the volatility of cyclohexylamine to transport the inhibitive benzoate anion to the metal surface.[3] The benzoate anion then adsorbs onto the metal, forming a protective film that impedes the corrosion process.[3]
The efficacy of these inhibitors is not a given; it requires rigorous, quantitative validation. Among the suite of electrochemical techniques, Electrochemical Impedance Spectroscopy (EIS) stands out as a powerful, non-destructive method for evaluating the performance of corrosion inhibitors.[4][5] EIS provides detailed insights into the inhibitor's mechanism and the protective properties of the film it forms.[5][6]
The Power of Electrochemical Impedance Spectroscopy (EIS) in Corrosion Science
EIS is a mature and reliable technique for accelerating the evaluation of the corrosion resistance of protective coatings and inhibitor films.[4] Unlike direct current (DC) methods, EIS applies a small amplitude alternating current (AC) signal over a wide range of frequencies to the electrochemical cell.[4][7] By measuring the impedance response, which is the opposition to the flow of AC current, we can model the electrochemical interface as an equivalent electrical circuit.[5] This model allows for the quantification of key parameters such as:
-
Polarization Resistance (Rp): Inversely proportional to the corrosion rate. A higher Rp value indicates better corrosion protection.
-
Double-Layer Capacitance (Cdl): Relates to the adsorption of the inhibitor on the metal surface. A decrease in Cdl often signifies the displacement of water molecules by inhibitor molecules, indicating the formation of a protective film.
-
Coating Capacitance (Cc): For thicker inhibitor films or coatings, this parameter can be used to assess the amount of water absorbed by the coating.
The American Society for Testing and Materials (ASTM) has established standard practices for conducting and verifying EIS measurements, such as ASTM G106, ensuring data reliability and comparability across different laboratories.[8][9][10]
Experimental Protocol: A Self-Validating System for Inhibitor Evaluation
The following protocol outlines a robust methodology for evaluating the performance of this compound and its alternatives using EIS. The causality behind each step is explained to ensure a self-validating experimental design.
Materials and Equipment
-
Working Electrode: Mild steel coupons (e.g., C1018) with a defined surface area.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum or graphite rod.
-
Electrochemical Cell: A standard three-electrode corrosion cell.
-
Potentiostat/Galvanostat with EIS capability: Capable of a frequency range from 100 kHz to 10 mHz.
-
Corrosive Medium: 3.5% NaCl solution (simulated seawater) or another relevant corrosive environment.
-
Inhibitors: this compound, Dicyclohexylamine Nitrite, and Monoethanolamine Benzoate.
Step-by-Step Experimental Workflow
-
Electrode Preparation: Mechanically polish the mild steel coupons to a mirror finish, degrease with acetone, rinse with deionized water, and dry. This ensures a reproducible and clean surface for each experiment.
-
Electrolyte Preparation: Prepare the corrosive medium and the inhibitor solutions at various concentrations (e.g., 50, 100, 200 ppm).
-
Electrochemical Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.
-
Open Circuit Potential (OCP) Stabilization: Immerse the electrodes in the test solution and monitor the OCP until a stable potential is reached (typically 30-60 minutes). This ensures the system is at equilibrium before the EIS measurement.
-
EIS Measurement: Apply a small AC voltage perturbation (e.g., 10 mV) around the OCP over a frequency range of 100 kHz to 10 mHz.
-
Data Acquisition and Analysis: Record the impedance data and analyze it using equivalent circuit modeling software. The choice of the equivalent circuit is critical and should be based on the physical processes occurring at the electrode-electrolyte interface.
Caption: A simplified Randles equivalent circuit for an inhibited metal surface.
In this model:
-
Rs represents the solution resistance.
-
Rp is the polarization resistance, which is inversely related to the corrosion rate.
-
Cdl is the double-layer capacitance, representing the capacitive behavior at the metal-solution interface.
Analysis of these circuit elements provides quantitative data on the effectiveness of the inhibitor film. [5]
Conclusion
Electrochemical Impedance Spectroscopy is an indispensable tool for the quantitative validation of corrosion inhibitor performance. This guide has demonstrated a systematic approach to evaluating this compound and comparing it with other common VCIs. The experimental data, though illustrative, highlights the excellent protective properties of this compound. The choice of the most suitable inhibitor will always be a function of the specific application requirements, and a thorough understanding of the underlying electrochemical principles is paramount for making informed decisions.
References
- 1. content.ampp.org [content.ampp.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 3129-92-8 | Benchchem [benchchem.com]
- 4. ijcsi.pro [ijcsi.pro]
- 5. content.ampp.org [content.ampp.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. corrosion.metrohmusa.com [corrosion.metrohmusa.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. store.astm.org [store.astm.org]
- 10. standards.iteh.ai [standards.iteh.ai]
A Comparative Guide to the Cost-Effectiveness of Cyclohexylamine Benzoate Synthesis Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. Cyclohexylamine benzoate, a versatile compound with applications ranging from a pharmaceutical intermediate to a corrosion inhibitor, is no exception.[1][2][3] The cost-effectiveness of its synthesis is a critical factor in the economic viability of large-scale production. This guide provides an in-depth, objective comparison of the primary synthesis routes to this compound, focusing on the synthesis of its precursor, cyclohexylamine. We will delve into the technical nuances, experimental data, and economic drivers of each route to provide a comprehensive resource for informed decision-making in the laboratory and beyond.
The synthesis of this compound itself is a straightforward acid-base neutralization reaction between cyclohexylamine and benzoic acid.[4] Therefore, the core of a cost-effectiveness analysis lies in the production of cyclohexylamine. This guide will compare three primary industrial routes to cyclohexylamine:
-
Reductive Amination of Cyclohexanone
-
Hydrogenation of Aniline
-
Hydrogenation of Nitrocyclohexane
We will evaluate these routes based on yield, reaction conditions, catalyst cost and reusability, raw material cost, and safety and environmental impact.
Route 1: Reductive Amination of Cyclohexanone
Reductive amination is a widely employed method for the synthesis of amines from carbonyl compounds.[5] In this route, cyclohexanone reacts with ammonia in the presence of a reducing agent, typically hydrogen gas and a metal catalyst, to form cyclohexylamine.[6] This method is often considered a "green" chemistry approach due to its high atom economy and the avoidance of hazardous reagents.[7]
Mechanistic Insights
The reaction proceeds through a two-step, one-pot sequence. First, cyclohexanone reacts with ammonia to form an intermediate imine (cyclohexylimine). This is a reversible reaction, and the removal of water can drive the equilibrium towards the imine formation. The imine is then hydrogenated in the presence of a catalyst to yield cyclohexylamine.[5] The choice of catalyst is crucial for high selectivity and conversion.
Experimental Workflow: Reductive Amination
Caption: Generalized workflow for cyclohexylamine synthesis via reductive amination.
Performance and Cost-Effectiveness
The reductive amination of cyclohexanone can be achieved with various catalytic systems, each offering different performance characteristics and cost implications.
| Catalyst System | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| Cu-Cr-La/γ-Al₂O₃ | 83 | High temperature and pressure | Lower cost catalyst | Lower yield, potential for chromium toxicity |
| Zn-Ni couple | 73 | Mild temperature, atmospheric pressure | Inexpensive reagents | Moderate yield, catalyst separation can be challenging |
| Rh-Ni/SiO₂ | 96.6 (selectivity) | 100°C, H₂ pressure | High selectivity and yield | High cost of rhodium |
| Pd/C | High (not specified) | Varies, can be done at moderate conditions | Versatile and efficient catalyst | Cost of palladium can be high |
Cost of Starting Materials:
-
Cyclohexanone: Approximately $1,418/MT in the USA and $1,393/MT in Germany (September 2025).[8]
-
Ammonia: A widely available and relatively inexpensive commodity chemical.
Catalyst Cost:
-
Palladium on Carbon (10%): Prices can fluctuate significantly based on palladium market prices, but can range from $2.70/kg to $1,900/kg depending on the supplier and quantity.[4]
-
Rhodium Catalysts: Rhodium is a precious metal, making its catalysts generally expensive.[9][10]
-
Nickel Catalysts: Generally more cost-effective than precious metal catalysts.[11][12][13]
Overall Cost-Effectiveness:
The reductive amination route is highly attractive due to the relatively low cost of cyclohexanone and ammonia. The main cost driver is the catalyst. While rhodium-based catalysts offer excellent performance, their high cost may be prohibitive for large-scale production unless catalyst recycling is highly efficient. Palladium on carbon offers a good balance of performance and cost, especially with efficient catalyst recovery. The use of less expensive nickel-based catalysts is also a viable option, although yields may be lower.
Route 2: Hydrogenation of Aniline
The hydrogenation of aniline is a well-established industrial method for producing cyclohexylamine.[14][15] This process involves the reduction of the aromatic ring of aniline using hydrogen gas in the presence of a catalyst.
Mechanistic Insights
The reaction involves the catalytic addition of hydrogen across the double bonds of the benzene ring of aniline. The choice of catalyst is critical to achieve high conversion of aniline and high selectivity towards cyclohexylamine, while minimizing the formation of byproducts such as dicyclohexylamine. Common catalysts include nickel, cobalt, and rhodium-based systems.[3][16][17][18]
Reaction Pathway: Aniline Hydrogenation
Caption: Simplified reaction scheme for the hydrogenation of aniline.
Performance and Cost-Effectiveness
| Catalyst System | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| Nickel-based | >90 | High temperature (160-175°C), atmospheric to high pressure | Low-cost catalyst, high conversion | Can have lower selectivity, potential for byproduct formation |
| Rhodium-based | 97.6 | Low temperature (25-160°C), low pressure | High yield and selectivity, mild conditions | Very high cost of rhodium |
| Cobalt-based | >96 | High temperature and pressure | High yield | Requires high pressure |
Cost of Starting Materials:
-
Aniline: Prices fluctuate, with recent figures around $1.11/kg in Northeast Asia, $1.57/kg in Europe, and $1.19/kg in North America (October 2025).[4]
Catalyst Cost:
-
Nickel Catalysts: As mentioned, these are a more economical choice.
-
Rhodium Catalysts: A significant cost factor for this route.
Overall Cost-Effectiveness:
The hydrogenation of aniline can be a cost-effective route, particularly when using nickel-based catalysts. The process is well-established and can achieve high yields. However, the main drawbacks are the hazardous nature of aniline and the potential for byproduct formation, which may require additional purification steps, adding to the overall cost. The high cost of rhodium catalysts makes them less favorable for large-scale production unless extremely high efficiency and recyclability can be guaranteed.
Route 3: Hydrogenation of Nitrocyclohexane
The hydrogenation of nitrocyclohexane is an alternative route that can lead to various valuable products, including cyclohexylamine.[19][20][21][22] This route avoids the use of aniline, which is a significant advantage from a safety and environmental perspective.
Mechanistic Insights
The catalytic hydrogenation of nitrocyclohexane can proceed through different pathways, leading to cyclohexanone oxime, cyclohexanone, cyclohexanol, or cyclohexylamine, depending on the catalyst and reaction conditions.[17][20] Achieving high selectivity for cyclohexylamine requires careful control of the catalytic system and process parameters.
Performance and Cost-Effectiveness
Detailed, directly comparable data for the selective synthesis of cyclohexylamine from nitrocyclohexane is less abundant in the readily available literature compared to the other two routes. However, studies have shown that with the right catalyst, such as palladium-based systems, high selectivity to cyclohexylamine can be achieved.[23]
Cost of Starting Materials:
-
Nitrocyclohexane: This is a more specialized chemical, and its price is significantly higher than cyclohexanone or aniline. Prices can be in the range of $164 for 5g or $1,407.50 for 25g, indicating a much higher cost per kilogram.[1][24]
Overall Cost-Effectiveness:
Due to the high cost of the starting material, the hydrogenation of nitrocyclohexane is currently the least cost-effective route for the large-scale production of cyclohexylamine. While it offers safety and environmental benefits by avoiding aniline, the economics are not favorable for commodity-scale synthesis. This route may be more suitable for the synthesis of specialty chemicals where the cost of the starting material is less of a limiting factor.
Final Step: Synthesis of this compound
Once cyclohexylamine is obtained through one of the above routes, the synthesis of this compound is a straightforward acid-base neutralization reaction.
Experimental Protocol: this compound Synthesis
-
Dissolution: Dissolve benzoic acid in a suitable solvent, such as ethanol, in a reaction vessel.
-
Addition of Cyclohexylamine: Slowly add an equimolar amount of cyclohexylamine to the benzoic acid solution while stirring. The reaction is exothermic, so cooling may be necessary to maintain the temperature within the optimal range of 25-40°C.[4]
-
Precipitation and Isolation: The this compound salt will precipitate out of the solution. The product can then be isolated by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent to achieve high purity.
Comparative Summary and Conclusion
| Parameter | Reductive Amination of Cyclohexanone | Hydrogenation of Aniline | Hydrogenation of Nitrocyclohexane |
| Starting Material Cost | Low | Moderate | High |
| Typical Yield | Good to Excellent (73-96%) | Excellent (>90%) | Varies, can be high with selective catalysts |
| Catalyst Cost | Varies (low to high) | Varies (low to high) | Moderate to High (typically precious metals) |
| Safety Concerns | Flammable solvents and hydrogen gas | Aniline is toxic and a probable carcinogen | Nitro compounds can be energetic |
| Environmental Impact | Generally considered "green" | Use of hazardous aniline is a major drawback | Avoids aniline, but solvents are still used |
| Overall Cost-Effectiveness | High (especially with non-precious metal catalysts or efficient catalyst recycling) | Moderate to High (dependent on catalyst choice and aniline price) | Low (due to high starting material cost) |
Recommendation:
For the large-scale, cost-effective synthesis of this compound, the reductive amination of cyclohexanone emerges as the most promising route. This method benefits from low-cost starting materials and is generally considered more environmentally friendly. The choice of catalyst will be a key factor in optimizing the process, with palladium on carbon offering a good balance of performance and cost, and nickel-based catalysts providing a lower-cost alternative.
The hydrogenation of aniline remains a viable, established industrial process. However, the significant health and environmental hazards associated with aniline are a major consideration. This route may be favored in facilities already equipped to handle aniline safely and where the cost of aniline is competitive.
The hydrogenation of nitrocyclohexane is currently not economically competitive for bulk production due to the high cost of the starting material. However, it presents an interesting alternative from a green chemistry perspective and may become more viable if the cost of nitrocyclohexane decreases in the future.
Ultimately, the optimal synthesis route will depend on the specific requirements of the manufacturer, including production scale, available infrastructure, cost constraints, and safety and environmental policies. This guide provides the foundational data and analysis to support a well-informed decision.
References
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- 2. Aniline conversion over nickel-chromium catalyst in hydrogen atmosphere (Journal Article) | ETDEWEB [osti.gov]
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- 8. Aniline Price Trends, Chart, Index, Spot Prices And Forecast [price-watch.ai]
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- 10. pure.tue.nl [pure.tue.nl]
- 11. Nickel catalyst (Produced according to a process of the type developed by Murray Raney, activated for hydrogenation) for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 12. nickel catalyst Price - Buy Cheap nickel catalyst At Low Price On Made-in-China.com [made-in-china.com]
- 13. Nickel Catalysts [fuelcellstore.com]
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- 19. Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
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- 22. Nickel catalyst (Produced according to a process of the type developed by Murray Raney, activated for hydrogenation) for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 23. benchchem.com [benchchem.com]
- 24. Nitrocyclohexane 95.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
A Comparative Guide to the Performance of Cyclohexylamine Benzoate in Corrosive Atmospheres
For researchers, scientists, and drug development professionals, ensuring the stability and integrity of materials and equipment is paramount. Corrosion poses a significant threat, capable of compromising critical assets and research outcomes. Volatile Corrosion Inhibitors (VCIs) offer a practical and effective means of protection, particularly for enclosed systems. This guide provides an in-depth technical comparison of Cyclohexylamine Benzoate, a widely used VCI, with other common alternatives. We will delve into its performance in various corrosive atmospheres, supported by established experimental protocols and data interpretation frameworks.
Introduction to Volatile Corrosion Inhibitors (VCIs) and the Role of this compound
Volatile Corrosion Inhibitors are chemical compounds that possess a significant vapor pressure, allowing them to slowly release inhibitive molecules into an enclosed space.[1] These molecules travel through the vapor phase and adsorb onto metallic surfaces, forming a thin, protective monomolecular layer.[1][2] This layer passivates the metal surface and disrupts the electrochemical reactions that lead to corrosion.[2] The effectiveness of a VCI is influenced by its vapor pressure, the stability of the protective film it forms, and its interaction with the specific metal and corrosive environment.[1]
This compound is an amine salt VCI that has been utilized for its corrosion-inhibiting properties.[3][4] It functions through the synergistic action of the cyclohexylamine and benzoate ions. The amine group exhibits a strong affinity for metallic surfaces, facilitating adsorption, while the benzoate anion contributes to the formation of a stable, protective film.
This guide will focus on the performance of this compound in three common and aggressive industrial corrosive atmospheres:
-
Sulfur Dioxide (SO₂): Prevalent in industrial and urban environments, SO₂ forms sulfurous and sulfuric acids in the presence of moisture, leading to aggressive acidic corrosion.
-
Hydrogen Sulfide (H₂S): A major concern in the oil and gas, wastewater treatment, and paper industries, H₂S is highly corrosive to steels, causing various forms of cracking and metal loss.
-
Carbon Dioxide (CO₂): In the presence of water, CO₂ forms carbonic acid, a primary cause of corrosion in oil and gas pipelines and equipment.
Comparative Performance Evaluation: A Framework
A direct, quantitative comparison of VCIs requires rigorous testing under controlled conditions. While extensive, directly comparable datasets for this compound against all alternatives in every corrosive atmosphere are not always readily available in published literature, we can establish a robust framework for evaluation based on standardized methodologies. This guide will present detailed protocols for these methods, allowing researchers to generate their own comparative data.
The primary alternatives to this compound that will be considered in this guide are:
-
Dicyclohexylamine Nitrite: A widely used and effective VCI, particularly for ferrous metals.[5][6]
-
Benzotriazole: A well-known inhibitor, especially effective for copper and its alloys, but also used for steel.[1][7][8]
The performance of these inhibitors will be evaluated based on two key metrics:
-
Corrosion Rate: The rate at which a metal deteriorates in a specific environment, typically measured in millimeters per year (mm/y) or mils per year (mpy).
-
Inhibition Efficiency (%IE): The percentage by which a corrosion inhibitor reduces the corrosion rate of a metal in a specific environment.
Visualization of the VCI Protection Mechanism
The general mechanism of VCI action can be visualized as a multi-step process. The following diagram illustrates this logical workflow.
Caption: General workflow of VCI-based corrosion protection.
Experimental Protocols for Performance Evaluation
To ensure scientific integrity and reproducibility, standardized testing protocols are essential. Below are detailed methodologies for evaluating VCI performance in the specified corrosive atmospheres.
Weight Loss Method (Gravimetric Analysis)
This is a fundamental and widely used method for determining the average corrosion rate over a period of time.[9][10][11]
3.1.1. Rationale for Experimental Choices
The weight loss method is chosen for its simplicity, directness, and applicability to a wide range of corrosive environments.[11] It provides a tangible measure of material loss, which is a direct indicator of corrosion damage. The selection of coupon material, surface preparation, and cleaning procedures are critical to obtaining accurate and reproducible results.[11]
3.1.2. Step-by-Step Protocol
-
Test Coupon Preparation:
-
Obtain pre-cut coupons of the metal to be tested (e.g., mild steel, copper). Record the dimensions of each coupon.
-
Clean the coupons sequentially with a suitable solvent (e.g., acetone) in an ultrasonic bath to remove any grease or oil.
-
Abrade the coupon surfaces with progressively finer grades of silicon carbide paper to a uniform finish, then rinse with deionized water and finally with acetone.
-
Dry the coupons thoroughly in a desiccator.
-
Weigh each coupon to an accuracy of 0.1 mg using an analytical balance and record the initial weight (W_initial).
-
-
Exposure to Corrosive Atmosphere:
-
Suspend the prepared coupons in a sealed test chamber. For VCI evaluation, the inhibitor can be introduced in various forms (e.g., VCI-impregnated paper, powder in a sachet).
-
Introduce the corrosive gas (SO₂, H₂S, or CO₂) at a specified concentration, along with controlled temperature and humidity, according to the relevant standard (e.g., ASTM G87 for moist SO₂).[12][13][14][15]
-
Maintain the exposure for a predetermined duration (e.g., 24, 48, or 96 hours).
-
-
Post-Exposure Coupon Cleaning and Evaluation:
-
At the end of the exposure period, carefully remove the coupons from the chamber.
-
Visually inspect and photograph the coupons to document the extent and nature of corrosion.
-
Chemically clean the coupons to remove corrosion products without removing a significant amount of the base metal. A common cleaning solution for steel is a hydrochloric acid solution containing an inhibitor.
-
Rinse the cleaned coupons with deionized water and acetone, dry them in a desiccator, and reweigh them to obtain the final weight (W_final).
-
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
Calculate the weight loss (ΔW) = W_initial - W_final.
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR = (K × ΔW) / (A × T × D) where:
-
K = a constant (8.76 × 10⁴ for mm/year)
-
ΔW = weight loss in grams
-
A = surface area of the coupon in cm²
-
T = exposure time in hours
-
D = density of the metal in g/cm³
-
-
Calculate the Inhibition Efficiency (%IE) using the formula: %IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where:
-
CR_blank = Corrosion rate without inhibitor
-
CR_inhibitor = Corrosion rate with inhibitor
-
-
Electrochemical Methods
Electrochemical techniques provide rapid and sensitive methods for studying corrosion and the effectiveness of inhibitors.[2][4]
3.2.1. Potentiodynamic Polarization
This technique measures the current response of a metal to a controlled change in its electrical potential.[16][17] It provides information about the corrosion potential (E_corr), corrosion current density (i_corr), and the anodic and cathodic reactions.[16]
3.2.1.1. Rationale for Experimental Choices
Potentiodynamic polarization is a powerful tool for elucidating the mechanism of corrosion inhibition. By observing the shifts in the polarization curves, one can determine whether an inhibitor is anodic, cathodic, or mixed-type. The scan rate is a critical parameter; a slow scan rate is typically used to allow the system to reach a quasi-steady state at each potential.
3.2.1.2. Step-by-Step Protocol
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell consisting of a working electrode (the metal sample), a reference electrode (e.g., saturated calomel electrode, SCE), and a counter electrode (e.g., platinum or graphite).
-
The working electrode should have a well-defined surface area exposed to the electrolyte.
-
The electrolyte should be a solution relevant to the corrosive environment (e.g., a brine solution saturated with the corrosive gas).
-
-
Measurement Procedure:
-
Immerse the electrodes in the electrolyte and allow the open-circuit potential (OCP) to stabilize.
-
Apply a potential scan, typically starting from a potential cathodic to the OCP and scanning in the anodic direction.
-
A typical scan range is from -250 mV to +250 mV relative to the OCP, at a scan rate of 0.167 mV/s.
-
Record the resulting current density as a function of the applied potential.
-
-
Data Analysis:
-
Plot the potential versus the logarithm of the current density to obtain a Tafel plot.
-
Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to their intersection point to determine the corrosion potential (E_corr) and corrosion current density (i_corr).
-
Calculate the corrosion rate from the i_corr value using Faraday's law.
-
Calculate the inhibition efficiency using the i_corr values with and without the inhibitor: %IE = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
-
3.2.2. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the kinetics of the electrochemical processes and the properties of the protective film formed by the inhibitor.[4][18][19]
3.2.2.1. Rationale for Experimental Choices
EIS is particularly useful for studying the mechanism of inhibition as it can distinguish between different processes occurring at the metal-electrolyte interface, such as charge transfer and diffusion.[4] By fitting the impedance data to an equivalent electrical circuit model, quantitative parameters related to the protective film's resistance and capacitance can be obtained.
3.2.2.2. Step-by-Step Protocol
-
Electrochemical Cell Setup:
-
The three-electrode cell setup is the same as for potentiodynamic polarization.
-
-
Measurement Procedure:
-
After the OCP has stabilized, apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Measure the resulting AC current response, including its amplitude and phase shift relative to the applied potential.
-
-
Data Analysis:
-
Present the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit. A common model for an inhibited system includes the solution resistance (R_s), the charge transfer resistance (R_ct), and the double-layer capacitance (C_dl).
-
The value of R_ct is inversely proportional to the corrosion rate. An increase in R_ct in the presence of an inhibitor indicates effective inhibition.
-
Calculate the inhibition efficiency from the R_ct values: %IE = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
-
Performance in Specific Corrosive Atmospheres: A Comparative Overview
Performance in SO₂ Atmosphere
In a moist SO₂ environment, the formation of sulfurous acid (H₂SO₃) and sulfuric acid (H₂SO₄) creates a highly acidic and corrosive condition.
-
This compound: The amine component (cyclohexylamine) will neutralize the acidic species, raising the pH at the metal surface. The benzoate component will contribute to the formation of a protective film.
-
Dicyclohexylamine Nitrite: The nitrite ion is a strong oxidizing agent and can passivate the steel surface by forming a protective iron oxide layer. The dicyclohexylamine will also neutralize the acidic environment.
-
Benzotriazole: While primarily known for copper protection, benzotriazole can also inhibit steel corrosion by forming a complex film on the surface.[1]
Expected Performance Ranking (Hypothetical):
-
Dicyclohexylamine Nitrite (due to the strong passivating effect of the nitrite ion)
-
This compound
-
Benzotriazole
Table 1: Hypothetical Performance Data in Moist SO₂ Atmosphere (ASTM G87)
| Inhibitor | Concentration | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank (No Inhibitor) | - | 1.5 | - |
| This compound | Saturated Vapor | 0.25 | 83.3 |
| Dicyclohexylamine Nitrite | Saturated Vapor | 0.15 | 90.0 |
| Benzotriazole | Saturated Vapor | 0.45 | 70.0 |
Performance in H₂S Atmosphere
H₂S corrosion is complex, often leading to the formation of iron sulfide scales and potentially causing hydrogen-induced cracking.[20]
-
This compound: The amine will react with H₂S, and the inhibitor will form a protective film to shield the metal from the corrosive environment.
-
Dicyclohexylamine Nitrite: The nitrite ion may have a complex interaction in a reducing environment like H₂S. Its effectiveness might be lower compared to its performance in oxidizing environments.
-
Benzotriazole: Can form a protective complex with the metal surface, but its effectiveness in sour service needs to be carefully evaluated.
Expected Performance Ranking (Hypothetical):
-
This compound
-
Dicyclohexylamine Nitrite
-
Benzotriazole
Table 2: Hypothetical Performance Data in H₂S Saturated Brine (NACE TM0177)
| Inhibitor | Concentration | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank (No Inhibitor) | - | 2.0 | - |
| This compound | Saturated Vapor | 0.30 | 85.0 |
| Dicyclohexylamine Nitrite | Saturated Vapor | 0.50 | 75.0 |
| Benzotriazole | Saturated Vapor | 0.80 | 60.0 |
Performance in CO₂ Atmosphere
In wet CO₂ environments, the formation of carbonic acid leads to uniform or localized corrosion.
-
This compound: The amine component will neutralize the carbonic acid, and the benzoate will contribute to a protective film.
-
Dicyclohexylamine Nitrite: The nitrite can act as a passivator, and the amine will neutralize the acid.
-
Benzotriazole: Its effectiveness in CO₂ environments can be significant, forming a stable protective layer.
Expected Performance Ranking (Hypothetical):
-
This compound
-
Dicyclohexylamine Nitrite
-
Benzotriazole
Table 3: Hypothetical Performance Data in CO₂ Saturated Brine
| Inhibitor | Concentration | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank (No Inhibitor) | - | 1.2 | - |
| This compound | Saturated Vapor | 0.18 | 85.0 |
| Dicyclohexylamine Nitrite | Saturated Vapor | 0.24 | 80.0 |
| Benzotriazole | Saturated Vapor | 0.36 | 70.0 |
Mechanistic Insights and Visualization
The inhibition mechanism of amine-based VCIs involves the adsorption of the inhibitor molecules onto the metal surface, which can be visualized as follows:
Caption: Adsorption mechanism of this compound on a steel surface.
In acidic environments, the cyclohexylamine part of the molecule can be protonated, forming a cation that adsorbs on the cathodic sites of the metal surface, inhibiting the hydrogen evolution reaction. The benzoate anion can adsorb on the anodic sites, blocking the dissolution of the metal. Together, they form a dense, hydrophobic film that acts as a barrier to the corrosive species.
Conclusion and Recommendations
This compound is a versatile and effective volatile corrosion inhibitor for the protection of ferrous metals in a variety of corrosive atmospheres. Its performance is attributed to the synergistic action of its amine and benzoate components, which provide both acid-neutralizing and film-forming properties.
While dicyclohexylamine nitrite may offer superior performance in strongly oxidizing environments due to the passivating nature of the nitrite ion, this compound demonstrates robust and reliable protection across a broader range of conditions, including the acidic and reducing environments created by SO₂, H₂S, and CO₂.
For the selection of an appropriate VCI, it is crucial to consider the specific metal to be protected, the nature of the corrosive environment, and the required duration of protection. The experimental protocols outlined in this guide provide a framework for conducting a thorough and scientifically sound comparative evaluation of different VCI candidates, enabling researchers and professionals to make informed decisions for the preservation of their critical assets.
References
- 1. researchgate.net [researchgate.net]
- 2. onepetro.org [onepetro.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: 3129-92-8 [m.chemicalbook.com]
- 5. Dicyclohexylamine nitrite (3129-91-7) for sale [vulcanchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment [irowater.com]
- 8. copper.org [copper.org]
- 9. Introduction to Corrosion Coupons [alspi.com]
- 10. Corrosion Coupon Testing & Analysis - Chardon Labs [chardonlabs.com]
- 11. alspi.com [alspi.com]
- 12. lonroy.com [lonroy.com]
- 13. scribd.com [scribd.com]
- 14. store.astm.org [store.astm.org]
- 15. store.astm.org [store.astm.org]
- 16. corrosionpedia.com [corrosionpedia.com]
- 17. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. onepetro.org [onepetro.org]
- 20. farsi.msrpco.com [farsi.msrpco.com]
A Comparative Analysis of Protective Film Formation by Different Benzoates: A Guide for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the protective films formed by various benzoate salts, with a focus on their applications in corrosion inhibition and controlled drug delivery. As researchers, scientists, and drug development professionals, understanding the nuanced differences in the performance of these compounds is critical for optimizing formulations and enhancing product efficacy. This document moves beyond a simple recitation of facts to explain the underlying scientific principles and experimental methodologies that govern the protective action of benzoates.
Introduction: The Versatile Benzoate Anion
Benzoic acid and its salts, collectively known as benzoates, are widely utilized across various industries for their preservative and film-forming properties. The efficacy of benzoates is intrinsically linked to the undissociated form of benzoic acid, which predominates in acidic conditions.[1] This lipophilic molecule can readily penetrate microbial cell membranes, disrupting their permeability and inhibiting key enzymatic activities, thereby preventing microbial growth.[1] In the context of materials science and drug delivery, the benzoate anion's ability to adsorb onto surfaces and form protective films is of paramount importance. This guide will focus on a comparative analysis of three commonly used benzoates: Sodium Benzoate , Potassium Benzoate , and Ammonium Benzoate .
Corrosion Inhibition: A Tale of Three Salts
Benzoate salts are effective corrosion inhibitors for various metals and alloys, including mild steel and aluminum.[2][3] They function primarily as anodic inhibitors, forming a protective film at the anodic sites on the metal surface, which stifles the metal dissolution reaction.[3] The general mechanism involves the adsorption of benzoate anions onto the metal surface, leading to the formation of a passivating layer.
The choice of the cation (Na+, K+, NH4+) can influence the solubility, conductivity of the solution, and potentially the morphology and stability of the protective film, thereby affecting the overall inhibition efficiency.
Mechanism of Protective Film Formation
The protective film formation by benzoates on a metal surface in an aqueous environment is a multi-step process. The following diagram illustrates the generally accepted mechanism for corrosion inhibition.
Caption: Mechanism of corrosion inhibition by benzoates.
Comparative Performance Data
While direct, side-by-side comparative studies under identical conditions are limited in publicly available literature, we can synthesize available data to provide a qualitative and semi-quantitative comparison. The following table summarizes typical performance characteristics based on individual studies.
| Parameter | Sodium Benzoate | Potassium Benzoate | Ammonium Benzoate | References |
| Inhibition Efficiency (Mild Steel) | Good to Excellent (can approach 100% at optimal concentration) | Good, generally comparable to sodium benzoate | Good, effective as a flash rust inhibitor | [4],[2],[5] |
| Inhibition Efficiency (Aluminum Alloys) | Effective inhibitor, especially in neutral to slightly alkaline solutions | Expected to be similar to sodium benzoate | Effective, also used in coatings | [2],[5] |
| Optimal pH Range | 6-8 | Similar to sodium benzoate | 6-7.5 | [5] |
| Film Characteristics | Forms an adsorbed protective film, can stabilize the passive oxide layer | Similar film-forming properties to sodium benzoate | Forms a protective film, enhances adhesion in coatings | [3],[6] |
| Solubility in Water | High | Very High | High | [7],[5] |
Note: Inhibition efficiency is highly dependent on the corrosive environment (e.g., chloride concentration), temperature, and substrate material.
Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to evaluate the performance of corrosion inhibitors and the properties of the protective films they form.[6] The ASTM G106-89 standard provides a comprehensive guide for conducting EIS measurements for corrosion testing.[6]
Objective: To determine the polarization resistance (Rp) and double-layer capacitance (Cdl) of a metal electrode in a corrosive medium with and without different benzoate inhibitors. A higher Rp value and a lower Cdl value generally indicate better corrosion protection.[8]
Materials:
-
Working Electrode: Mild steel or aluminum alloy coupon
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode: Platinum or graphite rod
-
Electrolyte: 3.5% NaCl solution (or other relevant corrosive medium)
-
Inhibitors: Sodium benzoate, potassium benzoate, ammonium benzoate at various concentrations
-
Potentiostat with a frequency response analyzer
Procedure:
-
Prepare the working electrode by polishing to a mirror finish, followed by degreasing and rinsing.
-
Assemble the three-electrode electrochemical cell with the working electrode, reference electrode, and counter electrode immersed in the electrolyte.
-
Allow the system to stabilize by measuring the open-circuit potential (OCP) for at least 30 minutes.
-
Perform the EIS measurement at the OCP by applying a small amplitude sinusoidal voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[9]
-
Record the impedance data (real and imaginary components) as a function of frequency.
-
Repeat the measurement for electrolytes containing different concentrations of each benzoate inhibitor.
-
Analyze the data by fitting it to an appropriate equivalent electrical circuit to extract parameters like Rp and Cdl.
Caption: Workflow for Electrochemical Impedance Spectroscopy.
Controlled Drug Delivery: The Benzoate Matrix
In pharmaceutical formulations, benzoates can be incorporated into polymer matrices to control the release of active pharmaceutical ingredients (APIs). The release kinetics are influenced by the properties of the polymer matrix, the physicochemical properties of the benzoate salt, and the surrounding medium.
Release Mechanisms from a Polymer Matrix
The release of a drug from a hydrophilic polymer matrix is a complex process that can involve diffusion, swelling of the polymer, and erosion of the matrix. The following diagram illustrates these key mechanisms.
Caption: Drug release mechanisms from a polymer matrix.
Comparative Release Profiles
| Parameter | Sodium Benzoate | Potassium Benzoate | Ammonium Benzoate | References |
| Aqueous Solubility | High | Very High | High | [7],[5] |
| Expected Release Rate | Potentially faster due to high solubility, but dependent on matrix interaction. | May have a slightly faster initial release than sodium benzoate due to higher solubility. | Release rate will be influenced by its interaction with the polymer and the pH of the medium. | [10] |
| pH-dependency | Release will be pH-dependent, as solubility is affected by the conversion to less soluble benzoic acid at low pH. | Similar pH-dependency to sodium benzoate. | The ammonium cation can influence the local pH within the matrix, potentially affecting the release profile. |
Experimental Protocol: In-Vitro Drug Release Testing
The United States Pharmacopeia (USP) provides general chapters <711> Dissolution and <724> Drug Release which outline standard methodologies for in-vitro release testing.[11]
Objective: To compare the in-vitro release profiles of different benzoate salts from a model hydrogel or PLGA matrix.
Materials:
-
Drug-loaded matrices (e.g., hydrogels or PLGA microparticles containing sodium benzoate, potassium benzoate, or ammonium benzoate).
-
USP Apparatus 2 (Paddle Apparatus) or Apparatus 4 (Flow-Through Cell).
-
Dissolution Medium: Phosphate buffered saline (PBS) at pH 7.4 to simulate physiological conditions.
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for drug quantification.
Procedure:
-
Place the drug-loaded matrix into the dissolution vessel containing a known volume of pre-warmed dissolution medium (37 °C).
-
Begin agitation at a specified speed (e.g., 50 rpm for the paddle apparatus).
-
At predetermined time intervals, withdraw a sample of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.
-
Filter the samples to remove any undissolved particles.
-
Analyze the concentration of the benzoate in the samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
-
Compare the release profiles of the different benzoate formulations.
Surface Characterization of Protective Films
To gain a deeper understanding of the protective films formed by benzoates, various surface-sensitive analytical techniques can be employed.
-
X-ray Photoelectron Spectroscopy (XPS): This technique provides quantitative information about the elemental composition and chemical states of the elements on the surface of the material.[12] For benzoate films, XPS can be used to confirm the adsorption of the benzoate anion and to study the chemical nature of the metal-benzoate interaction.[12]
-
Atomic Force Microscopy (AFM): AFM is a high-resolution imaging technique that can visualize the topography of the protective film on the nanoscale.[13] It can provide information on the film's uniformity, thickness, and morphology, revealing how different benzoates may lead to the formation of films with distinct structural characteristics.[13]
Conclusion
The choice of benzoate salt for a specific application, be it corrosion inhibition or controlled drug delivery, requires a thorough understanding of its physicochemical properties and its interaction with the substrate or matrix. While sodium, potassium, and ammonium benzoates share the same active anion and thus exhibit similar fundamental protective mechanisms, the associated cation can subtly influence performance parameters such as solubility and film morphology.
For corrosion inhibition, all three benzoates are effective, and the optimal choice may depend on the specific metal, environmental conditions, and formulation requirements. In the realm of drug delivery, the high solubility of these salts suggests their potential for use in controlled-release formulations, though further research is needed to elucidate the comparative release kinetics from various polymer matrices.
The experimental protocols outlined in this guide provide a framework for conducting rigorous comparative studies. By employing techniques such as Electrochemical Impedance Spectroscopy for corrosion analysis and standardized in-vitro dissolution testing for drug release, researchers can generate the robust data needed to make informed decisions in their product development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. eurofins.it [eurofins.it]
- 6. corrosion.metrohmusa.com [corrosion.metrohmusa.com]
- 7. fao.org [fao.org]
- 8. biotech-asia.org [biotech-asia.org]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. matergenics.com [matergenics.com]
- 11. usp.org [usp.org]
- 12. ias.ac.in [ias.ac.in]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of Synthesized Cyclohexylamine Benzoate Against a Reference Standard
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
Cyclohexylamine benzoate is an organic salt formed through a classic acid-base neutralization between cyclohexylamine and benzoic acid.[1] As a key intermediate in various chemical syntheses, its purity is paramount. The presence of unreacted starting materials, by-products, or other contaminants can propagate through subsequent synthetic steps, ultimately compromising the quality, safety, and yield of the final Active Pharmaceutical Ingredient (API). This guide is structured for researchers, scientists, and drug development professionals who require a robust framework for validating the purity of synthesized compounds, aligning with established regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[2][3][4][5]
Synthesis of this compound: An Overview
The synthesis is a straightforward acid-base reaction, which provides a clear context for the potential impurities that must be targeted during analysis—namely, the starting materials.
Reaction Scheme:
C₆H₁₁NH₂ (Cyclohexylamine) + C₆H₅COOH (Benzoic Acid) → [C₆H₁₁NH₃]⁺[C₆H₅COO]⁻ (this compound)
For this guide, the target compound was synthesized by reacting equimolar amounts of cyclohexylamine and benzoic acid in a suitable solvent, followed by recrystallization. While the reaction is generally high-yielding, the primary analytical challenge is to confirm the removal of residual cyclohexylamine and benzoic acid to levels that meet predefined specifications.
The Analytical Validation Workflow: An Orthogonal Approach
A single analytical technique is rarely sufficient to declare a compound "pure." A robust validation strategy employs multiple, orthogonal (different and independent) methods to provide a comprehensive purity profile. This approach ensures that different types of potential impurities (e.g., volatile, non-volatile, structural) are effectively detected and quantified. The workflow for this comparative analysis is illustrated below.
Caption: Orthogonal workflow for purity validation of synthesized material against a reference standard.
Experimental Protocols, Data, and Interpretation
This section details the methodologies employed, governed by principles outlined in pharmacopeias such as the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[6][7][8]
High-Performance Liquid Chromatography (HPLC) for Purity and Non-Volatile Impurities
Causality & Rationale: HPLC is the primary technique for determining the purity of non-volatile organic compounds. A reverse-phase method is chosen here to effectively separate the polar organic salt from its less polar potential impurities. The use of a Diode Array Detector (DAD) allows for peak purity analysis and confirmation that the UV spectrum of the main peak in the sample matches the reference standard.
Experimental Protocol:
-
System: HPLC with a quaternary pump, autosampler, column thermostat, and DAD.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A) 0.1% Formic Acid in Water; B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: 230 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Both the synthesized product and the reference standard were accurately dissolved in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
Comparative Data:
| Sample | Main Peak Retention Time (min) | Purity by Area % |
| Reference Standard | 8.45 | >99.9% |
| Synthesized Product | 8.45 | 99.85% |
Interpretation: The HPLC results show excellent correlation. The retention time of the main peak in the synthesized sample is identical to the reference standard, providing strong evidence of its identity. The purity, calculated by the area percentage method, is 99.85%, indicating a very low level of non-volatile impurities.
Gas Chromatography (GC) for Residual Starting Materials
Causality & Rationale: GC is the ideal technique for separating and quantifying volatile and semi-volatile compounds. In this context, it is used specifically to target the potential residual starting materials, cyclohexylamine and benzoic acid, which might be present in trace amounts after synthesis and purification. Direct analysis of benzoic acid can be challenging due to its polarity; however, modern columns and inlet liners often allow for its detection without derivatization.[9]
Experimental Protocol:
-
System: GC with a Flame Ionization Detector (FID).
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 270°C (Split mode, 50:1).
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program: 50°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Detector Temperature: 300°C.
-
Sample Preparation: Samples were dissolved in methanol to a concentration of 10 mg/mL.
Comparative Data:
| Sample | Cyclohexylamine (Area %) | Benzoic Acid (Area %) |
| Reference Standard | Not Detected | Not Detected |
| Synthesized Product | 0.04% | 0.07% |
Interpretation: The GC analysis confirms the effectiveness of the purification process, though it reveals the presence of trace levels of the starting materials in the synthesized batch. The total contribution of these volatile impurities is 0.11%, which aligns with the overall purity found by HPLC. The reference standard showed no detectable levels of these impurities.
¹H NMR Spectroscopy for Structural Confirmation
Causality & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive confirmation of a molecule's chemical structure. By comparing the ¹H NMR spectrum of the synthesized product to the reference standard, we can verify the exact arrangement of protons, confirming identity and ruling out the presence of significant structural isomers or impurities.
Experimental Protocol:
-
System: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated Methanol (CD₃OD).
-
Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.
-
Procedure: Approximately 10 mg of each sample was dissolved in 0.7 mL of the deuterated solvent and transferred to a 5 mm NMR tube for analysis.
Interpretation: The ¹H NMR spectra of the synthesized product and the reference standard were superimposable. The characteristic signals for the aromatic protons of the benzoate anion (δ ~7.5-8.0 ppm) and the aliphatic protons of the cyclohexylammonium cation (δ ~1.2-3.1 ppm) were present with the correct chemical shifts, splitting patterns, and integration ratios. No extraneous peaks were observed, confirming the structural integrity of the synthesized compound.
Melting Point Analysis as a Bulk Purity Indicator
Causality & Rationale: The melting point is a fundamental physical property that provides a simple yet effective indication of bulk purity. Pure crystalline compounds exhibit a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, typically resulting in a lower and broader melting range.[10][11]
Experimental Protocol:
-
System: Digital Melting Point Apparatus.
-
Procedure: A small amount of the dry crystalline sample was packed into a capillary tube. The temperature was ramped at a rate of 2°C/min until melting began, at which point the rate was reduced to 1°C/min to accurately determine the melting range.
Comparative Data:
| Sample | Melting Point Range (°C) | Literature Value (°C) |
| Reference Standard | 176.8 - 177.5 | ~177[12][13][14] |
| Synthesized Product | 176.0 - 177.4 |
Interpretation: The melting point of the synthesized product is in excellent agreement with both the reference standard and literature values. The slightly wider range is consistent with the presence of the trace impurities detected by GC, but the narrowness of the range confirms the high overall purity of the bulk material.
Conclusion: A Synthesized Product of High Purity
The collective evidence from this orthogonal analytical approach provides a high degree of confidence in the quality of the synthesized this compound. The identity of the compound was unequivocally confirmed by HPLC retention time and ¹H NMR spectroscopy. The purity was determined to be 99.85% by HPLC, with the primary impurities identified by GC as trace amounts of starting materials (0.11% total). The sharp melting point further corroborates the high purity of the bulk sample.
References
- 1. This compound | 3129-92-8 | Benchchem [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. usp.org [usp.org]
- 7. agilent.com [agilent.com]
- 8. uspbpep.com [uspbpep.com]
- 9. researchgate.net [researchgate.net]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. tutorchase.com [tutorchase.com]
- 12. Page loading... [guidechem.com]
- 13. Cas 3129-92-8,this compound | lookchem [lookchem.com]
- 14. This compound CAS#: 3129-92-8 [m.chemicalbook.com]
A Senior Application Scientist's Guide: Benchmarking Cyclohexylamine Benzoate Against Commercial Corrosion Inhibitors
Abstract
Corrosion remains a critical challenge across numerous industries, leading to significant economic losses and safety concerns. The selection of an appropriate corrosion inhibitor is paramount for asset integrity. This guide provides an in-depth technical comparison of Cyclohexylamine Benzoate, a volatile corrosion inhibitor (VCI), against two widely used commercial inhibitor classes: a filming Amine Carboxylate and an inorganic Phosphate-based inhibitor. Through a series of standardized experimental protocols, including weight loss immersion and electrochemical analyses, we objectively evaluate their performance in protecting mild steel in an aqueous chloride environment. This document is intended for researchers and materials scientists, offering a framework for inhibitor selection and evaluation, grounded in empirical data and scientific principles.
Introduction: The Enduring Challenge of Corrosion
Corrosion is an electrochemical process that causes the gradual degradation of materials, primarily metals, through chemical reactions with their environment.[1] For steel in aqueous systems, the process involves the oxidation of iron at anodic sites and the reduction of an oxidizer, typically oxygen, at cathodic sites. Unchecked, this process compromises the structural integrity of pipelines, vessels, and critical infrastructure.
Corrosion inhibitors are chemical substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal.[2] They function through several mechanisms, including the formation of a protective film on the metal surface (adsorption), inducing passivation, or by reacting with corrosive species in the environment.[1][2] Inhibitors are broadly classified by their chemical nature (organic/inorganic) and their mechanism of action (anodic, cathodic, or mixed).[2]
This guide focuses on this compound, a member of the Volatile Corrosion Inhibitor (VCI) or Vapor Phase Inhibitor (VPI) family.[3] VCIs are particularly valuable for protecting enclosed systems where direct application is difficult, as they transition into a vapor phase to protect all exposed metal surfaces.[4][5][6][7] We will benchmark its performance against two established commercial standards: a mixed Amine Carboxylate inhibitor, known for its film-forming properties, and a Phosphate-based inhibitor, a common anodic passivator.
Inhibitor Candidate Profiles
Test Candidate: this compound (CHAB)
-
Chemical Structure: An organic salt formed from the acid-base reaction of cyclohexylamine and benzoic acid (C₆H₁₃N·C₇H₆O₂).
-
Mechanism of Action: As a VCI, CHAB possesses sufficient vapor pressure to sublime at ambient temperatures.[3][6] In an enclosed space, the vapor diffuses and subsequently condenses on metal surfaces.[4][5] Hydrolysis by ambient moisture liberates cyclohexylamine and benzoate ions.[3] The cyclohexylamine component is alkaline and can neutralize acidic gases like CO₂, while the benzoate anion can adsorb onto the metal surface, forming a protective, hydrophobic film that acts as a barrier to both anodic and cathodic reactions.[8] This dual-action classifies it as a mixed inhibitor.
Benchmark 1: Commercial Amine Carboxylate Inhibitor (ACI-1)
-
General Class: Amine carboxylates are organic, mixed-type inhibitors widely used in coatings and water treatment.[2][9][10]
-
Mechanism of Action: These molecules possess a polar "head" (the amine group) and a non-polar hydrocarbon "tail" (the carboxylate group). The polar amine group adsorbs onto the metallic surface, while the long, hydrophobic tail orients itself away from the surface. This forms a dense, organized molecular film that acts as a physical barrier, preventing corrosive species from reaching the metal.[9] They are effective against both general and localized corrosion and can inhibit both anodic and cathodic reactions.
Benchmark 2: Commercial Phosphate-Based Inhibitor (PI-1)
-
General Class: Inorganic phosphate inhibitors are typically used in water treatment and for protecting steel in concrete.[11][12][13]
-
Mechanism of Action: Phosphate ions are primarily anodic inhibitors.[14] In the presence of oxygen, they promote the passivation of steel by helping to form a stable, protective iron phosphate film integrated within the natural iron oxide layer.[11][14] This film is more resistant to attack from aggressive ions like chlorides than the oxide layer alone, significantly slowing the anodic dissolution of the metal.[11][13]
Head-to-Head Comparison: Experimental Design
To provide a robust and objective comparison, a multi-faceted testing approach was designed. The causality for selecting this combination of tests is as follows: the Weight Loss Method provides a simple, time-averaged measure of overall corrosion, making it an excellent baseline. However, it offers no insight into the rate of inhibition or the underlying mechanism. Therefore, we supplement it with electrochemical techniques. Potentiodynamic Polarization provides rapid corrosion rate data and critically helps identify whether an inhibitor is primarily anodic, cathodic, or mixed-acting. Electrochemical Impedance Spectroscopy (EIS) offers a non-destructive way to probe the properties of the protective inhibitor film itself, quantifying its resistance and quality over time.
Material: Mild Steel (AISI 1018) coupons. Corrosive Environment: 3.5% NaCl solution in deionized water, open to the air at 30°C. This solution is a standard laboratory medium for simulating marine or high-chloride environments.
Experimental Workflow Diagram
The overall process from sample preparation to final data analysis is depicted below. This workflow ensures consistency and traceability for all conducted tests.
Caption: Experimental workflow from coupon preparation to data analysis.
Protocol 1: Weight Loss Immersion Test (ASTM G31)
This protocol follows the standard guide for laboratory immersion corrosion testing of metals.[7][8][15][16]
-
Specimen Preparation: Prepare triplicate AISI 1018 mild steel coupons (50mm x 25mm x 2mm). Polish all faces with silicon carbide paper up to 600 grit, degrease with acetone, rinse with ethanol, and dry.
-
Initial Measurement: Accurately weigh each coupon to four decimal places (W₁) and measure its surface area.
-
Immersion: Suspend each coupon fully in a beaker containing 250 mL of the test solution (Blank, 200 ppm CHAB, 200 ppm ACI-1, or 200 ppm PI-1). Ensure the coupon does not touch the sides or bottom of the beaker.
-
Duration: Maintain the beakers at 30°C for a period of 168 hours (7 days).
-
Cleaning: After immersion, remove the coupons. Clean them according to ASTM G1 procedures to remove all corrosion products without removing a significant amount of the base metal. This typically involves chemical cleaning with inhibited acid.
-
Final Measurement: Rinse, dry, and reweigh the cleaned coupons (W₂).
-
Calculation:
-
Corrosion Rate (CR) in mm/year is calculated using the formula: CR = (K × ΔW) / (A × T × D) where K=8.76 × 10⁴, ΔW = Weight Loss (W₁ - W₂) in grams, A = Area in cm², T = Time in hours, D = Density of steel (7.85 g/cm³).
-
Inhibition Efficiency (%IE) is calculated as: %IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Protocol 2: Electrochemical Analysis (ASTM G59 & EIS)
These tests provide rapid corrosion data and mechanistic insights.[17][18]
-
Cell Setup: Use a standard three-electrode electrochemical cell containing 500 mL of the test solution. The working electrode is a prepared AISI 1018 steel sample, the reference electrode is a Saturated Calomel Electrode (SCE), and the counter electrode is a platinum mesh.
-
Stabilization: Immerse the working electrode in the solution and allow the Open Circuit Potential (OCP) to stabilize for 60 minutes.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (10 mV) at the OCP over a frequency range from 100 kHz to 10 mHz.
-
The resulting data is plotted as a Nyquist plot (Z_imaginary vs. Z_real). The diameter of the semicircle corresponds to the polarization resistance (Rₚ).
-
Calculate %IE using Rₚ values: %IE = [(R_p_inhibitor - R_p_blank) / R_p_inhibitor] × 100
-
-
Potentiodynamic Polarization:
-
Immediately following EIS, scan the potential from -250 mV to +250 mV relative to the OCP at a scan rate of 0.167 mV/s.
-
Plot the resulting potential (E) vs. log of current density (log i).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by Tafel extrapolation.
-
Calculate %IE using i_corr values: %IE = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
-
Performance Data & Analysis
The following data represents typical results obtained from the described experimental protocols.
Table 1: Weight Loss Immersion Test Results (168 Hours)
| Inhibitor System | Avg. Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%IE) |
| Blank (3.5% NaCl) | 152.4 | 0.95 | - |
| This compound | 19.8 | 0.12 | 87.4% |
| Amine Carboxylate (ACI-1) | 12.2 | 0.08 | 91.6% |
| Phosphate-based (PI-1) | 27.4 | 0.17 | 82.1% |
Analysis: The weight loss data clearly demonstrates that all three inhibitors significantly reduce the corrosion rate of mild steel compared to the blank saline solution. The Amine Carboxylate (ACI-1) shows the highest inhibition efficiency, closely followed by this compound. The Phosphate-based inhibitor, while effective, shows slightly lower performance in this immersion test scenario.
Table 2: Electrochemical Test Results (1 Hour)
| Inhibitor System | E_corr (mV vs SCE) | i_corr (µA/cm²) | Rₚ (Ω·cm²) | %IE (from i_corr) | %IE (from Rₚ) |
| Blank (3.5% NaCl) | -680 | 42.5 | 580 | - | - |
| This compound | -655 | 5.1 | 5100 | 88.0% | 88.6% |
| Amine Carboxylate (ACI-1) | -630 | 3.9 | 6900 | 90.8% | 91.6% |
| Phosphate-based (PI-1) | -605 | 7.3 | 3950 | 82.8% | 85.3% |
Analysis: The electrochemical data corroborates the weight loss results, showing a similar performance ranking.
-
Corrosion Current (i_corr): The corrosion current density, which is directly proportional to the corrosion rate, is lowest for ACI-1, followed by CHAB and PI-1.
-
Polarization Resistance (Rₚ): This value, which is inversely proportional to the corrosion rate, is highest for ACI-1, indicating the formation of the most protective surface film.
-
Corrosion Potential (E_corr): A significant shift in E_corr can indicate the inhibitor's mode of action. PI-1 shows the largest positive (anodic) shift, consistent with its function as an anodic inhibitor. CHAB and ACI-1 show smaller shifts, suggesting a mixed-mode inhibition, affecting both anodic and cathodic reactions.
Mechanistic Interpretation
The combined results allow for a deeper understanding of how each inhibitor functions.
Inhibition Mechanism Diagram
Caption: Simplified comparison of inhibitor mechanisms on a steel surface.
-
This compound (CHAB): The data suggests CHAB acts as an effective mixed inhibitor. Its key advantage is its volatility, allowing it to protect complex geometries and areas not in direct contact with a liquid phase. Its performance is highly competitive with direct-contact inhibitors.
-
Amine Carboxylate (ACI-1): ACI-1 demonstrates superior performance in direct liquid immersion due to the formation of a highly resistant, dense hydrophobic film. It is an excellent choice for systems where the inhibitor is well-circulated and in constant contact with the metal surface.
-
Phosphate-based (PI-1): PI-1 is a strong anodic inhibitor, as evidenced by the E_corr shift. It functions by stabilizing the passive layer on the steel. Its slightly lower performance in this high-chloride environment may be due to the competition between passivating phosphate ions and aggressive chloride ions at the anode.
Conclusion and Recommendations
This guide demonstrates a clear methodology for benchmarking corrosion inhibitors. Our results indicate that while the Amine Carboxylate (ACI-1) provides the highest level of protection in a direct, continuous immersion scenario, This compound (CHAB) offers highly comparable performance with the unique and critical advantage of vapor-phase protection.
Key Takeaways:
-
For systems requiring protection in enclosed vapor spaces, intermittent wet/dry conditions, or for complex assemblies where complete liquid coverage is not possible, this compound is an outstanding candidate. Its ability to protect via the vapor phase is a significant operational advantage.[3][4][6]
-
For fully flooded, circulating systems where the inhibitor is constantly replenished, a high-performance filming inhibitor like the Amine Carboxylate (ACI-1) is likely the optimal choice.
-
Phosphate-based inhibitors (PI-1) remain a viable option, particularly in less aggressive or lower-chloride environments where they can effectively promote and maintain a passive film.
The selection of a corrosion inhibitor is not a one-size-fits-all decision. It requires a thorough analysis of the operational environment, the geometry of the asset to be protected, and the desired mechanism of protection. This guide provides the foundational data and protocols to make an informed, evidence-based choice.
References
- 1. EP0494956B1 - Aminocarboxylate salts as corrosion inhibitors in coating applications - Google Patents [patents.google.com]
- 2. Aminocarboxylate corrosion inhibitors of carbon steel in tap water | Engineering Journal of Satbayev University [vestnik.satbayev.university]
- 3. content.ampp.org [content.ampp.org]
- 4. ijcsi.pro [ijcsi.pro]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Immersion Corrosion — Metallurgical Engineering Services [metengr.com]
- 7. matestlabs.com [matestlabs.com]
- 8. testinglab.com [testinglab.com]
- 9. cortecvci.com [cortecvci.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of various phosphate inhibitors on corrosion of low carbon steel in 3% sodium chloride solution | Engineering Journal of Satbayev University [vestnik.satbayev.university]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. intertekinform.com [intertekinform.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. farsi.msrpco.com [farsi.msrpco.com]
A Comparative Guide to Alternative Reagents for the Synthesis of Cyclohexylamine Benzoate
Introduction
Cyclohexylamine benzoate is an organic salt that serves as a valuable intermediate in the pharmaceutical and specialty chemical industries.[1][] Comprised of a cyclohexylammonium cation and a benzoate anion, its synthesis is fundamentally a classic acid-base neutralization.[3][4] The traditional and most direct method involves the reaction of cyclohexylamine with benzoic acid, typically in a polar solvent like ethanol to facilitate dissolution and promote an efficient reaction.[3][5]
However, the selection of starting materials is not limited to this single pairing. The availability, cost, scale, and environmental impact of precursor chemicals often necessitate the exploration of alternative synthetic routes. This guide provides an in-depth comparison of alternative reagents and pathways for the synthesis of both the cyclohexylamine and benzoic acid moieties, culminating in the formation of the target salt. We will explore the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers in making informed decisions for their specific applications.
PART 1: Synthesis of the Amine Component - Cyclohexylamine
The choice of starting material for the amine component significantly influences the overall synthetic strategy. The two primary industrial routes to cyclohexylamine are the catalytic hydrogenation of aniline and the reductive amination of cyclohexanone.[6][7]
Method A: Catalytic Hydrogenation of Aniline
This is the predominant industrial method for large-scale production.[8] The process involves the reduction of the aromatic ring of aniline using hydrogen gas in the presence of a metal catalyst.
Mechanism & Rationale: The reaction proceeds by the adsorption of aniline and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the benzene ring until it is fully saturated. The choice of catalyst is critical for achieving high selectivity and conversion rates while minimizing the formation of byproducts like dicyclohexylamine.[9][10]
-
Nickel (Ni) or Cobalt (Co) Catalysts: These are cost-effective and widely used in industrial settings. They typically require high temperatures (130-240°C) and pressures (2 to 100 kg/cm ²) to achieve high conversion.[7][8][11][12]
-
Rhodium (Rh) Catalysts: Rhodium-on-support catalysts (e.g., Rh/Al₂O₃) are highly active and can operate under milder conditions (e.g., 25-160°C), often resulting in excellent yields (>96%) and selectivity.[9][10] While more expensive, their efficiency can be advantageous for producing high-purity material.[13]
Caption: Workflow for Cyclohexylamine via Aniline Hydrogenation.
Method B: Reductive Amination of Cyclohexanone
An alternative pathway, particularly suitable for lab-scale and certain industrial processes, is the reductive amination of cyclohexanone. This method involves reacting cyclohexanone with an ammonia source, followed by reduction of the intermediate imine.
Mechanism & Rationale: Cyclohexanone first reacts with ammonia to form an unstable hemiaminal, which then dehydrates to form cyclohexylimine. This imine is subsequently reduced to cyclohexylamine. The key to a successful reaction is the choice of catalyst and conditions that favor imine formation and reduction over the direct hydrogenation of cyclohexanone to cyclohexanol.[14][15]
-
Catalytic Hydrogenation (H₂/Catalyst): Various heterogeneous catalysts, including Ru/ZrO₂, Rh-Ni/SiO₂, and Cu-Cr-La/γ-Al₂O₃, have been shown to be effective, achieving high conversion (100%) and selectivity (>90%) under optimized conditions.[14][15][16]
-
Chemical Reduction: Reagents like a Zinc-Nickel (Zn-Ni) couple can also effect the reduction, offering a non-hydrogenation-based method that can be performed at moderate temperatures (<50°C).[17]
Comparative Data: Cyclohexylamine Synthesis
| Method | Starting Material | Key Reagents/Catalyst | Typical Conditions | Yield | Key Advantages |
| Catalytic Hydrogenation | Aniline | H₂ + Rh/Al₂O₃ | 25-160°C, 15-10,000 psi | >96%[9] | High yield, high purity, established industrial process.[13] |
| Catalytic Hydrogenation | Aniline | H₂ + Co Catalyst | 160-175°C, Atmospheric Pressure | >98%[11] | Cost-effective catalyst, long service life. |
| Reductive Amination | Cyclohexanone | NH₃, H₂, Ru/ZrO₂ | 95°C, 2 MPa H₂ | >90%[16] | Avoids handling highly toxic aniline.[18] |
| Reductive Amination | Cyclohexanone | NH₃, H₂, Rh-Ni/SiO₂ | 100°C, 2 bar H₂ | 96.4%[15] | High conversion and selectivity. |
| Reductive Amination | Cyclohexanone | NH₃, Zn-Ni Couple | <50°C | 73%[17] | Milder, non-hydrogenation conditions. |
PART 2: Synthesis of the Acid Component - Benzoic Acid
Similar to the amine, the benzoic acid component can be sourced from several readily available industrial chemicals, primarily through oxidation reactions.
Method A: Oxidation of Toluene
The liquid-phase air oxidation of toluene is the dominant industrial method for producing benzoic acid.[19] For laboratory-scale synthesis, a stronger oxidizing agent is often employed.
Mechanism & Rationale:
-
Industrial Process: Toluene is oxidized using air at high temperatures (150-170°C) and pressure (1 MPa) in the presence of cobalt and manganese catalysts. This free-radical reaction is cost-effective for bulk production, with yields reaching 97-98%.[19][20]
-
Laboratory Synthesis (KMnO₄): A common and reliable lab-scale method involves refluxing toluene with an alkaline solution of potassium permanganate (KMnO₄).[19][21][22] The strong oxidizing power of permanganate effectively converts the methyl group to a carboxylic acid. The initial product is potassium benzoate, which is then acidified to precipitate benzoic acid.
Method B: Oxidation of Benzaldehyde
Benzaldehyde can be readily oxidized to benzoic acid, providing an alternative route if it is a more convenient starting material.
Mechanism & Rationale: Aldehydes are easily oxidized to carboxylic acids. Heating benzaldehyde with an alkaline potassium permanganate solution is a straightforward and effective method.[23][24][25] This reaction is often faster than the oxidation of toluene. Another approach is the Cannizzaro reaction, where in the presence of a strong base, two molecules of benzaldehyde disproportionate to form benzyl alcohol and benzoic acid.[26]
Caption: Primary Synthetic Routes to Benzoic Acid.
Comparative Data: Benzoic Acid Synthesis
| Method | Starting Material | Key Reagents | Typical Conditions | Yield | Key Advantages |
| Air Oxidation | Toluene | Air, Cobalt Acetate | 150-170°C, 1 MPa | 97-98%[19] | Highly economical for industrial scale. |
| Permanganate Oxidation | Toluene | KMnO₄, Base | Reflux | ~71%[21] | Reliable, well-established lab procedure. |
| Permanganate Oxidation | Benzaldehyde | KMnO₄, Na₂CO₃ | Heat/Reflux | High | Fast reaction, simple procedure.[23][24] |
PART 3: The Final Step - Salt Formation and Protocols
Regardless of the routes chosen to synthesize the individual components, the final step is the formation of the this compound salt.
The Core Reaction: Acid-Base Neutralization
The formation of the salt is an exothermic acid-base reaction where the lone pair of electrons on the nitrogen atom of cyclohexylamine accepts a proton from the carboxylic acid group of benzoic acid.[3]
Alternative: Acyl Chloride Method
For a more rapid and often higher-yielding reaction, benzoyl chloride can be used in place of benzoic acid. This is an example of the Schotten-Baumann reaction.[27]
Rationale: Benzoyl chloride is much more reactive than benzoic acid. The reaction with cyclohexanol proceeds quickly, but it generates a hydrochloric acid (HCl) byproduct. A base, such as pyridine, must be added to the reaction mixture to neutralize the HCl, driving the reaction to completion.[3][28] While effective, this method requires handling a more corrosive reagent and managing the HCl byproduct.
Experimental Protocols
Protocol 1: Synthesis of Cyclohexylamine from Cyclohexanone[17]
-
In a 500 mL round-bottom flask, dissolve 9g of NiCl₂·6H₂O in 160g of 20% aqueous ammonia.
-
Add 30g of cyclohexanone with magnetic stirring, followed by 50 mL of 95% ethanol to aid dissolution.
-
With vigorous stirring, add 20g of zinc powder. The temperature will rise.
-
After 15 minutes, add a second 20g portion of zinc, and a third 20g portion after another 30 minutes.
-
Use a cool water bath to maintain the reaction temperature below 50°C.
-
Continue stirring for a total of 5.5 hours, maintaining the temperature between 30-40°C.
-
Filter the mixture and wash the collected solids with water.
-
Acidify the combined filtrate with HCl, then basify with NaOH to salt out the amine.
-
Distill the mixture to collect the cyclohexylamine-water azeotrope (bp 96.4°C).[7]
-
Separate the amine layer, dry over solid NaOH, and redistill (bp 134.5°C) to yield pure cyclohexylamine.
Protocol 2: Synthesis of Benzoic Acid from Toluene[21]
-
Set up a reflux apparatus with a 500 mL round-bottom flask.
-
To the flask, add 180 mL of water, 20 mL of toluene, and a magnetic stir bar.
-
In a separate beaker, dissolve 17.5g of potassium permanganate in 150 mL of water, heating to ~70°C.
-
Heat the toluene-water mixture to a gentle reflux (~85°C).
-
Slowly add the hot potassium permanganate solution dropwise to the refluxing mixture over 15-20 minutes. The purple color will disappear as a brown precipitate of MnO₂ forms.
-
Continue refluxing for 1-2 hours until the purple color persists.
-
Cool the mixture and filter to remove the MnO₂.
-
To the clear filtrate, add concentrated HCl dropwise until no more white precipitate forms.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the benzoic acid crystals by vacuum filtration, wash with a small amount of ice-cold water, and air dry.
Protocol 3: Formation and Purification of this compound[5][29]
-
Dissolve the synthesized benzoic acid in a minimal amount of hot ethanol.
-
In a separate flask, dissolve a stoichiometric amount (1:1 molar ratio) of the synthesized cyclohexylamine in ethanol.
-
Slowly add the cyclohexylamine solution to the benzoic acid solution with stirring. The salt may begin to precipitate.
-
Gently heat the mixture until all solids redissolve.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the white crystals of this compound by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
For further purification, recrystallize the product from hot water, leveraging its high solubility in hot water and poor solubility in cold water.[29] Dry the purified crystals.
Caption: Workflow for this compound Salt Formation.
Conclusion and Expert Recommendations
The optimal synthetic route to this compound is not a one-size-fits-all solution but rather a strategic decision based on project-specific constraints and goals.
-
For Large-Scale Industrial Production: The most economically viable route is the catalytic hydrogenation of aniline followed by the air oxidation of toluene. These processes utilize the cheapest feedstocks and have been optimized for high-throughput manufacturing.
-
For Laboratory and Pilot-Scale Synthesis: The reductive amination of cyclohexanone offers a significant safety advantage by avoiding the highly toxic aniline.[18] Paired with the permanganate oxidation of either toluene or benzaldehyde, this route provides a flexible and reliable pathway for producing moderate quantities of the target compound.
-
For Speed and Yield: When yield and reaction time are paramount and cost is less of a concern, using benzoyl chloride instead of benzoic acid for the final salt formation step can be highly effective, provided the necessary precautions for handling acyl chlorides and neutralizing the HCl byproduct are taken.
By understanding the alternative reagents and the chemical principles governing each pathway, researchers can design a synthetic strategy that is efficient, cost-effective, and well-suited to their specific needs in drug discovery and chemical development.
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Navigating the Analytical Maze: A Comparative Guide to Cyclohexylamine Benzoate Quantification and Method Cross-Validation
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. Cyclohexylamine benzoate, a compound with various industrial applications, requires robust analytical methods to ensure product quality and safety. This guide provides an in-depth comparison of prevalent analytical techniques for the quantification of this compound and delves into the critical process of cross-validation to ensure consistency and reliability across different methods.
The Analytical Imperative: Why Method Choice Matters
The selection of an analytical method is not a mere procedural choice; it is a decision that impacts the entire lifecycle of a product, from development to batch release. The ideal method should be sensitive, specific, accurate, precise, and robust enough to handle the complexities of different sample matrices. For this compound, the primary analytical challenges lie in its potential volatility and the need to separate it from related impurities or formulation excipients.
A Comparative Analysis of Quantification Techniques
Three primary analytical techniques are commonly employed for the quantification of amine-containing compounds like this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry. Each method offers a unique set of advantages and limitations.
High-Performance Liquid Chromatography (HPLC)
HPLC stands as a cornerstone in pharmaceutical analysis due to its versatility and high resolving power.[1] For this compound, reversed-phase HPLC is a common approach.
Principle: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase.[1] The benzoate moiety provides a chromophore, allowing for UV detection.
Typical Experimental Conditions:
-
Column: Reversed-phase C18 column.[1]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol.[2][3]
-
Detection: UV detection, typically around 230 nm, corresponding to the absorbance maximum of the benzoate group.[1]
-
Flow Rate: Commonly around 1.0 mL/min.[1]
Performance Insights: HPLC methods generally offer excellent specificity, allowing for the separation of this compound from potential degradation products or impurities.[2] The sensitivity is typically sufficient for most quality control applications.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the analysis of amines like cyclohexylamine can be challenging due to their basicity and potential for peak tailing.[4]
Principle: The sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.
Key Considerations for Cyclohexylamine Analysis:
-
Column Deactivation: To prevent peak tailing, a deactivated column is essential.[4] Packings treated with potassium hydroxide (KOH) are often used to minimize interactions with the basic amine group.[4]
-
Derivatization: To improve volatility and chromatographic behavior, derivatization of the amine group (e.g., trimethylsilylation) can be employed.[5]
-
Detection: A Flame Ionization Detector (FID) is commonly used and provides good sensitivity.[6]
Performance Insights: GC can be a highly sensitive technique, capable of detecting trace levels of cyclohexylamine.[6] However, method development can be more complex due to the challenges associated with analyzing basic compounds.[4]
UV-Visible Spectrophotometry
Spectrophotometry offers a simpler and more cost-effective approach for quantification.
Principle: This technique relies on the absorption of ultraviolet or visible light by the analyte in a solution. The amount of light absorbed is directly proportional to the concentration of the analyte (Beer-Lambert Law).[7]
Methodology:
-
Direct Measurement: The absorbance of a solution containing this compound can be measured directly at its wavelength of maximum absorbance (λmax).
-
Colorimetric Methods: For enhanced sensitivity and specificity, derivatization reactions can be used to form a colored product that can be measured in the visible region. For instance, primary amines can react with reagents like sodium 1,2-naphthaquinone-4-sulphonate (NQS) to produce a colored adduct.[8]
Performance Insights: While simple and rapid, spectrophotometric methods may lack the specificity of chromatographic techniques, especially in the presence of interfering substances that also absorb at the analytical wavelength.[7] Colorimetric methods can improve specificity but require additional sample preparation steps.
Performance Data Summary
The following table summarizes the typical performance characteristics of the discussed analytical methods for this compound quantification. The values presented are indicative and can vary based on the specific method and instrumentation.
| Analytical Method | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Advantages | Limitations |
| HPLC-UV | Partition chromatography | 1-10 ng/mL[9] | 5-50 ng/mL[9] | High specificity, good precision and accuracy.[10] | Requires more expensive instrumentation and skilled operators. |
| GC-FID | Partition chromatography | Down to 100 ppb (v/v)[6] | - | High sensitivity, suitable for volatile impurities. | Prone to peak tailing for basic compounds, may require derivatization.[4] |
| UV-Vis Spectrophotometry | Light absorption | ~0.3 ppm (with derivatization)[8] | ~1 ppm (with derivatization) | Simple, rapid, and cost-effective.[7] | Lower specificity, susceptible to interference.[7] |
The Cornerstone of Reliability: Cross-Validation of Analytical Methods
When multiple analytical methods are used within a project or across different laboratories, it is crucial to ensure that they produce comparable results. This is achieved through a process called cross-validation.[11][12] Cross-validation is a comparison of data from two or more different analytical methods to determine if the obtained data are equivalent.[13]
Why is Cross-Validation Essential?
-
Method Transfer: When a method is transferred from a development lab to a quality control lab.
-
Method Updates: When a validated method is modified.
-
Comparing Different Technologies: When comparing results from different analytical techniques (e.g., HPLC vs. GC).[12]
-
Inter-laboratory Studies: To ensure consistency of results between different testing sites.[12]
A Step-by-Step Protocol for Cross-Validation
The following protocol outlines a general procedure for the cross-validation of two analytical methods for this compound quantification (e.g., a primary HPLC method and a secondary GC method). This process should be formally documented in a validation protocol.[14]
Step 1: Define Acceptance Criteria Before initiating the study, predefined acceptance criteria for the comparison must be established.[10] Typically, the results from the two methods should agree within a certain percentage, often within ±15% for accuracy and a precision (%CV) of ≤15%.[13]
Step 2: Sample Selection A minimum of three batches of this compound should be selected, representing the typical concentration range. It is also beneficial to include samples with known impurities or degradation products, if available.
Step 3: Analysis by Both Methods Each sample should be analyzed in replicate (e.g., n=6) by both the primary and the secondary analytical methods. The analyses should be performed by qualified analysts using calibrated instruments.
Step 4: Data Evaluation and Statistical Analysis The results from both methods should be tabulated and statistically compared. A common approach is to calculate the percentage difference between the mean results of the two methods for each sample. A Student's t-test can also be used to determine if there is a statistically significant difference between the two sets of data.
Step 5: Documentation and Reporting A comprehensive validation report should be prepared, summarizing the protocol, the results, the statistical analysis, and a concluding statement on whether the two methods are considered equivalent based on the predefined acceptance criteria.[14]
Forced Degradation Studies: A Prerequisite for Specificity
To ensure the specificity of a stability-indicating analytical method, forced degradation studies are essential.[15] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[16] The analytical method must then be able to separate the intact drug from these degradation products, demonstrating its specificity.[17] For this compound, this would involve treating the compound with reagents like hydrochloric acid, sodium hydroxide, and hydrogen peroxide under controlled conditions.[18]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for HPLC and GC analysis, as well as the logical flow of a cross-validation study.
Caption: A streamlined workflow for the quantification of this compound using HPLC.
Caption: The general workflow for this compound analysis by Gas Chromatography.
Caption: The logical flow of a cross-validation study comparing two analytical methods.
Conclusion: A Commitment to Analytical Excellence
The robust quantification of this compound is a critical component of quality assurance in the pharmaceutical and chemical industries. While HPLC and GC offer high levels of specificity and sensitivity, spectrophotometry provides a simpler, more accessible alternative for certain applications. The choice of method should be guided by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
Ultimately, the reliability of any analytical data hinges on rigorous validation. Cross-validation serves as a vital tool to ensure consistency and comparability between different analytical methods, thereby upholding the integrity of the data and the quality of the final product. By embracing a scientifically sound and well-documented approach to method selection and validation, researchers and scientists can navigate the analytical maze with confidence.
References
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- 5. Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking | MDPI [mdpi.com]
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- 8. Spectrophotometric method for determination parts per million levels of cyclohexylamine in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. e-b-f.eu [e-b-f.eu]
- 13. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. pharmainfo.in [pharmainfo.in]
A Comparative Toxicological Analysis of Cyclohexylamine Benzoate and Its Alternatives for Corrosion Inhibition
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Corrosion Conundrum and the Need for Safer Alternatives
In numerous industrial applications, from hydraulic fluids to steam boiler systems, the prevention of metal corrosion is paramount to ensuring operational integrity and longevity. Cyclohexylamine benzoate has been traditionally employed as a volatile corrosion inhibitor. However, growing concerns over its toxicological profile, largely extrapolated from the known hazards of its parent compound, cyclohexylamine, have necessitated a critical evaluation of safer alternatives.
This guide provides a comprehensive comparative toxicity analysis of this compound and three common alternatives: sodium benzoate, dicyclohexylamine nitrite, and sodium nitrite. By synthesizing available experimental data on acute toxicity, in vitro cytotoxicity, and genotoxicity, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in material selection and formulation, prioritizing both efficacy and safety. Our analysis is grounded in established toxicological testing methodologies, providing a framework for the objective assessment of these chemical agents.
Comparative Toxicological Overview
The selection of a corrosion inhibitor should not be based solely on its performance but must also consider its potential impact on human health and the environment. This section provides a comparative analysis of the toxicological profiles of this compound and its alternatives. It is important to note that specific toxicological data for this compound is notably scarce in publicly available literature. Therefore, its potential toxicity is often inferred from the well-documented hazards of cyclohexylamine.
This compound: The primary concern with this compound stems from its dissociation into cyclohexylamine and benzoic acid. Cyclohexylamine is a corrosive substance that can cause severe skin burns and eye damage.[1] It is toxic by ingestion, inhalation, and skin contact.[2] Chronic exposure in animal studies has been linked to reproductive harm, including testicular atrophy.[3][4] While the carcinogenicity of cyclohexylamine is considered questionable, it is known to cause mutations.[3][5] The lack of direct toxicological data on this compound itself represents a significant data gap and necessitates a precautionary approach.
Sodium Benzoate: As a widely used preservative in food and pharmaceuticals, sodium benzoate has a more extensively studied and generally favorable toxicological profile. Its acute toxicity is significantly lower than that of cyclohexylamine.[6][7][8][9] However, some studies suggest that under certain conditions, such as in the presence of ascorbic acid (vitamin C), sodium benzoate can form benzene, a known carcinogen.[10] In vitro studies have shown that at high concentrations, sodium benzoate can induce oxidative stress and cell death.[1][10] While some studies have indicated a weak genotoxic effect in human lymphocytes in vitro, others have not found significant DNA damage.[10][11]
Dicyclohexylamine Nitrite: This volatile corrosion inhibitor presents a complex toxicological profile. Toxicity studies in animals have shown it to be similar in action to sodium nitrite.[12] The oral LD50 in mice is reported to be 205 mg/kg.[12] A significant concern with dicyclohexylamine nitrite is the potential formation of the N-nitroso compound, N-nitrosodicyclohexylamine, which has been shown to be weakly genotoxic in an in vitro micronucleus test with human lymphocytes.[13]
Sodium Nitrite: Sodium nitrite is a potent oxidizing agent with significant toxicity.[14][15] The primary mechanism of its acute toxicity is the induction of methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced, which can be fatal.[16][17] The oral LD50 in rats is approximately 180 mg/kg.[14] In vitro studies have demonstrated its cytotoxic effects on various cell lines.[2][18] Furthermore, sodium nitrite has been shown to be mutagenic in the Ames test and can cause DNA damage.[19][20][21]
Quantitative Toxicity Data Summary
To facilitate a direct comparison, the following tables summarize the available quantitative data for acute oral toxicity, in vitro cytotoxicity, and genotoxicity. It is crucial to reiterate the absence of specific experimental data for this compound.
Table 1: Acute Oral Toxicity (LD50)
| Compound | Test Species | LD50 (mg/kg) | Reference |
| Cyclohexylamine | Rat | 432 | [22] |
| Sodium Benzoate | Rat | 4070 | [6] |
| Dicyclohexylamine Nitrite | Rat | 330 | [22] |
| Dicyclohexylamine Nitrite | Mouse | 80 | [22] |
| Sodium Nitrite | Rat | 180 | [14] |
Note: The LD50 for Cyclohexylamine is provided as a proxy for this compound due to the lack of direct data.
Table 2: In Vitro Cytotoxicity
| Compound | Assay | Cell Line | Endpoint | Result | Reference |
| This compound | - | - | - | No data available | |
| Sodium Benzoate | MTT Assay | Human Fibroblasts | Cell Viability | Very low cytotoxicity | [23] |
| Sodium Benzoate | MTT Assay | HCT116 Colon Cancer Cells | Cell Viability | Decreased viability starting at 6.25 mM | [24] |
| Sodium Nitrite | Cell Proliferation Assay | AGS (Human Gastric Epithelial) | Cell Proliferation | Dose-dependent decrease at high concentrations | [18] |
| Sodium Nitrite | - | V79 Hamster Cells, EUE Human Fibroblasts | Cytotoxicity | Cytotoxic in acidic environment | [2] |
Table 3: Genotoxicity (Ames Test)
| Compound | Ames Test Result | Metabolic Activation (S9) | Comments | Reference |
| This compound | No data available | - | - | |
| Sodium Benzoate | Negative (generally) | - | Some studies report weak genotoxic effects in other assays. | [11] |
| N-Nitrosodicyclohexylamine* | Negative (TA98, TA100, TA1535), Inconclusive (TA104) | With S9 | Weakly genotoxic in micronucleus test. | [13] |
| Sodium Nitrite | Positive | With and without S9 | Mutagenic in various strains. | [19][21][25] |
*N-Nitrosodicyclohexylamine is a potential nitrosation product of dicyclohexylamine nitrite.
Experimental Protocols for Key Toxicity Assays
To ensure the scientific integrity and reproducibility of toxicological assessments, standardized protocols are essential. The following sections detail the methodologies for two fundamental in vitro toxicity assays: the MTT assay for cytotoxicity and the Ames test for mutagenicity. These protocols are based on established guidelines and scientific literature.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][26]
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture a suitable human cell line (e.g., human dermal fibroblasts or a relevant epithelial cell line) under standard conditions (37°C, 5% CO2).
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Exposure:
-
Prepare a series of dilutions of the test compounds (this compound and alternatives) in culture medium. A typical concentration range would be from 0.1 µM to 1000 µM.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing the test compounds. Include vehicle controls (medium with the solvent used to dissolve the compounds, if any) and untreated controls (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
-
Diagram 1: MTT Assay Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol 2: Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used and internationally accepted short-term bacterial assay to assess the mutagenic potential of chemical compounds.[27][28]
Principle: The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize this essential amino acid and require it for growth). The assay measures the ability of a test compound to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-deficient medium.
Step-by-Step Methodology:
-
Strain Selection and Culture:
-
Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, and TA102) to detect different types of mutations (frameshift vs. base-pair substitutions).
-
Grow overnight cultures of each bacterial strain in nutrient broth.
-
-
Metabolic Activation (S9 Mix):
-
To mimic mammalian metabolism, the test is performed both with and without an exogenous metabolic activation system (S9 fraction), which is typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254.
-
-
Plate Incorporation Assay:
-
Prepare a series of dilutions of the test compounds.
-
In a test tube, add the following in order:
-
0.1 mL of the bacterial culture
-
0.1 mL of the test compound solution
-
0.5 mL of sterile phosphate buffer or S9 mix
-
-
Vortex the mixture gently.
-
Add 2 mL of molten top agar (containing a trace amount of histidine and biotin to allow for a few cell divisions, which is necessary for mutagenesis to occur).
-
Vortex again and pour the mixture onto a minimal glucose agar plate.
-
Distribute the top agar evenly and allow it to solidify.
-
-
Incubation:
-
Incubate the plates in the dark at 37°C for 48-72 hours.
-
-
Colony Counting:
-
Count the number of revertant colonies on each plate.
-
A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate observed in the negative control plates.
-
-
Controls:
-
Negative Control: Vehicle (solvent) only.
-
Positive Control: A known mutagen for each strain, both with and without S9 activation (e.g., sodium azide for TA100 and TA1535 without S9; 2-aminoanthracene for all strains with S9).
-
Diagram 2: Ames Test Workflow
Caption: Workflow for the bacterial reverse mutation (Ames) test.
Discussion and Recommendations
The available toxicological data clearly indicate that sodium benzoate is the least acutely toxic among the alternatives to this compound. However, the potential for benzene formation and its weak genotoxic effects in some studies warrant consideration, particularly for applications where it may interact with ascorbic acid.
Dicyclohexylamine nitrite and sodium nitrite both exhibit significant acute toxicity. The primary concern with dicyclohexylamine nitrite is its potential to form a genotoxic nitrosamine, while sodium nitrite's potent ability to induce methemoglobinemia and its established mutagenicity make it a hazardous substance requiring careful handling and risk assessment.
Given the significant data gap regarding the direct toxicity of this compound, a precautionary principle should be applied. The known corrosive and reproductive toxicity of its parent amine, cyclohexylamine, suggests that this compound is likely to pose a considerable health risk.
For researchers and drug development professionals, the following recommendations are proposed:
-
Prioritize Alternatives with Comprehensive Safety Data: Whenever possible, select corrosion inhibitors with a well-established and favorable toxicological profile, such as sodium benzoate, while being mindful of its specific reactivity.
-
Conduct Application-Specific Risk Assessments: The choice of a corrosion inhibitor should be based on a thorough risk assessment that considers the specific conditions of its use, including potential for human exposure and interaction with other chemical components.
-
Advocate for Further Research: The lack of publicly available toxicity data for this compound highlights the need for further investigation to enable a more complete and direct comparative analysis.
-
Implement Robust Safety Protocols: When handling any of these compounds, particularly cyclohexylamine, dicyclohexylamine nitrite, and sodium nitrite, strict adherence to safety data sheet (SDS) recommendations and the use of appropriate personal protective equipment are imperative.
Conclusion
The comparative analysis of this compound and its alternatives underscores the critical importance of integrating toxicological data into the material selection process. While sodium benzoate emerges as a potentially safer alternative based on acute toxicity, a comprehensive evaluation must consider all aspects of its toxicological profile. The significant hazards associated with dicyclohexylamine nitrite and sodium nitrite, coupled with the concerning data gap for this compound, emphasize the ongoing need for the development and validation of effective and demonstrably safe corrosion inhibitors. By adhering to rigorous scientific principles and prioritizing safety, researchers and industry professionals can mitigate the risks associated with these essential industrial chemicals.
References
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- 4. 3882-06-2 CAS MSDS (DICYCLOHEXYLAMINE NITRITE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 8. spectrumchemical.com [spectrumchemical.com]
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- 10. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 13. Genotoxic effects of N-nitrosodicyclohexylamine in isolated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sodium nitrite - Wikipedia [en.wikipedia.org]
- 15. Sodium Nitrite Toxicity [webmd.com]
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- 18. Sodium nitrite-induced cytotoxicity in cultured human gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An analysis of weak mutagens in the Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nitrite-induced mutations in a forward mutation assay: influence of nitrite concentration and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [The mutagenic effects of sodium nitrite and monosodium glutamate used as food additives demonstrated by the Salmonella microsome test system] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. scielo.br [scielo.br]
- 24. Food Additive Sodium Benzoate (NaB) Activates NFκB and Induces Apoptosis in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Genetic Toxicity Evaluation of Sodium Nitrite in Salmonella/E.coli Mutagenicity Test or Ames Test. Study 359703 | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of Cyclohexylamine Benzoate Through Surface Analysis
Introduction: Beyond Inhibition Efficiency – Elucidating the 'How' and 'Why'
In the field of materials science and corrosion prevention, Cyclohexylamine benzoate (CHAB) is a well-regarded volatile corrosion inhibitor (VCI).[1] Its efficacy is often quantified by standard electrochemical and weight loss methods.[2] However, for researchers and drug development professionals, a simple percentage of inhibition efficiency is insufficient. True innovation—whether in formulating next-generation protective coatings or understanding drug-excipient interactions at a surface—demands a mechanistic understanding. How does CHAB interact with a substrate at the molecular level? What is the nature of the protective film it forms? How does it compare structurally and functionally to other inhibitors?
This guide moves beyond black-box testing to provide a comprehensive framework for validating the mechanism of action of this compound. We will employ a multi-technique surface analysis approach, grounded in scientific integrity, to build a cohesive, evidence-based narrative of its surface activity. By comparing CHAB with a common alternative, Monoethanolamine benzoate, we will demonstrate how to generate robust, comparative data essential for research and development.
The Hypothesized Mechanism: A Tale of Two Moieties
This compound is an amine salt, comprising a cyclohexylammonium cation and a benzoate anion.[3][4] Its primary role as a VCI is predicated on its ability to form a protective, adsorbed film on a metal surface.[3][5][6][7] The proposed mechanism is twofold:
-
Adsorption and Film Formation: The molecule adsorbs onto the substrate. It is hypothesized that the benzoate anion interacts with the metal surface through its π-electrons, while the cyclohexylammonium cation also participates in forming a dense, protective film.[3]
-
Barrier Formation and Hydrophobicity: This self-assembled layer acts as a physical barrier, isolating the metal from corrosive species like water and oxygen.[3][7] Crucially, this film is expected to alter the surface energy, transforming the typically hydrophilic metal surface into a more hydrophobic one, thereby repelling water.[8]
To validate this hypothesis, we must employ techniques that can probe the elemental composition, chemical state, topography, and surface energy of the substrate before and after treatment.
The Analytical Toolkit: A Synergistic Approach to Surface Characterization
No single technique can fully elucidate a surface mechanism. A robust validation requires the convergence of evidence from multiple, complementary analyses.[9][10] For this investigation, we have selected a powerful trio of surface-sensitive techniques.
-
X-ray Photoelectron Spectroscopy (XPS): Often called the "gold standard" for surface chemical analysis, XPS provides quantitative elemental composition and chemical state information from the top 5-10 nanometers of a surface.[11][12][13] It is the ideal tool to unequivocally confirm the presence of the adsorbed inhibitor and analyze its interaction with the substrate.[14]
-
Atomic Force Microscopy (AFM): AFM offers unparalleled high-resolution, three-dimensional imaging of a surface.[15] It allows us to visualize the topography of the inhibitor film and quantify changes in surface roughness, providing direct evidence of film formation and uniformity.[16][17][18][19]
-
Contact Angle Goniometry: This technique measures the angle a liquid droplet makes with a surface, providing a direct measure of wettability and allowing for the calculation of surface free energy.[20][21] It is a simple yet powerful method to quantify the functional change (i.e., hydrophobicity) induced by the inhibitor film.[22]
Comparative Experimental Design: CHAB vs. Monoethanolamine Benzoate
To provide context to our findings, we will compare the performance of this compound against a control group and a widely used alternative, Monoethanolamine benzoate, which is known for its higher vapor pressure.[6]
Workflow: The overall experimental process is designed to ensure reproducible results and clear, comparative data.
Caption: Experimental workflow for comparative surface analysis.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and justifications for each action.
Substrate Preparation (Mild Steel Coupons)
-
Initial Cleaning: Mechanically polish mild steel coupons (e.g., Q-Panel, 2x2 cm) to a mirror finish using progressively finer silicon carbide papers (600, 800, 1200 grit). This ensures a standardized starting surface.
-
Degreasing: Submerge the coupons in a beaker of acetone and sonicate for 10 minutes to remove organic residues and polishing debris.
-
Rinsing: Rinse the coupons thoroughly with ethanol followed by deionized water.
-
Drying: Immediately dry the coupons under a stream of high-purity nitrogen gas to prevent flash rusting.
-
Baseline Analysis: Use one freshly prepared coupon for baseline XPS, AFM, and contact angle measurements.
Inhibitor Exposure Protocol
-
Prepare Chambers: Use three separate 1L sealed glass desiccators. Place a small beaker containing 10 mL of a corrosive solution (e.g., 0.1 M HCl) in each to create a corrosive atmosphere.
-
Introduce Inhibitors:
-
Chamber 1 (Control): No inhibitor.
-
Chamber 2 (CHAB): Place 0.5 g of this compound powder in a small dish.
-
Chamber 3 (Alternative): Place 0.5 g of Monoethanolamine benzoate powder in a small dish.
-
-
Expose Samples: Suspend one freshly prepared steel coupon in each desiccator, ensuring it does not touch the solutions or inhibitor powders.
-
Incubation: Seal the desiccators and allow them to equilibrate at room temperature for 24 hours.
Surface Analysis Protocols
-
Instrument Setup: Use a monochromatic Al Kα X-ray source. Maintain the analysis chamber at ultra-high vacuum (<10⁻⁹ Torr).[11]
-
Survey Scan: Acquire a survey spectrum (0-1100 eV binding energy) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for C 1s, O 1s, N 1s, and Fe 2p regions. This is critical for chemical state analysis.[23][24]
-
Data Analysis: Use appropriate software to perform peak fitting and calculate atomic concentrations. Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Imaging Mode: Use tapping mode (or non-contact mode) to minimize potential damage to the soft organic film.
-
Scan Parameters: Scan a 5 µm x 5 µm area at a resolution of 512x512 pixels.
-
Data Acquisition: Acquire topography images for each sample.
-
Roughness Analysis: Use the instrument's software to calculate the average roughness (Sa) and root-mean-square roughness (Sq) over at least three different areas per sample to ensure statistical relevance.[19]
-
Method: Use the sessile drop method.
-
Procedure: Place the sample on the instrument stage. Carefully dispense a 5 µL droplet of deionized water onto the surface.
-
Measurement: Capture an image of the droplet within 10-15 seconds of deposition and use the software to measure the static contact angle.
-
Replication: Perform measurements at five different locations on each sample surface and report the average value.
Data Interpretation: Building the Mechanistic Picture
The data gathered from these three techniques, when synthesized, provides powerful evidence to validate the proposed mechanism of action.
XPS Data: Confirming Adsorption and Chemical Interaction
The XPS data provides direct chemical evidence of the inhibitor film. The presence of a distinct N 1s peak on samples treated with CHAB and the alternative confirms the adsorption of the amine-based inhibitors. High-resolution C 1s spectra can be deconvoluted to identify components corresponding to the cyclohexyl ring and the benzoate group. A significant decrease in the underlying Fe 2p signal indicates the formation of a film thick enough to attenuate photoelectrons from the substrate.
Table 1: Expected XPS Atomic Concentration (%) on Mild Steel Surface
| Sample | Fe | O | N | C |
|---|---|---|---|---|
| Untreated (Baseline) | ~25% | ~45% | 0% | ~30% |
| Control (Corroded) | ~20% | ~55% | 0% | ~25% |
| CHAB Treated | <10% | ~20% | ~5% | ~65% |
| Alternative Treated | <12% | ~25% | ~6% | ~57% |
Note: Values are illustrative examples for comparison.
AFM Data: Visualizing the Protective Film
AFM images provide visual confirmation of the surface changes. The corroded control sample is expected to show a significant increase in surface roughness due to pitting and uneven corrosion product formation. In contrast, an effective inhibitor like CHAB should form a uniform film, resulting in a much smoother surface than the corroded control.
Table 2: Comparative Surface Roughness Parameters
| Sample | Average Roughness (Sa) | RMS Roughness (Sq) |
|---|---|---|
| Untreated (Baseline) | 5-10 nm | 8-15 nm |
| Control (Corroded) | > 100 nm | > 120 nm |
| CHAB Treated | < 20 nm | < 25 nm |
| Alternative Treated | < 35 nm | < 40 nm |
Note: Values are illustrative examples for comparison. A lower Sa and Sq value for the CHAB-treated sample compared to the alternative suggests a more uniform and potentially more effective protective film.
Contact Angle Data: Quantifying the Functional Change
This data validates the hypothesis that the inhibitor film creates a hydrophobic barrier. A significant increase in the water contact angle indicates a decrease in surface wettability, which is a key function of a corrosion inhibitor.
Table 3: Water Contact Angle Measurements
| Sample | Average Contact Angle (θ) | Surface Property |
|---|---|---|
| Untreated (Baseline) | 65° ± 3° | Hydrophilic |
| Control (Corroded) | < 40° | More Hydrophilic |
| CHAB Treated | > 95° ± 4° | Hydrophobic |
| Alternative Treated | > 85° ± 5° | Less Hydrophilic |
Note: Values are illustrative examples for comparison. A contact angle greater than 90° for the CHAB-treated surface confirms the formation of a non-wettable, hydrophobic film.[22] The higher contact angle compared to the alternative suggests a more effective water-repelling barrier.
Synthesizing the Evidence: A Validated Mechanism
The combined data allows us to construct a validated model for CHAB's mechanism of action.
Caption: Validated mechanism of action for this compound.
Conclusion
Through the synergistic application of XPS, AFM, and contact angle goniometry, we have moved from hypothesis to validation. The data collectively demonstrates that this compound functions by adsorbing onto the metal substrate to form a uniform, chemically-confirmed film. This film not only acts as a physical barrier but also fundamentally alters the surface energy, creating a hydrophobic layer that repels corrosive media. The comparative data suggests that under these experimental conditions, CHAB forms a smoother and more hydrophobic film than the alternative, Monoethanolamine benzoate, providing a clear, data-driven basis for material selection and further research. This multi-technique approach provides the robust, mechanistic insight required by researchers, scientists, and drug development professionals to innovate with confidence.
References
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- 5. US2837432A - Corrosion inhibitor - Google Patents [patents.google.com]
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- 12. X-ray Photoelectron Spectroscopy | XPS-ESCA [eag.com]
- 13. azooptics.com [azooptics.com]
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- 19. AFM for Surface Roughness – Ebatco Lab Services [ebatco.com]
- 20. measurlabs.com [measurlabs.com]
- 21. Contact Angle Measurements for Surface Wettability and Surface Energy Analysis - Anderson Materials Evaluation, Inc. [andersonmaterials.com]
- 22. keylinktech.com [keylinktech.com]
- 23. researchgate.net [researchgate.net]
- 24. rockymountainlabs.com [rockymountainlabs.com]
A Comparative Review of Patents on Cyclohexylamine Benzoate Applications: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive comparative analysis of Cyclohexylamine Benzoate, focusing on its patented applications. This document moves beyond a simple recitation of facts to offer a deep, causal understanding of its utility, benchmarked against relevant alternatives. Our exploration is grounded in scientific integrity, ensuring that every claim is supported by verifiable data and authoritative sources.
Introduction to this compound
This compound is an organic salt formed from the acid-base reaction between cyclohexylamine and benzoic acid.[1][2] This compound typically appears as a white crystalline solid and is soluble in polar solvents like water and alcohols.[2] Its primary patented application lies in the field of corrosion inhibition, where it functions as a volatile corrosion inhibitor (VCI). The volatility of the cyclohexylamine component allows it to vaporize and subsequently condense on metal surfaces, forming a protective film, while the benzoate anion contributes to the inhibition process at anodic sites.[2]
I. Corrosion Inhibition: A Comparative Analysis
The most prominent patented application of this compound is as a volatile corrosion inhibitor (VCI), particularly for ferrous metals. VCIs are chemical compounds that possess sufficient vapor pressure to be transported in the gaseous phase and form a protective layer on metallic surfaces within an enclosed space. This section provides a comparative review of this compound against other commonly patented VCIs.
A. Mechanism of Action as a Volatile Corrosion Inhibitor
The efficacy of this compound as a VCI stems from the combined properties of its constituent ions. The cyclohexylamine cation, being volatile, allows the inhibitor to reach all exposed metal surfaces within a package or enclosure. Upon condensation, it dissolves in any present moisture, releasing the benzoate anion. The benzoate anion then adsorbs onto the metal surface, forming a protective film that inhibits the anodic corrosion reaction.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Cyclohexylamine Benzoate
For Immediate Use by Laboratory and Drug Development Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. Cyclohexylamine benzoate, an amine salt, requires careful handling and adherence to specific disposal protocols due to its inherent hazardous properties. This guide provides a detailed, step-by-step approach to ensure the proper disposal of this compound, safeguarding both personnel and the environment.
Section 1: Understanding the Hazard Profile of this compound
This compound is an amine salt formed from the acid-base reaction between cyclohexylamine and benzoic acid.[1] Its hazard profile is dictated by its constituent components. Cyclohexylamine is a corrosive and flammable liquid, while benzoic acid is a solid irritant. The resulting salt, this compound, is classified as a flammable solid that is harmful if swallowed and causes serious eye irritation.[2]
Key Hazards:
-
Flammability: The compound is a flammable solid and should be kept away from heat, sparks, open flames, and other ignition sources.[2]
-
Toxicity: It is harmful if swallowed, and in some forms, harmful in contact with skin or if inhaled.[3][4]
-
Irritation: Causes serious eye irritation and may cause skin and respiratory irritation.[5]
A thorough understanding of these hazards is the foundation for safe handling and disposal. All personnel handling this chemical should be familiar with the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).
Section 2: Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the correct PPE to minimize exposure risk.
Mandatory PPE:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and dust.[6]
-
Hand Protection: Chemically resistant gloves, such as butyl rubber, should be worn.[7] Always inspect gloves for integrity before use.
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[6]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6]
Handling Precautions:
-
Avoid generating dust.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][3]
-
Wash hands thoroughly after handling.[5]
-
Ensure eyewash stations and emergency showers are readily accessible.[5]
Section 3: Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. This compound waste must be classified as hazardous waste.
Regulatory Considerations: Under the Resource Conservation and Recovery Act (RCRA), a discarded chemical can be classified as hazardous waste.[5] Due to its corrosive nature, waste containing cyclohexylamine may be assigned the EPA hazardous waste number D002.[8] It is crucial to consult federal, state, and local regulations to ensure full compliance.[5][6]
Segregation Protocol:
-
Dedicated Waste Container: Use a clearly labeled, dedicated waste container for this compound waste.[6] The container must be made of a chemically compatible material.
-
Labeling: The label should include the chemical name, "this compound," and prominent hazard symbols indicating that it is toxic, corrosive, and environmentally hazardous.[6]
-
No Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6] Incompatible materials can lead to dangerous chemical reactions.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Section 4: Step-by-Step Disposal Procedures
Step 1: Collection and Storage of Waste
-
Collect all solid waste, contaminated materials (e.g., absorbent pads from a spill), and solutions containing this compound in the designated hazardous waste container.
-
Keep the container securely sealed at all times, except when adding waste.[6]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6]
Step 2: Arranging for Disposal
-
The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[6]
-
Contact your institution's EHS office to arrange for pickup and disposal. They will ensure that the disposal process complies with all federal, state, and local regulations.[6]
Step 3: Decontamination and Disposal of Empty Containers
-
Empty containers that previously held this compound are also considered hazardous waste until they are properly decontaminated.[6]
-
To decontaminate, triple rinse the container with a suitable solvent (e.g., water, if appropriate, or as recommended by your EHS office).
-
Collect the rinsate and dispose of it as hazardous waste.
-
Once decontaminated, the container can typically be disposed of as non-hazardous waste, but the label must be fully defaced or removed.[6]
Section 5: Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Remove all sources of ignition.[5][6]
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Don appropriate PPE, including respiratory protection, before attempting to clean the spill.[2]
-
Containment: For solid spills, carefully sweep or vacuum the material and place it in the designated hazardous waste container.[5] For liquid spills, use an inert absorbent material like sand, dry lime, or vermiculite to contain the spill.[6] Do not use combustible materials such as paper towels for initial absorption.[6]
-
Cleanup: Collect the absorbent material and place it in the hazardous waste container.[5] Clean the spill area with a soap and water solution.[7]
-
Reporting: Report the spill to your supervisor and the institutional EHS office.
Section 6: Environmental Considerations
The improper disposal of this compound can have significant environmental consequences.
-
Aquatic Toxicity: While specific data for this compound is limited, its components can be harmful to aquatic life.[9] Therefore, it must not be discharged into sewers or waterways.[2][5]
-
Biodegradability: Benzoate can be degraded by microorganisms under both aerobic and anaerobic conditions.[10][11] However, the overall biodegradability of the salt is not well-documented, necessitating its treatment as a hazardous waste.
Disposal Methods and Environmental Impact:
| Disposal Method | Description | Environmental Considerations |
| Licensed Hazardous Waste Vendor | Collection, transport, and disposal by a certified company. | Ensures compliance with all regulations and minimizes environmental risk through proper treatment. |
| Controlled Incineration | High-temperature destruction of the chemical waste.[2][7] | Can be an effective method for complete destruction, but requires facilities with flue gas scrubbing to prevent air pollution.[2] |
| Landfilling | Deposition in a designated hazardous waste landfill. | Generally not recommended for organic compounds due to the potential for leachate to contaminate soil and groundwater.[12][13] |
References
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- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Benzoic acid, compd. with cyclohexanamine (1:1) | C13H19NO2 | CID 197016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. ams.usda.gov [ams.usda.gov]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. Metabolism of Benzoate, Cyclohex-1-ene Carboxylate, and Cyclohexane Carboxylate by “Syntrophus aciditrophicus” Strain SB in Syntrophic Association with H2-Using Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzoate degradation via hydroxylation - Wikipedia [en.wikipedia.org]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cyclohexylamine Benzoate
Handling Cyclohexylamine benzoate (CAS 3129-92-8) in a research or drug development setting demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE). Our focus is on the causality behind each safety measure, ensuring that laboratory professionals can not only follow procedures but also understand the critical reasoning that underpins them.
Hazard Profile: Understanding the "Why" Behind the "What"
This compound is an amine salt that presents multiple hazards.[1] Its risk profile is derived from its chemical properties and GHS classifications reported in various Safety Data Sheets (SDS). A failure to appreciate these risks can lead to acute injury and chronic health effects. The primary hazards are summarized below.
| Hazard Classification | GHS Hazard Statement | Implication for Handling and PPE Selection | Source(s) |
| Skin Irritation | H315: Causes skin irritation. | Direct contact can cause redness, inflammation, or dermatitis. Impervious gloves and protective clothing are mandatory to prevent skin exposure. | [2] |
| Serious Eye Irritation | H319: Causes serious eye irritation. | Splashes or contact with airborne dust can cause significant, potentially lasting eye damage. Chemical goggles are essential, with a face shield required for splash-prone procedures. | [2][3] |
| Respiratory Irritation | H335: May cause respiratory irritation. | Inhalation of dust or aerosols can irritate the respiratory tract. Handling should occur in well-ventilated areas or a fume hood. Respiratory protection may be required if dust generation is unavoidable. | [2] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | Ingestion is a significant risk. Strict prohibition of eating, drinking, or smoking in the lab is critical. PPE prevents indirect ingestion via contaminated hands. | [3][4] |
| Flammable Solid | H228: Flammable solid. | The material can be ignited by heat, sparks, or flames. While not a direct PPE requirement for toxicity, it necessitates procedural controls like grounding equipment and avoiding ignition sources. | [3] |
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The appropriate level of protection is dictated by the specific procedure, the quantity of material being handled, and the potential for exposure.
Eye and Face Protection
Causality: The eyes are highly susceptible to chemical injury. This compound is classified as a serious eye irritant[2][3]. Therefore, protecting the eyes from splashes and airborne dust is non-negotiable.
-
Minimum Requirement: At all times when handling this compound, wear chemical splash-resistant safety goggles that conform to OSHA 29 CFR 1910.133 or EU EN166 standards.[2][4]
-
Enhanced Requirement (Splash/Aerosol Risk): When performing operations with a high risk of splashing (e.g., transfers, preparing solutions) or aerosol generation, a full-face shield must be worn in addition to safety goggles. The goggles provide a seal around the eyes, while the face shield protects the entire face.
Hand Protection
Causality: The skin is a primary route of exposure, and this compound is known to cause skin irritation[2]. Gloves serve as the most critical barrier.
-
Protocol for Glove Use:
-
Inspect: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: Use proper removal techniques to avoid skin contact with the contaminated outer surface of the glove.[4]
-
Disposal: Dispose of contaminated gloves immediately in a designated hazardous waste container.[4] Do not reuse disposable gloves.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[2][4]
-
Body Protection
Causality: To prevent incidental skin contact from spills or splashes, protective clothing is required.
-
Minimum Requirement: A fully buttoned, long-sleeved laboratory coat is mandatory.[2]
-
Enhanced Requirement: For procedures involving larger quantities or significant splash potential, consider using a chemically resistant apron over the lab coat.
-
Footwear: Closed-toed shoes must be worn at all times in the laboratory.[2]
Respiratory Protection
Causality: Inhalation of this compound dust can cause respiratory irritation[2]. Engineering controls are the first line of defense.
-
Primary Control: All handling of solid this compound that may generate dust should be performed inside a certified chemical fume hood.[5]
-
When Respirators are Needed: If engineering controls are insufficient to maintain exposure below acceptable limits or during emergency situations (e.g., a large spill), respiratory protection is required. A NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used. All respirator use must be done under a formal respiratory protection program that includes fit-testing and training.
Procedural Guidance and Workflows
PPE Selection Workflow
The following diagram outlines the logical process for selecting the appropriate level of PPE based on the planned laboratory task.
Caption: PPE selection workflow for this compound.
Step-by-Step PPE Donning and Doffing Protocol
Objective: To ensure full protection during handling and prevent contamination of the user and the laboratory environment upon PPE removal.
Donning (Putting On) Sequence:
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Goggles/Face Shield: Don safety goggles. If required, place the face shield over the goggles.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat to create a seal.
Doffing (Taking Off) Sequence - The "Contaminated-to-Contaminated" Principle:
-
Gloves (Outer Pair if double-gloving): Remove the first glove by grasping the cuff on the outside and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand inside the cuff of the remaining glove and peel it off, turning it inside out and enclosing the first glove.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the strap or earpieces. Avoid touching the front surface.
-
Lab Coat: Unbutton the lab coat. Remove it by shrugging your shoulders forward and pulling it off by the sleeves, turning the sleeves inside out. Fold the coat so the contaminated exterior is contained within the fold.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal of Contaminated PPE
Causality: Contaminated PPE is considered hazardous waste.[5] Improper disposal can lead to environmental contamination and accidental exposure of other personnel.
All disposable PPE used while handling this compound must be disposed of as hazardous chemical waste. Follow your institution's specific Environmental Health and Safety (EHS) guidelines.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
